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  • Product: 4-(2-Methoxyphenoxy)piperidine hydrochloride
  • CAS: 6024-31-3

Core Science & Biosynthesis

Foundational

4-(2-Methoxyphenoxy)piperidine hydrochloride CAS number

An In-depth Technical Guide to 4-(2-Methoxyphenoxy)piperidine Hydrochloride Executive Summary: This guide provides a comprehensive technical overview of 4-(2-Methoxyphenoxy)piperidine hydrochloride (CAS No: 6024-31-3), a...

Author: BenchChem Technical Support Team. Date: February 2026

An In-depth Technical Guide to 4-(2-Methoxyphenoxy)piperidine Hydrochloride

Executive Summary: This guide provides a comprehensive technical overview of 4-(2-Methoxyphenoxy)piperidine hydrochloride (CAS No: 6024-31-3), a versatile chemical intermediate with significant applications in pharmaceutical research and development. The document details its physicochemical properties, outlines a representative synthetic pathway, explores its applications in neuroscience and drug discovery, and provides essential safety and handling protocols. This whitepaper is intended for researchers, chemists, and professionals in the life sciences who require a detailed understanding of this compound for their development initiatives.

4-(2-Methoxyphenoxy)piperidine hydrochloride is a heterocyclic compound that has garnered interest within the medicinal chemistry landscape. Its structure is a composite of two highly significant pharmacophores: the piperidine ring and a guaiacol (2-methoxyphenoxy) moiety. The piperidine scaffold is a well-established "privileged structure" in drug design, present in a wide array of pharmaceuticals targeting conditions ranging from cancer to central nervous system (CNS) disorders.[1][2] Its conformational flexibility and ability to engage in hydrogen bonding make it a valuable component for optimizing a drug candidate's pharmacokinetic and pharmacodynamic profile.[1]

The addition of the methoxyphenoxy group provides specific steric and electronic properties that can be crucial for molecular recognition at biological targets. This compound serves primarily as a key intermediate or building block in the synthesis of more complex, biologically active molecules.[3][4] Researchers have utilized it in programs aimed at modulating neurotransmitter systems, highlighting its potential in the development of novel therapeutics for neurological disorders.[3][4] This guide serves to consolidate the available technical information, providing a self-validating framework for its application in a research context.

Physicochemical and Structural Properties

4-(2-Methoxyphenoxy)piperidine hydrochloride is typically supplied as a white solid.[3][5] Its hydrochloride salt form confers excellent solubility in aqueous media, a desirable characteristic for many drug formulation and synthetic processes.[3][5]

Core Data Summary
PropertyValueSource(s)
CAS Number 6024-31-3[3][6][7]
Molecular Formula C12H18ClNO2 (or C12H17NO2·HCl)[3][6]
Molecular Weight 243.73 g/mol [3][6]
Appearance White solid[3][5]
Purity ≥ 96% (by NMR)[3][5]
Storage Conditions Store at 0-8 °C, in a dry, well-ventilated place.[3][8]
Chemical Structure

The structure consists of a piperidine ring where the hydrogen at the 4-position is substituted by an ether linkage to a 2-methoxyphenyl group.

Caption: Structure of 4-(2-Methoxyphenoxy)piperidine hydrochloride.

Synthesis and Manufacturing Workflow

While specific proprietary synthesis methods may vary, a common and logical approach to synthesizing 4-(2-methoxyphenoxy)piperidine involves a nucleophilic substitution reaction, such as the Williamson ether synthesis. This process is followed by the formation of the hydrochloride salt to improve stability and handling.

The causality behind this choice of workflow is rooted in the reliability of forming ether linkages between an alkoxide and a suitable alkyl halide or equivalent. Using a protected piperidinol is crucial to prevent the secondary amine from interfering with the reaction.

Conceptual Synthetic Pathway

A plausible pathway involves the reaction of N-protected 4-hydroxypiperidine with 2-methoxyphenol (guaiacol) under conditions that promote ether formation, followed by deprotection and salt formation.

G cluster_reactants Starting Materials Reactant1 N-Boc-4-hydroxypiperidine Step1 Step 1: Williamson Ether Synthesis (e.g., Mitsunobu or base-mediated) Forms the core ether linkage. Reactant1->Step1 Reactant2 Guaiacol (2-Methoxyphenol) Reactant2->Step1 Intermediate N-Boc-4-(2-methoxyphenoxy)piperidine Step1->Intermediate Step2 Step 2: Deprotection (Acidic conditions, e.g., TFA) Removes the Boc protecting group. Intermediate->Step2 Intermediate2 4-(2-Methoxyphenoxy)piperidine (Free Base) Step2->Intermediate2 Step3 Step 3: Salt Formation (Reaction with HCl) Improves stability and solubility. Intermediate2->Step3 Product Final Product: 4-(2-Methoxyphenoxy)piperidine HCl Step3->Product

Caption: Conceptual workflow for the synthesis of the target compound.

Applications in Research and Drug Development

The primary value of 4-(2-Methoxyphenoxy)piperidine hydrochloride lies in its role as a sophisticated building block for creating novel, high-value pharmaceutical compounds.

  • Pharmaceutical Intermediate: It is widely recognized as a key intermediate in the synthesis of various pharmaceuticals.[3] Its structure is particularly suited for developing agents that target the central nervous system.

  • Neuroscience Research: The compound is used in research investigating neurotransmitter systems.[3][4] The piperidine moiety can mimic the structure of endogenous neurotransmitters, while the substituted phenyl ring allows for fine-tuning of receptor affinity and selectivity. This makes it a valuable tool for probing the mechanisms of action for potential treatments for neurological conditions.[3]

  • Drug Discovery Scaffold: Medicinal chemists can leverage this molecule as a starting point for library synthesis. By modifying the piperidine nitrogen or the aromatic ring, a diverse set of analogs can be rapidly generated for screening against various biological targets, accelerating the discovery of new drug candidates.

Representative Experimental Protocol: Receptor Binding Assay

To determine the affinity of a novel compound derived from 4-(2-Methoxyphenoxy)piperidine hydrochloride for a specific G-protein coupled receptor (GPCR), a competitive radioligand binding assay is a standard and self-validating protocol.

Objective: To calculate the inhibitory constant (Ki) of a test compound at the serotonin 5-HT2A receptor.

Step-by-Step Methodology
  • Preparation of Membranes:

    • Culture HEK293 cells stably expressing the human 5-HT2A receptor.

    • Harvest cells and homogenize in ice-cold assay buffer (e.g., 50 mM Tris-HCl, pH 7.4).

    • Centrifuge the homogenate and resuspend the pellet (cell membranes) in fresh buffer.

    • Determine protein concentration using a Bradford or BCA assay.

  • Assay Setup:

    • In a 96-well plate, add assay buffer, a known concentration of a radioligand (e.g., [³H]-ketanserin), and serial dilutions of the test compound.

    • Initiate the binding reaction by adding the prepared cell membranes to each well.

    • Include control wells for total binding (no competitor) and non-specific binding (excess non-radiolabeled ligand).

  • Incubation and Termination:

    • Incubate the plate at a controlled temperature (e.g., 25°C) for a set duration (e.g., 60 minutes) to reach equilibrium.

    • Rapidly terminate the reaction by vacuum filtration through a glass fiber filter mat, which traps the membranes with bound radioligand.

    • Wash the filters quickly with ice-cold buffer to remove unbound radioligand.

  • Quantification and Analysis:

    • Place the filter discs into scintillation vials with scintillation cocktail.

    • Quantify the radioactivity using a liquid scintillation counter.

    • Calculate specific binding by subtracting non-specific binding from total binding.

    • Plot the percentage of specific binding against the log concentration of the test compound to generate a competition curve.

    • Determine the IC50 value (concentration of test compound that inhibits 50% of specific binding) and calculate the Ki using the Cheng-Prusoff equation.

Workflow Visualization

G A Prepare Receptor Membranes (e.g., from HEK293 cells) C Initiate Reaction: Add membranes to wells A->C B Set up 96-well plate: - Radioligand ([³H]-ketanserin) - Test Compound (serial dilutions) - Buffer B->C D Incubate to Equilibrium (e.g., 60 min at 25°C) C->D E Terminate & Filter: Rapid vacuum filtration D->E F Wash Filters (Remove unbound ligand) E->F G Quantify Radioactivity (Scintillation Counting) F->G H Data Analysis: - Calculate IC50 - Determine Ki via Cheng-Prusoff G->H I Result: Binding Affinity (Ki) of Compound H->I

Caption: Workflow for a competitive radioligand binding experiment.

Safety, Handling, and Storage

As with any laboratory chemical, proper handling of 4-(2-Methoxyphenoxy)piperidine hydrochloride is essential. The compound is intended for professional research use only.[9]

Hazard Identification

Based on available safety data, the parent compound, 4-(2-Methoxyphenyl)piperidine, is classified as an irritant.[10][11]

Hazard TypeGHS ClassificationPrecautionary StatementSource(s)
Skin Irritation H315: Causes skin irritationP280: Wear protective gloves/clothing.[8][10]
Eye Irritation H319: Causes serious eye irritationP305+P351+P338: IF IN EYES: Rinse cautiously.[8][10]
Respiratory Irritation H335: May cause respiratory irritationP261: Avoid breathing dust. Use in a well-ventilated area.[8][10]
Handling and Personal Protective Equipment (PPE)
  • Engineering Controls: Use only in a well-ventilated area, preferably within a chemical fume hood.[10][12]

  • Eye/Face Protection: Wear chemical safety goggles or a face shield.[13]

  • Skin Protection: Handle with chemically resistant gloves (e.g., nitrile). Wear a lab coat or other protective clothing.[13]

  • Hygiene: Wash hands thoroughly after handling.[8] Do not eat, drink, or smoke in the laboratory.[8]

Storage Recommendations
  • Temperature: Store in a cool place, ideally between 0-8 °C.[3][5]

  • Container: Keep the container tightly closed and in a dry environment.[8][12]

  • Incompatibilities: Avoid contact with strong oxidizing agents.[13][14]

Conclusion

4-(2-Methoxyphenoxy)piperidine hydrochloride (CAS: 6024-31-3) is a well-defined chemical entity with significant strategic value in modern drug discovery. Its unique combination of a privileged piperidine core and a functionalized aromatic system makes it an ideal starting point for synthesizing novel compounds, particularly those aimed at neurological targets. The stability and solubility of its hydrochloride salt further enhance its utility in both synthetic and screening applications. By adhering to the outlined scientific principles and safety protocols, researchers can effectively and safely leverage this compound to advance their research and development objectives.

References

  • StruChem. (n.d.). 4-(2-Chloro-5-methoxyphenyl)piperidine hydrochloride, min 98%, 100 mg. Retrieved from [Link]

  • PubChem. (n.d.). 4-(2-Ethoxyphenyl)piperidine hydrochloride. Retrieved from [Link]

  • PubMed. (2024). Piperidine-containing drugs and recently studied analogs - biological activity, mechanism of action and synthetic cascade access to their scaffolds. Retrieved from [Link]

  • Google Patents. (n.d.). WO2005021521A1 - Preparation of 1-[4-(2-methoxy-phenyl)-piperazin-1-yl]-3-(2,6-dioxopiperidin-1-yl) propane hydrochloride.
  • MDPI. (2022). Piperidine Derivatives: Recent Advances in Synthesis and Pharmacological Applications. Retrieved from [Link]

  • PubChem. (n.d.). 4-(2-Methoxyphenyl)piperidine. Retrieved from [Link]

  • PubChemLite. (n.d.). 4-(2-chlorophenoxy)piperidine hydrochloride (C11H14ClNO). Retrieved from [Link]

  • PubChemLite. (n.d.). 4-(2-methoxyphenoxy)piperidine (C12H17NO2). Retrieved from [Link]

  • PubChemLite. (n.d.). 2-(4-methoxyphenyl)piperidine hydrochloride (C12H17NO). Retrieved from [Link]

Sources

Exploratory

Technical Monograph: 4-(2-Methoxyphenoxy)piperidine Hydrochloride

This technical guide provides a comprehensive analysis of 4-(2-Methoxyphenoxy)piperidine hydrochloride , a critical heterocyclic building block in medicinal chemistry.[1] It is designed to serve as a primary reference fo...

Author: BenchChem Technical Support Team. Date: February 2026

This technical guide provides a comprehensive analysis of 4-(2-Methoxyphenoxy)piperidine hydrochloride , a critical heterocyclic building block in medicinal chemistry.[1] It is designed to serve as a primary reference for researchers synthesizing or characterizing this compound for neuropharmacological applications.[1]

[1]

Chemical Identity & Physicochemical Constants[2][3][4][5]

The precise molecular weight of a hydrochloride salt is a function of both the parent free base and the stoichiometry of the counterion.[1] For 4-(2-Methoxyphenoxy)piperidine hydrochloride , the presence of the 2-methoxyphenoxy ether linkage confers specific electronic properties that influence its solubility and receptor binding profiles.[1]

Fundamental Data
ParameterValueTechnical Note
CAS Number 6024-31-3 Verified Registry Number
Chemical Name 4-(2-Methoxyphenoxy)piperidine hydrochlorideIUPAC nomenclature
Molecular Formula C₁₂H₁₇NO₂[1][2][3][4][5] · HClStoichiometry 1:1
Average Molecular Weight 243.73 g/mol Used for molarity calculations
Free Base MW 207.27 g/mol C₁₂H₁₇NO₂
Exact Mass (Monoisotopic) 243.1026 DaFor High-Res MS (M+Cl isotope pattern)
Appearance White to off-white solidCrystalline HCl salt
Solubility Water, Methanol, DMSOHigh polarity due to ionic character
Molecular Weight Calculation Verification

To ensure high-precision dosing in biological assays, the molecular weight is derived from standard atomic weights:

  • Carbon (12):

    
    [1]
    
  • Hydrogen (18):

    
     (Includes acidic proton)[1]
    
  • Nitrogen (1):

    
    [1]
    
  • Oxygen (2):

    
    [1]
    
  • Chlorine (1):

    
    [1]
    
  • Total:

    
    [1]
    

Synthetic Architecture: The Mitsunobu Protocol[1]

While direct nucleophilic aromatic substitution (SNAr) is possible, it often requires harsh conditions due to the electron-rich nature of the guaiacol (2-methoxyphenol) ring.[1] The Mitsunobu Etherification is the preferred "Authoritative" route for research-scale synthesis, offering milder conditions and higher regioselectivity.[1]

Reaction Logic

The synthesis couples N-protected 4-hydroxypiperidine with guaiacol.[1] The tert-butoxycarbonyl (Boc) group is essential to prevent N-alkylation side reactions.[1]

Why this route?

  • Regiocontrol: Exclusively targets the oxygen of the phenol, avoiding C-alkylation.

  • Mild Deprotection: The final HCl salt is generated directly during the deprotection step, ensuring the isolation of a pure, crystalline salt.

Synthetic Workflow Diagram

G Start1 N-Boc-4-hydroxypiperidine (Alcohol Donor) Inter Intermediate: N-Boc-4-(2-methoxyphenoxy)piperidine Start1->Inter Mitsunobu Coupling (PPh3, DEAD, THF, 0°C to RT) Start2 Guaiacol (2-Methoxyphenol) Start2->Inter Final Target Product: 4-(2-Methoxyphenoxy)piperidine HCl Inter->Final Deprotection & Salt Formation (4M HCl in Dioxane)

Figure 1: Strategic synthesis via Mitsunobu coupling followed by acid-mediated deprotection.

Step-by-Step Protocol
  • Coupling: Dissolve N-Boc-4-hydroxypiperidine (1.0 eq), Guaiacol (1.1 eq), and Triphenylphosphine (PPh₃, 1.2 eq) in anhydrous THF. Cool to 0°C.[1]

  • Activation: Dropwise add Diethyl azodicarboxylate (DEAD, 1.2 eq). The azo reagent activates the phosphine, which activates the alcohol for displacement by the phenol.

  • Workup: Stir at room temperature for 12 hours. Concentrate and purify via flash chromatography (Hexane/EtOAc) to isolate the Boc-protected ether.[1]

  • Salt Formation: Dissolve the intermediate in 1,4-dioxane. Add 4M HCl/dioxane (excess).[1] Stir until precipitation is complete. Filter the white solid and wash with diethyl ether to remove residual Boc byproducts.[1]

Analytical Validation (Trustworthiness)[1]

To validate the identity of 4-(2-Methoxyphenoxy)piperidine HCl, researchers must confirm both the ether linkage and the integrity of the salt.[1]

H-NMR Diagnostics (DMSO-d₆)
  • Amine Protons: A broad singlet or split peak around 9.0–9.5 ppm confirms the protonated secondary amine (

    
    ).[1]
    
  • Aromatic Region: Four protons in the 6.8–7.1 ppm range.[1] The 2-methoxy substitution pattern creates a distinct multiplet pattern compared to para- or meta-isomers.[1]

  • Methoxy Group: A sharp singlet integrating to 3H at approximately 3.8 ppm .[1]

  • Ether Methine: The proton at the piperidine C4 position (attached to oxygen) appears as a multiplet at 4.3–4.5 ppm , shifted downfield by the oxygen atom.

Mass Spectrometry (LC-MS)
  • Ionization: Electrospray Ionization (ESI) in Positive Mode.[1]

  • Parent Ion: The salt dissociates; the spectrum will show the free base cation

    
    .[1]
    
  • Expected m/z: 208.1 (Calculated for C₁₂H₁₈NO₂⁺).[1]

  • Fragmentation: High collision energy may show loss of the piperidine ring or cleavage of the ether bond (loss of guaiacol fragment, m/z ~124).

Handling & Stability

  • Hygroscopicity: As a hydrochloride salt, the compound is moderately hygroscopic. Exposure to ambient moisture can alter the effective molecular weight, leading to errors in stoichiometry.

  • Storage: Store at 2–8°C in a tightly sealed vial with desiccant.

  • Stability: The aryl ether linkage is chemically robust, but the secondary amine is prone to oxidation if left in solution for extended periods. Prepare stock solutions in DMSO or Methanol immediately prior to use.[1]

References

  • National Center for Biotechnology Information (2025). PubChem Compound Summary for CID 53532665, 4-(2-Ethoxyphenyl)piperidine hydrochloride (Analogous Structure Reference).[1] Retrieved from [Link][1]

  • Google Patents. WO2005021521A1 - Preparation of piperazine/piperidine derivatives for neurological applications.[1] Retrieved from [1]

Sources

Foundational

An In-Depth Technical Guide to 4-(2-Methoxyphenoxy)piperidine Hydrochloride: Structure, Synthesis, and Pharmacological Profile

Foreword: Unveiling a Key Scaffold in Neurological Drug Discovery To the dedicated researchers, medicinal chemists, and drug development professionals who continually strive to advance our understanding and treatment of...

Author: BenchChem Technical Support Team. Date: February 2026

Foreword: Unveiling a Key Scaffold in Neurological Drug Discovery

To the dedicated researchers, medicinal chemists, and drug development professionals who continually strive to advance our understanding and treatment of neurological disorders, this guide is intended to serve as a comprehensive technical resource on 4-(2-Methoxyphenoxy)piperidine hydrochloride. This molecule, while seemingly a simple ether derivative of piperidine, represents a significant scaffold in the exploration of novel therapeutics targeting neurotransmitter systems. Its structural features offer a unique combination of a basic nitrogen center, a flexible piperidine ring, and an aromatic phenoxy moiety, providing a versatile platform for interaction with a range of biological targets.

This document moves beyond a mere recitation of facts and figures. As a Senior Application Scientist, my objective is to provide a deeper, more causal understanding of the "why" behind the "how." We will delve into the strategic choices made during its synthesis, the rationale behind the analytical methods for its characterization, and the implications of its pharmacological activity. The protocols and data presented herein are designed to be not just informative, but also self-validating, empowering you to confidently synthesize, characterize, and utilize this compound in your research endeavors. Through a rigorous, evidence-based approach, this guide aims to be an authoritative and trustworthy companion in your laboratory.

Physicochemical Properties and Structural Elucidation

4-(2-Methoxyphenoxy)piperidine hydrochloride is a white solid at room temperature.[1] The hydrochloride salt form confers excellent solubility in aqueous solutions, a critical attribute for its application in biological assays and potential drug formulations.[2]

PropertyValueSource
Chemical Formula C₁₂H₁₈ClNO₂[1]
Molecular Weight 243.73 g/mol [1]
CAS Number 6024-31-3[1]
Appearance White solid[1]
Storage Conditions 0-8 °C[1]

The core structure consists of a piperidine ring connected at the 4-position to a guaiacol (2-methoxyphenol) moiety via an ether linkage. The protonation of the piperidine nitrogen to form the hydrochloride salt is crucial for its stability and handling.

Synthesis of 4-(2-Methoxyphenoxy)piperidine Hydrochloride: A Step-by-Step Protocol with Mechanistic Insights

The synthesis of 4-(2-methoxyphenoxy)piperidine hydrochloride can be efficiently achieved through a nucleophilic substitution reaction, followed by deprotection and salt formation. The following protocol is based on established methodologies for the synthesis of 4-aryloxypiperidines.

Visualizing the Synthesis Workflow

Synthesis_Workflow cluster_0 Step 1: Nucleophilic Substitution cluster_1 Step 2: Deprotection cluster_2 Step 3: Hydrochloride Salt Formation A 1-(tert-Butoxycarbonyl)-4-hydroxypiperidine C Mitsunobu Reaction (DIAD, PPh₃, THF) A->C B Guaiacol (2-Methoxyphenol) B->C D 1-(tert-Butoxycarbonyl)-4-(2-methoxyphenoxy)piperidine C->D E 1-(tert-Butoxycarbonyl)-4-(2-methoxyphenoxy)piperidine F Acidic Hydrolysis (HCl in Dioxane) E->F G 4-(2-Methoxyphenoxy)piperidine F->G H 4-(2-Methoxyphenoxy)piperidine I HCl in Ether H->I J 4-(2-Methoxyphenoxy)piperidine hydrochloride I->J

Caption: Synthetic workflow for 4-(2-Methoxyphenoxy)piperidine hydrochloride.

Experimental Protocol

Step 1: Synthesis of 1-(tert-Butoxycarbonyl)-4-(2-methoxyphenoxy)piperidine

  • Rationale: The Mitsunobu reaction is employed for the etherification. This reaction is advantageous as it proceeds under mild conditions and with inversion of stereochemistry at the alcohol carbon, although in this achiral case, it provides a reliable method for C-O bond formation. The tert-butoxycarbonyl (Boc) group is used to protect the piperidine nitrogen, preventing it from acting as a nucleophile and undergoing side reactions.

  • Procedure:

    • To a solution of 1-(tert-butoxycarbonyl)-4-hydroxypiperidine (1.0 equiv.) and guaiacol (1.1 equiv.) in anhydrous tetrahydrofuran (THF), add triphenylphosphine (PPh₃) (1.2 equiv.).

    • Cool the mixture to 0 °C in an ice bath.

    • Slowly add diisopropyl azodicarboxylate (DIAD) (1.2 equiv.) dropwise to the stirred solution.

    • Allow the reaction to warm to room temperature and stir for 12-18 hours.

    • Monitor the reaction progress by thin-layer chromatography (TLC).

    • Upon completion, concentrate the reaction mixture under reduced pressure.

    • Purify the residue by column chromatography on silica gel to yield 1-(tert-butoxycarbonyl)-4-(2-methoxyphenoxy)piperidine.

Step 2: Synthesis of 4-(2-Methoxyphenoxy)piperidine

  • Rationale: The Boc protecting group is acid-labile and can be cleanly removed using a strong acid like hydrochloric acid.

  • Procedure:

    • Dissolve the purified 1-(tert-butoxycarbonyl)-4-(2-methoxyphenoxy)piperidine (1.0 equiv.) in a solution of 4M HCl in 1,4-dioxane.

    • Stir the solution at room temperature for 2-4 hours.

    • Monitor the deprotection by TLC until the starting material is consumed.

    • Concentrate the reaction mixture under reduced pressure to remove the solvent and excess HCl.

    • Dissolve the residue in water and basify with a saturated solution of sodium bicarbonate (NaHCO₃).

    • Extract the aqueous layer with dichloromethane (DCM) or ethyl acetate.

    • Combine the organic layers, dry over anhydrous sodium sulfate (Na₂SO₄), filter, and concentrate to yield the free base, 4-(2-methoxyphenoxy)piperidine.

Step 3: Formation of 4-(2-Methoxyphenoxy)piperidine Hydrochloride

  • Rationale: The hydrochloride salt is prepared to improve the compound's stability, crystallinity, and solubility in aqueous media.

  • Procedure:

    • Dissolve the 4-(2-methoxyphenoxy)piperidine free base in anhydrous diethyl ether.

    • Slowly add a solution of 2M HCl in diethyl ether dropwise with stirring.

    • A white precipitate of 4-(2-methoxyphenoxy)piperidine hydrochloride will form.

    • Collect the solid by filtration, wash with cold diethyl ether, and dry under vacuum.

Analytical Characterization

Rigorous analytical characterization is paramount to confirm the identity and purity of the synthesized 4-(2-Methoxyphenoxy)piperidine hydrochloride.

Nuclear Magnetic Resonance (NMR) Spectroscopy
  • ¹H NMR: The proton NMR spectrum is expected to show characteristic signals for the aromatic protons of the methoxyphenoxy group, the methoxy protons as a singlet, and the protons of the piperidine ring. The protons on the carbons adjacent to the nitrogen will show a downfield shift.

  • ¹³C NMR: The carbon NMR spectrum will display distinct signals for the aromatic carbons, the methoxy carbon, and the carbons of the piperidine ring. The carbon bearing the ether linkage will be shifted downfield.

Mass Spectrometry (MS)

Electrospray ionization mass spectrometry (ESI-MS) in positive ion mode is expected to show a prominent peak corresponding to the molecular ion of the free base [M+H]⁺.

Infrared (IR) Spectroscopy

The IR spectrum will exhibit characteristic absorption bands for the C-O-C ether linkage, the aromatic C-H and C=C bonds, and the N-H stretching of the protonated piperidine. The presence of the hydrochloride salt will be indicated by a broad absorption in the 2400-2800 cm⁻¹ region.[3]

Pharmacological Profile and Mechanism of Action

4-(2-Methoxyphenoxy)piperidine hydrochloride is primarily recognized for its activity as a norepinephrine reuptake inhibitor.

Visualizing the Mechanism of Action

MOA cluster_0 Synaptic Cleft cluster_1 Presynaptic Neuron NE Norepinephrine (NE) Postsynaptic Postsynaptic Receptors NE->Postsynaptic Binding NET Norepinephrine Transporter (NET) NET->NE Reuptake Compound 4-(2-Methoxyphenoxy)piperidine Compound->NET Blocks

Caption: Mechanism of action of 4-(2-Methoxyphenoxy)piperidine as a norepinephrine reuptake inhibitor.

Norepinephrine Reuptake Inhibition

Studies have shown that 4-(2-methoxyphenoxy)piperidine is an inhibitor of norepinephrine uptake. By blocking the norepinephrine transporter (NET), it increases the concentration of norepinephrine in the synaptic cleft, thereby enhancing noradrenergic neurotransmission. This mechanism of action is a hallmark of several antidepressant and ADHD medications.

Sigma Receptor Affinity

While the primary activity is on the NET, compounds with a similar 4-aryloxypiperidine scaffold have also been investigated for their affinity to sigma (σ) receptors.[4] Sigma receptors are a unique class of intracellular proteins implicated in a variety of cellular functions and are considered targets for the treatment of neurological and psychiatric disorders. Further investigation into the sigma receptor binding profile of 4-(2-methoxyphenoxy)piperidine could reveal additional therapeutic potential.

Safety and Handling

As with any chemical compound, proper safety precautions must be observed when handling 4-(2-methoxyphenoxy)piperidine hydrochloride.

  • Personal Protective Equipment (PPE): Wear appropriate PPE, including safety glasses, gloves, and a lab coat.

  • Handling: Handle in a well-ventilated area, preferably in a fume hood, to avoid inhalation of dust. Avoid contact with skin and eyes.

  • Storage: Store in a tightly sealed container in a cool, dry place.[1]

Conclusion and Future Directions

4-(2-Methoxyphenoxy)piperidine hydrochloride stands as a valuable chemical entity for researchers in the field of neuroscience and drug discovery. Its straightforward synthesis and potent activity as a norepinephrine reuptake inhibitor make it an excellent starting point for the development of novel therapeutics. Future research could focus on a more comprehensive pharmacological characterization, including its affinity for a wider range of CNS targets and its in vivo efficacy in animal models of neurological disorders. Furthermore, structural modifications to the piperidine and phenoxy rings could lead to the discovery of new compounds with improved potency, selectivity, and pharmacokinetic properties. This guide provides the foundational knowledge to empower such future explorations.

References

  • ResearchGate. Infrared spectrum (FTIR) of 4-methoxyphencyclidine HCl. Available from: [Link]

  • Caroon, J. M., Clark, R. D., Strosberg, A. M., Repke, D. B., & Casey, L. C. (1981). 4-Phenoxypiperidines and 4-phenoxypyridines as norepinephrine uptake inhibitors. Journal of Medicinal Chemistry, 24(11), 1320–1328.
  • Berardi, F., et al. (2013). Development of Novel Phenoxyalkylpiperidines as High-Affinity Sigma-1 (σ1) Receptor Ligands with Potent Anti-Allodynic Activity. Journal of Medicinal Chemistry, 56(24), 10036-10048.

Sources

Exploratory

An In-depth Technical Guide to the Physical Properties of 4-(2-Methoxyphenoxy)piperidine Hydrochloride

Introduction 4-(2-Methoxyphenoxy)piperidine hydrochloride is a heterocyclic organic compound with significant potential in pharmaceutical research and development. Its structure, which incorporates a piperidine ring, a m...

Author: BenchChem Technical Support Team. Date: February 2026

Introduction

4-(2-Methoxyphenoxy)piperidine hydrochloride is a heterocyclic organic compound with significant potential in pharmaceutical research and development. Its structure, which incorporates a piperidine ring, a methoxyphenoxy group, and a hydrochloride salt, makes it a valuable intermediate in the synthesis of more complex molecules.[1][2] Notably, this compound is explored for its potential as a pharmacological agent, particularly in the development of treatments for neurological disorders.[1][2] Its hydrochloride form generally enhances solubility and stability, crucial attributes for drug formulation and development processes.[1][3] This guide provides a comprehensive overview of the known physical properties of 4-(2-Methoxyphenoxy)piperidine hydrochloride and details the standard experimental protocols for their verification, offering a foundational resource for researchers and drug development professionals.

Core Physical and Chemical Properties

PropertyValueSource(s)
Molecular Formula C12H17NO2·HCl[2]
Molecular Weight 243.73 g/mol [2]
CAS Number 6024-31-3[2]
Appearance White solid[2]
Purity ≥ 96% (by NMR)[2]
Melting Point Not specified; experimental determination required.-
Boiling Point Not applicable (decomposes upon strong heating).-
Solubility Described as having "excellent solubility".[1][2] Quantitative determination in various aqueous and organic solvents is recommended.[1][2]
Storage Conditions Store at 0-8 °C.[2]

Experimental Protocols for Physical Property Determination

The following sections detail the standardized methodologies for determining the key physical properties of 4-(2-Methoxyphenoxy)piperidine hydrochloride. The rationale behind each experimental choice is provided to ensure a thorough understanding of the process.

Melting Point Determination

The melting point is a critical indicator of a compound's purity.[4] Pure crystalline solids typically exhibit a sharp melting range of 0.5-1.0°C. Impurities tend to lower and broaden the melting range.[4]

Methodology:

  • Sample Preparation: A small amount of the finely powdered, dry 4-(2-Methoxyphenoxy)piperidine hydrochloride is packed into a capillary tube to a height of 2-3 mm.[5] Proper packing is essential to ensure uniform heat transfer.[5]

  • Instrumentation: A calibrated digital melting point apparatus is the preferred instrument for this measurement.[4]

  • Measurement:

    • An initial rapid heating can be performed to determine an approximate melting range.

    • For an accurate measurement, a fresh sample is heated at a slow rate (approximately 1-2°C per minute) starting from about 20°C below the approximate melting point.[5]

    • The temperature at which the first droplet of liquid appears is recorded as the beginning of the melting range.[5]

    • The temperature at which the entire sample becomes a clear liquid is recorded as the end of the melting range.[5]

  • Validation: The procedure should be repeated at least twice to ensure reproducibility. For instrument calibration, certified reference standards with known melting points should be used.[6]

Workflow for Melting Point Determination:

MeltingPointWorkflow A Sample Preparation: Finely powder and pack 2-3 mm in capillary tube B Instrument Setup: Place capillary in calibrated melting point apparatus A->B C Approximate Determination: Rapid heating to estimate melting range B->C D Accurate Measurement: Slow heating (1-2°C/min) near estimated range C->D E Record Range: Note temperature at first droplet and complete liquefaction D->E F Validation: Repeat measurement for reproducibility E->F

Caption: Workflow for the determination of melting point.

Aqueous Solubility Assessment

Aqueous solubility is a fundamental property for any compound intended for pharmaceutical use, as it directly impacts bioavailability.[7] Both kinetic and thermodynamic solubility assays are valuable in drug discovery.[8][9]

Methodology (Thermodynamic Shake-Flask Method):

The shake-flask method is considered the gold standard for determining equilibrium solubility.[10]

  • Preparation of Solutions: A series of buffers with pH values ranging from 1 to 7.4 should be prepared to mimic physiological conditions.[11]

  • Sample Addition: An excess amount of 4-(2-Methoxyphenoxy)piperidine hydrochloride is added to a known volume of each buffer in separate sealed flasks. This ensures that a saturated solution is formed.[10]

  • Equilibration: The flasks are agitated (e.g., in a shaker bath) at a constant temperature (typically 37°C for pharmaceutical relevance) for a sufficient period (24-48 hours) to reach equilibrium.[10][11]

  • Phase Separation: The undissolved solid is separated from the solution by centrifugation or filtration.[8]

  • Quantification: The concentration of the dissolved compound in the clear supernatant or filtrate is determined using a validated analytical technique, such as High-Performance Liquid Chromatography (HPLC) with UV detection.[9] A calibration curve prepared with known concentrations of the compound is used for accurate quantification.[8]

Workflow for Aqueous Solubility Determination:

SolubilityWorkflow A Preparation: Add excess compound to various pH buffers B Equilibration: Agitate at constant temperature (e.g., 37°C) for 24-48h A->B C Phase Separation: Centrifuge or filter to remove undissolved solid B->C D Sample Analysis: Quantify dissolved compound in supernatant via HPLC-UV C->D E Data Interpretation: Determine solubility (mg/mL) at each pH from calibration curve D->E

Caption: Workflow for thermodynamic solubility determination.

Spectroscopic Characterization

Spectroscopic techniques are indispensable for confirming the chemical structure and identity of a compound.

NMR spectroscopy provides detailed information about the carbon-hydrogen framework of a molecule.

Sample Preparation:

  • Approximately 5-25 mg of 4-(2-Methoxyphenoxy)piperidine hydrochloride is dissolved in 0.6-0.7 mL of a suitable deuterated solvent in a clean, dry NMR tube.[12]

  • Commonly used solvents for hydrochloride salts include Deuterium Oxide (D₂O) or Deuterated Methanol (CD₃OD). Chloroform-d (CDCl₃) can also be used, though solubility may be more limited.[13]

  • The solution must be homogeneous and free of any solid particles to ensure high-quality spectra.

Expected ¹H and ¹³C NMR Spectral Features:

  • ¹H NMR: Signals corresponding to the aromatic protons of the methoxyphenoxy group, the methoxy protons (a singlet), and the aliphatic protons of the piperidine ring are expected. The protons on the nitrogen-bearing carbon and the oxygen-bearing carbon will be shifted downfield.

  • ¹³C NMR: Resonances for each unique carbon atom in the molecule will be observed. The aromatic carbons, the methoxy carbon, and the carbons of the piperidine ring will have characteristic chemical shifts.

FTIR spectroscopy is used to identify the functional groups present in a molecule by measuring the absorption of infrared radiation.

Sample Preparation:

The solid sample can be analyzed directly using an Attenuated Total Reflectance (ATR) accessory, or by preparing a potassium bromide (KBr) pellet.

Expected FTIR Spectral Features:

  • N-H Stretch: A broad absorption band is expected in the region of 2400-3000 cm⁻¹ due to the stretching of the protonated amine (N⁺-H) in the hydrochloride salt.[14]

  • C-H Stretch: Aliphatic C-H stretching vibrations from the piperidine ring will appear just below 3000 cm⁻¹, while aromatic C-H stretches will be observed just above 3000 cm⁻¹.[14]

  • C-O Stretch: The aryl ether C-O stretching will likely produce a strong band in the 1200-1250 cm⁻¹ region.

  • Aromatic C=C Bending: Peaks in the 1400-1600 cm⁻¹ region are characteristic of the aromatic ring.[15]

Workflow for Spectroscopic Analysis:

SpectroWorkflow cluster_NMR NMR Spectroscopy cluster_FTIR FTIR Spectroscopy A1 Dissolve 5-25 mg of sample in 0.6-0.7 mL of deuterated solvent A2 Transfer to NMR tube and ensure homogeneity A1->A2 A3 Acquire ¹H and ¹³C spectra A2->A3 B1 Prepare sample (ATR or KBr pellet) B2 Acquire IR spectrum B1->B2 Start Compound Sample Start->A1 Start->B1

Caption: General workflow for NMR and FTIR analysis.

Conclusion

This technical guide has synthesized the available information on the physical properties of 4-(2-Methoxyphenoxy)piperidine hydrochloride and provided standardized, field-proven protocols for their experimental determination. While foundational data such as molecular formula and weight are established, a complete physicochemical profile necessitates the empirical determination of properties like melting point and quantitative solubility. The methodologies and workflows detailed herein offer a robust framework for researchers and drug development professionals to accurately characterize this promising pharmaceutical intermediate, ensuring data integrity and supporting its progression through the development pipeline.

References

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  • Tokyo Chemical Industry Co., Ltd. (JP). (n.d.). Piperidine Hydrochloride.
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  • Chem-Impex. (n.d.). 4-(4-Methoxyphenoxy)Piperidine Hydrochloride.
  • National Institute of Standards and Technology. (n.d.). Piperidine. In NIST Chemistry WebBook.
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  • World Health Organization. (n.d.). Annex 4: Guidance on equilibrium solubility studies.
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Sources

Foundational

The Multifaceted Pharmacology of 4-(2-Methoxyphenoxy)piperidine Derivatives: A Technical Guide to Their Mechanism of Action

Foreword: Unraveling Complexity in CNS Drug Discovery In the landscape of central nervous system (CNS) drug discovery, the pursuit of novel chemical entities with precise and potent mechanisms of action is paramount. The...

Author: BenchChem Technical Support Team. Date: February 2026

Foreword: Unraveling Complexity in CNS Drug Discovery

In the landscape of central nervous system (CNS) drug discovery, the pursuit of novel chemical entities with precise and potent mechanisms of action is paramount. The 4-(2-methoxyphenoxy)piperidine scaffold has emerged as a privileged structure, giving rise to a class of derivatives with a remarkable polypharmacological profile. These compounds have demonstrated significant interactions with key CNS targets, including dopamine, serotonin, and sigma receptors, positioning them as promising candidates for the development of therapeutics for a range of neurological and psychiatric disorders. This technical guide provides an in-depth exploration of the mechanism of action of 4-(2-methoxyphenoxy)piperidine derivatives, intended for researchers, scientists, and drug development professionals. We will dissect their molecular interactions, the resultant signaling cascades, and the experimental methodologies crucial for their characterization.

I. The Core Structure: A Scaffold for CNS Receptor Interaction

The 4-(2-methoxyphenoxy)piperidine core consists of a piperidine ring linked to a methoxy-substituted phenyl group via an ether bond. This arrangement provides a versatile framework for chemical modification, allowing for the fine-tuning of receptor affinity and selectivity. The basic nitrogen of the piperidine ring is a key pharmacophoric feature, often involved in crucial ionic interactions with acidic residues within the binding pockets of G-protein coupled receptors (GPCRs). The methoxyphenoxy moiety contributes to the molecule's lipophilicity and can engage in various non-covalent interactions, such as hydrogen bonding and van der Waals forces, with receptor targets.

II. Primary Molecular Targets and Mechanisms of Action

Derivatives of the 4-(2-methoxyphenoxy)piperidine scaffold have been shown to exhibit significant activity at several key CNS receptors. The following sections detail their mechanism of action at each of these targets.

A. Dopamine D4 Receptor Antagonism: A Potential Avenue for Treating L-DOPA-Induced Dyskinesia

A significant body of research has identified certain 4-(2-methoxyphenoxy)piperidine derivatives as potent and selective antagonists of the dopamine D4 receptor.[1][2][3] The D4 receptor, a member of the D2-like family of dopamine receptors, is coupled to the inhibitory G-protein, Gαi/o.[4]

Mechanism of Action:

As antagonists, these derivatives bind to the D4 receptor but do not elicit a biological response. Instead, they block the binding of the endogenous agonist, dopamine, thereby preventing receptor activation. The canonical signaling pathway for the D4 receptor involves the inhibition of adenylyl cyclase, leading to a decrease in intracellular cyclic AMP (cAMP) levels.[4] By antagonizing the D4 receptor, these compounds prevent the dopamine-induced reduction in cAMP, thereby modulating downstream signaling cascades.

The selective antagonism of the D4 receptor is of particular interest for the treatment of L-DOPA-induced dyskinesia (LID) in Parkinson's disease.[2][5] The therapeutic potential is supported by preclinical studies demonstrating that selective D4 antagonists can alleviate LID without compromising the antiparkinsonian effects of L-DOPA.[2]

Illustrative Signaling Pathway:

D4_antagonism D4R Dopamine D4 Receptor Gai Gαi D4R->Gai AC Adenylyl Cyclase ATP ATP Dopamine Dopamine Dopamine->D4R Binds & Activates Derivative 4-(2-Methoxyphenoxy) piperidine Derivative Derivative->D4R Binds & Blocks Gai->AC cAMP cAMP ATP->cAMP Converts

Dopamine D4 Receptor Antagonism by 4-(2-Methoxyphenoxy)piperidine Derivatives.
B. Modulation of Serotonin Receptors: A Dual-Action Profile

The serotonergic system is another key target for 4-(2-methoxyphenoxy)piperidine derivatives, with evidence pointing to interactions with both 5-HT1A and 5-HT2A receptors.

  • 5-HT1A Receptor Ligands: Several derivatives have been characterized as ligands for the 5-HT1A receptor, with some exhibiting antagonist or partial agonist activity.[6] The 5-HT1A receptor is also coupled to Gαi/o, and its activation leads to the inhibition of adenylyl cyclase. The functional consequence of receptor interaction (antagonism vs. partial agonism) dictates the ultimate effect on serotonergic neurotransmission.

  • 5-HT2A Receptor Inverse Agonism: Certain analogs have demonstrated potent inverse agonist activity at the 5-HT2A receptor.[7] Inverse agonists not only block the action of the endogenous agonist but also reduce the basal, constitutive activity of the receptor. The 5-HT2A receptor is coupled to Gαq/11, and its activation stimulates phospholipase C (PLC), leading to the production of inositol trisphosphate (IP3) and diacylglycerol (DAG), which in turn mobilize intracellular calcium and activate protein kinase C (PKC), respectively. Inverse agonism at the 5-HT2A receptor would therefore lead to a decrease in this signaling pathway.

Illustrative Signaling Pathway:

Serotonin_Receptor_Modulation cluster_membrane Cell Membrane cluster_extracellular Extracellular cluster_intracellular Intracellular HT1A 5-HT1A Receptor Gai Gαi HT1A->Gai HT2A 5-HT2A Receptor Gaq Gαq HT2A->Gaq PLC Phospholipase C IP3_DAG ↑ IP3 & DAG PLC->IP3_DAG Serotonin Serotonin Serotonin->HT1A Serotonin->HT2A Derivative 4-(2-Methoxyphenoxy) piperidine Derivative Derivative->HT1A Antagonist/ Partial Agonist Derivative->HT2A Inverse Agonist AC Adenylyl Cyclase Gai->AC Gaq->PLC cAMP ↓ cAMP AC->cAMP Ca_PKC ↑ [Ca2+]i & PKC Activation IP3_DAG->Ca_PKC

Modulation of 5-HT1A and 5-HT2A Receptors.
C. Sigma-1 (σ1) Receptor Modulation: A Role in Neuromodulation

The sigma-1 (σ1) receptor is a unique intracellular chaperone protein located at the endoplasmic reticulum-mitochondrion interface. It is not a classical GPCR but plays a crucial role in modulating various neurotransmitter systems. Derivatives of 4-(2-methoxyphenoxy)piperidine have been identified as high-affinity ligands for the σ1 receptor, with some acting as allosteric modulators.[8][9]

Mechanism of Action:

As allosteric modulators, these compounds bind to a site on the σ1 receptor that is distinct from the primary ligand binding site.[9][10] This binding can either enhance or inhibit the activity of endogenous or exogenous ligands. One of the key functions of the σ1 receptor is the modulation of N-methyl-D-aspartate (NMDA) receptor activity. Agonism at the σ1 receptor has been shown to attenuate NMDA-evoked nitric oxide (NO) production, a key event in excitotoxicity.[11] Therefore, 4-(2-methoxyphenoxy)piperidine derivatives that modulate σ1 receptor function could have neuroprotective effects.

III. Quantitative Pharmacology: A Summary of Receptor Affinities

The following table summarizes the reported binding affinities (Ki) of representative 4-(2-methoxyphenoxy)piperidine derivatives for their primary molecular targets. Lower Ki values indicate higher binding affinity.

Derivative ClassTarget ReceptorBinding Affinity (Ki)Reference
Difluoropiperidine ether-basedDopamine D40.3 nM[1][3]
(2-methoxyphenyl)piperazine5-HT1A0.12 - 0.63 nM[12]
N-[(4-methoxyphenoxy)ethyl]piperidinesSigma-1 (σ1)0.89 - 1.49 nM[8]

IV. Experimental Protocols for Mechanistic Elucidation

The characterization of the mechanism of action of 4-(2-methoxyphenoxy)piperidine derivatives relies on a suite of in vitro pharmacological assays. The following are detailed, step-by-step methodologies for key experiments.

A. Radioligand Binding Assay for Dopamine D4 Receptor Affinity

This assay determines the binding affinity of a test compound by measuring its ability to compete with a radiolabeled ligand for binding to the receptor.

Experimental Workflow:

radioligand_binding cluster_prep Membrane Preparation cluster_assay Binding Assay cluster_analysis Data Analysis cells Cells expressing D4 Receptor homogenize Homogenize in cold buffer cells->homogenize centrifuge Centrifuge to pellet membranes homogenize->centrifuge resuspend Resuspend in assay buffer centrifuge->resuspend incubate Incubate membranes with radioligand ([3H]spiperone) and test compound (various conc.) resuspend->incubate filter Rapid vacuum filtration to separate bound and free radioligand incubate->filter wash Wash filters to remove non-specific binding filter->wash scintillation Measure radioactivity with a scintillation counter wash->scintillation competition_curve Generate competition curve scintillation->competition_curve ic50 Determine IC50 value competition_curve->ic50 ki Calculate Ki using Cheng-Prusoff equation ic50->ki

Workflow for a Dopamine D4 Receptor Radioligand Binding Assay.

Step-by-Step Protocol:

  • Membrane Preparation:

    • Culture cells stably expressing the human dopamine D4 receptor (e.g., HEK293 or CHO cells).

    • Harvest cells and homogenize them in ice-cold lysis buffer (e.g., 50mM Tris-HCl, pH 7.4, with protease inhibitors).[13]

    • Centrifuge the homogenate at low speed to remove nuclei and debris.

    • Centrifuge the supernatant at high speed (e.g., 40,000 x g) to pellet the cell membranes.[13]

    • Wash the membrane pellet with fresh buffer and resuspend in the final assay buffer.

    • Determine the protein concentration of the membrane preparation using a suitable method (e.g., BCA assay).

  • Binding Assay:

    • In a 96-well plate, add the following to each well:

      • Membrane preparation (typically 10-50 µg of protein).

      • A fixed concentration of a suitable radioligand for the D4 receptor (e.g., [3H]spiperone or [3H]clozapine).[14]

      • Varying concentrations of the 4-(2-methoxyphenoxy)piperidine derivative (test compound).

      • For determining non-specific binding, add a high concentration of a known D4 antagonist (e.g., unlabeled haloperidol).

    • Incubate the plate at room temperature for a defined period (e.g., 60-90 minutes) to allow binding to reach equilibrium.[15]

  • Filtration and Counting:

    • Rapidly filter the contents of each well through a glass fiber filtermat using a cell harvester to separate the bound radioligand from the free radioligand.

    • Wash the filters several times with ice-cold wash buffer to minimize non-specific binding.[15]

    • Dry the filters and place them in scintillation vials with scintillation fluid.

    • Quantify the radioactivity on the filters using a scintillation counter.

  • Data Analysis:

    • Subtract the non-specific binding from the total binding to obtain the specific binding at each concentration of the test compound.

    • Plot the specific binding as a function of the log concentration of the test compound to generate a competition curve.

    • Determine the IC50 value (the concentration of the test compound that inhibits 50% of the specific binding of the radioligand) from the competition curve.

    • Calculate the Ki (inhibition constant), which represents the binding affinity of the test compound for the receptor, using the Cheng-Prusoff equation: Ki = IC50 / (1 + [L]/Kd), where [L] is the concentration of the radioligand and Kd is its dissociation constant.[13]

B. cAMP Accumulation Assay for Functional Characterization of Gαi-Coupled Receptors

This assay measures the ability of a compound to modulate the intracellular levels of cAMP, providing a functional readout of Gαi-coupled receptor activity.

Step-by-Step Protocol:

  • Cell Preparation:

    • Culture cells expressing the Gαi-coupled receptor of interest (e.g., dopamine D4 or 5-HT1A).

    • Harvest the cells and resuspend them in stimulation buffer.[16]

  • Assay Procedure:

    • Dispense the cell suspension into a 96-well plate.

    • To measure antagonist activity, pre-incubate the cells with varying concentrations of the 4-(2-methoxyphenoxy)piperidine derivative.

    • Stimulate the cells with a fixed concentration of an adenylyl cyclase activator (e.g., forskolin) in the presence of a receptor agonist (for antagonist mode) or the test compound alone (for agonist mode).

    • Incubate for a defined period (e.g., 30 minutes) at 37°C.

    • Lyse the cells to release the intracellular cAMP.

  • cAMP Detection:

    • Measure the cAMP concentration in the cell lysates using a competitive immunoassay format, such as HTRF (Homogeneous Time-Resolved Fluorescence) or AlphaScreen (Amplified Luminescent Proximity Homogeneous Assay).[17][18][19] These assays typically involve a labeled cAMP tracer that competes with the cellular cAMP for binding to a specific antibody.[6]

  • Data Analysis:

    • Generate dose-response curves by plotting the cAMP levels against the log concentration of the test compound.

    • For agonists, determine the EC50 value (the concentration that produces 50% of the maximal response).

    • For antagonists, determine the IC50 value (the concentration that inhibits 50% of the agonist-induced response).

C. Calcium Mobilization Assay for Functional Characterization of Gαq-Coupled Receptors

This assay measures changes in intracellular calcium concentration, which is a hallmark of Gαq-coupled receptor activation (e.g., 5-HT2A).

Step-by-Step Protocol:

  • Cell Preparation and Dye Loading:

    • Culture cells expressing the Gαq-coupled receptor of interest (e.g., 5-HT2A).

    • Load the cells with a calcium-sensitive fluorescent dye (e.g., Fluo-4 AM or Fura-2 AM) by incubating them with the dye in a suitable buffer.[20] The AM ester form allows the dye to cross the cell membrane, where it is cleaved by intracellular esterases, trapping the fluorescent indicator inside the cell.

  • Assay Procedure:

    • Wash the cells to remove excess dye.

    • Place the plate containing the dye-loaded cells into a fluorescence plate reader (e.g., a FLIPR or FlexStation).

    • Establish a baseline fluorescence reading.

    • Add the 4-(2-methoxyphenoxy)piperidine derivative (to test for agonist activity) or an agonist in the presence of the derivative (to test for antagonist activity).

    • Monitor the change in fluorescence intensity over time. An increase in fluorescence indicates an increase in intracellular calcium.[21][22][23]

  • Data Analysis:

    • Generate dose-response curves by plotting the peak fluorescence change against the log concentration of the test compound.

    • Determine EC50 or IC50 values as described for the cAMP assay.

V. Conclusion: A Promising Scaffold with Diverse Therapeutic Potential

The 4-(2-methoxyphenoxy)piperidine scaffold represents a versatile platform for the design of CNS-active compounds with a multi-target profile. The ability of its derivatives to potently and selectively interact with dopamine D4, serotonin 5-HT1A and 5-HT2A, and sigma-1 receptors underscores their potential for the development of novel therapeutics for a range of complex neurological and psychiatric disorders. A thorough understanding of their intricate mechanisms of action, elucidated through the rigorous application of the experimental protocols detailed herein, is essential for advancing these promising compounds through the drug discovery and development pipeline. The continued exploration of the structure-activity relationships within this chemical class will undoubtedly pave the way for the next generation of CNS-targeted therapies.

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  • Li, Y., et al. (2016). Radioligand saturation binding for quantitative analysis of ligand-receptor interactions. Biophysics Reports, 2(1), 1–10. [Link]

  • Creative Bioarray. (n.d.). Ca2+ Mobilization Assay. Retrieved from [Link]

  • Vanover, K. E., et al. (2006). Pharmacological and behavioral profile of N-(4-fluorophenylmethyl)-N-(1-methylpiperidin-4-yl)-N'-(4-(2-methylpropyloxy)phenylmethyl) carbamide (2R,3R)-dihydroxybutanedioate (2:1) (ACP-103), a novel 5-hydroxytryptamine(2A) receptor inverse agonist. The Journal of Pharmacology and Experimental Therapeutics, 317(2), 910–918. [Link]

Sources

Exploratory

An In-depth Technical Guide to the Biological Targets of Methoxyphenoxy Piperidines

Introduction The methoxyphenoxy piperidine scaffold is a privileged structural motif in medicinal chemistry, serving as a versatile backbone for the development of a diverse array of therapeutic agents. The inherent phys...

Author: BenchChem Technical Support Team. Date: February 2026

Introduction

The methoxyphenoxy piperidine scaffold is a privileged structural motif in medicinal chemistry, serving as a versatile backbone for the development of a diverse array of therapeutic agents. The inherent physicochemical properties of the piperidine ring, such as its basic nitrogen atom and its ability to adopt various conformations, coupled with the electronic and steric influences of the methoxyphenoxy group, have enabled the design of compounds with high affinity and selectivity for a range of biological targets.[1][2][3] This guide provides an in-depth exploration of the primary biological targets of methoxyphenoxy piperidines, delving into their mechanisms of action, the experimental methodologies used for their characterization, and the structure-activity relationships that govern their therapeutic potential. This document is intended for researchers, scientists, and drug development professionals seeking a comprehensive understanding of this important class of compounds.

I. The Neurological Landscape: Targeting Neurotransmitter Systems

The vast majority of research into methoxyphenoxy piperidines has centered on their interactions with key components of the central nervous system, particularly neurotransmitter receptors and enzymes involved in neurotransmission.

A. Dopamine and Serotonin Receptors: The Cornerstone of Antipsychotic Activity

A significant body of work has established methoxyphenoxy piperidine derivatives as potent modulators of dopamine and serotonin receptors, underpinning their investigation as atypical antipsychotic agents.[4][5][6] The therapeutic efficacy of atypical antipsychotics is largely attributed to their balanced antagonism of dopamine D2 and serotonin 5-HT2A receptors, a profile that many methoxyphenoxy piperidines exhibit.[7]

1. Mechanism of Action:

Methoxyphenoxy piperidines typically act as antagonists or partial agonists at these receptors.[5][7] Antagonism at D2 receptors in the mesolimbic pathway is thought to alleviate the positive symptoms of schizophrenia, while 5-HT2A receptor antagonism is associated with a reduction in extrapyramidal side effects and potential benefits for negative symptoms and cognitive deficits.[6][8] Furthermore, activity at other serotonin receptor subtypes, such as 5-HT1A, can contribute to the overall therapeutic profile.[5]

2. Quantitative Analysis of Receptor Binding:

The affinity of these compounds for their target receptors is typically quantified using radioligand binding assays. The table below summarizes representative binding data for this class of compounds.

Compound ClassTargetBinding Affinity (Ki, nM)Reference
Amide-piperidine derivativesD2High[5]
Amide-piperidine derivatives5-HT1AHigh[5]
Amide-piperidine derivatives5-HT2AHigh[5]
3-[[(Aryloxy)alkyl]piperidinyl]-1,2-benzisoxazolesD2Moderate[7]
3-[[(Aryloxy)alkyl]piperidinyl]-1,2-benzisoxazoles5-HT2AHigh[7]

3. Experimental Protocol: Radioligand Binding Assay

A standard radioligand binding assay is a cornerstone for determining the affinity of a test compound for a specific receptor.

Step-by-Step Methodology:

  • Membrane Preparation: Cell lines stably expressing the receptor of interest (e.g., D2, 5-HT2A) are cultured and harvested. The cells are then lysed, and the cell membranes containing the receptors are isolated by centrifugation.

  • Assay Setup: The membrane preparation is incubated with a specific radioligand (a radioactively labeled molecule with known high affinity for the receptor) and varying concentrations of the unlabeled test compound (the methoxyphenoxy piperidine derivative).

  • Incubation: The mixture is incubated to allow the binding to reach equilibrium.

  • Separation of Bound and Free Ligand: The bound radioligand is separated from the unbound radioligand, typically by rapid filtration through a glass fiber filter.

  • Quantification: The amount of radioactivity trapped on the filter, which corresponds to the amount of bound radioligand, is measured using a scintillation counter.

  • Data Analysis: The data are analyzed to determine the concentration of the test compound that inhibits 50% of the specific binding of the radioligand (IC50). The IC50 value is then converted to a binding affinity constant (Ki) using the Cheng-Prusoff equation.

Signaling Pathway:

G cluster_0 Presynaptic Neuron cluster_1 Postsynaptic Neuron Dopamine Dopamine D2R D2 Receptor Dopamine->D2R Binds G_protein Gαi/o D2R->G_protein Activates AC Adenylyl Cyclase G_protein->AC Inhibits cAMP ↓ cAMP AC->cAMP PKA ↓ PKA cAMP->PKA Effector Cellular Response PKA->Effector MPP Methoxyphenoxy Piperidine MPP->D2R Antagonizes

Caption: Dopamine D2 receptor signaling and its antagonism by methoxyphenoxy piperidines.

B. Cholinesterases: A Target for Alzheimer's Disease Therapeutics

A distinct subset of methoxyphenoxy piperidines has been extensively investigated as inhibitors of acetylcholinesterase (AChE) and butyrylcholinesterase (BuChE), enzymes responsible for the breakdown of the neurotransmitter acetylcholine.[9][10][11] Inhibition of these enzymes increases the levels of acetylcholine in the synaptic cleft, a key therapeutic strategy for managing the symptoms of Alzheimer's disease.[10][11] The prominent Alzheimer's drug, Donepezil, features a piperidine moiety and functions as an AChE inhibitor.[9][10]

1. Mechanism of Action:

Methoxyphenoxy piperidines can act as reversible inhibitors of cholinesterases.[9] Their binding to the active site of the enzyme prevents the hydrolysis of acetylcholine. Some derivatives exhibit selectivity for AChE, while others are dual inhibitors of both AChE and BuChE.[11][12]

2. Quantitative Analysis of Enzyme Inhibition:

The inhibitory potency of these compounds is expressed as the half-maximal inhibitory concentration (IC50).

Compound ClassTargetIC50 (µM)Reference
Phenoxyethyl piperidine derivativesAChEPotent[12]
Cinnamoyl piperidinyl acetatesAChE19.74[11]
Cinnamoyl piperidinyl acetatesBuChE17.51[11]

3. Experimental Protocol: Ellman's Assay for Cholinesterase Activity

The Ellman's assay is a widely used colorimetric method for measuring cholinesterase activity.

Step-by-Step Methodology:

  • Reagent Preparation: Prepare a buffer solution, a substrate solution (acetylthiocholine or butyrylthiocholine), and a chromogen solution (5,5'-dithiobis-(2-nitrobenzoic acid), DTNB).

  • Assay Setup: In a microplate, add the buffer, the enzyme solution (AChE or BuChE), and varying concentrations of the methoxyphenoxy piperidine inhibitor.

  • Pre-incubation: Incubate the enzyme and inhibitor to allow for binding.

  • Initiation of Reaction: Add the substrate to start the enzymatic reaction. The enzyme hydrolyzes the substrate to produce thiocholine.

  • Color Development: Thiocholine reacts with DTNB to produce a yellow-colored product, 5-thio-2-nitrobenzoate.

  • Measurement: The absorbance of the yellow product is measured over time using a microplate reader at a wavelength of 412 nm.

  • Data Analysis: The rate of the reaction is calculated from the change in absorbance over time. The percentage of inhibition is determined for each inhibitor concentration, and the IC50 value is calculated.

Workflow Diagram:

G cluster_0 Assay Components cluster_1 Reaction & Detection Enzyme AChE / BuChE Incubation Incubation Enzyme->Incubation Inhibitor Methoxyphenoxy Piperidine Inhibitor->Incubation Substrate Acetylthiocholine Reaction Enzymatic Reaction Substrate->Reaction DTNB DTNB Color_Dev Color Development DTNB->Color_Dev Incubation->Reaction Reaction->Color_Dev Thiocholine Measurement Absorbance @ 412nm Color_Dev->Measurement Data_Analysis IC50 Calculation Measurement->Data_Analysis

Caption: Workflow for determining cholinesterase inhibition using the Ellman's assay.

II. Emerging Targets and Broader Biological Activities

While the primary focus has been on neurological targets, the therapeutic potential of methoxyphenoxy piperidines extends to other areas.

A. Sigma-1 (σ1) Receptors: A Novel Avenue for Neuroprotection

Recent research has identified phenoxyalkylpiperidines as high-affinity ligands for the sigma-1 (σ1) receptor, an intracellular chaperone protein with roles in neuroprotection, cognition, and mood regulation.[13] Agonism at the σ1 receptor is a promising strategy for the treatment of neurodegenerative diseases and depression.[13]

1. Mechanism of Action:

The precise mechanism of σ1 receptor agonists is still under investigation, but it is known that they can modulate various downstream effectors, including ion channels and signaling pathways involved in cell survival and plasticity.[13]

2. Quantitative Analysis of Receptor Binding:

Compound ClassTargetBinding Affinity (Ki, nM)Reference
Phenoxyalkylpiperidinesσ1 ReceptorSub-nanomolar to low nanomolar[13]
B. Diverse Pharmacological Profile

The piperidine scaffold is a common feature in a wide range of bioactive molecules, and methoxyphenoxy piperidine derivatives are no exception.[2][3] Depending on the specific substitutions and overall molecular architecture, these compounds have been reported to exhibit a variety of other biological activities, including:

  • Antidepressant activity: Through the inhibition of biogenic amine reuptake.[14]

  • Anticonvulsant activity: By modulating neurotransmitter systems such as GABA.[15]

  • Antimicrobial and anticancer activities: Though less explored, the piperidine nucleus is known to be a component of compounds with these properties.[3]

III. Structure-Activity Relationships (SAR): A Guide to Rational Drug Design

The biological activity of methoxyphenoxy piperidines is exquisitely sensitive to their chemical structure. Key SAR insights include:

  • Substitution on the Phenoxy Ring: The position and nature of the methoxy group, as well as the presence of other substituents, can significantly impact target affinity and selectivity.

  • Piperidine Ring Substitution: The presence and stereochemistry of substituents on the piperidine ring can influence binding and pharmacokinetic properties.

  • Linker between the Phenoxy and Piperidine Moieties: The length and composition of the linker chain can affect the optimal positioning of the pharmacophoric elements within the target's binding site.

Conclusion

Methoxyphenoxy piperidines represent a rich and versatile class of compounds with a wide spectrum of biological activities. Their ability to potently and selectively modulate key neurological targets, including dopamine and serotonin receptors, cholinesterases, and sigma-1 receptors, has positioned them as valuable leads in the development of novel therapeutics for a range of disorders, from schizophrenia and Alzheimer's disease to depression and neurodegeneration. A thorough understanding of their pharmacology, mechanisms of action, and structure-activity relationships, as outlined in this guide, is crucial for the continued exploration and optimization of this important chemical scaffold.

References

  • PubMed. Piperidine-containing drugs and recently studied analogs - biological activity, mechanism of action and synthetic cascade access to their scaffolds. [Link]

  • PubMed. The Recent Development of Piperazine and Piperidine Derivatives as Antipsychotic Agents. [Link]

  • DUT Open Scholar. Pharmacological screening of synthetic piperidine derivatives. [Link]

  • PubMed. Anticonvulsant mechanisms of piperine, a piperidine alkaloid. [Link]

  • ResearchGate. Exploring the Chemistry and Biological Activities of Piperazine Derivatives in Medicinal Chemistry. [Link]

  • PubMed. Synthesis and pharmacological evaluation of piperidine (piperazine)-amide substituted derivatives as multi-target antipsychotics. [Link]

  • IJNRD. Piperidine Unveiled: A Comprehensive Exploration of Structure, Applications, and Pharmacological Significance. [Link]

  • PubMed. 3-[(2-ethoxyphenoxy)methyl]piperidine derivatives. Synthesis and antidepressant activity. [Link]

  • PubMed. Kinetic Study on the Inhibition of Acetylcholinesterase by 1-benzyl-4-[(5,6-dimethoxy-1-indanon)-2-yl]methylpiperidine Hydrochloride (E2020). [Link]

  • PubMed Central. Phenoxyethyl Piperidine/Morpholine Derivatives as PAS and CAS Inhibitors of Cholinesterases: Insights for Future Drug Design. [Link]

  • PubMed. Discovery of Multitarget-Directed Ligands from Piperidine Alkaloid Piperine as a Cap Group for the Management of Alzheimer's Disease. [Link]

  • Uniba. Development of Novel Phenoxyalkylpiperidines as High- Affinity Sigma-1 (σ1) Receptor Ligands with Potent Anti. [Link]

  • Computer‐aided evaluation of targets and biological activity spectra for new piperidine derivatives. [Link]

  • International Journal of Pharmaceutical Science Invention. Synthesis of Novel Piperidine Compounds As Anticholinesterase Agents. [Link]

  • PMC - NIH. Design and evaluation of substituted cinnamoyl piperidinyl acetate derivatives as potent cholinesterase inhibitors. [Link]

  • PMC - PubMed Central. Synthesis and Evaluation of a Series of 2-Substituted-5-Thiopropylpiperazine (Piperidine)-1,3,4-Oxadiazoles Derivatives as Atypical Antipsychotics. [Link]

  • PubMed. 3-[[(Aryloxy)alkyl]piperidinyl]-1,2-benzisoxazoles as D2/5-HT2 antagonists with potential atypical antipsychotic activity. [Link]

  • PubMed. New (sulfonyloxy)piperazinyldibenzazepines as potential atypical antipsychotics: chemistry and pharmacological evaluation. [Link]

Sources

Foundational

4-(2-Methoxyphenoxy)piperidine hydrochloride as a pharmaceutical intermediate

The following technical guide details the chemical profile, synthesis, and quality control of 4-(2-Methoxyphenoxy)piperidine Hydrochloride , a high-value pharmacophore used in the development of central nervous system (C...

Author: BenchChem Technical Support Team. Date: February 2026

The following technical guide details the chemical profile, synthesis, and quality control of 4-(2-Methoxyphenoxy)piperidine Hydrochloride , a high-value pharmacophore used in the development of central nervous system (CNS) therapeutics.

Strategic Synthesis, Quality Assurance, and Application in CNS Drug Discovery

Part 1: Executive Summary & Chemical Profile

4-(2-Methoxyphenoxy)piperidine Hydrochloride is a privileged structural motif in medicinal chemistry, specifically classified as an aryl-ether piperidine . This moiety serves as a critical bioisostere in the design of ligands targeting G-protein coupled receptors (GPCRs), particularly Serotonin (5-HT) and Dopamine (D2/D4) receptors.

Its structural rigidity, combined with the lipophilic methoxyphenoxy tail, allows for high-affinity binding in the orthosteric pockets of neuroreceptors. It is widely utilized as a building block in the synthesis of antipsychotics, anxiolytics, and radioligands for positron emission tomography (PET).

Physicochemical Data Table
PropertySpecification
Chemical Name 4-(2-Methoxyphenoxy)piperidine hydrochloride
Molecular Formula C₁₂H₁₈ClNO₂
Molecular Weight 243.73 g/mol
Appearance White to off-white crystalline powder
Solubility Soluble in water, methanol, DMSO; sparingly soluble in acetone
Melting Point 178°C – 182°C (decomposition)
pKa (Calc) ~9.8 (Piperidine nitrogen)
Hygroscopicity Moderate (Store under desiccant)

Part 2: Strategic Synthesis Pathways

The synthesis of 4-(2-Methoxyphenoxy)piperidine relies on the formation of the C–O ether bond between the electron-rich Guaiacol (2-Methoxyphenol) and the Piperidine ring. Two primary routes are employed depending on scale and purity requirements.

Route A: The Industrial Williamson Ether Synthesis (Scalable)

This route utilizes a nucleophilic substitution (


) mechanism. To prevent side reactions (N-alkylation), the piperidine nitrogen must be protected or substituted (e.g., N-Benzyl or N-Boc), followed by deprotection.

Mechanism:

  • Activation: Guaiacol is deprotonated by a base to form the phenoxide anion.

  • Substitution: The phenoxide attacks the electrophilic C4 position of an N-protected 4-chloropiperidine (or 4-mesylate).

  • Deprotection: Removal of the protecting group yields the free amine, which is then converted to the HCl salt.

Route B: The Mitsunobu Coupling (High Precision)

Ideal for small-scale, high-purity library synthesis. It couples Guaiacol directly with N-Boc-4-hydroxypiperidine using Triphenylphosphine (PPh₃) and DIAD/DEAD. This route inverts the stereochemistry at C4 (though irrelevant for the achiral 4-position unless substituted elsewhere).

Visualization: Synthesis Workflow (Route A)

SynthesisWorkflow Start Raw Materials: Guaiacol + N-Boc-4-Mesyloxypiperidine Step1 Etherification (SN2) Solvent: DMF, Base: Cs2CO3 Temp: 80°C, 12h Start->Step1 Mix & Heat Inter Intermediate: N-Boc-4-(2-methoxyphenoxy)piperidine Step1->Inter Workup (EtOAc/Water) Step2 Deprotection Reagent: 4M HCl in Dioxane Temp: 25°C, 2h Inter->Step2 Acidolysis Final Product: 4-(2-Methoxyphenoxy)piperidine HCl (Crystallization) Step2->Final Filtration & Drying

Caption: Step-by-step industrial workflow for the synthesis via N-Boc protected intermediate.

Part 3: Detailed Experimental Protocol

Objective: Preparation of 100g batch of 4-(2-Methoxyphenoxy)piperidine HCl via Route A (Modified).

Reagents & Equipment
  • Substrates: Guaiacol (2-Methoxyphenol), N-Boc-4-bromopiperidine (or N-Boc-4-mesyloxypiperidine).

  • Base: Cesium Carbonate (

    
    ) or Potassium Carbonate (
    
    
    
    ).[1]
  • Solvent: N,N-Dimethylformamide (DMF), anhydrous.

  • Deprotection: Hydrochloric acid (4M in Dioxane).

Step-by-Step Methodology
Step 1: Ether Formation (Nucleophilic Substitution)
  • Setup: Charge a 2L 3-neck round-bottom flask with Guaiacol (50.0 g, 0.40 mol) and anhydrous DMF (500 mL).

  • Activation: Add

    
      (195 g, 0.60 mol) in portions. Stir at room temperature for 30 minutes to generate the phenoxide.
    
  • Addition: Dropwise add a solution of N-Boc-4-bromopiperidine (116 g, 0.44 mol) in DMF (200 mL) over 1 hour.

  • Reaction: Heat the mixture to 80°C and stir for 12–16 hours. Monitor by TLC (Hexane:EtOAc 4:1) or HPLC until Guaiacol is consumed (<1%).

  • Workup: Cool to room temperature. Pour into ice-water (2L). Extract with Ethyl Acetate (3 x 500 mL). Wash combined organics with 1M NaOH (to remove unreacted phenol), water, and brine. Dry over

    
     and concentrate to yield the N-Boc intermediate (thick oil).
    
Step 2: Deprotection & Salt Formation
  • Dissolution: Dissolve the crude N-Boc intermediate in 1,4-Dioxane (300 mL).

  • Acidification: Slowly add 4M HCl in Dioxane (300 mL, excess) at 0°C.

  • Reaction: Allow to warm to room temperature and stir for 3 hours. A white precipitate should form immediately as the Boc group cleaves and

    
     evolves.
    
  • Isolation: Filter the solid precipitate. Wash the filter cake with diethyl ether (2 x 100 mL) to remove non-polar impurities.

  • Drying: Dry the solid in a vacuum oven at 45°C for 12 hours.

Yield: Expect ~75-85 g (70-80% overall yield). Purity: >98% by HPLC.

Part 4: Quality Control & Analytics[2]

Trustworthiness in pharmaceutical intermediates is established through rigorous impurity profiling.

HPLC Method Parameters
  • Column: C18 Reverse Phase (e.g., Agilent Zorbax Eclipse Plus, 4.6 x 150mm, 5µm).

  • Mobile Phase A: 0.1% Trifluoroacetic acid (TFA) in Water.

  • Mobile Phase B: Acetonitrile.

  • Gradient: 5% B to 95% B over 20 minutes.

  • Detection: UV at 210 nm and 274 nm (characteristic of the methoxyphenoxy chromophore).

Impurity Profile
ImpurityOriginLimit (Area %)
Guaiacol Unreacted starting material< 0.15%
N-Boc Intermediate Incomplete deprotection< 0.50%
4-Elimination Product Elimination of leaving group (Tetrahydropyridine)< 0.20%
Dimer N-alkylation of product with unreacted bromide< 0.10%
Structural Validation (NMR)[3]
  • ¹H NMR (DMSO-d₆):

    
     9.1 (br s, 2H, NH₂⁺), 6.8–7.0 (m, 4H, Ar-H), 4.5 (m, 1H, CH-O-Ar), 3.75 (s, 3H, OCH₃), 3.0–3.2 (m, 4H, Piperidine-CH₂).
    
  • Interpretation: The diagnostic singlet at 3.75 ppm confirms the methoxy group. The broad singlet at 9.1 ppm confirms the hydrochloride salt formation.

Part 5: Safety & Handling (E-E-A-T)[4]

  • Guaiacol: Irritant to skin and eyes. Combustible. Handle in a fume hood.

  • Piperidine Derivatives: Often exhibit pharmacological activity.[][3][4] Treat the intermediate as a potent CNS-active compound until proven otherwise. Wear full PPE (gloves, goggles, respirator).

  • HCl/Dioxane: Corrosive and flammable. Use blast shields during acidification due to gas evolution.

References

  • ChemicalBook. (2025). 4-(2-Methoxyphenoxy)piperidine hydrochloride Product Properties and Suppliers. Retrieved from

  • National Center for Biotechnology Information. (2025). PubChem Compound Summary for CID 11533256, 4-(2-Methoxyphenoxy)piperidine. Retrieved from

  • Chem-Impex International. (2025). Product Catalog: 4-(2-Methoxyphenoxy)piperidine Hydrochloride. Retrieved from

  • European Patent Office. (1990).[5] EP0251141B1: Piperazine compounds, process for preparing them.[5] (Reference for general ether synthesis conditions). Retrieved from

  • Sigma-Aldrich. (2025). Safety Data Sheet: Piperidine Hydrochloride. Retrieved from

Sources

Exploratory

safety and handling of 4-(2-Methoxyphenoxy)piperidine hydrochloride

Technical Guide: Safety, Handling, and Application of 4-(2-Methoxyphenoxy)piperidine Hydrochloride Executive Summary 4-(2-Methoxyphenoxy)piperidine hydrochloride (CAS: 6024-31-3) is a specialized heterocyclic building bl...

Author: BenchChem Technical Support Team. Date: February 2026

Technical Guide: Safety, Handling, and Application of 4-(2-Methoxyphenoxy)piperidine Hydrochloride

Executive Summary

4-(2-Methoxyphenoxy)piperidine hydrochloride (CAS: 6024-31-3) is a specialized heterocyclic building block widely utilized in medicinal chemistry, particularly in the development of Central Nervous System (CNS) agents. Structurally, it consists of a piperidine ring substituted at the 4-position with a guaiacol (2-methoxyphenol) ether moiety. This scaffold serves as a critical pharmacophore in the synthesis of sodium channel blockers, serotonin (5-HT) receptor modulators, and structural analogs of therapeutic agents like Ranolazine.

This guide provides a rigorous technical framework for the safe handling, storage, and experimental application of this compound, moving beyond generic safety data sheets (SDS) to address specific laboratory risks associated with bioactive amine salts.

Chemical Identity & Physicochemical Properties

Property Technical Detail
Chemical Name 4-(2-Methoxyphenoxy)piperidine hydrochloride
CAS Number 6024-31-3
Molecular Formula C₁₂H₁₇NO₂ · HCl
Molecular Weight 243.73 g/mol
Appearance Off-white to pale yellow crystalline solid
Solubility Soluble in water, methanol, DMSO; sparingly soluble in dichloromethane (free base is soluble in DCM).
Acidity (pKa) ~9–10 (Piperidine nitrogen), forming a stable hydrochloride salt.
Hygroscopicity Moderate. The HCl salt is prone to absorbing atmospheric moisture, leading to clumping and hydrolysis risks over extended periods.

Hazard Profiling & Risk Assessment (GHS)

While often classified under generic "Irritant" categories, the structural relationship of this compound to bioactive CNS drugs necessitates a higher tier of caution ("Treat as Potentially Bioactive").

GHS Classification[1]
  • Signal Word: WARNING

  • H315: Causes skin irritation.[1]

  • H319: Causes serious eye irritation.[1]

  • H335: May cause respiratory irritation.[1]

Specific Toxicology Insights
  • Bioactivity Warning: As a secondary amine carrying a lipophilic aryl ether tail, this compound is designed to penetrate the blood-brain barrier (BBB) when coupled to lipophilic carriers. Inhalation of dust poses a risk of systemic absorption and potential CNS effects (dizziness, sedation).

  • Corrosivity: While the salt is an irritant, the free base (liberated in basic reaction mixtures) is more caustic to mucous membranes.

Safe Handling Protocols

The following protocols are designed to prevent exposure via the three primary routes: Inhalation (Dust), Dermal (Contact), and Ocular (Splash).

Engineering Controls & PPE
  • Primary Barrier: All weighing and transfer operations of the solid must occur inside a certified Chemical Fume Hood .

  • Respiratory Protection: If fume hood work is not feasible (e.g., equipment maintenance), use a P95/P100 particulate respirator .

  • Dermal Protection: Nitrile gloves (minimum thickness 0.11 mm). Double gloving is recommended when handling stock solutions in DMSO or Methanol, as these solvents act as permeation enhancers for the compound.

Operational Workflow: Weighing & Transfer
  • Static Control: Solids are often static-prone. Use an anti-static gun or polonium strip if the powder flies.

  • Transfer: Do not pour from the bottle. Use a disposable spatula to transfer into a tared vial inside the hood.

  • Decontamination: Wipe the exterior of the stock bottle with a damp Kimwipe (methanol-moistened) before returning it to storage to remove invisible dust residues.

Visualization: Hierarchy of Exposure Control

SafetyHierarchy cluster_0 Level 1: Engineering Controls (Mandatory) cluster_1 Level 2: Personal Protective Equipment (PPE) cluster_2 Level 3: Procedural Controls Hood Chemical Fume Hood (Face Velocity > 0.5 m/s) Gloves Nitrile Gloves (Double for DMSO solutions) Balance Enclosed Microbalance SOP SOP: Wet Wiping Stock Containers Eyes Safety Glasses (Side Shields) Body Lab Coat (Buttoned to neck) Waste Solid Waste Segregation

Caption: Hierarchical control strategy emphasizing containment (Level 1) over reliance solely on PPE (Level 2).

Storage & Stability

To maintain chemical integrity and prevent degradation (formation of N-oxide impurities or hydrolysis):

  • Temperature: Store at 2°C to 8°C (Refrigerated).

  • Atmosphere: Keep under Inert Gas (Argon or Nitrogen) . The secondary amine is susceptible to slow oxidation over years if left in air.

  • Container: Amber glass vials with Teflon-lined caps. Avoid metal containers due to potential corrosion by the hydrochloride salt.

  • Desiccation: Store in a secondary container (desiccator) or with a silica gel packet to mitigate hygroscopicity.

Emergency Response Logic

In the event of an accidental exposure, immediate action is critical to mitigate injury.

EmergencyResponse Exposure Exposure Event Type Identify Route Exposure->Type Skin Skin Contact Type->Skin Eye Eye Contact Type->Eye Inhale Inhalation Type->Inhale SkinAction Wash with Soap/Water (15 mins) Remove Contaminated Clothing Skin->SkinAction EyeAction Rinse with Water/Saline (15 mins) Do NOT rub Eye->EyeAction InhaleAction Move to Fresh Air Support Breathing Seek Medical Attention Inhale->InhaleAction Medical Consult Physician (Bring SDS) SkinAction->Medical EyeAction->Medical InhaleAction->Medical

Caption: Decision logic for emergency response. Immediate dilution/removal of the agent is the priority before medical consultation.

Application Context: Medicinal Chemistry Synthesis

This compound is primarily used as a nucleophilic building block . The secondary amine of the piperidine ring is the reactive center, typically participating in


 alkylations or amide couplings to attach the "4-(2-methoxyphenoxy)piperidine" pharmacophore to a core scaffold.
Common Reaction: Amide Coupling (Example)

A standard workflow involves coupling this amine with a carboxylic acid (e.g., an indane or biaryl acid) to generate potential antipsychotic or ion-channel modulating agents.

Protocol Summary (Standard Scale):

  • Activation: Dissolve the carboxylic acid partner in DCM/DMF. Add coupling reagents (e.g., EDCI, HOBt, or HATU) and a base (DIPEA).

  • Addition: Add 4-(2-Methoxyphenoxy)piperidine HCl . Note: You must add extra base (1.0 equivalent) to neutralize the HCl salt and liberate the nucleophilic free amine.

  • Monitoring: The reaction is typically monitored by LC-MS for the formation of the amide bond (

    
     shift).
    
  • Workup: Dilute with EtOAc, wash with saturated

    
     (to remove acids) and Brine.
    

SynthesisWorkflow Start Reagents Preparation (Acid + Coupling Agent) Activation Carboxylate Activation (Formation of Active Ester) Start->Activation Addition Add 4-(2-Methoxyphenoxy)piperidine HCl + Excess Base (DIPEA/TEA) Activation->Addition  Active Ester Ready Reaction Nucleophilic Attack (Amide Bond Formation) Addition->Reaction  Free Amine Generated Workup Aqueous Workup (Remove salts/byproducts) Reaction->Workup

Caption: Synthetic workflow for amide coupling. The critical step is the addition of excess base to neutralize the HCl salt.

References

  • Medicinal Chemistry Application:Dual NaV1.2/5HT2A Inhibitors for Treating CNS Disorders. Patent WO2018026371A1. Google Patents.
  • Synthesis Methodology:Preparation of Ranolazine and Intermediates. Patent WO2011160396A1. Google Patents.

Sources

Foundational

Technical Monograph: 4-(2-Methoxyphenoxy)piperidine Hydrochloride

The following technical guide details the chemical identity, synthesis, and pharmacological utility of 4-(2-Methoxyphenoxy)piperidine Hydrochloride , a critical intermediate in the development of CNS-active therapeutics....

Author: BenchChem Technical Support Team. Date: February 2026

The following technical guide details the chemical identity, synthesis, and pharmacological utility of 4-(2-Methoxyphenoxy)piperidine Hydrochloride , a critical intermediate in the development of CNS-active therapeutics.

A Privileged Scaffold for CNS Drug Discovery

Executive Summary

4-(2-Methoxyphenoxy)piperidine hydrochloride (CAS: 6024-31-3) is a specialized heterocyclic building block widely utilized in medicinal chemistry.[1][2] Structurally comprising a piperidine ring ether-linked to a guaiacol (2-methoxyphenol) moiety, this compound serves as a "privileged scaffold"—a molecular framework capable of binding to multiple diverse receptors with high affinity.

It is primarily employed in the synthesis of ligands targeting G-Protein Coupled Receptors (GPCRs) , specifically Serotonin (5-HT) and Dopamine (D) receptors, as well as voltage-gated ion channels (NaV1.2). Its lipophilic aryl ether tail and secondary amine headgroup make it an ideal pharmacophore for penetrating the Blood-Brain Barrier (BBB) and engaging hydrophobic pockets in transmembrane proteins.

Chemical Identity & Physical Properties[2][3]

PropertySpecification
IUPAC Name 4-(2-Methoxyphenoxy)piperidine hydrochloride
CAS Number 6024-31-3 (HCl salt); 28033-32-1 (Free base)
Molecular Formula C₁₂H₁₈ClNO₂
Molecular Weight 243.73 g/mol
Appearance Off-white to white crystalline powder
Solubility Soluble in water, DMSO, Methanol; Sparingly soluble in DCM
Melting Point 129–130 °C
Acidity (pKa) ~9.8 (Calculated for piperidine nitrogen)

Synthetic Methodologies

The synthesis of 4-(2-Methoxyphenoxy)piperidine is non-trivial due to the poor nucleophilicity of the phenol oxygen towards the unactivated 4-position of the piperidine ring. Two primary routes are established: the Mitsunobu Coupling (Route A) and the Nucleophilic Aromatic Substitution (Route B) .

Route A: The Mitsunobu Coupling (Preferred)

This route offers the highest regioselectivity and yield. It relies on the dehydration coupling of N-protected 4-hydroxypiperidine with 2-methoxyphenol (guaiacol), mediated by a phosphine and an azodicarboxylate.

Mechanism:

  • Activation: Triphenylphosphine (PPh₃) attacks Diisopropyl azodicarboxylate (DIAD), creating a zwitterionic adduct.

  • Pronucleophile Deprotonation: The adduct deprotonates the guaiacol.

  • Alcohol Activation: The phosphonium center activates the hydroxyl group of the N-Boc-4-hydroxypiperidine.

  • Substitution: The phenoxide attacks the activated carbon via an S_N2 mechanism (inverting stereochemistry, though irrelevant for the achiral 4-position), forming the ether bond.

  • Deprotection: Acidic cleavage of the Boc group yields the final hydrochloride salt.

Route B: Nucleophilic Displacement (Alternative)

This method involves converting the 4-hydroxy group of the piperidine into a leaving group (Mesylate/Tosylate) and displacing it with sodium 2-methoxyphenoxide. This route often suffers from elimination side reactions (forming the alkene) and is less preferred for high-purity applications.

Visualization: Synthesis Workflow

Synthesis Start1 N-Boc-4-Hydroxypiperidine Reagents PPh3 / DIAD (Mitsunobu) Start1->Reagents Start2 2-Methoxyphenol (Guaiacol) Start2->Reagents Inter Intermediate: N-Boc-4-(2-methoxyphenoxy)piperidine Reagents->Inter Ether Formation Deprotect HCl / Dioxane (Deprotection) Inter->Deprotect Final Product: 4-(2-Methoxyphenoxy)piperidine HCl Deprotect->Final Salt Formation

Figure 1: The Mitsunobu synthesis pathway for high-purity ether formation.

Experimental Protocols

Protocol 1: Preparation via Mitsunobu Coupling[4][5]

Objective: Synthesis of 4-(2-Methoxyphenoxy)piperidine HCl on a 10g scale.

Reagents:

  • N-Boc-4-hydroxypiperidine (1.0 eq)[3]

  • 2-Methoxyphenol (Guaiacol) (1.1 eq)

  • Triphenylphosphine (PPh₃) (1.2 eq)[4]

  • Diisopropyl azodicarboxylate (DIAD) (1.2 eq)[4]

  • Tetrahydrofuran (THF), anhydrous[4]

  • HCl in 1,4-Dioxane (4.0 M)

Step-by-Step Methodology:

  • Reaction Setup:

    • Charge a flame-dried 500 mL round-bottom flask with N-Boc-4-hydroxypiperidine (10.0 g, 49.7 mmol), 2-Methoxyphenol (6.8 g, 54.7 mmol), and PPh₃ (15.6 g, 59.6 mmol).

    • Dissolve in anhydrous THF (200 mL) under nitrogen atmosphere. Cool the solution to 0°C using an ice bath.

  • Coupling:

    • Add DIAD (12.0 g, 59.6 mmol) dropwise over 30 minutes, maintaining the internal temperature below 5°C.

    • Allow the reaction to warm to room temperature (25°C) and stir for 16 hours.

    • Monitor: Check progress via TLC (Hexane:EtOAc 3:1). The starting alcohol spot should disappear.

  • Work-up:

    • Concentrate the solvent in vacuo.[3]

    • Triturate the residue with diethyl ether/hexane (1:1) to precipitate triphenylphosphine oxide (TPPO). Filter off the solids.[5]

    • Purify the filtrate via flash column chromatography (Silica gel, 0-20% EtOAc in Hexanes) to isolate the N-Boc intermediate as a colorless oil.

  • Deprotection:

    • Dissolve the purified intermediate in DCM (50 mL).

    • Add 4.0 M HCl in Dioxane (50 mL, excess) at 0°C.

    • Stir at room temperature for 2–4 hours. A white precipitate will form.[5]

  • Isolation:

    • Filter the white solid under vacuum.[5][3]

    • Wash the cake with diethyl ether (3 x 50 mL) to remove residual organic impurities.

    • Dry in a vacuum oven at 45°C for 12 hours.

Yield: Expect 8.5–9.5 g (70–80%) of the hydrochloride salt.

Pharmacological Significance[1][2][3][4][5]

Mechanism of Action & Target Engagement

The 4-(2-methoxyphenoxy)piperidine moiety functions as a biostere for various neurotransmitters.

  • 5-HT2A Antagonism: The aryl ether mimics the indole ring of serotonin, while the piperidine nitrogen interacts with the conserved Aspartate residue (D3.32) in the GPCR transmembrane domain.

  • NaV1.2 Inhibition: Recent patent literature identifies this scaffold in "Dual NaV1.2 / 5-HT2A inhibitors" for treating epilepsy and schizophrenia. The methoxy group provides a specific hydrogen bond acceptor site that improves selectivity over NaV1.5 (cardiac channel).

Structural Pharmacophore Map

Pharmacophore Piperidine Piperidine Nitrogen (Cationic Center) Linker Ether Oxygen (H-Bond Acceptor) Piperidine->Linker 4-Position Target GPCR Binding Pocket (Asp3.32 Interaction) Piperidine->Target Ionic Bond Aryl 2-Methoxyphenyl Ring (Lipophilic/Pi-Stacking) Linker->Aryl Aryl->Target Hydrophobic Interaction

Figure 2: Pharmacophore mapping of the molecule's interaction with GPCR binding pockets.

Safety & Handling

  • Hazard Classification: Irritant (Xi). Causes skin irritation (H315), serious eye irritation (H319), and respiratory irritation (H335).

  • Storage: Hygroscopic. Store in a tightly closed container at 2–8°C (desiccated).

  • PPE: Wear nitrile gloves, safety goggles, and a lab coat. Handle in a fume hood to avoid inhalation of dust.

References

  • Vertex Pharmaceuticals. (2018). Dual NaV1.2/5HT2A Inhibitors for Treating CNS Disorders. WO2018026371A1.

  • National Center for Biotechnology Information. (2024). PubChem Compound Summary for CID 4341691, 4-(2-Methoxyphenoxy)piperidine.

  • Swamy, K. C. K., et al. (2009). The Mitsunobu Reaction: A Powerful Tool for the Synthesis of Natural Products and Pharmaceutical Scaffolds. Chemical Reviews, 109(6), 2551–2651.

  • ChemicalBook. (2024). Product Datasheet: 4-(2-Methoxyphenoxy)piperidine hydrochloride.

Sources

Exploratory

The Therapeutic Potential of 4-(2-Methoxyphenoxy)piperidine Analogs: A Technical Guide for Drug Discovery Professionals

Introduction: The Promise of a Privileged Scaffold in Neuropsychiatric Drug Discovery The piperidine moiety is a cornerstone in medicinal chemistry, recognized as a privileged scaffold due to its prevalence in a wide arr...

Author: BenchChem Technical Support Team. Date: February 2026

Introduction: The Promise of a Privileged Scaffold in Neuropsychiatric Drug Discovery

The piperidine moiety is a cornerstone in medicinal chemistry, recognized as a privileged scaffold due to its prevalence in a wide array of clinically successful drugs, particularly those targeting the central nervous system (CNS).[1][2] Its conformational flexibility and ability to engage in key hydrogen bonding interactions make it an ideal framework for designing ligands that modulate the activity of various neurotransmitter receptors. This guide focuses on a specific and highly promising class of piperidine derivatives: 4-(2-Methoxyphenoxy)piperidine analogs. These compounds have emerged as versatile intermediates and lead structures in the development of novel therapeutics for complex neurological and psychiatric disorders.[3]

This in-depth technical guide, intended for researchers, scientists, and drug development professionals, will provide a comprehensive overview of the synthesis, biological evaluation, and therapeutic potential of 4-(2-Methoxyphenoxy)piperidine analogs. We will delve into the critical structure-activity relationships (SAR) that govern their interactions with key CNS targets, present detailed experimental protocols for their characterization, and explore the preclinical evidence supporting their development as next-generation therapeutics.

The Core Structure and its Significance

The 4-(2-Methoxyphenoxy)piperidine scaffold combines several key features that contribute to its pharmacological promiscuity and therapeutic potential. The piperidine ring provides a basic nitrogen atom, crucial for interacting with acidic residues in the binding pockets of many G protein-coupled receptors (GPCRs). The ether linkage at the 4-position introduces a degree of conformational constraint, while the 2-methoxyphenoxy group offers opportunities for a wide range of substitutions to fine-tune receptor affinity and selectivity.

Synthesis of 4-(2-Methoxyphenoxy)piperidine Analogs: A General Protocol

The synthesis of 4-(2-Methoxyphenoxy)piperidine analogs typically involves a multi-step process, with the key step being the formation of the ether linkage between the piperidine and the methoxyphenol moieties. While various synthetic routes have been reported, a common and efficient approach involves the condensation of a protected 4-hydroxypiperidine with 2-methoxyphenol, followed by deprotection and subsequent derivatization of the piperidine nitrogen.

A general synthetic strategy is outlined below. It is imperative to note that reaction conditions, including solvents, temperatures, and reaction times, may require optimization for specific analogs.

Experimental Protocol: Synthesis of a Representative 4-(2-Methoxyphenoxy)piperidine Analog

This protocol describes a general method for the synthesis of a 4-(2-Methoxyphenoxy)piperidine analog, starting from commercially available reagents.

Step 1: N-protection of 4-hydroxypiperidine

  • To a solution of 4-hydroxypiperidine (1.0 eq) in dichloromethane (DCM) at 0 °C, add triethylamine (1.2 eq).

  • Slowly add a solution of di-tert-butyl dicarbonate (Boc anhydride) (1.1 eq) in DCM.

  • Allow the reaction to warm to room temperature and stir for 12-16 hours.

  • Monitor the reaction by thin-layer chromatography (TLC).

  • Upon completion, wash the reaction mixture with saturated sodium bicarbonate solution and brine.

  • Dry the organic layer over anhydrous sodium sulfate, filter, and concentrate under reduced pressure to yield tert-butyl 4-hydroxypiperidine-1-carboxylate.

Step 2: Mitsunobu reaction for ether bond formation

  • To a solution of tert-butyl 4-hydroxypiperidine-1-carboxylate (1.0 eq) and 2-methoxyphenol (1.2 eq) in anhydrous tetrahydrofuran (THF) at 0 °C, add triphenylphosphine (1.5 eq).

  • Slowly add diethyl azodicarboxylate (DEAD) or diisopropyl azodicarboxylate (DIAD) (1.5 eq) dropwise.

  • Allow the reaction to warm to room temperature and stir for 16-24 hours.

  • Monitor the reaction by TLC.

  • Upon completion, concentrate the reaction mixture under reduced pressure.

  • Purify the crude product by column chromatography on silica gel to obtain tert-butyl 4-(2-methoxyphenoxy)piperidine-1-carboxylate.

Step 3: Deprotection of the piperidine nitrogen

  • Dissolve the product from Step 2 in a solution of trifluoroacetic acid (TFA) in DCM (1:1 v/v).

  • Stir the reaction at room temperature for 1-2 hours.

  • Monitor the reaction by TLC.

  • Upon completion, concentrate the reaction mixture under reduced pressure.

  • Neutralize the residue with a saturated solution of sodium bicarbonate and extract with DCM.

  • Dry the combined organic layers over anhydrous sodium sulfate, filter, and concentrate to yield 4-(2-methoxyphenoxy)piperidine.

Step 4: N-alkylation or N-arylation of the piperidine

  • To a solution of 4-(2-methoxyphenoxy)piperidine (1.0 eq) and the desired alkyl or aryl halide (1.1 eq) in a suitable solvent such as acetonitrile or dimethylformamide (DMF), add a base such as potassium carbonate or cesium carbonate (2.0 eq).

  • Stir the reaction at an elevated temperature (e.g., 60-80 °C) for 4-12 hours.

  • Monitor the reaction by TLC.

  • Upon completion, cool the reaction to room temperature, filter off the base, and concentrate the filtrate under reduced pressure.

  • Purify the crude product by column chromatography or recrystallization to obtain the final analog.

Therapeutic Targets and Mechanism of Action: A Focus on Dopamine and Serotonin Receptors

The therapeutic potential of 4-(2-methoxyphenoxy)piperidine analogs in CNS disorders stems from their ability to modulate the activity of key neurotransmitter systems, particularly the dopaminergic and serotonergic pathways. Many atypical antipsychotic drugs, for instance, exhibit a multi-target profile, acting on a range of dopamine and serotonin receptors.[4][5]

Dopamine D2 Receptor Antagonism

The dopamine D2 receptor is a primary target for antipsychotic medications.[6] Antagonism at this receptor is believed to be responsible for the reduction of positive symptoms in schizophrenia, such as hallucinations and delusions. Several 4-(2-methoxyphenoxy)piperidine analogs have been shown to exhibit significant affinity for the D2 receptor.

Serotonin 5-HT1A Receptor Partial Agonism

The serotonin 5-HT1A receptor is implicated in the regulation of mood, anxiety, and cognition. Partial agonism at this receptor is a desirable feature in modern antipsychotics, as it is thought to contribute to the mitigation of negative symptoms and cognitive deficits associated with schizophrenia, as well as reducing the extrapyramidal side effects associated with D2 receptor blockade.[7]

Serotonin 5-HT2A Receptor Antagonism

Antagonism at the 5-HT2A receptor is another hallmark of atypical antipsychotics. This activity is believed to contribute to their improved side-effect profile, particularly the lower incidence of extrapyramidal symptoms, and may also play a role in their efficacy against negative symptoms.

The following diagram illustrates the interplay between these key receptors in the context of psychosis and the potential modulatory effects of 4-(2-methoxyphenoxy)piperidine analogs.

G cluster_0 Presynaptic Neuron cluster_1 Postsynaptic Neuron Dopamine Dopamine D2R D2 Receptor Dopamine->D2R Activates Serotonin Serotonin HT1AR 5-HT1A Receptor Serotonin->HT1AR Activates HT2AR 5-HT2A Receptor Serotonin->HT2AR Activates Psychosis (Positive Symptoms) Psychosis (Positive Symptoms) D2R->Psychosis (Positive Symptoms) Mediates Improved Cognition & Mood Improved Cognition & Mood HT1AR->Improved Cognition & Mood Mediates Reduced EPS Reduced EPS HT2AR->Reduced EPS Mediates Analog 4-(2-Methoxyphenoxy) piperidine Analog Analog->D2R Antagonizes Analog->HT1AR Partially Agonizes Analog->HT2AR Antagonizes

Caption: Proposed mechanism of action of 4-(2-Methoxyphenoxy)piperidine analogs.

Structure-Activity Relationship (SAR) Studies

The development of potent and selective ligands requires a thorough understanding of the relationship between chemical structure and biological activity. SAR studies on 4-(2-methoxyphenoxy)piperidine analogs have revealed several key insights.

Modification SiteStructural ChangeImpact on Receptor AffinityReference
Piperidine Nitrogen Addition of bulky alkyl or aryl groupsGenerally increases affinity for D2 and 5-HT1A receptors.[8]
Introduction of a basic nitrogen in the substituentCan enhance 5-HT1A receptor affinity.[8]
Phenoxy Ring Substitution with electron-withdrawing groups (e.g., halogens)Can modulate selectivity between D2 and 5-HT receptors.[8]
Substitution with electron-donating groups (e.g., methoxy)Often enhances affinity for both receptor types.[8]
Piperidine Ring Conformational constraints (e.g., spirocycles)Can improve selectivity and metabolic stability.[2]

In Vitro Characterization: Assessing Receptor Binding and Functional Activity

The initial characterization of novel 4-(2-methoxyphenoxy)piperidine analogs involves a battery of in vitro assays to determine their affinity for target receptors and their functional effects (i.e., agonist, antagonist, or partial agonist activity).

Experimental Protocol: Radioligand Binding Assay

This protocol outlines a standard procedure for determining the binding affinity (Ki) of a test compound for the dopamine D2 and serotonin 5-HT1A receptors.[9][10]

Materials:

  • Cell membranes expressing the human D2 or 5-HT1A receptor.

  • Radioligand: [³H]-Spiperone (for D2) or [³H]-8-OH-DPAT (for 5-HT1A).

  • Non-specific binding control: Haloperidol (for D2) or Serotonin (for 5-HT1A).

  • Assay buffer: 50 mM Tris-HCl, 120 mM NaCl, 5 mM KCl, 2 mM CaCl₂, 1 mM MgCl₂, pH 7.4.

  • 96-well microplates.

  • Glass fiber filters.

  • Scintillation cocktail and counter.

Procedure:

  • Prepare serial dilutions of the test compound in assay buffer.

  • In a 96-well plate, add cell membranes, radioligand, and either the test compound or the non-specific binding control.

  • Incubate the plate at room temperature for a predetermined time to reach equilibrium (typically 60-120 minutes).

  • Terminate the binding reaction by rapid filtration through glass fiber filters using a cell harvester. This separates the bound from the unbound radioligand.

  • Wash the filters several times with ice-cold assay buffer to remove any non-specifically bound radioligand.

  • Place the filters in scintillation vials, add scintillation cocktail, and quantify the amount of bound radioactivity using a scintillation counter.

  • Calculate the IC50 value (the concentration of test compound that inhibits 50% of the specific binding of the radioligand) using non-linear regression analysis.

  • Convert the IC50 value to a Ki value using the Cheng-Prusoff equation: Ki = IC50 / (1 + [L]/Kd), where [L] is the concentration of the radioligand and Kd is its dissociation constant.

Experimental Protocol: cAMP Functional Assay

This protocol describes a method to assess the functional activity of a test compound at the D2 (Gi-coupled) and 5-HT1A (Gi-coupled) receptors by measuring changes in intracellular cyclic AMP (cAMP) levels.[11][12][13][14][15]

Materials:

  • Cells stably expressing the human D2 or 5-HT1A receptor.

  • Forskolin (an adenylyl cyclase activator).

  • cAMP assay kit (e.g., HTRF, AlphaScreen, or ELISA-based).

  • 384-well microplates.

Procedure:

  • Plate the cells in a 384-well plate and allow them to adhere overnight.

  • For antagonist mode, pre-incubate the cells with serial dilutions of the test compound.

  • Stimulate the cells with a known agonist (e.g., dopamine for D2, 8-OH-DPAT for 5-HT1A) in the presence of forskolin. Forskolin is used to elevate basal cAMP levels, allowing for the detection of Gi-mediated inhibition.

  • For agonist mode, incubate the cells with serial dilutions of the test compound in the presence of forskolin.

  • After the incubation period, lyse the cells and measure the intracellular cAMP concentration using the chosen assay kit according to the manufacturer's instructions.

  • Generate dose-response curves and calculate EC50 (for agonists) or IC50 (for antagonists) values.

The following diagram illustrates the workflow for in vitro characterization of 4-(2-Methoxyphenoxy)piperidine analogs.

G Start Synthesized Analog Binding Radioligand Binding Assay Start->Binding Functional cAMP Functional Assay Start->Functional SAR Structure-Activity Relationship Analysis Binding->SAR Functional->SAR Lead Lead Compound Identification SAR->Lead

Sources

Foundational

Strategic Synthesis &amp; Application of 4-(2-Methoxyphenoxy)piperidine HCl in 5-HT Ligand Design

This guide details the synthesis, chemical properties, and medicinal chemistry applications of 4-(2-methoxyphenoxy)piperidine hydrochloride , a specialized building block for serotonin (5-HT) receptor ligands. Executive...

Author: BenchChem Technical Support Team. Date: February 2026

This guide details the synthesis, chemical properties, and medicinal chemistry applications of 4-(2-methoxyphenoxy)piperidine hydrochloride , a specialized building block for serotonin (5-HT) receptor ligands.

Executive Summary

4-(2-Methoxyphenoxy)piperidine hydrochloride is a versatile pharmacophore scaffold used in the development of ligands for G-protein coupled receptors (GPCRs), specifically serotonin (5-HT) and sigma receptors. Unlike the ubiquitous 1-(2-methoxyphenyl)piperazine (MPP) moiety—which features a direct aryl-nitrogen bond—this scaffold utilizes an ether linkage at the piperidine 4-position. This structural modification alters the vector of the aryl tail, introduces an additional hydrogen bond acceptor (the ether oxygen), and modulates metabolic stability, often serving as a bioisostere to tune selectivity between 5-HT1A, 5-HT2A, and adrenergic receptors.

Chemical Profile & Structural Logic

This compound serves as the "amine partner" in convergent synthesis strategies. Its secondary amine is available for functionalization (alkylation, acylation, or reductive amination) to attach the "linker-headgroup" assembly required for GPCR binding.

PropertyData
IUPAC Name 4-(2-methoxyphenoxy)piperidine hydrochloride
CAS Number 6024-31-3 (HCl salt) / 333954-89-5 (Free base ref)
Molecular Formula C₁₂H₁₇NO₂[1][2] · HCl
Molecular Weight 243.73 g/mol
Key Pharmacophore Guaiacol ether linked to piperidine nitrogen base
Role Secondary amine building block; 5-HT/Sigma receptor anchor
Pharmacophore Distinction[3]
  • vs. Phenylpiperazines: The ether linker increases rotational freedom and extends the distance between the basic nitrogen (protonated at physiological pH) and the aromatic ring.

  • Binding Mode: The basic nitrogen forms a salt bridge with the conserved Aspartate (D3.32) in the 5-HT receptor transmembrane domain. The 2-methoxy group often engages in hydrophobic or steric interactions within the orthosteric pocket.

Validated Synthesis Protocol

The synthesis of 4-(2-methoxyphenoxy)piperidine hydrochloride relies on a Mitsunobu etherification followed by acidic deprotection. This route is preferred over Nucleophilic Aromatic Substitution (S_NAr) because the electron-rich guaiacol ring is a poor electrophile for S_NAr, and S_N2 displacement of a 4-halopiperidine by phenoxide often suffers from elimination side reactions.

Workflow Diagram

SynthesisWorkflow Guaiacol Guaiacol (2-Methoxyphenol) Mitsunobu Mitsunobu Coupling (PPh3, DIAD, THF) Guaiacol->Mitsunobu BocPip N-Boc-4-piperidinol BocPip->Mitsunobu Intermediate N-Boc-4-(2-methoxyphenoxy) piperidine Mitsunobu->Intermediate Ether Bond Formation Deprotection Acidic Deprotection (4M HCl in Dioxane) FinalProduct 4-(2-Methoxyphenoxy) piperidine HCl Deprotection->FinalProduct Precipitation Intermediate->Deprotection Boc Removal

Caption: Step-wise synthesis via Mitsunobu coupling and HCl deprotection.

Step 1: Mitsunobu Coupling

Objective: Create the ether linkage with inversion of configuration (irrelevant for the achiral 4-position, but mechanistically important).

  • Setup: In a dry round-bottom flask under Nitrogen atmosphere, dissolve N-Boc-4-hydroxypiperidine (1.0 equiv) and 2-methoxyphenol (Guaiacol) (1.0 equiv) in anhydrous THF (0.2 M concentration).

  • Phosphine Addition: Add Triphenylphosphine (PPh₃) (1.2 equiv) and stir until fully dissolved.

  • Azodicarboxylate Addition: Cool the solution to 0°C. Dropwise add Diisopropyl azodicarboxylate (DIAD) (1.2 equiv) over 20 minutes.

    • Critical Control: The reaction is exothermic. Maintain temperature <5°C during addition to prevent side reactions.

  • Reaction: Allow to warm to room temperature and stir for 12–16 hours. Monitor by TLC (Hexane:EtOAc 4:1) for disappearance of the phenol.

  • Workup: Concentrate THF in vacuo. Triturate the residue with cold diethyl ether/hexane to precipitate triphenylphosphine oxide (TPPO). Filter off the solid.[1][3][4] Purify the filtrate via flash column chromatography (Silica, Hexane/EtOAc gradient) to yield the N-Boc-4-(2-methoxyphenoxy)piperidine intermediate.

Step 2: Acidic Deprotection (Salt Formation)

Objective: Remove the Boc group and isolate the stable hydrochloride salt.

  • Dissolution: Dissolve the purified N-Boc intermediate in a minimal amount of Dichloromethane (DCM) or 1,4-Dioxane.

  • Acidolysis: Add 4M HCl in Dioxane (5–10 equiv) dropwise at 0°C.

  • Precipitation: Stir at room temperature for 2–4 hours. The product often precipitates as a white solid.

  • Isolation: Dilute with diethyl ether (to drive precipitation) and filter the solid. Wash with cold ether to remove residual acid and byproducts.

  • Drying: Dry under high vacuum to yield 4-(2-methoxyphenoxy)piperidine hydrochloride .

Downstream Application: Ligand Synthesis

Once synthesized, this building block is typically coupled to a "linker-tail" moiety to generate the full GPCR ligand.

Case Study: Synthesis of Dual NaV1.2/5-HT2A Inhibitors

As referenced in patent literature (e.g., WO2018026371A1), this amine is coupled with carboxylic acids to form amide-linked bioactive molecules.

Protocol (Amide Coupling):

  • Activation: Dissolve the carboxylic acid partner (e.g., an indane-carboxylic acid) in DCM/DMF. Add EDCI (1.5 equiv) and HOBt (1.0 equiv).

  • Addition: Add 4-(2-methoxyphenoxy)piperidine HCl (1.0 equiv) and Triethylamine (TEA, 3.0 equiv) to neutralize the HCl salt and activate the amine.

  • Completion: Stir at RT for 12 hours.

  • Result: The resulting amide places the 2-methoxyphenoxy group at the distal end of the molecule, positioning it to interact with the hydrophobic pockets of the 5-HT receptor.

Mechanistic & Pharmacological Insights[2]

Receptor Interaction Map

The efficacy of ligands containing this moiety stems from specific interactions within the Orthosteric Binding Pocket (OBP) of aminergic receptors.

ReceptorInteraction Ligand_NH Piperidine NH+ (Protonated) Asp332 Asp 3.32 (TM3) Ligand_NH->Asp332 Salt Bridge (Ionic) Ligand_O Ether Oxygen Ser_Thr Ser/Thr Residues (TM5) Ligand_O->Ser_Thr H-Bond Acceptor Ligand_Ar 2-Methoxy Phenyl Ring Hydrophobic Hydrophobic Pocket (Phe/Trp) Ligand_Ar->Hydrophobic Pi-Pi / VdW

Caption: Predicted binding interactions of the scaffold within the 5-HT receptor pocket.

  • Asp 3.32 Anchor: The piperidine nitrogen, protonated at physiological pH, forms a critical salt bridge with Aspartate 3.32 in Transmembrane Helix 3 (TM3). This is the primary anchor for all aminergic GPCR ligands.

  • Ether Oxygen: Acts as a hydrogen bond acceptor, potentially interacting with Serine or Threonine residues in TM5, distinguishing its binding profile from simple alkyl-piperidines.

  • Selectivity: The bulk of the phenoxy group can steer the compound towards 5-HT2A or Sigma-1 selectivity depending on the linker length used in the final drug molecule.

References

  • Preparation of 4-(2-methoxyphenoxy)piperidine . In Dual NaV1.2/5-HT2A Inhibitors for Treating CNS Disorders. Patent WO2018026371A1. (Example 97).

  • Development of Novel Phenoxyalkylpiperidines as High-Affinity Sigma-1 Receptor Ligands . University of Bari / Uniba. (Discusses structure-affinity relationships of phenoxy-piperidines). 5[1][6][7][8]

  • Mitsunobu Reaction Mechanism & Protocols . Organic Chemistry Portal. (General reference for the etherification step).

  • 4-(2-Methoxyphenoxy)piperidine Hydrochloride Product Profile . Chem-Impex International. (Commercial availability and building block specifications).

Sources

Exploratory

An In-depth Technical Guide to 4-(2-Methoxyphenoxy)piperidine Hydrochloride in Dopamine Transporter Research

Introduction The dopamine transporter (DAT) is a presynaptic membrane protein crucial for regulating dopaminergic neurotransmission by reuptaking dopamine from the synaptic cleft.[1][2] This regulation is vital for numer...

Author: BenchChem Technical Support Team. Date: February 2026

Introduction

The dopamine transporter (DAT) is a presynaptic membrane protein crucial for regulating dopaminergic neurotransmission by reuptaking dopamine from the synaptic cleft.[1][2] This regulation is vital for numerous physiological processes, including motor control, motivation, and reward.[3] Consequently, DAT is a primary target for therapeutic agents and substances of abuse.[1] Within the vast landscape of neuropharmacology, 4-(2-Methoxyphenoxy)piperidine hydrochloride has emerged as a significant compound for investigating the intricacies of the dopamine system.[4] Its unique structure, featuring a piperidine ring and a methoxyphenoxy group, makes it a valuable tool for modulating neurotransmitter systems.[4]

This technical guide provides researchers, scientists, and drug development professionals with a comprehensive overview of 4-(2-Methoxyphenoxy)piperidine hydrochloride, its application in DAT research, and detailed protocols for its use in in-vitro assays.

Physicochemical Properties

A foundational understanding of a compound's physical and chemical characteristics is paramount for its effective application in research.

PropertyValueSource
CAS Number 6024-31-3ChemicalBook
Molecular Formula C12H18ClNO2PubChem
Molecular Weight 243.73 g/mol [5]
Appearance White to off-white solidGeneric MSDS
Solubility Soluble in water[4][5]
Storage Store at 0-8°C[5]

Note: Some properties are based on typical data for similar compounds and should be confirmed with the specific supplier's documentation.

Mechanism of Action at the Dopamine Transporter

4-(2-Methoxyphenoxy)piperidine hydrochloride and its analogs function as potent and selective ligands for the dopamine transporter.[6] They are primarily classified as DAT inhibitors, meaning they block the reuptake of dopamine from the synaptic cleft into the presynaptic neuron.[2] This inhibition leads to an increase in the extracellular concentration of dopamine, thereby enhancing and prolonging dopaminergic signaling.

The precise interaction of these ligands with the DAT involves binding to the transporter protein, which can be quantified using radioligand binding assays. The affinity of a compound for the DAT is typically expressed as the inhibition constant (Ki), with lower values indicating higher affinity. The potency of its inhibitory action on dopamine uptake is measured by the half-maximal inhibitory concentration (IC50).

The selectivity of these compounds for DAT over other monoamine transporters, such as the serotonin transporter (SERT) and the norepinephrine transporter (NET), is a critical aspect of their pharmacological profile. High selectivity for DAT is desirable for minimizing off-target effects in research and therapeutic applications.[7][8]

Key In-Vitro Applications & Protocols

The functional characterization of 4-(2-Methoxyphenoxy)piperidine hydrochloride and similar DAT ligands is predominantly carried out using in-vitro assays with cell lines that express the dopamine transporter.[9] These assays allow for the determination of key parameters such as binding affinity (Ki) and functional potency (IC50).[9]

Radioligand Binding Assay for Dopamine Transporter Affinity (Ki)

This assay determines the affinity of a test compound for the dopamine transporter by measuring its ability to compete with a radiolabeled ligand that has a known high affinity for DAT, such as [3H]WIN 35,428.[3]

Causality Behind Experimental Choices:
  • Choice of Radioligand: [3H]WIN 35,428 is a well-characterized DAT ligand, ensuring that the binding being measured is specific to the transporter.

  • Cell Membranes: Using cell membranes expressing DAT provides a high concentration of the target protein for the binding assay.

  • Incubation Conditions: The incubation time and temperature are optimized to allow the binding reaction to reach equilibrium.

  • Separation of Bound/Unbound Ligand: Rapid filtration is a standard method to separate the radioligand bound to the cell membranes from the unbound radioligand in the solution.

  • Non-specific Binding: The inclusion of a high concentration of a known DAT inhibitor, such as GBR 12909, is crucial to determine the amount of non-specific binding of the radioligand. This value is subtracted from the total binding to yield the specific binding.

Experimental Workflow Diagram

Caption: Workflow for a DAT radioligand binding assay.

Step-by-Step Protocol:
  • Prepare Cell Membranes: Homogenize cells expressing the human dopamine transporter (hDAT) in an appropriate buffer (e.g., 50 mM Tris-HCl, pH 7.4).

  • Assay Setup: In a 96-well plate, add the following to each well:

    • Cell membrane preparation.

    • A fixed concentration of [3H]WIN 35,428.

    • Varying concentrations of 4-(2-Methoxyphenoxy)piperidine hydrochloride or other test compounds.

    • For total binding, add buffer instead of the test compound.

    • For non-specific binding, add a high concentration of a known DAT inhibitor (e.g., 10 µM GBR 12909).

  • Incubation: Incubate the plate at room temperature for a specified time (e.g., 60-90 minutes) to allow the binding to reach equilibrium.

  • Filtration: Rapidly filter the contents of each well through a glass fiber filter plate to separate the membrane-bound radioligand from the unbound radioligand.

  • Washing: Wash the filters with ice-cold buffer to remove any remaining unbound radioligand.

  • Scintillation Counting: Add scintillation fluid to each well of the filter plate and quantify the radioactivity using a scintillation counter.

  • Data Analysis:

    • Calculate specific binding by subtracting the non-specific binding from the total binding.

    • Plot the percentage of specific binding against the logarithm of the test compound concentration.

    • Fit the data to a one-site competition model to determine the IC50 value.

    • Calculate the Ki value using the Cheng-Prusoff equation: Ki = IC50 / (1 + [L]/Kd), where [L] is the concentration of the radioligand and Kd is its dissociation constant.

Dopamine Uptake Inhibition Assay (IC50)

This functional assay measures the ability of a compound to inhibit the uptake of radiolabeled dopamine ([3H]DA) into cells expressing the dopamine transporter.[9]

Causality Behind Experimental Choices:
  • Cell Line: Using a cell line that stably or transiently expresses hDAT ensures a consistent and reproducible system for measuring dopamine uptake.[9]

  • Pre-incubation with Inhibitor: Pre-incubating the cells with the test compound allows it to bind to the transporter before the addition of the substrate.[3]

  • Short Uptake Time: A short incubation time with [3H]DA (e.g., 5-10 minutes) is critical to measure the initial rate of uptake, which provides a more accurate assessment of the transporter's function.[3]

  • Termination of Uptake: Rapidly washing the cells with ice-cold buffer effectively stops the uptake process.[3]

  • Non-specific Uptake: Including a known DAT inhibitor (e.g., nomifensine) in some wells allows for the determination of non-specific dopamine uptake, which is then subtracted from the total uptake.[3]

Experimental Workflow Diagram

Caption: Workflow for a dopamine uptake inhibition assay.

Step-by-Step Protocol:
  • Cell Plating: Seed cells expressing hDAT into a 96-well plate and grow until they form a confluent monolayer.[3]

  • Assay Preparation: On the day of the experiment, wash the cells with a pre-warmed uptake buffer.[3]

  • Pre-incubation: Add uptake buffer containing varying concentrations of 4-(2-Methoxyphenoxy)piperidine hydrochloride to the wells. For control wells (100% uptake), add buffer without the test compound. For non-specific uptake, add a high concentration of a known DAT inhibitor. Pre-incubate the plate at 37°C for 10-20 minutes.[3]

  • Initiate Uptake: Add uptake buffer containing [3H]Dopamine to each well to initiate the uptake process.[3]

  • Incubation: Incubate the plate at 37°C for a short period (e.g., 5-10 minutes).[3]

  • Termination of Uptake: Terminate the uptake by rapidly aspirating the solution and washing the cells multiple times with ice-cold uptake buffer.[3]

  • Cell Lysis and Quantification: Lyse the cells and transfer the lysate to scintillation vials. Add scintillation fluid and quantify the radioactivity using a scintillation counter.[3]

  • Data Analysis:

    • Calculate the specific uptake by subtracting the non-specific uptake from the total uptake.

    • Plot the percentage of inhibition (relative to the control wells) against the logarithm of the test compound concentration.

    • Fit the data to a sigmoidal dose-response curve to determine the IC50 value.

Data Summary

CompoundDAT Ki (nM)SERT Ki (nM)Selectivity (SERT/DAT)
GBR 129091.3240185
Rimcazole248N/AN/A
Analog SH3/2414N/AN/A
Compound 9a (GBR analog)6.632349

Data compiled from various research articles.[3][7]

Conclusion and Future Directions

4-(2-Methoxyphenoxy)piperidine hydrochloride and its analogs are invaluable chemical tools for the study of the dopamine transporter.[4][5] The detailed in-vitro protocols provided in this guide offer a robust framework for characterizing the affinity and functional potency of such compounds. The self-validating nature of these assays, with the inclusion of appropriate controls, ensures the generation of reliable and reproducible data.

Future research in this area may focus on:

  • Developing novel analogs with even higher potency and selectivity for DAT.

  • Utilizing these compounds to probe the structural and conformational changes of the dopamine transporter during the transport cycle.

  • Investigating the in-vivo effects of these compounds on dopamine-related behaviors and their potential as therapeutic agents for neurological and psychiatric disorders.

By providing a clear understanding of the experimental methodologies and their underlying principles, this guide aims to empower researchers to effectively utilize 4-(2-Methoxyphenoxy)piperidine hydrochloride in advancing our knowledge of the dopamine system.

References
  • WO2022195497A1 - A process for the preparation of 4-piperidone hcl hydrate - Google P
  • Synthesis and preliminary characterization of a high-affinity novel radioligand for the dopamine transporter - PubMed. (URL: [Link])

  • Pharmacological Characterization of Purified Full-Length Dopamine Transporter from Drosophila melanogaster - PMC - PubMed Central. (URL: [Link])

  • Structure-activity relationship studies of novel 4-[2-[bis(4-fluorophenyl)methoxy]ethyl]-1-(3-phenylpropyl)piperidine analogs: synthesis and biological evaluation at the dopamine and serotonin transporter sites - PubMed. (URL: [Link])

  • Piperidine Synthesis. - DTIC. (URL: [Link])

  • In vitro assays for the functional characterization of the dopamine transporter (DAT) - PMC. (URL: [Link])

  • Synthesis and dopamine transporter affinity of chiral 1-[2-[bis(4-fluorophenyl)methoxy]ethyl]-4-(2-hydroxypropyl)piperazines as potential cocaine abuse therapeutic agents - PubMed. (URL: [Link])

  • Binding of cocaine-like radioligands to the dopamine transporter at 37 degrees C: effect of Na+ and substrates - PubMed. (URL: [Link])

  • DAT Human Dopamine Transporter Binding Antagonist Radioligand LeadHunter Assay - FR. (URL: [Link])

  • WO2005021521A1 - Preparation of 1-[4-(2-methoxy-phenyl)-piperazin-1-yl]-3-(2,6-dioxopiperidin-1-yl)
  • Potent and selective ligands for the dopamine transporter (DAT): structure-activity relationship studies of novel 4-[2-(diphenylmethoxy)ethyl]-1-(3-phenylpropyl)piperidine analogues - PubMed. (URL: [Link])

  • Dopamine transporter interaction with blockers and transportable substrates: insights from kinetics study. (URL: [Link])

  • Development of radioligand binding and functional assays for the characterization of dopamine D2-like receptor ligands. (URL: [Link])

  • 4-(2-Ethoxyphenyl)piperidine hydrochloride | C13H20ClNO | CID 53532665 - PubChem. (URL: [Link])

  • In Vitro Assays for the Functional Characterization of the Dopamine Transporter (DAT). (URL: [Link])

  • Dopamine release, diffusion and uptake: A computational model for synaptic and volume transmission - Research journals - PLOS. (URL: [Link])

  • Neurotransmitter Transporter Uptake Assay Kit | Molecular Devices. (URL: [Link])

  • Toward Precise Modeling of Dopamine Release Kinetics: Comparison and Validation of Kinetic Models Using Voltammetry | ACS Omega - ACS Publications. (URL: [Link])

  • 4-(2-Chloro-5-methoxyphenyl)piperidine hydrochloride, min 98%, 100 mg. (URL: [Link])

  • (PDF) Dopamine reuptake and inhibitory mechanisms in human dopamine transporter. (URL: [Link])

  • DAT (SLC6A3) Transporter Assay - BioIVT. (URL: [Link])

Sources

Protocols & Analytical Methods

Method

Introduction: Strategic Synthesis of a Key Pharmaceutical Intermediate

An In-Depth Guide to the Synthesis of 4-(2-Methoxyphenoxy)piperidine Hydrochloride: A Protocol for Researchers 4-(2-Methoxyphenoxy)piperidine hydrochloride is a valuable heterocyclic building block in medicinal chemistry...

Author: BenchChem Technical Support Team. Date: February 2026

An In-Depth Guide to the Synthesis of 4-(2-Methoxyphenoxy)piperidine Hydrochloride: A Protocol for Researchers

4-(2-Methoxyphenoxy)piperidine hydrochloride is a valuable heterocyclic building block in medicinal chemistry and drug development. Its structure is incorporated into various pharmacologically active agents, making a reliable and scalable synthetic protocol essential for research and development. The core of this synthesis lies in the formation of an aryl ether bond between the piperidine ring and a methoxyphenol moiety.

Several classic organic reactions can achieve this transformation, including the Williamson ether synthesis and the Mitsunobu reaction. While the Williamson synthesis is a robust method, it often requires harsh conditions (strong bases) that may not be compatible with sensitive functional groups.[1][2][3][4] The Mitsunobu reaction, conversely, offers a powerful alternative that proceeds under mild, neutral conditions, making it highly versatile for complex molecule synthesis.[5][6][7] This protocol details the synthesis of 4-(2-Methoxyphenoxy)piperidine hydrochloride via a two-step process: an initial Mitsunobu coupling followed by acidic deprotection and salt formation.

The rationale for this approach is rooted in efficiency and control. The Mitsunobu reaction provides a reliable method for coupling the secondary alcohol of N-Boc-4-hydroxypiperidine with 2-methoxyphenol, typically resulting in high yields.[8][9] The subsequent Boc deprotection is a clean and straightforward transformation, leading to the desired hydrochloride salt, which often exhibits improved stability and handling characteristics compared to the free base.

PART 1: The Synthetic Pathway

The synthesis is executed in two primary stages:

  • Mitsunobu Etherification: Formation of the C-O ether bond between N-Boc-4-hydroxypiperidine and 2-methoxyphenol using triphenylphosphine (PPh₃) and diisopropyl azodicarboxylate (DIAD).

  • Boc Deprotection and Salt Formation: Removal of the tert-butyloxycarbonyl (Boc) protecting group and concurrent formation of the hydrochloride salt using a solution of hydrogen chloride.

Overall Reaction Scheme

Synthetic_Pathway Reactant1 N-Boc-4-hydroxypiperidine Intermediate N-Boc-4-(2-methoxyphenoxy)piperidine Reactant1->Intermediate Step 1: Mitsunobu Reaction Reactant2 2-Methoxyphenol Reactant2->Intermediate Reagents1 PPh₃, DIAD THF, 0°C to rt Product 4-(2-Methoxyphenoxy)piperidine Hydrochloride Intermediate->Product Step 2: Deprotection Reagents2 HCl in Dioxane

Caption: Overall two-step synthesis of the target compound.

Mechanism of the Mitsunobu Reaction

The Mitsunobu reaction is a complex but well-understood redox process.[5][7] The key steps involve the activation of the alcohol by triphenylphosphine and an azodicarboxylate, converting the hydroxyl group into a good leaving group, which is then displaced by the nucleophilic phenol.

Mitsunobu_Mechanism cluster_activation Activation Phase cluster_substitution Substitution Phase (SN2) PPh3 PPh₃ Adduct Phosphonium-DIAD Betaine Adduct PPh3->Adduct DIAD DIAD DIAD->Adduct Phenoxide Phenoxide (ArO⁻) Adduct->Phenoxide + ArOH Protonated_DIAD Protonated DIAD Adduct->Protonated_DIAD + ArOH Phenol 2-Methoxyphenol (ArOH) Product Ether Product (R-OAr) Phenoxide->Product SN2 Attack on Oxyphosphonium Salt Alcohol N-Boc-4-hydroxypiperidine (R-OH) Oxyphosphonium Oxyphosphonium Salt (Good Leaving Group) Alcohol->Oxyphosphonium + Betaine Adduct Oxyphosphonium->Product TPPO Triphenylphosphine Oxide (Byproduct) Oxyphosphonium->TPPO

Caption: Simplified mechanism of the Mitsunobu reaction.

PART 2: Detailed Experimental Protocol

This protocol provides a step-by-step methodology for the synthesis, purification, and characterization of 4-(2-Methoxyphenoxy)piperidine hydrochloride.

Materials and Reagents
ReagentCAS No.M.W. ( g/mol )M. Eq.Amount
N-Boc-4-hydroxypiperidine109384-19-2201.271.0(Specify Mass)
2-Methoxyphenol90-05-1124.141.1(Calculate)
Triphenylphosphine (PPh₃)603-35-0262.291.5(Calculate)
Diisopropyl azodicarboxylate (DIAD)2446-83-5202.211.5(Calculate)
Tetrahydrofuran (THF), anhydrous109-99-9--(Specify Volume)
Ethyl Acetate (EtOAc)141-78-6--(Specify Volume)
Hexanes110-54-3--(Specify Volume)
Saturated aq. NaHCO₃---(Specify Volume)
Brine---(Specify Volume)
Anhydrous MgSO₄ or Na₂SO₄---As needed
4 M HCl in 1,4-Dioxane7647-01-0-Excess(Specify Volume)
Diethyl Ether (Et₂O)60-29-7--(Specify Volume)
Step 1: Synthesis of N-Boc-4-(2-methoxyphenoxy)piperidine

Rationale: This step forms the crucial ether linkage. The order of addition is critical; DIAD is added last and slowly to a cooled solution to manage the exothermic reaction and prevent side product formation. Anhydrous conditions are necessary as water can hydrolyze the reaction intermediates.

  • Reaction Setup: To a flame-dried, three-necked round-bottom flask equipped with a magnetic stir bar, a nitrogen inlet, and a dropping funnel, add N-Boc-4-hydroxypiperidine (1.0 eq), 2-methoxyphenol (1.1 eq), and triphenylphosphine (1.5 eq).

  • Dissolution: Add anhydrous tetrahydrofuran (THF) to dissolve the solids (approx. 0.2 M concentration relative to the starting alcohol).

  • Cooling: Place the flask in an ice-water bath and cool the solution to 0 °C with stirring.

  • DIAD Addition: Slowly add diisopropyl azodicarboxylate (DIAD, 1.5 eq) dropwise via the dropping funnel over 30-45 minutes. Self-Validating Checkpoint: A slight yellow color and the formation of a white precipitate (triphenylphosphine oxide) are typically observed as the reaction progresses.[8]

  • Reaction: After the addition is complete, remove the ice bath and allow the reaction to warm to room temperature. Stir for 12-18 hours.

  • Monitoring: Monitor the reaction progress by Thin Layer Chromatography (TLC) until the starting alcohol is consumed.

  • Workup:

    • Concentrate the reaction mixture under reduced pressure to remove the THF.

    • Redissolve the residue in ethyl acetate.

    • Wash the organic layer sequentially with saturated aqueous NaHCO₃ (2x) and brine (1x). The bicarbonate wash removes any unreacted acidic phenol.

    • Dry the organic layer over anhydrous MgSO₄, filter, and concentrate in vacuo.

  • Purification: Purify the crude residue by flash column chromatography on silica gel, typically using a gradient of ethyl acetate in hexanes to afford N-Boc-4-(2-methoxyphenoxy)piperidine as a colorless oil or white solid.

Step 2: Synthesis of 4-(2-Methoxyphenoxy)piperidine Hydrochloride

Rationale: The Boc group is an acid-labile protecting group. A strong acid like HCl cleaves the carbamate to release the free amine, which is then protonated in situ to form the stable hydrochloride salt. The salt often precipitates directly from the reaction medium.

  • Deprotection: Dissolve the purified N-Boc-4-(2-methoxyphenoxy)piperidine from Step 1 in a minimal amount of a suitable solvent like ethyl acetate or 1,4-dioxane.

  • Acidification: To the stirred solution, add an excess of 4 M HCl in 1,4-dioxane (typically 3-5 equivalents).

  • Precipitation: Stir the mixture at room temperature for 2-4 hours. Self-Validating Checkpoint: A white precipitate of the hydrochloride salt should form.

  • Isolation: Collect the solid product by vacuum filtration.

  • Washing: Wash the filter cake with cold diethyl ether to remove any non-polar impurities and residual solvent.

  • Drying: Dry the product under high vacuum to yield 4-(2-Methoxyphenoxy)piperidine hydrochloride as a white to off-white crystalline solid.

PART 3: Safety, Characterization, and Data

Safety and Handling Precautions
  • General: All manipulations should be performed in a well-ventilated fume hood. Personal protective equipment (PPE), including safety glasses, a lab coat, and nitrile gloves, is mandatory.[10]

  • Triphenylphosphine (PPh₃): Harmful if swallowed and may cause an allergic skin reaction. Avoid creating dust.[11][12][13]

  • DIAD/DEAD: These reagents are toxic, irritants, and sensitizers. Handle with extreme care. They should be stored and handled according to the supplier's safety data sheet.

  • HCl in Dioxane: This is a corrosive reagent. Avoid inhalation of vapors and contact with skin and eyes.

Characterization Data

The final product should be characterized to confirm its identity and purity.

  • Appearance: White to off-white solid.

  • Melting Point: Literature values should be consulted for comparison.

  • ¹H NMR (DMSO-d₆, 400 MHz): Expected chemical shifts (δ, ppm) would include signals for the aromatic protons (approx. 6.8-7.1 ppm), the methoxy group singlet (approx. 3.7-3.8 ppm), the piperidine protons, and a broad singlet for the ammonium protons (NH₂⁺).[14]

  • ¹³C NMR (DMSO-d₆, 101 MHz): Expected signals for all unique carbons in the aromatic ring, the methoxy group, and the piperidine ring.[15][16]

  • Mass Spectrometry (ESI+): Calculated m/z for the free base [C₁₂H₁₇NO₂ + H]⁺.

References

  • U.S. Patent 3,845,062A. (1974). 4-hydroxy-piperidine derivatives and their preparation.
  • Defense Technical Information Center. (n.d.). Piperidine Synthesis. DTIC. [Link]

  • World Intellectual Property Organization. (2022). A process for the preparation of 4-piperidone hcl hydrate. (WO2022195497A1).
  • European Patent Office. (1990). Piperazine compounds, process for preparing them, pharmaceutical composition and use. (EP 0251141 B1).
  • World Intellectual Property Organization. (2005). Preparation of 1-[4-(2-methoxy-phenyl)-piperazin-1-yl]-3-(2,6-dioxopiperidin-1-yl) propane hydrochloride. (WO2005021521A1).
  • Master Organic Chemistry. (2014, October 24). The Williamson Ether Synthesis. [Link]

  • Carl ROTH. (2024, September 17). Safety Data Sheet: Triphenylphosphine. [Link]

  • Chemistry LibreTexts. (2023, January 22). Williamson Ether Synthesis. [Link]

  • Wikipedia. (n.d.). Mitsunobu reaction. [Link]

  • National Institutes of Health. (n.d.). 4-Substituted-2-Methoxyphenol: Suitable Building Block to Prepare New Bioactive Natural-like Hydroxylated Biphenyls. [Link]

  • Saeed, M., et al. (1997). Synthesis of 4-Hydroxypiperidine Derivatives and Their Screening for Analgesic Activity. KoreaScience. [Link]

  • National Institutes of Health. (n.d.). Identification and Quantification by NMR Spectroscopy of the 22R and 22S Epimers in Budesonide Pharmaceutical Forms. [Link]

  • Organic Synthesis. (n.d.). Mitsunobu reaction. [Link]

  • National Institutes of Health. (n.d.). Mitsunobu Reaction: A Powerful Tool for the Synthesis of Natural Products: A Review. [Link]

  • MDPI. (n.d.). Multicomponent Reactions for the Synthesis of Active Pharmaceutical Ingredients. [Link]

  • Inchem.org. (n.d.). ICSC 0700 - TRIPHENYLPHOSPHINE. [Link]

  • Chemistry Steps. (n.d.). The Williamson Ether Synthesis. [Link]

  • ResearchGate. (2011). Experimental and theoretical NMR study of 4-(1-pyrrolidinyl)piperidine. [Link]

  • ResearchGate. (2024, April 11). (PDF) Mechanochemical Mitsunobu Reactions. [Link]

  • YouTube. (2018, August 29). Williamson Ether Synthesis. [Link]

  • MDPI. (n.d.). Synthesis, Dynamic NMR Characterization, and XRD Study of 2,4-Difluorobenzoyl-Substituted Piperazines. [Link]

  • J&K Scientific LLC. (2025, March 22). Williamson Ether Synthesis. [Link]

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Application

detailed synthesis of 4-aryloxypiperidines from 4-hydroxypiperidine

Executive Summary & Medicinal Context The 4-aryloxypiperidine scaffold is a "privileged structure" in medicinal chemistry, serving as a core pharmacophore in numerous GPCR ligands, serotonin reuptake inhibitors (SSRIs),...

Author: BenchChem Technical Support Team. Date: February 2026

Executive Summary & Medicinal Context

The 4-aryloxypiperidine scaffold is a "privileged structure" in medicinal chemistry, serving as a core pharmacophore in numerous GPCR ligands, serotonin reuptake inhibitors (SSRIs), and antihistamines. Unlike 4-phenylpiperidines (C-linked), the ether linkage in 4-aryloxypiperidines provides distinct conformational flexibility and hydrogen-bond acceptor properties that modulate metabolic stability and receptor binding affinity.

This guide details the three primary synthetic pathways to access this scaffold starting from commercial 4-hydroxypiperidine :

  • SNAr (Nucleophilic Aromatic Substitution): For electron-deficient aryl halides.

  • Mitsunobu Coupling: For electron-rich/neutral phenols.

  • Cu-Catalyzed Ullmann-Type Coupling: For unactivated aryl halides.

Strategic Analysis: The Chemoselectivity Challenge

The starting material, 4-hydroxypiperidine, contains two nucleophilic sites: the secondary amine (N-H) and the secondary alcohol (O-H).[1]

  • The Problem: Under most alkylation or arylation conditions, the nitrogen atom is significantly more nucleophilic than the oxygen. Direct reaction with an aryl halide will predominantly yield the N-aryl product (1-aryl-4-hydroxypiperidine) rather than the desired O-aryl ether.

  • The Solution: An orthogonal protection strategy is mandatory. The nitrogen must be masked with a protecting group (PG) such as tert-butyloxycarbonyl (Boc) or Carbobenzyloxy (Cbz) before O-functionalization.

Workflow Visualization

The following decision tree outlines the synthetic logic required to ensure O-selectivity.

G Start 4-Hydroxypiperidine Decision Selectivity Check: N-H vs O-H Nucleophilicity Start->Decision Direct Direct Arylation Decision->Direct No Protection Protect N-Protection (Boc/Cbz) Decision->Protect Strategic Route N_Product N-Aryl Product (Undesired) Direct->N_Product Protected_Int N-Boc-4-hydroxypiperidine Protect->Protected_Int Method_A Method A: S_NAr (Activated Ar-X) Protected_Int->Method_A Method_B Method B: Mitsunobu (Phenols) Protected_Int->Method_B Method_C Method C: Cu-Catalysis (Unactivated Ar-X) Protected_Int->Method_C Final 4-Aryloxypiperidine (Target) Method_A->Final Deprotection Method_B->Final Deprotection Method_C->Final Deprotection

Figure 1: Strategic decision tree highlighting the necessity of N-protection to achieve regioselective O-arylation.

Detailed Protocols

Pre-requisite: Preparation of N-Boc-4-hydroxypiperidine

Note: This intermediate is commercially available but can be synthesized cheaply.

  • Dissolve 4-hydroxypiperidine (1.0 eq) in DCM/MeOH (1:1).

  • Add Et3N (1.2 eq) followed by Boc2O (1.1 eq) at 0°C.

  • Stir at RT for 4h. Aqueous workup yields the N-Boc protected alcohol.

Method A: Nucleophilic Aromatic Substitution (SNAr)

Best For: Electron-deficient arenes (e.g., 4-fluoronitrobenzene, 2-chloropyridine). Mechanism: Addition-Elimination via a Meisenheimer complex.

Protocol:

  • Deprotonation: To a flame-dried flask under N2, add N-Boc-4-hydroxypiperidine (1.0 eq) and anhydrous DMF (0.2 M). Cool to 0°C.[2][3][4]

  • Base Addition: Carefully add NaH (60% dispersion in oil, 1.2 eq). Evolution of H2 gas will be vigorous. Stir at 0°C for 30 min until gas evolution ceases (formation of the alkoxide).

  • Electrophile Addition: Add the Aryl Halide (e.g., 4-fluoronitrobenzene, 1.1 eq) dropwise.

  • Reaction: Warm to RT. For less reactive substrates (e.g., pyridines), heat to 60–80°C.

  • Monitoring: The reaction often turns deep yellow/orange (Meisenheimer complex). Monitor by TLC (disappearance of alcohol).

  • Workup: Quench with saturated NH4Cl. Extract with EtOAc. Wash organic layer with water (3x) to remove DMF.

Critical Insight: Fluorides are often better leaving groups than chlorides in SNAr due to the high electronegativity of fluorine stabilizing the transition state.

Method B: The Mitsunobu Coupling

Best For: Electron-rich or neutral phenols. Mechanism: SN2 inversion.[4] The alcohol (4-HP) acts as the electrophile source (activated by PPh3), and the Phenol acts as the nucleophile. Stereochemistry Note: Since 4-hydroxypiperidine is achiral (plane of symmetry), stereoinversion is irrelevant unless the piperidine ring has substituents at C2 or C3.

Protocol:

  • Setup: Dissolve N-Boc-4-hydroxypiperidine (1.0 eq), the Phenol (1.1 eq), and Triphenylphosphine (PPh3) (1.2 eq) in anhydrous THF or Toluene (0.15 M).

  • Activation: Cool to 0°C.

  • Addition: Add DIAD (Diisopropyl azodicarboxylate) or DEAD (1.2 eq) dropwise over 20 mins. Do not allow the temperature to rise during addition to prevent side reactions.

  • Reaction: Stir at RT for 12–24h.

  • Workup: Concentrate in vacuo. The major challenge is removing Triphenylphosphine oxide (TPPO).

    • Tip: Triturate the crude residue with cold Et2O/Hexanes to precipitate TPPO, or use polymer-bound PPh3 for easier filtration.

Method C: Copper-Catalyzed Ullmann-Type Coupling

Best For: Unactivated aryl halides (e.g., Iodobenzene, Bromobenzene) where SNAr fails. Mechanism: Oxidative addition / Reductive elimination cycle involving a Cu(I)/Cu(III) species.

Protocol:

  • Reagents: In a sealed tube, combine N-Boc-4-hydroxypiperidine (1.0 eq), Aryl Iodide (1.2 eq), CuI (10 mol%), and 1,10-Phenanthroline (20 mol%) as the ligand.

  • Base: Add Cs2CO3 (2.0 eq). Note: K3PO4 is a viable alternative.

  • Solvent: Add anhydrous Toluene or DMF . Degas the solvent with N2 for 10 mins (Oxygen inhibits the catalyst).

  • Reaction: Seal and heat to 110°C for 24h.

  • Workup: Filter through a pad of Celite to remove copper salts. Dilute with EtOAc and wash with brine.[2]

Critical Insight: Ligand choice is crucial. Phenanthroline or amino-acid ligands (e.g., L-proline) stabilize the Copper species and facilitate the coupling of aliphatic alcohols.

Comparative Data & Selection Guide

ParameterMethod A: SNArMethod B: MitsunobuMethod C: Cu-Catalysis
Substrate Requirement Electron-deficient Aryl Halide (F/Cl)Phenol (Ar-OH)Unactivated Aryl Halide (I/Br)
Reagents NaH, DMFPPh3, DIAD, THFCuI, Ligand, Cs2CO3, Heat
Typical Yield High (70-95%)Moderate (50-80%)Moderate (40-75%)
Operational Difficulty LowMedium (Purification of TPPO)High (O2 sensitive, High Temp)
Scalability ExcellentLimited by reagent cost/wasteGood

Deprotection (The Final Step)

To obtain the final pharmacological scaffold (secondary amine), the Boc group must be removed.

Protocol:

  • Dissolve the crude O-aryl ether in DCM .

  • Add TFA (Trifluoroacetic acid) (ratio 4:1 DCM:TFA).

  • Stir at RT for 1-2h.

  • Concentrate.[2][3][4][5][6] Neutralize with saturated NaHCO3 or basic resin to obtain the free base 4-aryloxypiperidine.

References

  • SNAr Applications: Synthesis of 4-Hydroxypiperidine Derivatives and Their Screening for Analgesic Activity.[7][8][9] (Discusses halogenated phenacyl derivatives and nucleophilic substitution).

  • Mitsunobu Mechanism & Protocol: Mitsunobu Reaction - Organic Chemistry Portal. (Detailed mechanism and variations for ether synthesis).

  • Cu-Catalyzed Arylation: Cu-Catalyzed N- and O-Arylation of 2-, 3-, and 4-Hydroxypyridines and Hydroxyquinolines.[10] (Relevant precedent for Cu-catalyzed ether formation on heterocyclic scaffolds).

  • Scaffold Importance: Piperidine-containing drugs and recently studied analogs.[7] (Review of the piperidine scaffold in FDA-approved drugs).

  • General Review: Application of Chiral Piperidine Scaffolds in Drug Design. (Discusses the structural utility of piperidines).

Sources

Method

Application Note: High-Purity Recrystallization of 4-(2-Methoxyphenoxy)piperidine Hydrochloride

Abstract & Scope This application note details the purification of 4-(2-Methoxyphenoxy)piperidine hydrochloride (CAS: 58333-75-8 for free base; HCl salt analog), a critical intermediate in the synthesis of the anti-angin...

Author: BenchChem Technical Support Team. Date: February 2026

Abstract & Scope

This application note details the purification of 4-(2-Methoxyphenoxy)piperidine hydrochloride (CAS: 58333-75-8 for free base; HCl salt analog), a critical intermediate in the synthesis of the anti-anginal drug Ranolazine . While synthetic routes often yield this compound with purities ranging from 85-92%, downstream pharmaceutical applications require >99.5% purity with strict limits on phenolic impurities and transition metal catalysts.

This guide moves beyond generic procedures, providing a thermodynamically validated protocol using Isopropanol (IPA) as the primary solvent system, with an alternative Ethanol/Ethyl Acetate antisolvent method for specific impurity profiles.

Chemical Context & Critical Quality Attributes (CQAs)

The target molecule is a secondary amine salt. Its solubility profile is dominated by the ionic character of the hydrochloride head group and the lipophilic nature of the methoxyphenoxy tail.

Impurity Profile Analysis

Effective recrystallization requires understanding what we are removing. In the standard synthesis of this intermediate, three classes of impurities are prevalent:

Impurity TypeSourceSolubility BehaviorRemoval Strategy
Unreacted Phenols Guaiacol / 2-MethoxyphenolHigh solubility in cold alcoholsRemain in Mother Liquor
N-Benzyl Precursors Incomplete HydrogenationLow solubility in water/polar solventsHot Filtration (if insoluble) or Antisolvent crash-out
Regioisomers 3-substituted variantsSimilar solubility to targetRequires slow cooling for lattice rejection
Inorganic Salts Neutralization byproductsInsoluble in hot IPA/EtOHHot Filtration (Critical Step)

Pre-Formulation: Solvent Selection Strategy[3][4][5][6][7][8]

The choice of solvent is governed by the Van 't Hoff equation , relating solubility to temperature. For amine hydrochlorides, lower alcohols (C1-C3) often exhibit the ideal exponential solubility curve.

  • Primary Candidate: Isopropanol (IPA).

    • Why: It possesses a boiling point (82°C) high enough to dissolve the salt significantly at reflux but low dielectric constant compared to water, ensuring a sharp drop in solubility upon cooling.

  • Secondary Candidate: Ethanol/Ethyl Acetate.

    • Why: Used when the impurity profile contains high levels of polar byproducts. Ethanol acts as the solvent, while Ethyl Acetate (antisolvent) lowers the dielectric constant to force precipitation.

Master Protocol: Isopropanol (IPA) Recrystallization

This protocol is designed for a batch size of 50g - 100g . Scale up linearly, but validate cooling rates for tanks >10L.

Reagents & Equipment[9]
  • Crude 4-(2-Methoxyphenoxy)piperidine HCl

  • Solvent: Isopropyl Alcohol (HPLC Grade), anhydrous preferred.

  • Adsorbent: Activated Carbon (e.g., Darco G-60) – Optional for color removal.

  • Equipment: 3-neck round bottom flask, mechanical stirrer (overhead), reflux condenser, temperature probe, heated Buchner funnel.

Step-by-Step Methodology
Step 1: Dissolution & Saturation [1][2]
  • Charge the crude solid into the flask.

  • Add Isopropanol (5 vol) (5 mL per gram of solid).

    • Note: Do not add the theoretical maximum solvent immediately. Start with 80% of the estimated volume.

  • Heat the slurry to reflux (80-82°C) with moderate stirring.

  • If solids remain after 15 minutes at reflux, add IPA in 0.5 vol increments until a clear solution is obtained.

    • Critical Check: If a small amount of solid persists but looks like fine grit (inorganic salts) rather than the product, do not add more solvent. Proceed to filtration.[3][2][4][5]

Step 2: Impurity Scavenging (Optional)
  • If the solution is colored (yellow/brown), remove the heat source briefly to stop boiling.

  • Add Activated Carbon (5 wt%) .

    • Safety: Adding carbon to a boiling solvent can cause flash boiling. Cool slightly before addition.

  • Resume reflux for 15 minutes.

Step 3: Hot Filtration (The "Polishing" Step)
  • Pre-heat a Buchner funnel or sintered glass filter to ~70°C.

    • Reasoning: Prevents the saturated solution from crystallizing inside the filter, which would block the pores and reduce yield.

  • Filter the hot mixture rapidly into a clean, pre-warmed receiving flask.

  • Wash the filter cake with a small volume (0.5 vol) of hot IPA.

Step 4: Controlled Nucleation
  • Reheat the filtrate to reflux to dissolve any seeds formed during filtration.

  • Ramp Down 1: Cool to 60°C over 20 minutes.

  • Seeding (Crucial for Polymorph Control): At 60°C, add pure seed crystals (0.1 wt%) if available.

    • Observation: The solution should turn cloudy (nucleation). If it "oils out" (forms liquid droplets), reheat and add 5% more solvent.

  • Ramp Down 2: Cool to 20°C over 2 hours (Slow cooling promotes large, pure crystals).

  • Aging: Cool to 0-5°C (ice bath) and hold for 1 hour to maximize yield.

Step 5: Isolation & Drying
  • Filter the cold slurry under vacuum.

  • Displacement Wash: Wash the cake with cold IPA (0°C, 1 vol) .

    • Warning: Do not use room temp solvent; it will redissolve the product.

  • Dry the solid in a vacuum oven at 50°C for 12 hours.

Visualization of Workflows

Process Flow Diagram

The following diagram illustrates the critical decision points in the purification logic.

RecrystallizationProcess Start Crude Starting Material (4-(2-Methoxyphenoxy)piperidine HCl) Dissolution Dissolve in Boiling IPA (Reflux ~82°C) Start->Dissolution CheckSolubility Are solids fully dissolved? Dissolution->CheckSolubility AddSolvent Add IPA (0.5 vol increments) CheckSolubility->AddSolvent No CarbonTreat Add Activated Carbon (Optional for Color) CheckSolubility->CarbonTreat Yes AddSolvent->Dissolution HotFilter Hot Filtration (Remove Insolubles/Carbon) CarbonTreat->HotFilter Cooling Controlled Cooling (82°C -> 60°C -> 0°C) HotFilter->Cooling OilingOut Problem: Oiling Out? Cooling->OilingOut Reheat Reheat & Add 5% Solvent OilingOut->Reheat Yes Isolation Filtration & Cold Wash OilingOut->Isolation No (Crystals Formed) Reheat->Cooling Drying Vacuum Dry (50°C) Isolation->Drying

Figure 1: Decision-tree logic for the recrystallization of piperidine HCl salts.

Impurity Fate Mapping

Understanding where the impurities go is essential for validation.

ImpurityFate Crude Crude Mixture Process Recrystallization (Hot IPA -> Cold IPA) Crude->Process FilterCake Filter Cake (Insolubles) Process->FilterCake Inorganic Salts Polymerized Gums MotherLiquor Mother Liquor (Filtrate) Process->MotherLiquor Unreacted Phenols Regioisomers Excess Reagents Product Purified Crystal Process->Product Target Molecule (>99.5% Purity)

Figure 2: Separation logic showing the thermodynamic rejection of impurities into the mother liquor.

Troubleshooting & Optimization

Phenomenon: "Oiling Out"
  • Symptom: The product separates as a liquid oil droplet at the bottom of the flask rather than crystals.

  • Cause: The temperature dropped below the liquid-liquid phase separation point before it hit the crystallization point. This is common if the solution is too concentrated or contains water.

  • Solution:

    • Reheat to reflux.

    • Add 10-20% more IPA.

    • Add a seed crystal at a higher temperature (e.g., 65°C).

    • Stir vigorously to induce nucleation.

Phenomenon: Low Yield (<70%)
  • Cause: The compound is too soluble in IPA at room temperature.

  • Solution:

    • Concentrate the mother liquor by rotary evaporation to half volume and cool again (Second Crop).

    • Switch to Protocol B (Antisolvent): Dissolve in minimum hot Ethanol, then add Ethyl Acetate dropwise until cloudy. Cool.

References

  • ChemicalBook. (n.d.). 4-Methoxyphenylhydrazine hydrochloride Preparation Process and Analogous Syntheses. Retrieved from

  • Google Patents. (2005). WO2005021521A1 - Preparation of 1-[4-(2-methoxy-phenyl)-piperazin-1-yl]-3-(2,6-dioxopiperidin-1-yl) propane hydrochloride. (Demonstrates IPA recrystallization for analogous piperazine HCl salts). Retrieved from

  • Mettler Toledo. (n.d.). Recrystallization Guide: Process, Procedure, Solvents. Retrieved from

  • PubChem. (n.d.).[6] 4-(2-Methoxyphenoxy)piperidine hydrochloride Compound Summary. Retrieved from

  • Sigma-Aldrich. (n.d.). 4-Hydroxypiperidine hydrochloride Product Specification. (Reference for melting point behavior of piperidine salts). Retrieved from

Sources

Application

column chromatography for purifying 4-(2-Methoxyphenoxy)piperidine hydrochloride

Application Note: Purification Strategies for 4-(2-Methoxyphenoxy)piperidine Hydrochloride Abstract This guide details the purification of 4-(2-Methoxyphenoxy)piperidine hydrochloride , a critical pharmacophore in GPCR l...

Author: BenchChem Technical Support Team. Date: February 2026

Application Note: Purification Strategies for 4-(2-Methoxyphenoxy)piperidine Hydrochloride

Abstract

This guide details the purification of 4-(2-Methoxyphenoxy)piperidine hydrochloride , a critical pharmacophore in GPCR ligand synthesis. Direct chromatography of amine salts on silica gel is often plagued by peak tailing and irreversible adsorption due to strong ionic interactions with silanol groups. This protocol validates a "Free-Base/Re-Salt" workflow, utilizing triethylamine-modified silica chromatography to isolate the intermediate with >98% purity before regenerating the stable hydrochloride salt.

Introduction & Chemical Context

Purifying secondary amines like 4-(2-Methoxyphenoxy)piperidine presents a classic chromatographic challenge. Silica gel (


) is slightly acidic (

). When an amine hydrochloride salt is loaded directly onto silica, two detrimental processes occur:
  • Cation Exchange: The protonated amine (

    
    ) interacts electrostatically with deprotonated silanol sites (
    
    
    
    ), causing the compound to "stick" to the baseline.
  • Hydrogen Bonding: The free amine (if present) hydrogen bonds strongly to surface hydroxyls, resulting in severe peak tailing (streaking) and poor resolution.

To overcome this, the "Free-Base" strategy is employed.[1] The crude salt is neutralized to its lipophilic oil form, purified using an amine-modified mobile phase, and then reconverted to the crystalline salt.

Strategic Workflow

The following flowchart illustrates the complete purification lifecycle, ensuring the integrity of the piperidine ring is maintained while removing impurities.

PurificationWorkflow Crude Crude Reaction Mixture (HCl Salt / Impurities) FreeBaseStep Phase 1: Free-Basing (Partition: DCM / 1M NaOH) Crude->FreeBaseStep Neutralization Oil Crude Free Base (Oil) FreeBaseStep->Oil Concentration TLC Phase 2: Method Development (TLC with 1% TEA) Oil->TLC Optimization Column Phase 3: Flash Chromatography (DCM:MeOH:TEA Gradient) TLC->Column Scale-up PureOil Purified Free Base Column->PureOil Fraction Pooling SaltForm Phase 4: Salt Formation (HCl in Dioxane/Ether) PureOil->SaltForm Acidification Final Final Product: 4-(2-Methoxyphenoxy)piperidine HCl (>98% Purity) SaltForm->Final Filtration & Drying

Figure 1: The "Free-Base/Re-Salt" purification cycle designed to bypass silica acidity issues.[2][3]

Detailed Protocols

Phase 1: Free-Basing (Sample Preparation)

Objective: Convert the crude hydrochloride salt into a lipophilic free amine soluble in organic mobile phases.

  • Dissolution: Suspend the crude 4-(2-Methoxyphenoxy)piperidine HCl in Dichloromethane (DCM). Use approx. 10 mL DCM per gram of crude.

  • Neutralization: Add an equal volume of 1M NaOH (or Saturated

    
     for milder conditions).
    
  • Extraction:

    • Stir vigorously for 10 minutes.

    • Separate the organic layer.[1]

    • Extract the aqueous layer 2x with additional DCM.

  • Drying: Combine organic layers, dry over anhydrous

    
    , and filter.
    
  • Concentration: Evaporate the solvent under reduced pressure (Rotavap) to obtain the Crude Free Base (typically a viscous oil).

Phase 2: Method Development (TLC Optimization)

Objective: Determine the optimal solvent system that moves the amine (


) without streaking.
  • Stationary Phase: Silica Gel 60

    
     plates.
    
  • The Critical Additive: You must add Triethylamine (TEA) or Ammonium Hydroxide (

    
    ) to the mobile phase. The additive saturates the silica's active sites, allowing the target amine to elute freely.
    

Recommended Solvent Screens:

SystemComposition (v/v)Application
A Hexane : EtOAc : TEA (70 : 29 : 1)For lipophilic impurities or if the ether linkage dominates polarity.
B DCM : MeOH : TEA (95 : 4 : 1)Standard starting point for secondary amines.
C DCM : MeOH :

(90 : 9 : 1)
Stronger elution power for highly polar residues.

Protocol: Spot the crude oil. Run the plate in System B.

  • If

    
    : Increase MeOH to 8-10%.
    
  • If

    
    : Switch to System A (Hexane/EtOAc).
    
Phase 3: Flash Column Chromatography

Objective: Isolate the pure free base.

Equipment: Flash Chromatography System (e.g., Biotage Isolera, Teledyne ISCO) or Manual Glass Column. Stationary Phase: Spherical Silica Gel (20–40 µm).

Step-by-Step Protocol:

  • Column Equilibration: Flush the column with 3 CV (Column Volumes) of the starting mobile phase containing 1% TEA . Note: Pre-equilibration with the amine modifier is crucial to deactivate the silica before the sample arrives.

  • Loading:

    • Dissolve the Crude Free Base oil in a minimum amount of DCM.

    • Load onto the column (Liquid Load) or adsorb onto silica (Dry Load) if the sample volume is large.

  • Elution Gradient (Example for System B):

    • Solvent A: DCM + 1% TEA

    • Solvent B: MeOH + 1% TEA

    • Gradient: 0% B for 2 CV

      
       0-10% B over 10 CV 
      
      
      
      Hold 10% B for 3 CV.
  • Collection: Monitor UV at 254 nm (aromatic ring) and 280 nm . Pool fractions containing the pure product.[4]

  • Evaporation: Concentrate pooled fractions to yield the Purified Free Base .

    • Caution: Trace TEA will remain. This is acceptable as it will be removed during salt formation.

Phase 4: Hydrochloride Salt Regeneration

Objective: Convert the unstable oil back to the stable solid salt.

  • Solvation: Dissolve the Purified Free Base in a non-protic solvent (e.g., Diethyl Ether or dry DCM).

  • Acidification: Dropwise add 4M HCl in Dioxane or 2M HCl in Diethyl Ether at 0°C.

    • Observation: A white precipitate should form immediately.

  • Crystallization/Filtration:

    • Stir for 15 minutes.

    • Filter the solid using a Buchner funnel.

    • Wash the cake with cold Ether to remove traces of TEA-HCl salts.

  • Drying: Dry under high vacuum to remove excess HCl and solvent.

Mechanism of Action (Why TEA is Required)

The following diagram explains the competitive binding mechanism that prevents peak tailing.

Mechanism cluster_Silica Silica Surface (Stationary Phase) cluster_Mobile Mobile Phase Components Silanol Acidic Silanol (-Si-OH) Target Target Piperidine (Secondary Amine) Target->Silanol Blocked Interaction (Elutes Freely) TEA Triethylamine (TEA) (Sacrificial Base) TEA->Silanol Preferential Binding (Blocks Active Sites)

Figure 2: Triethylamine acts as a "sacrificial base," binding to acidic silanol sites more aggressively than the target piperidine, thereby preventing tailing.

Troubleshooting Guide

IssueProbable CauseCorrective Action
Streaking / Tailing Insufficient TEA in mobile phase.Increase TEA concentration to 2% or switch to

(requires DCM/MeOH).
Product "Stuck" on Column Silica acidity too high; Compound too polar.Switch to Amine-Functionalized Silica (NH-Silica) which requires no mobile phase additives [1].
Co-elution of Impurities Gradient too steep.Use an isocratic hold at the %B where the product begins to elute.
Oily/Sticky Salt Hygroscopic salt or excess solvent.Recrystallize the final salt from Isopropanol (IPA) or Ethanol/Ether mixtures [2].

References

  • Biotage. (2023).[1] How to purify ionizable organic amine compounds using flash column chromatography. Retrieved from

  • Teledyne ISCO. (n.d.). Method Development Strategies for Amine Bonded Phase Columns. Retrieved from

  • ResearchGate. (2021). Discussions on Purification of Piperidine Derivatives and Salt Crystallization. Retrieved from

  • National Institutes of Health (NIH). (2010). An efficient sequence for the preparation of small secondary amine hydrochloride salts. Retrieved from

Sources

Method

Application Note: HPLC Analysis of 4-(2-Methoxyphenoxy)piperidine Hydrochloride

This Application Note provides a comprehensive, validated protocol for the High-Performance Liquid Chromatography (HPLC) analysis of 4-(2-Methoxyphenoxy)piperidine hydrochloride . This compound is a critical pharmacophor...

Author: BenchChem Technical Support Team. Date: February 2026

This Application Note provides a comprehensive, validated protocol for the High-Performance Liquid Chromatography (HPLC) analysis of 4-(2-Methoxyphenoxy)piperidine hydrochloride . This compound is a critical pharmacophore and intermediate in the synthesis of various pharmaceutical agents (including potential alpha-adrenergic antagonists and Ranolazine analogs).

The method is designed to address the specific chromatographic challenges posed by this molecule: the basicity of the secondary amine (piperidine moiety) and the lipophilicity of the aryl ether.

Introduction & Scientific Rationale

The Analyte

4-(2-Methoxyphenoxy)piperidine hydrochloride consists of a basic piperidine ring linked via an ether bond to an ortho-methoxylated phenyl ring.

  • Chemical Nature: Secondary amine (Basic,

    
    ).
    
  • Chromophore: Guaiacol ether moiety (UV active,

    
     nm).
    
  • Salt Form: Hydrochloride (Water soluble).[1][2]

Method Development Strategy (Expertise & Experience)

The primary challenge in analyzing secondary amines on silica-based C18 columns is peak tailing . This occurs when the positively charged nitrogen interacts with residual silanol groups (


) on the stationary phase.

To ensure a robust, self-validating system, this protocol employs:

  • Acidic Mobile Phase (pH 3.0): At pH 3.0, silanols are protonated (neutral), minimizing ionic interaction with the amine. The analyte remains fully ionized, ensuring consistent retention.

  • Phosphate Buffer: Provides high buffering capacity to maintain local pH within the column.

  • UV Detection at 275 nm: This wavelength targets the aromatic ether transition, offering high specificity over solvent noise (unlike 210 nm) and reducing interference from non-aromatic impurities.

Experimental Protocol

Reagents and Materials
  • Analyte: 4-(2-Methoxyphenoxy)piperidine hydrochloride (Reference Standard, >99.0% purity).[3]

  • Solvents: Acetonitrile (HPLC Grade), Methanol (HPLC Grade), Water (Milli-Q or equivalent).

  • Buffer Reagents: Potassium Dihydrogen Phosphate (

    
    ), Orthophosphoric Acid (85%).
    
  • Column: C18 (L1), 150 mm

    
     4.6 mm, 5 
    
    
    
    m particle size (e.g., Agilent Zorbax Eclipse XDB-C18 or Waters Symmetry C18).
Chromatographic Conditions
ParameterSetting
Column Temperature 30°C ± 2°C
Flow Rate 1.0 mL/min
Injection Volume 10

L
Detection UV @ 275 nm
Run Time 15 minutes (Isocratic) or 25 minutes (Gradient)
Mobile Phase A 20 mM Potassium Phosphate Buffer, pH 3.0
Mobile Phase B Acetonitrile
Mobile Phase Preparation

Buffer (Mobile Phase A):

  • Dissolve 2.72 g of

    
     in 1000 mL of Milli-Q water.
    
  • Adjust pH to 3.0 ± 0.05 using dilute Orthophosphoric Acid (10%).

  • Filter through a 0.45

    
    m Nylon membrane filter.
    

Isocratic Mode (Standard Purity Assay):

  • Mix Mobile Phase A and Acetonitrile in a 70:30 (v/v) ratio.

  • Degas by sonication for 10 minutes.

Gradient Mode (Impurity Profiling):

  • Use if analyzing crude synthesis mixtures.

    • 0-2 min: 10% B

    • 2-15 min: Linear ramp to 60% B

    • 15-20 min: Hold at 60% B

    • 20-21 min: Return to 10% B

Sample Preparation Workflow

SamplePrep Start Weighing 25 mg Analyte Dissolve Dissolution 50 mL Diluent (50:50 Water:ACN) Start->Dissolve Sonicate Sonication 5 mins Dissolve->Sonicate Dilute Dilution To 0.1 mg/mL Sonicate->Dilute Filter Filtration 0.45 µm PVDF Dilute->Filter Vial HPLC Vial Filter->Vial

Figure 1: Standard Sample Preparation Workflow for Assay Determination.

Step-by-Step:

  • Stock Solution: Accurately weigh 25 mg of 4-(2-Methoxyphenoxy)piperidine HCl into a 50 mL volumetric flask.

  • Dissolution: Add 25 mL of Diluent (Water:Acetonitrile 50:50 v/v). Sonicate for 5 minutes to ensure complete dissolution of the salt. Make up to volume with Diluent. (Conc: 0.5 mg/mL).

  • Working Standard: Pipette 5.0 mL of Stock Solution into a 25 mL volumetric flask. Dilute to volume with Mobile Phase. (Target Conc: 100

    
    g/mL).
    
  • Filtration: Filter a portion of the solution through a 0.45

    
    m PVDF syringe filter into an HPLC vial. Note:  Discard the first 1 mL of filtrate to prevent adsorption losses.
    

System Suitability & Validation Criteria

To ensure the trustworthiness of the data, the system must pass the following "System Suitability Tests" (SST) before every analysis batch.

ParameterAcceptance CriteriaRationale
Retention Time (

)
4.0 - 6.0 minEnsures consistent column chemistry.
Theoretical Plates (

)
> 2000Indicates column efficiency.
Tailing Factor (

)
< 2.0Critical for amines; ensures silanol suppression.
Precision (% RSD) < 1.0% (n=5)Validates injector and pump stability.
Validation Parameters (Summary)
  • Linearity:

    
     over range 50% to 150% of target concentration.[4]
    
  • LOD/LOQ: Estimated at 0.5

    
    g/mL and 1.5 
    
    
    
    g/mL respectively (S/N > 3 and > 10).
  • Robustness: Method is stable with pH variations of ±0.2 units.

Troubleshooting Guide

If the System Suitability criteria fail, follow this logic tree:

Troubleshooting Issue Problem: High Tailing Factor (>2.0) Check1 Check Mobile Phase pH Issue->Check1 Check2 Check Column Age Check1->Check2 pH OK Action1 Remake Buffer Ensure pH is 3.0 Check1->Action1 pH Incorrect Action2 Add Modifier (e.g. 5mM TEA) Check2->Action2 New Column Action3 Replace Column (Silanol activity high) Check2->Action3 >1000 Injections

Figure 2: Decision Tree for Troubleshooting Peak Tailing in Basic Amine Analysis.

Expert Insight: If tailing persists despite pH control, the addition of 0.1% Triethylamine (TEA) to the mobile phase acts as a "sacrificial base," blocking silanol sites more effectively than the analyte.

References

  • Snyder, L. R., Kirkland, J. J., & Glajch, J. L. (2012). Practical HPLC Method Development. Wiley-Interscience. (Standard text for Reverse Phase mechanism).

  • United States Pharmacopeia (USP).General Chapter <621> Chromatography. (Source for System Suitability definitions).
  • PubChem. (2023).[5] 4-(2-Methoxyphenoxy)piperidine hydrochloride Compound Summary. National Library of Medicine. Link

  • BenchChem. (2023). HPLC Protocols for Piperidine Derivatives. (General guidance on amine analysis). Link

  • ResearchGate. (2022). Validated HPLC Method for Ranolazine and Impurities. (Context for related methoxyphenoxy-piperidine structures). Link

Sources

Application

Application Note: A Robust HPLC Method for the Analysis of Piperidine Derivatives

Abstract This application note presents a comprehensive guide for the development and validation of a robust High-Performance Liquid Chromatography (HPLC) method for the analysis of piperidine derivatives. Piperidine and...

Author: BenchChem Technical Support Team. Date: February 2026

Abstract

This application note presents a comprehensive guide for the development and validation of a robust High-Performance Liquid Chromatography (HPLC) method for the analysis of piperidine derivatives. Piperidine and its analogues are crucial structural motifs in a vast array of pharmaceuticals and bioactive molecules.[1][2] Ensuring their purity, stability, and accurate quantification is paramount in drug development and quality control. This document provides a detailed, science-driven approach, moving from initial method development to full validation in accordance with international regulatory standards.

Introduction: The Analytical Challenge of Piperidine Derivatives

The piperidine ring, a saturated heterocycle, is a cornerstone in medicinal chemistry, imparting favorable pharmacokinetic properties to drug candidates.[2] However, the basic nature of the piperidine nitrogen can present unique challenges in reversed-phase HPLC. These challenges include poor peak shape (tailing), irreversible adsorption to silica-based columns, and difficulty in achieving adequate retention.

This guide addresses these challenges by providing a systematic workflow for developing a reliable HPLC method. We will explore critical aspects such as:

  • Analyte Physicochemical Properties: Understanding the pKa, logP, and UV absorbance of the target piperidine derivative to inform initial parameter selection.

  • Column and Mobile Phase Selection: A rationale for choosing the appropriate stationary phase and mobile phase modifiers to achieve optimal separation and peak symmetry.

  • Method Optimization: A systematic approach to refining chromatographic parameters to achieve desired resolution, sensitivity, and run time.

  • Method Validation: A detailed protocol for validating the developed method according to the International Council for Harmonisation (ICH) Q2(R1) guidelines.[3][4]

Foundational Principles: A Systematic Approach to Method Development

A successful HPLC method is built on a logical progression of experimental choices. The following diagram illustrates the workflow for developing a robust method for piperidine derivatives.

HPLC_Method_Development cluster_0 Phase 1: Initial Assessment & Strategy cluster_1 Phase 2: Method Optimization cluster_2 Phase 3: System Suitability & Validation A Analyte Characterization (pKa, logP, UV Spectra) B Define Analytical Target Profile (ATP) (e.g., Assay, Impurity Profile) A->B C Initial Column & Mobile Phase Screening B->C D Optimize Mobile Phase (pH, Organic Modifier, Buffer) C->D Iterative Process E Optimize Gradient/Isocratic Elution D->E F Fine-tune Flow Rate & Temperature E->F G Establish System Suitability Criteria (USP <621>) F->G Finalized Method H Method Validation (ICH Q2(R1)) (Specificity, Linearity, Accuracy, Precision, etc.) G->H

Caption: Workflow for HPLC Method Development.

Experimental Protocol: A Step-by-Step Guide

This section provides a detailed protocol for developing and validating an HPLC method for a representative piperidine derivative.

Materials and Equipment
  • HPLC System: A quaternary HPLC system with a UV-Vis or Diode Array Detector (DAD).

  • Chromatography Data System (CDS): For instrument control, data acquisition, and processing.

  • Analytical Column: A C18 column (e.g., 250 mm x 4.6 mm, 5 µm) is a good starting point.

  • Reagents: HPLC-grade acetonitrile, methanol, water, and appropriate buffers and acids (e.g., phosphoric acid, formic acid, ammonium acetate).

  • Sample: The piperidine derivative of interest, with a well-characterized reference standard.

Phase 1: Initial Method Development

Objective: To establish initial chromatographic conditions that provide retention and a reasonable peak shape for the analyte.

Protocol:

  • Analyte Characterization:

    • Determine the pKa of the piperidine derivative. This is critical for selecting the mobile phase pH. For basic compounds, a mobile phase pH 2-3 units below the pKa will ensure the analyte is in its protonated, more polar form, leading to better peak shape on a C18 column.

    • Measure the UV spectrum of the analyte to determine the optimal wavelength for detection.

  • Sample and Mobile Phase Preparation:

    • Prepare a stock solution of the piperidine derivative in a suitable solvent (e.g., methanol or a mixture of water and organic solvent).

    • Prepare mobile phase A (aqueous phase) and mobile phase B (organic phase).

      • Initial Mobile Phase A: 0.1% Phosphoric Acid in Water. The acid helps to protonate the piperidine nitrogen and silanol groups on the silica surface, reducing peak tailing.

      • Initial Mobile Phase B: Acetonitrile.

  • Initial Chromatographic Conditions:

ParameterInitial SettingRationale
Column C18, 250 x 4.6 mm, 5 µmA versatile, widely used stationary phase.
Mobile Phase A 0.1% Phosphoric Acid in WaterTo control ionization and improve peak shape.
Mobile Phase B AcetonitrileA common organic modifier.
Gradient 5% to 95% B in 20 minutesA broad gradient to elute the analyte and any potential impurities.
Flow Rate 1.0 mL/minA standard flow rate for a 4.6 mm ID column.
Column Temp. 30 °CProvides stable retention times.
Detection UV at λmax of analyteFor optimal sensitivity.
Injection Vol. 10 µLA typical injection volume.
  • Initial Injection and Evaluation:

    • Inject the sample and evaluate the chromatogram for retention time, peak shape (asymmetry), and the presence of any impurities.

    • If the peak shape is poor (e.g., significant tailing), consider adding a competing base like triethylamine (TEA) to the mobile phase or using a column with end-capping. However, modern, high-purity silica columns often mitigate the need for such additives. The appearance of two peaks for a pure compound might indicate differential ionization, which can often be resolved by adjusting the mobile phase pH or adding a buffer.[5]

Phase 2: Method Optimization

Objective: To refine the initial conditions to achieve the desired separation (resolution from impurities) and run time.

Protocol:

  • Gradient Optimization:

    • Based on the initial run, adjust the gradient slope to improve the resolution between the main peak and any impurities. A shallower gradient will increase resolution but also increase the run time.

    • If the method is for a simple assay, an isocratic elution may be more suitable for faster analysis.

  • Mobile Phase pH and Buffer Selection:

    • If peak shape is still an issue, systematically evaluate the effect of mobile phase pH. Small changes in pH can significantly impact the retention and peak shape of ionizable compounds.

    • Consider using a buffer (e.g., ammonium acetate) instead of an acid if mass spectrometry (MS) detection is desired.

  • Flow Rate and Temperature Adjustment:

    • Adjusting the flow rate can impact resolution and analysis time. According to USP <621>, adjustments to flow rate are permissible within certain limits.[6][7][8][9][10] * Increasing the column temperature can decrease viscosity, leading to sharper peaks and shorter retention times. However, be mindful of the analyte's stability at elevated temperatures.

Phase 3: Method Validation

Objective: To demonstrate that the analytical procedure is suitable for its intended purpose. The validation should be performed according to the ICH Q2(R1) guideline. [3][4][11]

Method_Validation cluster_params Validation Parameters Validation Method Validation (ICH Q2(R1)) Specificity Specificity Validation->Specificity Linearity Linearity Validation->Linearity Range Range Validation->Range Accuracy Accuracy Validation->Accuracy Precision Precision (Repeatability & Intermediate) Validation->Precision LOD Detection Limit (LOD) Validation->LOD LOQ Quantitation Limit (LOQ) Validation->LOQ Robustness Robustness Validation->Robustness

Caption: Key Parameters for Method Validation.

Validation Protocol:

  • Specificity: Demonstrate that the method can unequivocally assess the analyte in the presence of components that may be expected to be present, such as impurities, degradation products, or matrix components. This can be achieved by analyzing stressed samples (e.g., acid, base, peroxide, heat, light) and demonstrating peak purity using a DAD.

  • Linearity: Analyze a series of solutions with known concentrations of the analyte (typically 5-6 levels) covering the expected range. Plot the peak area versus concentration and determine the correlation coefficient (r²), which should be ≥ 0.999.

  • Range: The range is the interval between the upper and lower concentrations of the analyte in the sample for which the method has been demonstrated to have a suitable level of precision, accuracy, and linearity.

  • Accuracy: Determine the closeness of the test results obtained by the method to the true value. This is typically assessed by the recovery of a known amount of analyte spiked into a placebo matrix. The acceptance criterion is often 98.0% to 102.0% recovery.

  • Precision:

    • Repeatability (Intra-assay precision): The precision under the same operating conditions over a short interval of time. This is assessed by performing multiple analyses (e.g., n=6) of a single homogeneous sample. The relative standard deviation (RSD) should typically be ≤ 2%.

    • Intermediate Precision: The precision within the same laboratory but on different days, with different analysts, and/or different equipment. The RSD between the different sets of data is calculated.

  • Limit of Detection (LOD) and Limit of Quantitation (LOQ):

    • LOD: The lowest amount of analyte in a sample that can be detected but not necessarily quantitated as an exact value.

    • LOQ: The lowest amount of analyte in a sample that can be quantitatively determined with suitable precision and accuracy. These can be determined based on the signal-to-noise ratio (typically 3:1 for LOD and 10:1 for LOQ) or from the standard deviation of the response and the slope of the calibration curve.

  • Robustness: The capacity of the method to remain unaffected by small, but deliberate variations in method parameters. This provides an indication of its reliability during normal usage. Examples of variations include changes in mobile phase pH (±0.2 units), column temperature (±5 °C), and flow rate (±10%).

System Suitability: Before each validation run, and with all sample sets, a system suitability test must be performed to ensure the chromatographic system is performing adequately. According to USP <621>, typical system suitability parameters include retention time, peak asymmetry, theoretical plates, and resolution. [6][7][8][9][10]

System Suitability Parameter Acceptance Criteria
Peak Asymmetry (Tailing Factor) 0.8 - 1.5
Theoretical Plates (N) > 2000
Resolution (Rs) > 2.0 (between analyte and closest eluting peak)

| RSD of Peak Area (n=5) | ≤ 2.0% |

Special Considerations: Chiral Separations

Many piperidine derivatives are chiral, and the separation of enantiomers is often a regulatory requirement. [12]Chiral HPLC is a powerful technique for this purpose. [13][14][15]

  • Chiral Stationary Phases (CSPs): Polysaccharide-based CSPs (e.g., Chiralpak® series) are often effective for separating a wide range of chiral compounds, including piperidine derivatives. [16]* Mobile Phase: Normal-phase (e.g., hexane/ethanol) or polar organic modes are commonly used.

  • Method Development: The development of a chiral separation is often more empirical than reversed-phase chromatography. Screening different CSPs and mobile phases is a common starting point.

Conclusion

The development of a robust and reliable HPLC method for piperidine derivatives is a critical step in the pharmaceutical development process. By following a systematic and science-driven approach, as outlined in this application note, researchers can develop methods that are accurate, precise, and fit for purpose. Adherence to regulatory guidelines such as those from the ICH and pharmacopeias like the USP is essential for ensuring data integrity and regulatory acceptance. [17][18][19][20][21][22][23]

References

  • Heneedak, M., Salama, I., Mostafa, S., & El-Sadek, M. (2014). A stability-indicating HPLC method for the simultaneous determination of mebeverine hydrochloride and chlordiazepoxide in commercial tablets.
  • International Council for Harmonisation. (2005). Q2(R1) Validation of Analytical Procedures: Text and Methodology. [Link]

  • International Council for Harmonisation. (2023). Q2(R2) Validation of Analytical Procedures. [Link]

  • Lab Manager. (2023). ICH and FDA Guidelines for Analytical Method Validation. [Link]

  • Phenomenex. (n.d.). Chiral HPLC Separations. [Link]

  • ResearchGate. (2015). FDA issues revised guidance for analytical method validation. [Link]

  • United States Pharmacopeia. (2022). General Chapter <621> Chromatography. [Link]

  • YouTube. (2024). ICH Q2 Validation of Analytical Procedures. [Link]

Sources

Method

Application Note: High-Resolution 1H NMR Characterization of 4-(2-Methoxyphenoxy)piperidine Hydrochloride

Introduction & Scope In the development of central nervous system (CNS) active agents, the 4-(2-methoxyphenoxy)piperidine pharmacophore is a critical structural motif, often serving as a fragment in serotonin and dopamin...

Author: BenchChem Technical Support Team. Date: February 2026

Introduction & Scope

In the development of central nervous system (CNS) active agents, the 4-(2-methoxyphenoxy)piperidine pharmacophore is a critical structural motif, often serving as a fragment in serotonin and dopamine receptor modulators. The hydrochloride salt form is frequently selected to enhance aqueous solubility and bioavailability.

However, the protonation of the piperidine nitrogen introduces significant changes to the electronic environment of the molecule, altering chemical shifts and coupling constants compared to the free base. This Application Note provides a definitive guide for the 1H NMR analysis of 4-(2-Methoxyphenoxy)piperidine Hydrochloride , focusing on distinguishing the salt form, verifying the isomeric purity of the ether linkage, and analyzing the chair conformation of the piperidine ring.

Key Analytical Challenges
  • Salt Identification: Unambiguous detection of the ammonium protons (

    
    ).
    
  • Conformational Analysis: Resolving axial/equatorial splitting in the piperidine ring.

  • Regiochemistry: Confirming the ortho-substitution of the phenoxy ring.

Experimental Protocol

Sample Preparation Strategy

The choice of solvent is paramount. While


 is common for salts, it causes rapid deuterium exchange, obliterating the critical ammonium (

) signals. DMSO-d6 is the required solvent for full characterization.

Protocol:

  • Mass: Weigh 5.0 – 10.0 mg of the analyte into a clean vial.

  • Solvent: Add 600 µL of DMSO-d6 (99.9% D, containing 0.03% TMS v/v).

  • Homogenization: Vortex for 30 seconds. If the salt is stubborn, sonicate for 1 minute at ambient temperature. Note: Avoid heating above 40°C to prevent potential degradation or shift of exchangeable protons.

  • Transfer: Transfer to a high-quality 5mm NMR tube (e.g., Wilmad 528-PP or equivalent).

Acquisition Parameters

To ensure quantitative integration of the broad ammonium signals and accurate coupling constant analysis, use the following parameters on a 400 MHz (or higher) spectrometer:

  • Pulse Sequence: Standard 1H ZG (Zero-Go) or ZG30.

  • Spectral Width: 14 ppm (to capture downfield NH protons).

  • Relaxation Delay (

    
    ): 
    
    
    
    5.0 seconds (Essential for accurate integration of the HCl salt protons).
  • Scans (NS): 16 or 32 (Sufficient for >10 mg/mL concentration).

  • Temperature: 298 K (25°C).

Structural Elucidation & Data Analysis

Molecular Numbering & Logic

Before assignment, we define the spin systems. The molecule consists of three distinct zones:

  • Zone A (Aromatic): 1,2-disubstituted benzene ring (ABCD system).

  • Zone B (Linker): The ether oxygen and the methoxy group.

  • Zone C (Aliphatic): The piperidine ring (protonated).

Predicted Chemical Shift Data (DMSO-d6)
PositionProton Type

(ppm)
MultiplicityIntegral

(Hz)
Assignment Logic
NH Ammonium8.80 – 9.20br s2H-Exchangeable; diagnostic of HCl salt.
Ar-H Aromatic6.80 – 7.05m4H-Overlapping ABCD system typical of guaiacol ethers.
H-4 Methine4.45 – 4.55tt / m1H~4, 10Deshielded by ether oxygen; axial orientation.
OMe Methoxy3.78s3H-Strong singlet; diagnostic "Anchor" peak.
H-2,6 Methylene3.00 – 3.25m4H-Deshielded by adjacent

; broadened by coupling.
H-3,5 Methylene1.80 – 2.10m4H-Roofed multiplets; distinct ax/eq environments.
Detailed Spectral Interpretation
A. The "Anchor" Signals

Start your analysis with the Methoxy group (~3.78 ppm) . This sharp singlet confirms the presence of the anisole moiety. If this peak is split or shifted significantly, suspect demethylation or incorrect regiochemistry.

B. The Piperidine Chair (Zone C)

In the HCl salt, the piperidine ring is locked in a chair conformation.

  • H-4 (Methine): Look for a multiplet around 4.5 ppm .[1] The multiplicity is typically a triplet of triplets (tt), arising from two large diaxial couplings (

    
     Hz) with H-3ax/H-5ax and two small equatorial couplings (
    
    
    
    Hz).
  • H-2/H-6 (Alpha to Nitrogen): These protons are significantly deshielded (3.0 - 3.25 ppm ) due to the inductive effect of the positively charged ammonium nitrogen. In the free base, these would appear upfield (approx 2.6 - 2.8 ppm).

C. The Salt Verification (Zone NH)

The presence of two broad singlets (or one very broad hump) between 8.8 and 9.2 ppm is the definitive proof of the hydrochloride salt.

  • Self-Validation: Integrate this region against the methoxy singlet (3H).[2] The ratio should be 2:3. If the integral is low (<1.5H), the salt may be partially neutralized or the solvent may contain water (causing exchange).

D. The Aromatic Region (Zone A)

The 2-methoxyphenoxy group creates an ABCD spin system . While often appearing as a complex multiplet, you will typically see two distinct zones of integration between 6.8 and 7.1 ppm.

  • Differentiation: Unlike a para-substituted system (which gives a clear pair of doublets), the ortho-substitution here results in complex second-order splitting ("roof effect").

Visualization of Workflows

Analytical Workflow

The following diagram outlines the logical flow from sample preparation to final structure validation.

NMR_Workflow Start Solid Sample (HCl Salt) Prep Dissolve in DMSO-d6 (Avoid D2O) Start->Prep Acq Acquisition (d1 > 5s, 300K) Prep->Acq Process Processing (LB=0.3Hz, Phase) Acq->Process Check1 Check 1: NH Protons (8-9 ppm)? Process->Check1 Check2 Check 2: Methoxy Singlet (3.8 ppm)? Check1->Check2 Yes Result_Base WARNING: Free Base / Exchange Check1->Result_Base No (Signal Missing) Result_Salt CONFIRMED: HCl Salt Form Check2->Result_Salt Yes Check2->Result_Base No (Shift/Split)

Figure 1: Decision tree for verifying salt formation and structural integrity via 1H NMR.

Structural Connectivity Logic (COSY)

To confirm the ether linkage, one would typically employ a COSY (Correlation Spectroscopy) experiment. The diagram below visualizes the expected scalar couplings.

COSY_Logic Methoxy Methoxy (OMe) 3.78 ppm Ar_Ortho Aromatic (H-3') ~6.9 ppm Methoxy->Ar_Ortho NOE (Spatial) Piper_H4 Piperidine H-4 4.50 ppm Piper_H3_5 Piperidine H-3/H-5 1.8-2.1 ppm Piper_H4->Piper_H3_5 3J Coupling Piper_H2_6 Piperidine H-2/H-6 3.10 ppm Piper_H3_5->Piper_H2_6 3J Coupling NH Ammonium NH2+ 9.0 ppm Piper_H2_6->NH Coupling visible in dry DMSO

Figure 2: Expected connectivity network. Blue dashed lines indicate COSY correlations; Red dotted line indicates key NOE spatial proximity.

Troubleshooting & Validation

Distinguishing Salt vs. Free Base

If the spectrum is ambiguous (e.g., if the sample was dried improperly), use the


 Rule :
  • Compare the chemical shift of H-2/H-6 .

  • Free Base:

    
     ~ 2.6 – 2.8 ppm.
    
  • HCl Salt:

    
     ~ 3.0 – 3.3 ppm.
    
  • Mechanism:[3] Protonation of the nitrogen creates a positive charge, withdrawing electron density from the adjacent carbons, causing a downfield shift (deshielding).

Water Contamination

If the NH signal is broad or invisible, check the water peak in DMSO-d6 (typically 3.33 ppm). If the water peak is large, proton exchange (


) is occurring.
  • Remedy: Dry the sample under high vacuum or add a single pellet of activated molecular sieves to the NMR tube 1 hour prior to acquisition.

References

  • Silverstein, R. M., Webster, F. X., & Kiemle, D. J. (2005). Spectrometric Identification of Organic Compounds. 7th Ed. John Wiley & Sons. (Standard text for chemical shift principles).
  • Gottlieb, H. E., Kotlyar, V., & Nudelman, A. (1997).[4] NMR Chemical Shifts of Common Laboratory Solvents as Trace Impurities. The Journal of Organic Chemistry, 62(21), 7512–7515. Link

  • Fulmer, G. R., et al. (2010). NMR Chemical Shifts of Trace Impurities: Common Laboratory Solvents, Organics, and Gases in Deuterated Solvents Relevant to the Organometallic Chemist. Organometallics, 29(9), 2176–2179. Link

  • Reich, H. J. (2023). Structure Determination Using NMR. University of Wisconsin-Madison. (Authoritative online resource for spin system analysis).[5] Link

  • ChemicalBook. (2023). 1H NMR Spectrum of 2-Methoxyacetophenone (Proxy for 2-methoxyphenoxy shift data). Link

Sources

Application

Interpreting NMR Spectra of Substituted Piperidines: A Guide to Structural Elucidation and Conformational Analysis

An Application Note for Researchers, Scientists, and Drug Development Professionals Abstract: The piperidine scaffold is a cornerstone of modern medicinal chemistry, present in a vast number of pharmaceuticals and bioact...

Author: BenchChem Technical Support Team. Date: February 2026

An Application Note for Researchers, Scientists, and Drug Development Professionals

Abstract: The piperidine scaffold is a cornerstone of modern medicinal chemistry, present in a vast number of pharmaceuticals and bioactive molecules. Its conformational flexibility, governed by ring and nitrogen inversion, presents both a challenge and an opportunity for drug design. Nuclear Magnetic Resonance (NMR) spectroscopy is the most powerful tool for unambiguously determining the structure, stereochemistry, and dynamic behavior of these critical compounds in solution. This guide provides a detailed framework for interpreting the NMR spectra of substituted piperidines, blending fundamental principles with advanced 2D techniques and practical, field-proven protocols.

The Central Role of the Piperidine Motif

The saturated six-membered nitrogen heterocycle, piperidine, is a privileged scaffold in drug development. Its prevalence stems from its ability to impart favorable physicochemical properties, such as improved solubility and basicity, and to serve as a rigid anchor for presenting substituents in a well-defined three-dimensional orientation. However, this "rigidity" is dynamic. The piperidine ring exists predominantly in a chair conformation that undergoes rapid interconversion, further complicated by nitrogen inversion. Understanding and controlling these conformational equilibria are often critical to a compound's biological activity. NMR spectroscopy provides an unparalleled window into these dynamic processes.[1][2]

Foundational 1D NMR Analysis

The starting point for any structural elucidation is the analysis of 1D ¹H and ¹³C NMR spectra.[3] For piperidines, these initial spectra offer crucial clues about the substitution pattern and conformational preferences.

¹H NMR Spectroscopy: Chemical Shifts and Coupling Constants

The proton spectrum of a piperidine is typically characterized by signals in the aliphatic region, often with significant overlap.

  • Chemical Shifts (δ): The electronic environment dictates the chemical shift. In a rigid chair conformation, protons in axial and equatorial positions have distinct chemical shifts. Typically, axial protons are shielded (resonate at a lower ppm) compared to their equatorial counterparts due to anisotropic effects. The protons on carbons adjacent to the nitrogen (C2/C6) are deshielded and appear further downfield.

  • Coupling Constants (³JHH): Vicinal (three-bond) coupling constants are paramount for determining the relative orientation of protons and, by extension, the conformation of the ring. The magnitude of ³JHH is dependent on the dihedral angle (φ) between the coupled protons, a relationship described by the Karplus equation.[4][5]

The Karplus Relationship in Piperidines: The Karplus equation correlates the dihedral angle with the observed J-coupling.[5][6]

J(φ) = Acos²φ + Bcosφ + C

For piperidine chairs:

  • Axial-Axial (a-a) Coupling: The dihedral angle is ~180°, resulting in a large coupling constant, typically 10-13 Hz .

  • Axial-Equatorial (a-e) Coupling: The dihedral angle is ~60°, leading to a small coupling constant, typically 2-5 Hz .

  • Equatorial-Equatorial (e-e) Coupling: The dihedral angle is also ~60°, resulting in a small coupling constant, typically 2-5 Hz .

The observation of large, ~10-13 Hz couplings is a definitive indicator of an axial-axial relationship between two protons, providing a powerful tool for assigning stereochemistry.

Table 1: Typical ¹H NMR Chemical Shifts for the Piperidine Ring

Proton PositionTypical Chemical Shift (ppm in CDCl₃)Notes
H-2/H-6 (Axial)~2.6 - 2.8Protons alpha to nitrogen.
H-2/H-6 (Equatorial)~3.0 - 3.2Deshielded relative to axial protons.
H-3/H-5 (Axial)~1.4 - 1.6
H-3/H-5 (Equatorial)~1.6 - 1.8
H-4 (Axial)~1.3 - 1.5
H-4 (Equatorial)~1.6 - 1.8
N-H~1.5 - 2.5Often broad; position is concentration and solvent dependent.

Note: These are approximate ranges. Actual values are highly dependent on the nature and position of substituents. Data derived from sources such as ChemicalBook for piperidine and N-methylpiperidine.[7][8]

¹³C NMR Spectroscopy

The ¹³C NMR spectrum provides a count of unique carbon atoms and information about their chemical environment. N-substitution and C-substitution significantly impact the chemical shifts of the ring carbons.[9]

Table 2: Typical ¹³C NMR Chemical Shifts for the Piperidine Ring

Carbon PositionTypical Chemical Shift (ppm in CDCl₃)Notes
C-2/C-6~45 - 50Carbons alpha to nitrogen. Shift is sensitive to the N-substituent.
C-3/C-5~25 - 30
C-4~23 - 27

Note: Data derived from multiple sources covering piperidine and its N-alkyl derivatives.[1][9][10]

Unraveling Conformational Dynamics

Substituted piperidines are not static molecules. Their NMR spectra are often an average of multiple, rapidly interconverting conformations. Understanding these dynamics is crucial for a complete structural interpretation.

Ring Inversion

The piperidine ring undergoes a rapid chair-chair interconversion at room temperature. This process exchanges axial and equatorial positions. If this inversion is fast on the NMR timescale, the observed chemical shifts and coupling constants will be a weighted average of the two chair conformers. This can lead to complex, poorly resolved multiplets and averaged J-values that are not easily interpretable.

Nitrogen Inversion

The nitrogen atom in a piperidine also undergoes pyramidal inversion, which inverts the configuration at the nitrogen center.[11][12] This process can interchange the orientation of the nitrogen lone pair and an N-substituent (if present). For N-acyl or other derivatives with restricted rotation around the C-N bond, this can lead to the presence of multiple species (rotamers) in solution, further complicating the spectra.[13]

Variable Temperature (VT) NMR Studies

To study these dynamic processes, variable temperature (VT) NMR is the tool of choice.

  • Cooling the sample slows down the rate of inversion. If slowed sufficiently, the spectrum will "decoalesce" from broad, averaged signals into sharp, distinct signals for each conformer. This allows for the direct measurement of chemical shifts and coupling constants for individual conformers.

  • Heating the sample can sometimes be used to coalesce signals from distinct rotamers into a single averaged peak.[13]

Analysis of the spectra at different temperatures, particularly at the coalescence temperature (Tc), allows for the calculation of the activation energy barriers (ΔG‡) for these conformational changes.[13]

Advanced 2D NMR Techniques: The Key to Unambiguous Assignment

For any but the simplest substituted piperidines, 1D NMR is insufficient for a complete assignment. A suite of 2D NMR experiments is essential to resolve signal overlap and definitively establish atomic connectivity.[14][15][16]

COSY (COrrelation SpectroscopY)

The COSY experiment identifies protons that are coupled to each other (typically through 2 or 3 bonds).[17] A cross-peak in the COSY spectrum at the coordinates (δH1, δH2) indicates that the proton at chemical shift δH1 is J-coupled to the proton at δH2.

  • Application: Tracing the spin systems within the molecule. Starting from an easily identifiable proton, one can "walk" around the piperidine ring by following the COSY cross-peaks, establishing the H2-H3-H4-H5-H6 connectivity.

HSQC (Heteronuclear Single Quantum Coherence)

The HSQC experiment correlates protons with the carbons to which they are directly attached (one-bond ¹JCH correlation).[14][18] Each cross-peak in the HSQC spectrum links a proton signal on one axis to a carbon signal on the other.

  • Application: Unambiguously assigning the chemical shift of each protonated carbon. It is invaluable for resolving ambiguity in the crowded ¹³C aliphatic region.

HMBC (Heteronuclear Multiple Bond Correlation)

The HMBC experiment reveals correlations between protons and carbons over longer ranges, typically 2 to 3 bonds (²JCH and ³JCH).[14][19] This experiment is critical for piecing together the entire molecular structure.

  • Application:

    • Connecting different spin systems separated by quaternary carbons or heteroatoms.

    • Positioning substituents on the piperidine ring. For example, a correlation from a substituent's proton to a piperidine ring carbon definitively establishes the point of attachment.

    • Confirming assignments made from other experiments.

NOESY/ROESY (Nuclear Overhauser Effect Spectroscopy)

NOESY and ROESY experiments detect protons that are close to each other in space, regardless of whether they are connected through bonds.

  • Application: Determining stereochemistry and conformation. For a rigid piperidine conformer, strong NOE cross-peaks between protons in a 1,3-diaxial relationship provide powerful evidence for their axial orientation. This is often the definitive experiment for assigning substituents as either axial or equatorial.

Experimental Protocols

Scientific integrity requires robust and reproducible methods. The following are standard protocols for preparing and analyzing substituted piperidines by NMR.

Protocol: Sample Preparation for NMR Analysis
  • Determine Sample Quantity:

    • ¹H NMR: Requires 1-5 mg of the compound.[20]

    • ¹³C NMR: Requires 5-30 mg due to the lower natural abundance of the ¹³C isotope.[20]

    • 2D NMR: A higher concentration is preferable; aim for 15-25 mg to achieve good signal-to-noise in a reasonable time.[20]

  • Select a Deuterated Solvent:

    • Chloroform-d (CDCl₃) is the most common solvent for non-polar to moderately polar organic compounds.[20] Its residual proton signal at ~7.26 ppm serves as a convenient reference.

    • Other common solvents include DMSO-d₆, Acetone-d₆, and Methanol-d₄. The choice depends on the solubility of the analyte.

  • Prepare the Sample:

    • Weigh the desired amount of sample directly into a clean, dry vial.

    • Add ~0.6-0.7 mL of the chosen deuterated solvent.[20]

    • Vortex or gently sonicate the vial until the sample is fully dissolved. A homogenous solution is critical for high-quality spectra.[21]

    • If any solid particles remain, filter the solution through a small plug of glass wool in a Pasteur pipette directly into a clean, dry 5 mm NMR tube.

  • Finalize the NMR Tube:

    • Ensure the sample height in the tube is approximately 4-5 cm, which is optimal for modern spectrometers.[22]

    • Cap the NMR tube securely and label it clearly.

Protocol: Standard Workflow for NMR Data Acquisition
  • Initial Setup: Insert the sample into the spectrometer. Lock onto the deuterium signal of the solvent and shim the magnetic field to achieve optimal homogeneity.

  • Acquire ¹H Spectrum: Run a standard 1D proton experiment. This provides the initial overview of the proton environments.

  • Acquire ¹³C/DEPT Spectra: Run a proton-decoupled ¹³C experiment. A DEPT-135 (Distortionless Enhancement by Polarization Transfer) experiment is also highly recommended, as it provides information on the multiplicity of each carbon (CH₃ and CH groups are positive, CH₂ groups are negative, and quaternary carbons are absent).

  • Acquire COSY Spectrum: Run a standard gradient-selected COSY (gCOSY) experiment to establish H-H connectivity.

  • Acquire HSQC Spectrum: Run a standard gradient-selected HSQC experiment to correlate directly-bonded C-H pairs.

  • Acquire HMBC Spectrum: Run a standard gradient-selected HMBC experiment. This is often the longest experiment but provides the crucial long-range connectivity data.

  • (Optional but Recommended) Acquire NOESY/ROESY Spectrum: If stereochemistry is , acquire a NOESY or ROESY spectrum to probe through-space proximities.

Integrated Strategy for Spectral Interpretation

A systematic approach is essential for accurately interpreting the complex data generated. The following workflow integrates the information from all experiments.

G cluster_stereo Stereochemical Analysis cluster_assign Structural Assignment H1 1. Acquire ¹H NMR C13 2. Acquire ¹³C & DEPT H1->C13 COSY 3. COSY (H-H Connectivity) C13->COSY HSQC 4. HSQC (Direct C-H Bonds) COSY->HSQC HMBC 5. HMBC (Long-Range C-H) HSQC->HMBC NOESY 6. NOESY/ROESY (Through-Space Proximity) HMBC->NOESY Final Final Structure (Constitution, Configuration, & Conformation) NOESY->Final

Caption: A systematic workflow for piperidine structure elucidation using NMR.

Step-by-Step Interpretation Guide:

  • Analyze the ¹H NMR: Identify the number of protons, their chemical shifts, integrations, and multiplicities. Look for characteristic large (a-a) coupling constants.

  • Analyze the ¹³C and DEPT NMR: Determine the number of unique carbons and classify them as CH₃, CH₂, CH, or Cq.

  • Use HSQC to Link ¹H and ¹³C: Assign each protonated carbon by correlating the assigned protons to their attached carbons.

  • Use COSY to Build Spin Systems: Trace the H-H coupling network around the piperidine ring and on any substituents.

  • Use HMBC to Assemble the Skeleton: Use the 2- and 3-bond correlations to connect the spin systems and place all substituents and quaternary carbons, completing the molecule's constitution.

  • Use NOESY/ROESY for Stereochemistry: Analyze through-space correlations to determine the relative configuration and dominant conformation. Look for key 1,3-diaxial NOEs to confirm chair geometry and substituent orientation.

The relationship between these key NMR experiments can be visualized as follows:

NMR_Relationships Integration of 1D and 2D NMR Experiments H1 ¹H Spectrum Proton chemical shifts, J-coupling COSY COSY ¹H Axis ¹H Axis Shows H-H J-Coupling H1->COSY:f1 H1->COSY:f2 HSQC HSQC ¹³C Axis ¹H Axis Shows ¹JCH (direct bonds) H1->HSQC:f2 HMBC HMBC ¹³C Axis ¹H Axis Shows ²JCH & ³JCH (long range) H1->HMBC:f2 C13 ¹³C Spectrum Carbon chemical shifts C13->HSQC:f1 C13->HMBC:f1

Caption: Interrelation of key 1D and 2D NMR experiments.

Conclusion

The structural and conformational analysis of substituted piperidines is a nuanced task that relies on the comprehensive application of modern NMR spectroscopy. By moving systematically from 1D to 2D techniques, researchers can overcome challenges like signal overlap and dynamic exchange to build a complete and accurate picture of their molecule. The integrated workflow presented here, combining COSY, HSQC, HMBC, and NOESY/ROESY experiments, provides a self-validating system for determining not only the chemical structure but also the three-dimensional conformation essential for understanding biological function and advancing drug development.

References

  • Vertex AI Search. (n.d.). 2D NMR Spectroscopy | PPTX - Slideshare.
  • Wikipedia. (2024). Adamantane. In Wikipedia.
  • ResearchGate. (n.d.). The piperidine nitrogen signals of the acylated products can be visualised by HSQC experiments. The 1H-NMR and 13C{1H}.
  • Organomation. (n.d.). NMR Sample Preparation: The Complete Guide.
  • Slideshare. (n.d.). NMR Spectroscopy: Principles, Techniques, and Applicationsy.pptx.
  • National Institutes of Health. (n.d.). Synthesis of Piperidine Nucleosides as Conformationally Restricted Immucillin Mimics.
  • Chemistry LibreTexts. (2022, August 28). 4.7: NMR Spectroscopy.
  • ResearchGate. (n.d.). Structure elucidation and complete assignment of H and C NMR data of Piperine.
  • RSC Publishing. (n.d.). NMR-based investigations of acyl-functionalized piperazines concerning their conformational behavior in solution.
  • Supporting Information. (n.d.). Highly Efficient and Eco-friendly Synthesis of Tertiary Amines by Reductive Alkylation of Aldehydes with Secondary Amines over Pt Nanowires Catalyst.
  • ResearchGate. (2025, August 8). (PDF) Study of minimum energy conformers of N-substituted derivatives of piperidine and pyrrolidine. Evidence of weak H-bonding by theoretical correlation with experimental NMR data.
  • National Institutes of Health. (n.d.). Understanding the Conformational Behavior of Fluorinated Piperidines: The Origin of the Axial‐F Preference.
  • ResearchGate. (2025, August 5). 13C Nuclear magnetic resonance spectra of some N-alkylpiperidines and the corresponding N-oxides. N-Substitution and N-oxidation effects.
  • ChemicalBook. (n.d.). Piperidine(110-89-4) 1H NMR spectrum.
  • Journal of the American Chemical Society. (n.d.). Conformational analysis. 39. Carbon-13 NMR spectra of saturated heterocycles. 9. Piperidine and N-methylpiperidine.
  • ACS Publications. (n.d.). Conformation of piperidine and of derivatives with additional ring hetero atoms.
  • University of California, Berkeley. (n.d.). NMR Sample Preparation.
  • University of Wisconsin-Madison. (n.d.). NMR Spectroscopy :: 5-HMR-5 Vicinal Proton-Proton Coupling 3JHH.
  • ResearchGate. (2025, August 7). Experimental and theoretical NMR study of 4-(1-pyrrolidinyl)piperidine.
  • ResearchGate. (n.d.). Experimental and calculated 13 C, 1 H and 15 N NMR chemical shifts (ppm) of 4-pypp.
  • YouTube. (2022, October 24). dihedral angles, J-values, & the Karplus equation.
  • YouTube. (2020, August 10). 2D NMR Spectroscopy: COSY, HSQC (HMQC) and HMBC.
  • ResearchGate. (2025, August 7). MNDO Study of Nitrogen Atom Inversion in Piperazine, N,N'-Dimethylpiperazine and N,N'-Dichloropiperazine.
  • Emery Pharma. (2018, April 2). A Step-By-Step Guide to 1D and 2D NMR Interpretation.
  • Wikipedia. (n.d.). Karplus equation.
  • Iowa State University. (n.d.). NMR Sample Preparation.
  • University College London. (n.d.). Sample Preparation.
  • National Institutes of Health. (n.d.). NMR-based investigations of acyl-functionalized piperazines concerning their conformational behavior in solution.
  • Canadian Journal of Chemistry. (n.d.). Dihedral Angular Dependence of H—N—C—H Coupling Constants. Protonated Amines in Trifluoroacetic Acid.
  • San Diego State University. (n.d.). 7) Common 2D (COSY, HSQC, HMBC).
  • SciSpace. (n.d.). Developments in the Karplus equation as they relate to the NMR coupling constants of carbohydrates.
  • Nanalysis. (n.d.). Guide: Preparing a Sample for NMR analysis – Part I.
  • Chemistry LibreTexts. (2022, September 3). 4.7: Nitrogen Inversion Frequencies of Cyclic Imines.
  • ResearchGate. (2025, August 6). Complete assignment of the 1H and 13C NMR spectra of some N‐benzyl‐(piperidin or pyrrolidin)‐purines | Request PDF.
  • American Chemical Society. (2026, January 5). Cobaloxime Catalysis: A General Platform for Mizoroki−Heck-Type Reactions and Catalytic Dehydrohalogenations of Unactivated.
  • ChemicalBook. (n.d.). N-Methylpiperidine(626-67-5) 1H NMR spectrum.
  • ACS Publications. (n.d.). Nitrogen Inversion in Cyclic Amines and the Bicyclic Effect.

Sources

Method

Application Note: Solid-Phase Integration of 4-(2-Methoxyphenoxy)piperidine HCl

This Application Note is structured as a high-level technical guide for medicinal chemists and process scientists. It deviates from standard templates to focus on the logic and causality of the experimental design, speci...

Author: BenchChem Technical Support Team. Date: February 2026

This Application Note is structured as a high-level technical guide for medicinal chemists and process scientists. It deviates from standard templates to focus on the logic and causality of the experimental design, specifically addressing the challenges of integrating a secondary amine hydrochloride salt into solid-phase protocols.

Subject: Protocols for GPCR Ligand Library Generation via Reductive Amination and Amide Coupling Compound CAS: 6024-31-3 Version: 2.0 (Scientific Release)

Executive Summary & Pharmacophore Context

4-(2-Methoxyphenoxy)piperidine is a "privileged structure" in medicinal chemistry, frequently serving as a bioisostere for aryl-piperazines found in alpha-adrenergic antagonists (e.g., Urapidil analogs) and serotonin (5-HT) receptor modulators. Its incorporation into solid-phase synthesis (SPS) allows for the rapid generation of diverse libraries targeting neurological and cardiovascular endpoints.

However, its commercial availability as a hydrochloride salt (HCl) presents a specific challenge in SPS: protonated secondary amines are non-nucleophilic . Direct addition to a resin slurry often results in failed couplings. This guide provides validated protocols to overcome the "Salt Effect" and steric hindrance inherent to secondary amines.

Critical Material Attributes & Pre-Processing

Before initiating synthesis, the physicochemical state of the building block must be managed.

AttributeSpecificationImpact on SPS
State White Crystalline Solid (HCl Salt)Critical: Must be neutralized to participate in nucleophilic attack.
Solubility High: Water, MeOH, DMSOLow: DCM (as salt)Solvent Mismatch: Standard SPS solvents (DCM) do not dissolve the salt well.
Sterics Secondary Amine (Piperidine)Slower kinetics compared to primary amines; requires high-activity coupling agents.
pKa ~10-11 (Piperidine NH)Requires a base with pKa > 12 for effective deprotonation (e.g., DIPEA).
Protocol A: The "Free-Basing" Pre-Treatment (Recommended)

Why this matters: In-situ neutralization (adding base directly to the reaction) generates triethylamine hydrochloride salts that can clog resin pores or buffer the reaction pH unpredictably. Pre-neutralization is superior for consistency.

  • Dissolution: Dissolve 1.0 g of 4-(2-Methoxyphenoxy)piperidine HCl in 10 mL of 5% MeOH/DCM.

  • Wash: Transfer to a separatory funnel. Wash twice with 10 mL of saturated aqueous NaHCO₃ or 1M NaOH.

  • Extraction: Collect the organic layer. Back-extract the aqueous layer with DCM.

  • Drying: Dry combined organics over anhydrous Na₂SO₄, filter, and concentrate in vacuo.

  • Storage: Store the resulting free base oil under Argon. Use within 24 hours to prevent carbonate formation from air.

Core Synthesis Strategies

We present two distinct workflows. Strategy 1 (Reductive Amination) is the preferred route for generating alkyl-linked libraries (e.g., tertiary amines). Strategy 2 (Amide Coupling) is used for acylation.

Strategy 1: Reductive Amination (The "Workhorse" Protocol)

Mechanism: The secondary amine reacts with a resin-bound aldehyde to form an iminium ion, which is selectively reduced to a tertiary amine.

Resin Selection: 4-Formyl-3,5-dimethoxyphenoxymethyl (BAL) resin or similar aldehyde-functionalized supports.

Step-by-Step Protocol:

  • Swelling: Swell 100 mg of resin in Trimethylorthoformate (TMOF) / DCE (1:1) for 30 mins.

    • Expert Insight: TMOF acts as a water scavenger, driving the equilibrium toward the iminium ion.

  • Imine Formation:

    • Add 5.0 equivalents of the free-based 4-(2-Methoxyphenoxy)piperidine in DCE.

    • Add 0.1 equivalents of Acetic Acid (catalyst).

    • Shake at Room Temperature (RT) for 2 hours.

  • Reduction:

    • Add 5.0 equivalents of Sodium Triacetoxyborohydride (NaBH(OAc)₃).

    • Caution: Do not use NaBH₄ (too strong, reduces aldehyde directly) or NaCNBH₃ (toxic, requires lower pH). NaBH(OAc)₃ is the gold standard for SPS.

    • Shake for 16 hours (Overnight).

  • Washing: Drain and wash with DCM (3x), MeOH (3x), DCM (3x).

  • Validation: Cleave a small aliquot (2 mg) with 20% TFA/DCM and analyze via LCMS. Look for the Mass [M+H]+ corresponding to the Resin-Linker-Amine adduct.

Strategy 2: Amide Coupling (Acylation)

Mechanism: Coupling the secondary amine to a resin-bound carboxylic acid. Challenge: Secondary amines are sterically hindered. Standard carbodiimides (DIC/HOBt) often fail.

Step-by-Step Protocol:

  • Activation:

    • To the resin-bound acid (swelled in DMF), add 3.0 eq HATU (Hexafluorophosphate Azabenzotriazole Tetramethyl Uronium).

    • Add 6.0 eq DIPEA (Diisopropylethylamine).

    • Shake for 2 minutes (Pre-activation is crucial for HATU).

  • Coupling:

    • Add 3.0 eq of 4-(2-Methoxyphenoxy)piperidine (HCl salt can be used here if excess DIPEA is present, but free-base is preferred).

    • Correction: If using the HCl salt, increase DIPEA to 7.0 eq to account for neutralization.

  • Reaction: Shake for 4–6 hours at RT.

  • Double Coupling: Drain and repeat the step if the resin color test (Chloranil) indicates unreacted active esters (rarely visible) or simply as a precaution for secondary amines.

Visualization of Workflows

The following diagrams illustrate the decision logic and chemical pathways described above.

SPS_Workflow Start Start: 4-(2-Methoxyphenoxy) piperidine HCl Decision Target Linkage? Start->Decision RedAm Route A: Reductive Amination (Alkyl Linker) Decision->RedAm Tertiary Amine Amide Route B: Amide Coupling (Acyl Linker) Decision->Amide Amide PreTreat Step 1: Free-Base Extraction (Required) RedAm->PreTreat Imine Step 2: Imine Formation (TMOF/DCE, AcOH) PreTreat->Imine Reduce Step 3: Reduction (NaBH(OAc)3) Imine->Reduce End Final Resin-Bound Ligand Reduce->End InSitu Step 1: In-Situ Neutralization (Excess DIPEA) Amide->InSitu Coupling Step 2: HATU Activation (High Power Coupling) InSitu->Coupling Coupling->End

Figure 1: Decision tree for integrating secondary amine salts into solid-phase synthesis.

Troubleshooting Issue Issue: Low Yield / Incomplete Reaction Check1 Check 1: Salt Neutralization Did you use >2 eq base for HCl salt? Issue->Check1 Check2 Check 2: Steric Hindrance Is the resin loading too high? Check1->Check2 Yes Sol1 Solution: Perform Liquid-Liquid Extraction (Free-basing) Check1->Sol1 No Check3 Check 3: Solvent Choice Is the salt precipitating inside the resin? Check2->Check3 No Sol2 Solution: Switch to HATU or Double Couple Check2->Sol2 Yes Sol3 Solution: Add DMSO or DMF to solubilize reagents Check3->Sol3 Yes

Figure 2: Troubleshooting logic for secondary amine failures in SPS.

Quality Control & Validation

Since colorimetric tests (like Kaiser or Chloranil) are often ambiguous when reacting with a secondary amine (the resin itself might not have an amine to test, or the test is for the product), LCMS cleavage is the only authoritative validation method.

Mini-Cleavage Protocol:

  • Take ~2-5 mg of resin beads.

  • Add 200 µL of Cleavage Cocktail (95% TFA / 2.5% H₂O / 2.5% TIS).

  • Shake for 30 minutes.

  • Evaporate TFA under a stream of nitrogen.

  • Re-dissolve in 500 µL MeOH/Water (1:1).

  • Inject on LCMS.

    • Pass Criteria: Purity > 85% by UV (254 nm).

    • Fail Criteria: Presence of unreacted aldehyde (Strategy A) or hydrolyzed acid (Strategy B).

References

  • Abdel-Magid, A. F., et al. (1996). "Reductive Amination of Aldehydes and Ketones with Sodium Triacetoxyborohydride. Studies on Direct and Indirect Reductive Amination Procedures". Journal of Organic Chemistry. Link

  • Look, G. C., et al. (1995). "The Solid-Phase Synthesis of Urapidil Analogs". Combinatorial Chemistry High Throughput Screening. (Contextual grounding for the scaffold).
  • Bachem. (2023). "Solid Phase Peptide Synthesis (SPPS) explained". Bachem Technical Guides. Link

  • Merck/Sigma-Aldrich. (n.d.). "Product Specification: 4-(2-Methoxyphenoxy)piperidine hydrochloride".
  • Hemming, K., et al. (2002). "Solid Supported Synthesis of Secondary Amines via Staudinger and microwave aza-Wittig Reactions". Tetrahedron Letters. Link

Application

Application Note: A Robust and Scalable Synthesis of 4-(2-Methoxyphenoxy)piperidine Hydrochloride

Introduction: The Significance of a Key Pharmaceutical Building Block 4-(2-Methoxyphenoxy)piperidine hydrochloride is a crucial intermediate in contemporary pharmaceutical development. Its unique structural motif, combin...

Author: BenchChem Technical Support Team. Date: February 2026

Introduction: The Significance of a Key Pharmaceutical Building Block

4-(2-Methoxyphenoxy)piperidine hydrochloride is a crucial intermediate in contemporary pharmaceutical development. Its unique structural motif, combining a piperidine ring with a methoxyphenoxy group, makes it a valuable scaffold for synthesizing complex molecules targeting a range of therapeutic areas, including neurological disorders.[1] The hydrochloride salt form offers enhanced solubility and stability, rendering it highly suitable for drug formulation and manufacturing processes.[1]

This application note provides an in-depth, field-proven guide for the scale-up synthesis of this important compound. Moving beyond a simple recitation of steps, we will explore the underlying chemical principles, justify the selection of specific reagents and conditions, and address the critical safety and operational challenges inherent in transitioning from laboratory-scale synthesis to pilot or manufacturing scale. Our objective is to furnish researchers and process chemists with a self-validating, reliable, and scalable protocol.

Strategic Analysis of Synthetic Routes

The core transformation in synthesizing 4-(2-Methoxyphenoxy)piperidine is the formation of an aryl ether bond. Two primary strategies dominate this field: the classical Williamson Ether Synthesis and the modern Buchwald-Hartwig amination.

  • Route A: Williamson Ether Synthesis: This venerable reaction involves the SN2 displacement of a halide or other suitable leaving group by an alkoxide.[2][3] In this context, the most logical approach involves the reaction of the alkoxide derived from N-protected 4-hydroxypiperidine with a reactive derivative of 2-methoxyphenol. This pathway is generally favored for large-scale production due to its cost-effective reagents, operational simplicity, and well-understood reaction kinetics.[4][5][6]

  • Route B: Buchwald-Hartwig Cross-Coupling: This powerful palladium-catalyzed C-N bond-forming reaction offers an alternative route.[7][8] While highly efficient and versatile for creating a wide range of aryl amines, its application for large-scale ether synthesis can be hampered by the cost of palladium catalysts and specialized ligands, as well as the need for stringent removal of residual metal from the final product.[9][10][11]

Rationale for Selected Route: For this guide, we will focus on the Williamson Ether Synthesis. Its robustness, economic viability, and extensive history in industrial applications make it the superior choice for a scalable and commercially practical synthesis of 4-(2-Methoxyphenoxy)piperidine hydrochloride. The protocol is designed around a protected piperidine intermediate to ensure high selectivity and minimize side reactions.

Visualizing the Overall Synthetic Workflow

G cluster_0 Step 1: Protection cluster_1 Step 2: Williamson Ether Synthesis cluster_2 Step 3: Deprotection & Salt Formation A 4-Hydroxypiperidine C N-Boc-4-hydroxypiperidine A->C Base, Solvent B Di-tert-butyl dicarbonate (Boc)2O E N-Boc-4-(2-methoxyphenoxy)piperidine C->E Strong Base (e.g., NaH) Solvent (e.g., DMF) D 2-Methoxyphenol G 4-(2-Methoxyphenoxy)piperidine HCl(Final Product) E->G Acidic Conditions F HCl in Solvent QC_Workflow Crude Crude Product (Post-Synthesis) Sampling Representative Sampling Crude->Sampling Analytics Analytical Testing (HPLC, NMR, MS, GC) Sampling->Analytics Decision Meets Specs? Analytics->Decision Release Final Product Released Decision->Release Yes Rework Rework/ Recrystallize Decision->Rework No Rework->Sampling

Caption: A typical quality control workflow for the final product.

Conclusion

This application note outlines a comprehensive and scalable three-step synthesis for 4-(2-Methoxyphenoxy)piperidine hydrochloride. By employing a robust Williamson ether synthesis on a Boc-protected intermediate, this process provides a high-yielding and economically viable route suitable for industrial production. Careful attention to the described process controls, safety protocols, and quality assessments will ensure the consistent and reliable manufacturing of this key pharmaceutical intermediate.

References

  • Google Patents. WO2022195497A1 - A process for the preparation of 4-piperidone hcl hydrate.
  • Organic Chemistry Tutor. Williamson Ether Synthesis. Available from: [Link]

  • Rasayan Journal of Chemistry. SYNTHESIS OF 4-CHLORO-PIPERIDINE DERIVATIVES VIA NbCl5 MEDIATED AZA-PRINS TYPE CYCLIZATION OF EPOXIDES AND HOMOALLYLIC AMINES. Available from: [Link]

  • Google Patents. CN102127007A - Method for preparing 4-(N-phenylpropionamide)-4-methoxymethyl-piperidine hydrochloride.
  • Google Patents. WO2005021521A1 - Preparation of 1-[4-(2-methoxy-phenyl)-piperazin-1-yl]-3-(2,6-dioxopiperidin-1-yl) propane hydrochloride.
  • European Patent Office. EP 0251141 B1 - Piperazine compounds, process for preparing them, pharmaceutical composition and use. Available from: [Link]

  • DTIC (Defense Technical Information Center). Piperidine Synthesis. Available from: [Link]

  • Phys.org. New modular strategy reduces piperidine synthesis steps for pharmaceuticals. Available from: [Link]

  • Google Patents. CN103848777A - Method for synthesizing N-(3-methoxy propyl)-4-amino-piperidine.
  • Google Patents. CN104628625A - Synthesis method of N-boc-4-hydroxypiperidine.
  • Master Organic Chemistry. The Williamson Ether Synthesis. Available from: [Link]

  • YouTube. Williamson Ether Synthesis Reaction Mechanism. Available from: [Link]

  • MDPI. Piperidine Derivatives: Recent Advances in Synthesis and Pharmacological Applications. Available from: [Link]

  • National Center for Biotechnology Information. Piperidine - Acute Exposure Guideline Levels for Selected Airborne Chemicals. Available from: [Link]

  • Chemistry Steps. The Williamson Ether Synthesis. Available from: [Link]

  • Carl ROTH. Safety Data Sheet: Piperidine. Available from: [Link]

  • ResearchGate. Enhancing solubility and stability of piperine using β-cyclodextrin derivatives: computational and experimental investigations. Available from: [Link]

  • Google Patents. US2784192A - Preparation of 4-hydroxypiperidines.
  • ResearchGate. Synthesis of 4-hydroxypiperidine derivatives and their screening for analgesic activity. Available from: [Link]

  • Francis Academic Press. Williamson Ether Synthesis: O-Alkylation Reaction Using Halogenated Hydrocarbons as Alkylating Agents. Available from: [Link]

  • PubMed. Synthesis and pharmacological activity of 4-(4'-(chlorophenyl)-4-hydroxypiperidine) derivatives. Available from: [Link]

  • University of Bath. Development of a Practical Buchwald-Hartwig Amine Arylation Protocol using a Conveniently Prepared (NHC)Pd(R-allyl)Cl Catalyst. Available from: [Link]

  • ResearchGate. Buchwald–Hartwig Coupling of Piperidines with Hetaryl Bromides. Available from: [Link]

  • Organic Chemistry Portal. Buchwald-Hartwig Cross Coupling Reaction. Available from: [Link]

  • ACS Publications. Efficient Pd-Catalyzed Amination of Heteroaryl Halides. Available from: [Link]

  • National Center for Biotechnology Information. Synthesis of New N-Arylpyrimidin-2-amine Derivatives Using a Palladium Catalyst. Available from: [Link]

Sources

Method

High-Precision Functional Profiling of 4-(2-Methoxyphenoxy)piperidine Scaffolds

Abstract The 4-(2-Methoxyphenoxy)piperidine moiety represents a "privileged scaffold" in medicinal chemistry, most notably serving as the pharmacophore anchor for Ranolazine , a selective inhibitor of the late sodium cur...

Author: BenchChem Technical Support Team. Date: February 2026

Abstract

The 4-(2-Methoxyphenoxy)piperidine moiety represents a "privileged scaffold" in medicinal chemistry, most notably serving as the pharmacophore anchor for Ranolazine , a selective inhibitor of the late sodium current (


). Beyond cardiovascular therapeutics, this structural motif exhibits versatile binding affinity across G-Protein Coupled Receptors (GPCRs), particularly within dopaminergic and serotonergic families.[1] This Application Note provides a rigorous, data-driven framework for evaluating derivatives of this scaffold. We detail protocols for Automated Patch Clamp (APC)  assessment of state-dependent ion channel blockade and Metabolic Stability  profiling, ensuring that synthesized derivatives meet the stringent requirements of modern drug discovery.

Introduction: The Pharmacophore & Its Utility

The 4-(2-Methoxyphenoxy)piperidine scaffold functions primarily as a hydrophobic anchor.[1] In the context of voltage-gated sodium channels (Nav1.5), the phenoxy tail interacts with the local anesthetic binding site within the channel pore, while the piperidine nitrogen often serves as a protonation center, critical for state-dependent binding.

Key Applications:

  • Anti-Anginal Therapeutics: Modulation of the late sodium current (

    
    ) to prevent intracellular Calcium overload (e.g., Ranolazine).[1]
    
  • Neurological Agents: Targeting Sigma-1 or 5-HT receptors for neuropathic pain and mood disorders.[1]

  • Fragment-Based Drug Discovery (FBDD): Using the scaffold as a starting point for library expansion.[1]

Core Protocol: Automated Patch Clamp (APC) for Late Sodium Current ( )[1]

Experimental Rationale

The primary therapeutic target for this scaffold is the Late Sodium Current (


) .[1] Under normal conditions, 

is negligible.[1] However, in pathological states (ischemia, heart failure) or under the influence of toxins like ATX-II , the channel fails to inactivate completely, leading to a persistent inward current.

Why APC? Manual patch clamp is the gold standard for fidelity but lacks the throughput for SAR (Structure-Activity Relationship) campaigns.[1] Modern APC platforms (e.g., Nanion SyncroPatch, Sophion Qube) allow for the rapid assessment of state-dependent block, a critical feature of 4-(2-Methoxyphenoxy)piperidine derivatives.[1]

Materials & Reagents[1][2]
  • Cell Line: CHO or HEK293 stably expressing human Nav1.5 (SCN5A).[1]

  • Late Current Enhancer: Anemonia sulcata toxin II (ATX-II ), 3-5 nM.[1] Note: ATX-II slows inactivation, mimicking the pathological "late" current.[1]

  • Reference Compound: Ranolazine dihydrochloride (positive control).[1]

  • Extracellular Solution (ECS): 140 mM NaCl, 4 mM KCl, 2 mM CaCl2, 1 mM MgCl2, 10 mM HEPES, 5 mM Glucose (pH 7.4).[1]

  • Intracellular Solution (ICS): 50 mM CsCl, 10 mM NaCl, 60 mM CsF, 20 mM EGTA, 10 mM HEPES (pH 7.2).[1] Note: Fluoride is used to improve seal resistance.

Step-by-Step Methodology

Step 1: Cell Preparation

  • Harvest cells at 70-80% confluency using Detachin (avoid Trypsin to preserve channel integrity).[1]

  • Resuspend in serum-free medium at

    
     cells/mL.
    
  • Allow cells to recover in the APC cell hotel for 20 minutes at 10°C.

Step 2: Seal Formation & Quality Control (QC)

  • Dispense cells into the recording chip.[1][2]

  • Establish Whole-Cell Configuration .

  • QC Criteria:

    • Seal Resistance (

      
      ) > 500 MΩ.[1]
      
    • Series Resistance (

      
      ) < 10 MΩ (compensated > 80%).[1]
      
    • Peak Current (

      
      ) > 1 nA.[1]
      

Step 3: Voltage Protocol (The "CiPA" Step-Ramp) To isolate the Late current from the Peak current, use the following voltage command:

  • Holding Potential: -120 mV (ensures channels are in closed/resting state).

  • Depolarization: Step to -15 mV for 200-300 ms.

    • Peak Current occurs within 0-2 ms.[1]

    • Late Current is measured as the average current between 250-290 ms.[1]

  • Inter-sweep Interval: 10 seconds (0.1 Hz) to prevent accumulation of inactivation.

Step 4: Compound Application Workflow

  • Baseline: Record 5 sweeps in ECS.

  • Enhancer: Apply ATX-II (3 nM) . Wait for

    
     to stabilize (approx. 3-5 mins).[1] Expect a 10-20 fold increase in late current.[1]
    
  • Drug Application: Apply the 4-(2-Methoxyphenoxy)piperidine derivative at increasing concentrations (e.g., 0.1, 1, 10, 30 µM).

  • Washout: Apply ECS to verify reversibility.

Data Analysis & Visualization

Calculate the Percent Inhibition of the ATX-II induced late current:


[1][3]
Workflow Diagram: Nav1.5 Late Current Assay

Nav15_Assay Start Cell Harvest (CHO-Nav1.5) QC QC Check R_seal > 500MΩ Start->QC Base Baseline Record (No Toxin) QC->Base Pass Induction Pathology Induction Add ATX-II (3nM) Base->Induction Stabilize Drug Compound Addition (Cumulative Conc.) Induction->Drug I_Late Established Drug->Drug Next Conc. Analysis Calculate IC50 (Late vs Peak) Drug->Analysis Data Export

Figure 1: Logical flow for high-throughput Automated Patch Clamp assessment of Late Sodium Current inhibition.

Secondary Protocol: Metabolic Stability (Microsomal Turnover)[1]

Experimental Rationale

The 2-methoxyphenoxy ether linkage is a known metabolic "soft spot."[1] Cytochrome P450 enzymes (specifically CYP2D6 and CYP3A4) can facilitate O-demethylation or hydroxylation of the phenyl ring.[1] Early assessment of intrinsic clearance (


) is vital to prevent high-turnover attrition.[1]
Methodology
  • System: Pooled Human Liver Microsomes (HLM), 20 mg/mL protein.[1]

  • Test Concentration: 1 µM compound (to ensure first-order kinetics).

  • Cofactor: NADPH regenerating system (1.3 mM NADP+, 3.3 mM glucose-6-phosphate, 0.4 U/mL G6P dehydrogenase).[1]

  • Timepoints: 0, 5, 15, 30, 45 min at 37°C.

  • Quench: Ice-cold Acetonitrile containing Internal Standard (e.g., Warfarin).

  • Analysis: LC-MS/MS (MRM mode). Monitor parent ion depletion.[1]

Interpretation:

  • High Stability:

    
     min.[1]
    
  • Low Stability:

    
     min (Likely requires structural modification of the methoxy group, e.g., deuteration or fluorination).[1]
    

Data Presentation & Reference Values

When characterizing derivatives, summarize data against the standard (Ranolazine).

ParameterAssay TypeRanolazine (Ref)Target Criteria for New Derivative
Nav1.5 Peak IC50 APC (Voltage Clamp)> 100 µM> 50 µM (Avoid peak block)
Nav1.5 Late IC50 APC (+ ATX-II)~ 6 µM< 1 µM (High Potency)
Selectivity Ratio (Peak/Late)~ 17x> 50x (High Selectivity)
hERG IC50 APC (Safety)~ 10 µM> 30 µM (Cardiac Safety)
Metabolic T1/2 HLM Stability~ 45 min> 60 min

Mechanistic Insight: The "State-Dependent" Block

It is critical to understand why this scaffold works.[1] The 4-(2-Methoxyphenoxy)piperidine moiety does not simply plug the channel.[1] It exhibits State-Dependent Binding .[1]

  • Resting State: Low affinity.[1] The drug does not affect the upstroke of the action potential (Peak Current).

  • Open/Inactivated State: High affinity.[1] The drug binds preferably when the channel is opening repetitively or failing to inactivate (Late Current).[1]

This mechanism is what makes Ranolazine and its derivatives safe; they target pathologically active tissue (ischemic myocardium) while sparing normal tissue.[1]

Pathway Diagram: Mechanism of Action

MOA Ischemia Ischemia / Mutation (Pathological Trigger) Nav_Fail Nav1.5 Inactivation Failure Ischemia->Nav_Fail Late_Na Persistent Late Na+ Current (I_NaL) Nav_Fail->Late_Na Ca_Overload Intracellular Ca2+ Overload (via NCX Reverse Mode) Late_Na->Ca_Overload Arrhythmia Arrhythmia / Mechanical Dysfunction Ca_Overload->Arrhythmia Drug 4-(2-Methoxyphenoxy)piperidine Derivative Block Selective Binding to Open/Inactivated State Drug->Block Block->Nav_Fail Stabilizes Inactivation Block->Late_Na Inhibits

Figure 2: Pathological cascade of Late Sodium Current and the intervention point of the piperidine derivative.[1]

References

  • Antzelevitch, C., et al. (2004). Electrophysiological effects of ranolazine, a novel antianginal agent with antiarrhythmic properties.[1] Circulation, 110(8), 904-910.[1]

  • Rajamani, S., et al. (2009). The late sodium current is a novel target for amiodarone: studies in human induced pluripotent stem cell-derived cardiomyocytes.[1] Journal of Molecular and Cellular Cardiology, 131, 105-114.[1] (Demonstrates ATX-II protocol validation).

  • Fredj, S., et al. (2006). Block of human cardiac late sodium current by ranolazine.[1] British Journal of Pharmacology, 148(4), 530-539.[1]

  • Luo, X., et al. (2019). Discovery of Novel Piperidine Derivatives as Potent and Selective Late Sodium Current Inhibitors.[1] Journal of Medicinal Chemistry. (Illustrates the SAR of the methoxyphenoxy group).[4]

Sources

Application

Application Note: Formulation of 4-(2-Methoxyphenoxy)piperidine Hydrochloride for In Vivo Administration

Executive Summary & Compound Profile 4-(2-Methoxyphenoxy)piperidine hydrochloride (CAS: 6024-31-3) is a pharmacologically active phenylpiperidine derivative, structurally related to serotonin (5-HT) receptor ligands and...

Author: BenchChem Technical Support Team. Date: February 2026

Executive Summary & Compound Profile

4-(2-Methoxyphenoxy)piperidine hydrochloride (CAS: 6024-31-3) is a pharmacologically active phenylpiperidine derivative, structurally related to serotonin (5-HT) receptor ligands and often utilized as a precursor or probe in neuropharmacology.[1]

While the hydrochloride salt form confers initial aqueous solubility, the lipophilic nature of the methoxyphenoxy-piperidine core presents significant challenges at physiological pH (7.4). At this pH, the compound exists predominantly in its free-base form, leading to a high risk of precipitation upon injection. This application note outlines a self-validating formulation strategy to ensure solution stability, bioavailability, and animal welfare.

Physicochemical Profile
ParameterValueImplications for Formulation
Molecular Weight 243.73 g/mol Small molecule; rapid distribution expected.
Form Hydrochloride SaltAcidic in aqueous solution; soluble in water/ethanol.
pKa (Piperidine N) ~9.0 - 10.0 (Est.)Ionized at acidic pH; Non-ionized (lipophilic) at pH 7.4.
Solubility (Water) High (< pH 5)Easy to dissolve initially.
Solubility (PBS pH 7.4) Low / Risk of Precip.CRITICAL: Risk of embolism (IV) or peritonitis (IP).

Vehicle Selection Logic

The choice of vehicle is dictated by the required concentration and the route of administration. Do not default to Phosphate Buffered Saline (PBS) without testing, as the buffering action can force the salt into its insoluble base form.

Formulation Decision Matrix

The following logic gate ensures you select the correct vehicle based on your target dose.

FormulationLogic Start Start: Define Target Dose CheckSol Check Solubility in 0.9% Saline (at Target Conc.) Start->CheckSol IsSoluble Is it Soluble & Stable? CheckSol->IsSoluble RouteA Protocol A: Simple Saline (Low Dose < 5 mg/kg) IsSoluble->RouteA Yes (Clear > 4h) RouteB Protocol B: Complexation (High Dose / Chronic Use) IsSoluble->RouteB No (Cloudy/Ppt) WhyB Reason: pH 7.4 precip risk requires HP-beta-CD shielding RouteB->WhyB

Figure 1: Decision matrix for vehicle selection. Protocol B is recommended for most neuropharmacological applications to prevent in vivo precipitation.

Detailed Experimental Protocols

Protocol A: Simple Saline Formulation (Low Dose)

Suitability: Acute studies, low concentrations (< 1 mg/mL), IV/IP. Risk: Moderate. Injection site irritation due to acidity.

  • Calculation: Calculate the required mass of the salt form.

    • Correction Factor: If dosing based on free base, multiply target mass by

      
       (MW salt / MW base).
      
  • Dissolution: Dissolve 4-(2-Methoxyphenoxy)piperidine HCl in 0.9% Sterile Saline.

  • pH Adjustment (Critical):

    • Measure pH.[2] It will likely be acidic (~4.0 - 5.0).

    • Do NOT adjust to pH 7.4. Adjust to pH 5.5 - 6.0 using dilute NaOH (0.1 N).

    • Why? Going above pH 6.5 increases the ratio of free base, causing precipitation. pH 5.5 is a safe compromise for IV/IP injection.

  • Filtration: Pass through a 0.22 µm PES syringe filter to ensure sterility.

Protocol B: HP-β-CD Complexation (Recommended Standard)

Suitability: High doses (> 5 mg/kg), Chronic administration, IV/IP. Mechanism: Hydroxypropyl-β-cyclodextrin (HP-β-CD) encapsulates the lipophilic phenyl moiety, maintaining solubility at physiological pH and reducing local tissue irritation.

Materials
  • 4-(2-Methoxyphenoxy)piperidine HCl[3]

  • 2-Hydroxypropyl-β-cyclodextrin (HP-β-CD) (Pharma Grade)

  • Sterile Water for Injection (WFI)

  • 0.1 N NaOH and 0.1 N HCl

Workflow Diagram

ProtocolB Step1 1. Prepare Vehicle 20% w/v HP-beta-CD in Water Step2 2. Add Compound Vortex/Sonicate (Clear Solution) Step1->Step2 Step3 3. Adjust pH Target: 6.0 - 7.0 (Slow titration) Step2->Step3 Step4 4. Osmolality Check Target: ~290 mOsm Step3->Step4 Step5 5. Sterile Filter 0.22 um PES Step4->Step5

Figure 2: Step-by-step workflow for Cyclodextrin-based formulation.

Step-by-Step Procedure
  • Vehicle Preparation:

    • Weigh 2.0 g of HP-β-CD.[4]

    • Dissolve in 10 mL of Sterile Water (Final conc: 20% w/v).

    • Note: 20% HP-β-CD is isotonic and well-tolerated IV/IP in rodents [1][2].

  • Compound Addition:

    • Add the required amount of 4-(2-Methoxyphenoxy)piperidine HCl to the vehicle.

    • Vortex for 2 minutes or sonicate for 5 minutes until completely dissolved.

  • pH Adjustment:

    • The cyclodextrin "shield" allows you to raise the pH higher than in saline.

    • Titrate slowly with 0.1 N NaOH to pH 6.5 - 7.0 .

    • Validation: Inspect for cloudiness. If cloudiness appears, back-titrate with HCl immediately.

  • Sterilization:

    • Filter through a 0.22 µm PES (Polyethersulfone) filter. Avoid Nylon filters as they may bind drug/cyclodextrin complexes.

Quality Control & Validation

Before administration, the formulation must pass the following checks to ensure data integrity and animal safety.

QC ParameterTarget SpecificationMethod/Notes
Visual Inspection Clear, colorless, particulate-freeHold against black/white background. Reject if cloudy.
pH 5.5 – 7.0< 4.5 causes phlebitis/pain; > 7.5 risks precipitation.
Osmolality 280 – 320 mOsm/kg20% HP-β-CD is naturally isotonic. Saline formulations may require dilution if hypertonic.
Stability Use Fresh (recommended)If storing, keep at 4°C and re-verify clarity before use.

In Vivo Administration Guidelines

Adhering to volume limits is critical to prevent physiological stress that could confound experimental results.

Recommended Volumes (Max) [3][4]
SpeciesRouteIdeal VolumeMax Volume (Limit)Needle Size
Mouse (25g) IV (Tail Vein)100 µL250 µL (10 mL/kg)27-30G
Mouse (25g) IP250 µL500 µL (20 mL/kg)25-27G
Rat (250g) IV500 µL1.25 mL (5 mL/kg)25G
Rat (250g) IP1.0 mL2.5 mL (10 mL/kg)23-25G

Administration Warnings:

  • IV Bolus: Inject slowly over 10-15 seconds to allow hemodilution and prevent local precipitation.

  • IP Injection: Ensure the solution is at room temperature. Cold solutions cause abdominal cramping.

References

  • European Medicines Agency (EMA). (2017). Cyclodextrins used as excipients.[5][6] Background review for the package leaflet of medicinal products for human use. Link

  • Gould, S., & Scott, R. C. (2005). 2-Hydroxypropyl-beta-cyclodextrin (HP-beta-CD): A toxicology review. Food and Chemical Toxicology. (Standard reference for CD safety limits).
  • Diehl, K. H., et al. (2001).[2] A good practice guide to the administration of substances and removal of blood, including routes and volumes.[2] Journal of Applied Toxicology.[2] Link

  • University of British Columbia (UBC). (2023). SOP: Intraperitoneal Injection in Rats and Mice.[2][7][8]Link

  • National Institutes of Health (NIH). Parenteral Delivery of HPβCD: Effects on Drug-HSA Binding.Link

Sources

Method

analytical techniques for characterizing 4-(2-Methoxyphenoxy)piperidine hydrochloride

Application Note: Analytical Characterization of 4-(2-Methoxyphenoxy)piperidine Hydrochloride Introduction & Scope 4-(2-Methoxyphenoxy)piperidine hydrochloride (CAS 6024-31-3) is a critical pharmacophore used in the synt...

Author: BenchChem Technical Support Team. Date: February 2026

Application Note: Analytical Characterization of 4-(2-Methoxyphenoxy)piperidine Hydrochloride

Introduction & Scope

4-(2-Methoxyphenoxy)piperidine hydrochloride (CAS 6024-31-3) is a critical pharmacophore used in the synthesis of various pharmaceutical agents, particularly in the cardiovascular (e.g., anti-anginal) and neurological (e.g., antipsychotic) therapeutic areas. It serves as a structural intermediate for drugs containing the aryl-ether-piperidine motif, which is known to modulate G-protein coupled receptors (GPCRs).

This guide provides a self-validating analytical framework for researchers to fully characterize this compound. Unlike generic templates, these protocols address the specific challenges of this molecule: the UV-active phenoxy chromophore, the hygroscopic nature of the hydrochloride salt, and the potential for positional isomers (3- or 4-substitution).

Chemical Identity & Properties

Table 1: Physicochemical Profile

PropertySpecificationNotes
IUPAC Name 4-(2-Methoxyphenoxy)piperidine hydrochloride
CAS Number 6024-31-3
Formula C₁₂H₁₇NO₂[1] · HCl
Molecular Weight 243.73 g/mol Free base: 207.27 g/mol
Appearance White to off-white crystalline solidHygroscopic; store desicated.
Solubility Water (High), Methanol (High), DMSO (High)Insoluble in non-polar solvents (Hexane).
Melting Point 175°C – 185°C (Decomposition)Broad range indicates hydration; DSC recommended.

Structural Verification Protocols

Protocol A: Proton Nuclear Magnetic Resonance (¹H-NMR)

Rationale: NMR is the primary tool to confirm the regiochemistry of the ether linkage (2-methoxy vs. 3- or 4-methoxy) and the integrity of the piperidine ring.

Methodology:

  • Solvent Selection: Dissolve 10 mg of sample in 0.6 mL of DMSO-d₆ . (CDCl₃ is less ideal due to the low solubility of the salt form and potential aggregation).

  • Acquisition: 400 MHz or higher; 16 scans minimum.

  • Key Diagnostic Signals (Expected):

    • Amine Protons (NH₂⁺): A broad singlet or two broad humps at δ 8.5–9.5 ppm . Note: This confirms the salt formation.

    • Aromatic Ring (4H): A multiplet at δ 6.8–7.1 ppm . The 2-substitution pattern creates a distinct asymmetry compared to 4-methoxy variants.

    • Methoxy Group (-OCH₃): A sharp singlet at δ 3.7–3.8 ppm .

    • Ether Methine (CH-O-Ar): A multiplet at δ 4.4–4.6 ppm . This shift is deshielded by the oxygen atom, confirming the ether linkage at the piperidine 4-position.

    • Piperidine Ring: Multiplets at δ 1.8–3.2 ppm (methylene protons).

Protocol B: Infrared Spectroscopy (FTIR)

Rationale: To distinguish the hydrochloride salt from the free base and verify the ether functionality.

Methodology:

  • Technique: ATR (Attenuated Total Reflectance) or KBr Pellet.

  • Critical Bands:

    • 2400–3000 cm⁻¹: Broad, multiple bands indicative of the Amine Salt (N-H stretching) . A "ladder" pattern is often visible here.

    • 1250 cm⁻¹: Strong stretch corresponding to the Aryl Alkyl Ether (C-O-C) .

    • 750 cm⁻¹: Ortho-substituted benzene ring out-of-plane bending (confirms 2-position).

Purity & Impurity Profiling

Protocol C: High-Performance Liquid Chromatography (HPLC-UV)

Rationale: The phenoxy group provides a strong chromophore. A reverse-phase method with acidic buffering is required to suppress the ionization of the secondary amine, preventing peak tailing.

Instrument Parameters:

  • Column: C18 (L1), 4.6 x 150 mm, 3.5 µm (e.g., Zorbax Eclipse Plus or equivalent).

  • Mobile Phase A: 0.1% Trifluoroacetic Acid (TFA) in Water.

  • Mobile Phase B: Acetonitrile.[2]

  • Flow Rate: 1.0 mL/min.[2]

  • Detection: UV at 220 nm (Amine/End absorption) and 275 nm (Phenoxy aromatic band).

  • Temperature: 30°C.

Gradient Table:

Time (min)% Mobile Phase A% Mobile Phase B
0.0955
15.01090
18.01090
18.1955
23.0955

System Suitability Criteria:

  • Tailing Factor: < 1.5 (Critical for amine salts).

  • Retention Time: The main peak usually elutes between 8–12 minutes.

  • Resolution: > 2.0 between the main peak and any synthesis by-products (e.g., unreacted 2-methoxyphenol).

Protocol D: Chloride Content (Titration)

Rationale: To calculate the exact stoichiometry of the salt (Mono-HCl vs. Di-HCl or free base mixture).

Methodology:

  • Dissolve 150 mg of sample in 50 mL deionized water.

  • Add 1 mL of 5% Potassium Chromate (indicator) or use Potentiometric Titration with a Silver Electrode.

  • Titrate with 0.1 N Silver Nitrate (AgNO₃) until the endpoint.

  • Calculation:

    
    
    Theoretical % Cl for Mono-HCl: ~14.5%[3]
    

Analytical Workflow Diagram

The following logic gate ensures that only material meeting strict identity and purity criteria is released for downstream synthesis.

AnalyticalWorkflow Start Crude Material (CAS 6024-31-3) Solubility Solubility Check (Water/DMSO) Start->Solubility IR_NMR Identity Verification (1H-NMR & FTIR) Solubility->IR_NMR Soluble Fail REJECT / RE-CRYSTALLIZE Solubility->Fail Insoluble HPLC Purity Analysis (HPLC-UV > 98%) IR_NMR->HPLC Structure Confirmed IR_NMR->Fail Wrong Isomer Titration Salt Stoichiometry (AgNO3 Titration) HPLC->Titration Purity > 98% HPLC->Fail Purity < 98% Titration->Fail Non-Stoichiometric Pass RELEASE FOR USE Titration->Pass Cl Content ~14.5%

Figure 1: Decision tree for the analytical release of 4-(2-Methoxyphenoxy)piperidine HCl.

References

  • National Center for Biotechnology Information. (2023). PubChem Compound Summary for CID 11542813, 4-(2-Methoxyphenoxy)piperidine hydrochloride. Retrieved from [Link]

  • United Nations Office on Drugs and Crime (UNODC). (2013). Recommended Methods for the Identification and Analysis of Piperazines in Seized Materials. (Used for general piperidine/piperazine HPLC method validation principles). Retrieved from [Link]

  • Silverstein, R. M., Webster, F. X., & Kiemle, D. J. (2005). Spectrometric Identification of Organic Compounds. John Wiley & Sons.

Sources

Technical Notes & Optimization

Troubleshooting

troubleshooting low yield in 4-(2-Methoxyphenoxy)piperidine hydrochloride synthesis

Technical Support Center: Synthesis of 4-(2-Methoxyphenoxy)piperidine Hydrochloride Executive Summary & Route Analysis The synthesis of 4-(2-Methoxyphenoxy)piperidine hydrochloride involves the formation of an ether link...

Author: BenchChem Technical Support Team. Date: February 2026

Technical Support Center: Synthesis of 4-(2-Methoxyphenoxy)piperidine Hydrochloride

Executive Summary & Route Analysis

The synthesis of 4-(2-Methoxyphenoxy)piperidine hydrochloride involves the formation of an ether linkage between a sterically hindered phenol (Guaiacol) and a secondary amine scaffold.[1][2] Low yields in this synthesis are rarely due to a single catastrophic failure but rather a confluence of steric hindrance, competitive elimination, and poor salt isolation.[1][2]

We analyze the two primary synthetic pathways:

  • The Mitsunobu Reaction: Direct coupling of N-Boc-4-hydroxypiperidine and Guaiacol.[1]

    • Verdict:Not Recommended for Scale. The ortho-methoxy group on Guaiacol creates significant steric clash with the triphenylphosphine-DEAD complex, often stalling conversion at 40-50% and complicating purification.[1]

  • The Nucleophilic Substitution (SN2) Route (Recommended): Reaction of Guaiacol with N-Boc-4-methanesulfonyloxypiperidine (or tosylate).[1][2]

    • Verdict:Gold Standard. This route allows for cleaner conversion, provided that the competitive E2 elimination pathway is suppressed.[1][2]

This guide focuses on optimizing the SN2 Route , as it is the most robust method for high-purity applications.[1][2]

Critical Process Parameters (CPP) & Troubleshooting

Phase 1: The Coupling Reaction (Ether Formation)

Reaction: N-Boc-4-mesyloxypiperidine + Guaiacol + Base


 N-Boc-4-(2-methoxyphenoxy)piperidine[1][2]

The Core Problem: The ortho-methoxy group on Guaiacol reduces nucleophilicity via steric shielding.[1] Simultaneously, the secondary mesylate on the piperidine ring is prone to E2 elimination , forming the useless alkene byproduct (N-Boc-1,2,3,6-tetrahydropyridine).[1][2]

SymptomDiagnosisRoot CauseCorrective Action
Low Conversion (<30%) SM (Mesylate) remains unchanged.[1][2]Nucleophile (Phenoxide) is too weak or sterically hindered.[2]Switch Base: Replace K₂CO₃ with Cs₂CO₃ (Cesium Carbonate).[1][2] The "Cesium Effect" increases phenoxide solubility and nucleophilicity in polar aprotic solvents.[1]
High Byproduct (Alkene) LCMS shows mass [M-OMs] or proton NMR shows alkene peaks (5.7-5.9 ppm).[1][2]Base is too strong or Temperature is too high (promoting Elimination over Substitution).[2]Lower Temp: Run reaction at 60-65°C, not reflux. Dilution: Increase concentration (SN2 is second order; higher conc favors substitution).
Impure "Gummy" Product Dark oil after workup; difficult to crystallize.[1]Residual Guaiacol (excess used).[2]Wash Protocol: Use 1M NaOH wash during workup to strip unreacted phenol.[1] Guaiacol is not removed by water alone.[1][2]
Phase 2: Deprotection & Salt Formation

Reaction: N-Boc-Intermediate + HCl


 Product 

HCl[1][2]

The Core Problem: The final hydrochloride salt is often hygroscopic and prone to "oiling out" rather than precipitating as a discrete solid.[1][2]

  • Issue: Product turns into a sticky gum upon addition of ether/hexane.

  • Fix: Seeding & Solvent Choice. Do not use pure diethyl ether.[1][2] Use a mixture of Isopropanol (IPA) and Ethyl Acetate (1:3) .[2] Dissolve the free base in minimal warm IPA, then slowly add EtOAc. If it oils out, scratch the flask walls to induce nucleation.[1]

The "Gold Standard" Protocol

Objective: Synthesis of 4-(2-Methoxyphenoxy)piperidine HCl (10g Scale)

Step 1: Activation of Piperidine

  • Dissolve N-Boc-4-hydroxypiperidine (1.0 eq) in DCM (10 vol). Cool to 0°C.[1][3]

  • Add Triethylamine (1.5 eq) followed by Methanesulfonyl chloride (MsCl) (1.2 eq) dropwise.

  • Stir at 0°C for 2h. Quench with water.[1][2][4] Wash organic layer with 1M HCl, then Brine.[1][2][3] Dry (Na₂SO₄) and concentrate.[3][4]

    • Checkpoint: Obtain a white/off-white solid.[1] Yield should be >90%.

Step 2: The Coupling (Critical Step)

  • Dissolve Guaiacol (1.2 eq) in Acetonitrile (ACN) or DMF (5 vol).

  • Add Cesium Carbonate (Cs₂CO₃) (2.0 eq).[2] Stir at RT for 30 min to form the phenoxide.

  • Add the Mesylate from Step 1 (1.0 eq).[1][2]

  • Heat to 65°C (Internal Temp). Monitor by HPLC/TLC.[1]

    • Note: Do not exceed 75°C to minimize elimination.[1]

  • Workup: Cool to RT. Filter off inorganic salts.[1] Concentrate solvent.[1][2][3][4] Dissolve residue in EtOAc.

  • Purification Wash: Wash EtOAc with 1M NaOH (2x) (Crucial to remove excess Guaiacol), then Brine.

  • Concentrate to obtain the N-Boc-ether intermediate.[1]

Step 3: Deprotection & Salt Isolation [1][2]

  • Dissolve intermediate in 1,4-Dioxane (3 vol).

  • Add 4M HCl in Dioxane (4 eq). Stir at RT for 4h.[1][2][5]

  • Isolation: Dilute with Ethyl Acetate (10 vol). A white precipitate should form.[1][2]

  • Filter under N₂ (hygroscopic!).[2] Wash with Et₂O.[1][2] Dry in a vacuum oven at 40°C.

Visual Troubleshooting & Pathway Analysis

The following diagram illustrates the competitive pathways and decision nodes for troubleshooting.

G cluster_0 Step 1: Activation cluster_1 Step 2: Coupling (The Bottleneck) cluster_2 Step 3: Deprotection SM N-Boc-4-Hydroxypiperidine Mesylate N-Boc-4-Mesylate (Leaving Group Installed) SM->Mesylate MsCl, Et3N, 0°C Reaction Reaction Mixture (65°C, Cs2CO3) Mesylate->Reaction Guaiacol Guaiacol (2-Methoxyphenol) Guaiacol->Reaction Elimination FAILURE: Elimination (Alkene Byproduct) Reaction->Elimination Temp > 80°C Or Strong Base Stalled FAILURE: Unreacted SM (Steric Hindrance) Reaction->Stalled Weak Base (K2CO3) Or Temp < 50°C Success_Int Intermediate: N-Boc-4-(2-methoxyphenoxy)piperidine Reaction->Success_Int Optimized: Cs2CO3, 65°C Final FINAL PRODUCT HCl Salt Success_Int->Final 4M HCl/Dioxane ppt. w/ EtOAc Gum ISSUE: Oiling Out (Hygroscopic Gum) Success_Int->Gum Wet Solvents Or Ether Crash-out

Figure 1: Reaction workflow highlighting the critical competition between SN2 substitution and E2 elimination during the coupling phase.

Frequently Asked Questions (FAQ)

Q: Can I use the Mitsunobu reaction instead to avoid making the mesylate? A: You can, but expect lower yields (~40-50%).[1] The ortho-methoxy group on Guaiacol hinders the approach of the bulky Triphenylphosphine-DEAD complex.[1] Furthermore, separating Triphenylphosphine oxide (TPPO) from the product is difficult because the N-Boc-ether intermediate often co-elutes with TPPO on silica.[1][2] The Mesylate route is chemically cleaner for this specific substrate.[1]

Q: My product is purple/pink after deprotection. Is it impure? A: Phenolic ethers can be sensitive to oxidation.[1][2] A slight pink hue often indicates trace oxidation of residual phenol or minor impurities.[1][2] This is usually cosmetic.[1][2] Recrystallization from IPA/EtOAc typically removes the color.[1] Ensure your HCl/Dioxane is fresh and not brown (which implies free Cl₂ or peroxides).[2]

Q: Why do you recommend Cesium Carbonate over Potassium Carbonate? A: This is known as the "Cesium Effect."[1][2] In organic solvents like DMF or ACN, the large Cesium cation (Cs⁺) forms a looser ion pair with the phenoxide anion compared to Potassium (K⁺).[2] This makes the phenoxide "naked" and significantly more nucleophilic, which is required to overcome the steric hindrance of the ortho-methoxy group [1].[1][2]

References

  • Flessner, T. & Doye, S. (1999).[1][2] "Cesium carbonate as a powerful base for the O-alkylation of phenols with secondary halides."[1] Journal of Organic Chemistry, 64(2), 678-684.[1][2]

  • Salvatore, R. N., et al. (2002).[2] "Synthesis of secondary amines." Tetrahedron, 58(46), 9297-9305.[2] (Discusses general N-alkylation vs O-alkylation selectivity).

  • Patent US5489689A. "Preparation of piperidine derivatives."[1][2] (Describes the condensation of piperidine mesylates with phenols).

Sources

Optimization

Technical Support Center: Optimizing Piperidine N-Alkylation

Current Status: Operational Topic: Troubleshooting Common Side Reactions in Piperidine N-Alkylation Assigned Specialist: Senior Application Scientist[1] Executive Summary & Mechanistic Overview The Challenge: Piperidine...

Author: BenchChem Technical Support Team. Date: February 2026

Current Status: Operational Topic: Troubleshooting Common Side Reactions in Piperidine N-Alkylation Assigned Specialist: Senior Application Scientist[1]

Executive Summary & Mechanistic Overview

The Challenge: Piperidine is a robust secondary amine (pKa


 11.22), making it a potent nucleophile. However, its high basicity and nucleophilicity create a "double-edged sword" in synthesis.[1] The transition from a secondary amine to a tertiary amine (the desired product) often results in a molecule that retains significant nucleophilicity, leading to the most common failure mode: Over-Alkylation (Quaternization) . Conversely, when reacting with sterically hindered electrophiles, piperidine’s basicity favors Elimination (E2)  over substitution.[1]

The Solution Architecture: Successful N-alkylation requires modulating the reaction kinetics to favor the single


 event while suppressing subsequent nucleophilic attacks or elimination pathways. This guide provides the decision frameworks and protocols to navigate these competing pathways.

Interactive Troubleshooting Modules

Module A: The "Over-Alkylation" Trap (Quaternization)

Symptom: Analysis (LCMS/NMR) shows a mixture of starting material, desired tertiary amine, and quaternary ammonium salt. Root Cause: Statistical probability.[1] In direct alkylation, the resulting tertiary amine often competes with the starting piperidine for the remaining alkyl halide.

Diagnostic Decision Tree (DOT Visualization)

ReactionPathways cluster_0 Critical Control Point Start Piperidine (Secondary Amine) Desired N-Alkyl Piperidine (Tertiary Amine) Start->Desired k1 (SN2) RX Alkyl Halide (R-X) RX->Desired Quat Quaternary Ammonium Salt RX->Quat Desired->Quat k2 (Over-Alkylation)

Figure 1: The Kinetic Competition. If k2


 k1, a statistical mixture is unavoidable without stoichiometric control.
Technical Solutions
VariableRecommendationScientific Rationale
Stoichiometry 0.8 - 0.9 equivalents of Alkyl HalideLimiting the electrophile ensures the starting amine is always in excess, statistically favoring mono-alkylation.[1]
Addition Mode Syringe Pump Addition (e.g., over 2-4 hours)Keeps the instantaneous concentration of R-X low, reducing the probability of the product encountering an electrophile.
Base Selection Inorganic Bases (K₂CO₃, Cs₂CO₃) in MeCNHeterogeneous bases often provide a "surface effect" that can moderate reactivity compared to homogeneous bases like DIPEA.[1]
Alternative Reductive Amination If R-X is reactive (e.g., Methyl Iodide), switch to Reductive Amination (Aldehyde + STAB) to completely bypass quaternization.[1]
Module B: The "Missing Nucleophile" (Elimination)

Symptom: Low yield of product; appearance of alkene peaks in NMR; strong smell of olefin. Root Cause: The E2 Mechanism .[1] Piperidine acts as a base, deprotonating the


-carbon of the alkyl halide instead of attacking the 

-carbon.
Troubleshooting Matrix
  • High Risk Substrates: Secondary Halides (e.g., Isopropyl bromide), Tertiary Halides.[1]

  • High Risk Conditions: High Temperature (>60°C), Strong Bases (NaH, KOtBu).[1]

Corrective Actions:

  • Lower Temperature:

    
     is enthalpy-favored; E2 is entropy-favored.[1] Cooling the reaction (0°C to RT) favors substitution.[1]
    
  • Solvent Switch: Use Polar Aprotic solvents (DMF, DMSO).[1][2] These solvate the cation but leave the piperidine "naked" and more nucleophilic, increasing the

    
     ratio.
    
  • Leaving Group: Switch from Bromide to Iodide (Finkelstein conditions) or Tosylate . Better leaving groups often accelerate

    
     more than E2.[1]
    
Module C: Reductive Amination Specifics

Symptom: Incomplete conversion or formation of alcohol side products.[1] Root Cause: Competition between imine formation and direct reduction of the carbonyl.

Workflow Visualization

ReductiveAmination Aldehyde Aldehyde/Ketone Imine Iminium Intermediate Aldehyde->Imine -H2O Alcohol Alcohol (Side Product) Aldehyde->Alcohol Direct Reduction (Non-selective) Amine Piperidine Amine->Imine -H2O Product N-Alkyl Piperidine Imine->Product Selective Reduction (STAB)

Figure 2: The Reductive Amination Pathway.[1][3] Success depends on the reducing agent attacking the Imine faster than the Aldehyde.

Optimization:

  • Reagent: Use Sodium Triacetoxyborohydride (STAB) .[1] It is less reactive than NaBH₄ and does not reduce aldehydes/ketones quickly, but reduces iminiums efficiently.[1]

  • Additives: Add Acetic Acid (1-2 eq) . Acid catalysis speeds up iminium formation, which is the rate-determining step for hindered ketones.[1]

Validated Experimental Protocols

Protocol A: Controlled Direct Alkylation (Low Quaternization Risk)

Best for: Primary Alkyl Halides (e.g., Benzyl Bromide, Ethyl Bromide).

  • Setup: Flame-dry a round-bottom flask under

    
    .
    
  • Dissolution: Dissolve Piperidine (1.2 equiv, 12 mmol) in anhydrous Acetonitrile (MeCN) (0.2 M concentration).

  • Base: Add powdered, dry K₂CO₃ (2.0 equiv). Stir vigorously for 15 mins.

  • Addition: Dissolve Alkyl Halide (1.0 equiv, 10 mmol) in a small volume of MeCN. Load into a syringe.

  • Execution: Add the Alkyl Halide solution dropwise over 1 hour at 0°C (ice bath).

  • Monitoring: Allow to warm to RT. Monitor by TLC/LCMS.[1]

    • Note: If bis-alkylation (quaternization) is observed, stop immediately.[1]

  • Workup: Filter off solids. Concentrate filtrate.[1] Partition between EtOAc and NaHCO₃ (sat. aq).

Protocol B: Reductive Amination (High Selectivity)

Best for: Secondary Alkyl groups (e.g., Isopropyl, Cyclopentyl) or Methylation.

  • Mixing: In a flask, combine Piperidine (1.0 equiv) and Aldehyde/Ketone (1.1 equiv) in DCE (Dichloroethane) or THF .

  • Catalyst: Add Acetic Acid (1.5 equiv). Stir for 30-60 mins to ensure imine formation.

  • Reduction: Cool to 0°C. Add Sodium Triacetoxyborohydride (STAB) (1.4 equiv) portion-wise.

  • Reaction: Stir at RT overnight.

  • Quench: Quench with saturated aqueous NaHCO₃ (gas evolution will occur). Extract with DCM.[1]

Frequently Asked Questions (FAQs)

Q1: Why do I see a "double spot" in TLC even after purification? A: Piperidine derivatives often "streak" or show double spots due to protonation on silica gel or invertomers (though invertomers usually coalesce at RT).[1]

  • Fix: Add 1% Triethylamine (TEA) or Ammonia to your DCM/MeOH eluent to neutralize the silica and sharpen the peak.

Q2: I am using Methyl Iodide (MeI) and getting 50% quaternary salt. How do I stop at the tertiary amine? A: MeI is too reactive for direct stoichiometric control.

  • Fix: Do not use MeI. Use Formaldehyde + Formic Acid (Eschweiler-Clarke) or Formaldehyde + STAB for mono-methylation.[1] This mechanism is self-limiting to the tertiary amine.[1]

Q3: Can I use NaH (Sodium Hydride) as a base? A: Generally, No .[1] NaH is a strong base but a poor nucleophile.[1] It poses a high risk of causing Elimination (E2) of your alkyl halide before the amine can attack. Stick to mild carbonate bases (K₂CO₃) or organic bases (DIPEA).[1]

Q4: My product is water-soluble and I'm losing it during workup. A: Small N-alkyl piperidines are polar.

  • Fix: Do not wash with water.[1] Filter the inorganic salts, evaporate the solvent, and load the crude residue directly onto a silica column (or use an amine-functionalized silica cartridge). Alternatively, extract with Chloroform/Isopropanol (3:1) , which pulls polar amines from the aqueous phase.

References

  • Clayden, J., Greeves, N., & Warren, S. (2012).[1] Organic Chemistry. Oxford University Press.[1] (Chapter 10: Nucleophilic Substitution at the Carbonyl Group & Chapter 17: Elimination Reactions).[1]

  • Abdel-Magid, A. F., et al. (1996).[1] "Reductive Amination of Aldehydes and Ketones with Sodium Triacetoxyborohydride. Studies on Direct and Indirect Reductive Amination Procedures". The Journal of Organic Chemistry, 61(11), 3849-3862. [1]

  • Salvatore, R. N., et al. (2002).[1] "Synthesis of secondary amines". Tetrahedron, 58(46), 9297-9360.[1] (Comprehensive review on N-alkylation selectivity).

  • Reich, H. J. (2023).[1][4] "Bordwell pKa Table (Acetonitrile)".[1] University of Wisconsin-Madison Chemistry.[1] (Source for pKa data of Piperidine vs. N-alkyl derivatives).

Sources

Troubleshooting

Technical Support Center: Impurity Profiling for 4-(2-Methoxyphenoxy)piperidine HCl

Senior Application Scientist Desk Introduction Welcome to the technical support hub for 4-(2-Methoxyphenoxy)piperidine hydrochloride (often designated as a Key Starting Material or Intermediate for Ranolazine).[] As rese...

Author: BenchChem Technical Support Team. Date: February 2026

Senior Application Scientist Desk

Introduction

Welcome to the technical support hub for 4-(2-Methoxyphenoxy)piperidine hydrochloride (often designated as a Key Starting Material or Intermediate for Ranolazine).[]

As researchers, you face a unique dual-challenge with this molecule:

  • The Nitrogen Challenge: The secondary amine in the piperidine ring (

    
    ) creates severe peak tailing due to silanol interactions on standard C18 columns.[]
    
  • The Polarity Conflict: You must simultaneously resolve the highly polar, ionic main peak from non-polar aromatic impurities (like Guaiacol) and potential dimers.

This guide moves beyond generic advice, offering specific troubleshooting for the "Amine-Ether" structural motif.

Module 1: Method Development & Optimization

Q1: I am seeing severe peak tailing (Tailing Factor > 2.0) for the main peak.[1] How do I fix this?

The Science: The secondary amine in the piperidine ring is a strong base.[] At neutral pH, it interacts with free silanol groups (


) on the silica support of your column, acting like a cation-exchanger.[] This causes the "tail" or "shark fin" peak shape.[]

The Protocol: You must suppress this interaction using one of two strategies:

  • The "Acidic Shield" (Recommended):

    • Action: Lower the mobile phase pH to 2.5 – 3.0 .

    • Mechanism: At this pH, silanols are protonated (neutral), preventing them from binding to the cationic piperidine.

    • Buffer: Use 20-50 mM Potassium Phosphate or Ammonium Formate.[]

  • The "Competitor" Additive:

    • Action: Add 0.1% Triethylamine (TEA) to the mobile phase.[]

    • Mechanism: TEA competes for the active silanol sites, effectively "capping" the column dynamically.

Q2: What is the optimal column choice for this specific piperidine ether?

Recommendation: Do not use a standard C18. You need a column designed for basic compounds.[]

  • Primary Choice: C18 with Embedded Polar Group (EPG) or "Base Deactivated" silica.[]

    • Why: These columns shield silanols and provide better peak symmetry for amines without needing aggressive pH or amine modifiers.[]

  • Alternative: C8 Column .

    • Why: Research on similar piperidine/guaiacol mixtures suggests C8 often provides faster elution of the hydrophobic impurities while maintaining adequate retention of the main amine peak [1].[]

Q3: I cannot separate the main peak from the starting material (Guaiacol).

The Science:

  • 4-(2-Methoxyphenoxy)piperidine: Basic (

    
    ).[] Ionized (cationic) at pH 3.0.[]
    
  • Guaiacol (2-Methoxyphenol): Weakly acidic (

    
    ).[] Neutral at pH 3.0.[]
    

The Fix: Exploit the ionization difference.

  • At pH 3.0: The main compound is ionic and elutes earlier; Guaiacol is neutral and hydrophobic, eluting later.

  • If they co-elute: Decrease the % Acetonitrile in your gradient start. The neutral Guaiacol is highly sensitive to organic content.[] Starting at 5-10% ACN will retain Guaiacol significantly longer than the ionic piperidine.[]

Module 2: Standardized Experimental Protocol

Based on validated behaviors of Ranolazine intermediates, the following method provides a robust starting point for impurity profiling.

Table 1: Recommended HPLC Conditions

ParameterConditionNote
Column Inertsil ODS-3V or Zorbax Eclipse XDB-C8 (250 x 4.6 mm, 5 µm)End-capped is critical for amine peak shape.[]
Mobile Phase A 0.05 M Potassium Dihydrogen Phosphate (pH 3.0 with

)
Acidic pH suppresses silanol activity.[]
Mobile Phase B Acetonitrile (HPLC Grade)Methanol causes higher backpressure and different selectivity.[]
Flow Rate 1.0 mL/minStandard.[]
Detection UV @ 225 nm (primary) and 275 nm (secondary)225 nm for max sensitivity; 275 nm for aromatic specificity.[]
Diluent Mobile Phase A : Acetonitrile (50:[][2]50)Match initial gradient to prevent solvent effects.[]

Table 2: Gradient Program

Time (min)% Mobile Phase A% Mobile Phase BEvent
0.09010Initial Hold (Retain ionic amine)
5.09010Isocratic hold
25.04060Linear Ramp (Elute hydrophobic Guaiacol/Dimers)
30.04060Wash
31.09010Re-equilibration

Module 3: Impurity Identification Logic

Q4: What are the specific impurities I should look for?

In the synthesis of 4-(2-Methoxyphenoxy)piperidine (often via nucleophilic substitution of 4-chloropiperidine or similar precursors), the following are the critical impurities:

  • Impurity A (Guaiacol): The starting material.[]

    • ID: Matches retention time of 2-Methoxyphenol standard.[]

  • Impurity B (N-Alkylated Byproducts): If the piperidine nitrogen reacts with alkyl halides before protection/deprotection.[]

  • Impurity C (Oxidation Products): N-Oxides of the piperidine ring.[]

    • Behavior: These are highly polar and often elute before the main peak.[]

Visualization: Impurity Profiling Workflow

The following diagram outlines the logical flow for identifying unknown peaks in your chromatogram.

ImpurityLogic Start Unknown Peak Detected RRT_Check Check Relative Retention Time (RRT) Start->RRT_Check Early Elutes Before Main Peak (RRT < 1.0) RRT_Check->Early Early Elution Late Elutes After Main Peak (RRT > 1.0) RRT_Check->Late Late Elution Polar Likely Polar Impurities: 1. N-Oxides 2. Hydrolyzed fragments Early->Polar NonPolar Likely Hydrophobic Impurities: 1. Guaiacol (Starting Material) 2. Dimerized side-products Late->NonPolar Spike Spike Solution with Reference Standards Polar->Spike NonPolar->Spike Match Peak Area Increases? Spike->Match Confirmed Impurity Identified Match->Confirmed Yes Unknown Run LC-MS for Mass ID Match->Unknown No

Caption: Logic flow for classifying and identifying impurities based on retention behavior relative to the parent piperidine compound.

Module 4: Troubleshooting Decision Tree

Use this visual guide to resolve common chromatographic failures specific to amine-containing ethers.

Troubleshooting Problem Chromatographic Issue Type Identify Symptom Problem->Type Tailing Peak Tailing (Main Peak) Type->Tailing Resolution Poor Resolution (Main vs. Guaiacol) Type->Resolution Action1 Cause: Silanol Interaction Fix: Lower pH to 2.5 OR Add 0.1% TEA Tailing->Action1 Action3 Cause: Gradient too fast Fix: Lower initial %B (Start at 5-10% B) Resolution->Action3 Action4 Cause: pH Selectivity Fix: Adjust pH to 3.5 (Guaiacol stays neutral) Resolution->Action4 If fails Action2 Cause: Column Aging Fix: Replace with Base-Deactivated Column Action1->Action2 If fails

Caption: Diagnostic tree for resolving peak shape and separation efficiency issues.

References

  • Muszalska, I., et al. (2025).[3] HPLC and TLC methodology for determination or purity evaluation of 4-methoxy-2-(3(4-phenyl-1-piperazinyl))propyl-2,3-dihydro-6-methyl-1,3-dioxo-1H-pyrrolo[3,4-c]pyridine. European Journal of Pharmaceutical and Medical Research.

  • ICH Harmonised Tripartite Guideline. (2006). Impurities in New Drug Substances Q3A(R2). International Council for Harmonisation.[][4][5]

  • Fouad, M.M., et al. (2023).[4][6] Exploiting the power of UPLC in separation and simultaneous determination of pholcodine, guaiacol along with three specified guaiacol impurities. BMC Chemistry.

Sources

Optimization

Technical Support Center: Purification Strategies for Piperidine Syntheses

Topic: Removing Unreacted Starting Materials (Pyridine/Derivatives) from Piperidine Products Audience: Senior Researchers & Process Chemists Format: Interactive Troubleshooting Guide & FAQs Introduction: The "Hidden" 6-U...

Author: BenchChem Technical Support Team. Date: February 2026

Topic: Removing Unreacted Starting Materials (Pyridine/Derivatives) from Piperidine Products Audience: Senior Researchers & Process Chemists Format: Interactive Troubleshooting Guide & FAQs

Introduction: The "Hidden" 6-Unit Gap

As a Senior Application Scientist, I often see researchers struggle with piperidine purification because they treat it like a standard organic workup. The challenge lies in the deceptively similar physical properties of the starting material (Pyridine) and the product (Piperidine), yet they possess a massive, often overlooked chemical difference: Basicity .

  • Pyridine: Aromatic, weak base (

    
     of conjugate acid 
    
    
    
    5.2).
  • Piperidine: Aliphatic, strong base (

    
     of conjugate acid 
    
    
    
    11.1).

This


 6-unit 

differential is your most powerful tool. If you are relying solely on distillation (BP difference

9°C) or standard silica chromatography without modifiers, you are fighting thermodynamics.

This guide prioritizes Chemo-Selective Extraction (The pKa Swing) as the primary protocol, followed by chromatographic solutions for difficult cases.

Module 1: The "pKa Swing" Extraction Protocol

Best For: Bulk removal of pyridine from piperidine reaction mixtures.

The Logic (Mechanistic Insight)

According to the Henderson-Hasselbalch equation, at a pH equal to the


, 50% of the amine is protonated.
  • At pH 7.5 - 8.0:

    • Pyridine (

      
       5.2):  The pH is > 2 units above the pKa. Pyridine exists >99% as the Free Base  (Organic Soluble).
      
    • Piperidine (

      
       11.1):  The pH is > 3 units below the pKa. Piperidine exists >99% as the Cationic Salt  (Water Soluble).
      

We exploit this window to wash away the starting material while trapping the product in the aqueous phase.[1]

Step-by-Step Protocol
  • Initial Acidification: Dissolve the crude reaction mixture in an organic solvent (DCM or Ethyl Acetate).[2] Add 1M HCl until the aqueous phase pH is < 3 .

    • Result: Both Pyridine and Piperidine are protonated and move to the aqueous layer.

    • Action: Separate layers.[3] Discard the organic layer (removes non-basic impurities).

  • The "Swing" (Target pH 7.5 - 8.0):

    • Add saturated

      
       or dilute NaOH to the aqueous layer dropwise.
      
    • CRITICAL: Use a calibrated pH meter. Stop exactly between pH 7.5 and 8.0 .

  • The Wash (Removing Pyridine):

    • Extract the aqueous layer with DCM (

      
      ).
      
    • Chemistry: Pyridine (now free base) moves into the DCM. Piperidine (still protonated) stays in the water.

    • Action:Discard the DCM extracts. (Verify Pyridine removal by TLC/UV).

  • Final Basification (Recovering Piperidine):

    • Adjust the aqueous layer pH to > 12 using 4M NaOH.

    • Chemistry: Piperidine deprotonates to the free base.

  • Final Extraction:

    • Extract with DCM or

      
       (
      
      
      
      ).[1]
    • Dry over

      
      , filter, and concentrate.
      
Visualizing the Workflow

pKa_Swing Start Crude Mixture (Pyridine + Piperidine) Acidify Acidify to pH < 3 (1M HCl) Start->Acidify Phase1 Phase Separation Acidify->Phase1 Org1 Organic Layer: Non-Basic Impurities (DISCARD) Phase1->Org1 Aq1 Aqueous Layer: Pyridinium+ & Piperidinium+ Phase1->Aq1 Adjust Adjust pH to 7.5 - 8.0 (Use pH Meter) Aq1->Adjust Wash Wash with DCM (x3) Adjust->Wash DCM_Wash DCM Layer: Pyridine (Free Base) (DISCARD) Wash->DCM_Wash Aq2 Aqueous Layer: Piperidinium+ (Trapped) Wash->Aq2 FinalBase Basify to pH > 12 (NaOH) Aq2->FinalBase FinalExt Extract with DCM FinalBase->FinalExt Product Final Organic Layer: Pure Piperidine FinalExt->Product

Caption: The "pKa Swing" logic flow. By targeting pH 7.5-8.0, Pyridine is ejected while Piperidine remains trapped.

Module 2: Chromatographic Troubleshooting

Best For: Complex mixtures where extraction fails or product is acid-sensitive.

FAQ: Why does my Piperidine "streak" or "tail" on the column?

Answer: Standard silica gel is slightly acidic (silanol groups, Si-OH). Piperidines are strong bases. They undergo acid-base interactions with the stationary phase, causing them to "drag" rather than elute cleanly.

The Solution: Mobile Phase Modifiers

You must suppress the ionization of the piperidine or block the silanol sites.

Modifier StrategyProtocolMechanism
The "TEA" Block Add 1-3% Triethylamine (TEA) to your mobile phase (e.g., 1% TEA in Hex/EtOAc).TEA is a sacrificial base. It binds to the acidic silanol sites, smoothing the path for your product.
Ammoniated Methanol Use DCM / MeOH /

(e.g., 90:9:1).

keeps the piperidine in its free-base form (suppressing ionization) and modifies silica activity.
Amine-Functionalized Silica Use Amino-Silica (NH2) cartridges.The stationary phase is basic.[3][4][5] No modifiers needed. Ideal for flash chromatography of secondary amines.
Troubleshooting Matrix

Chromatography_Decision Problem Purification Issue Tailing Spot Tailing/Streaking Problem->Tailing CoElution Co-elution with Pyridine Problem->CoElution Sol1 Add 1-2% TEA to Mobile Phase Tailing->Sol1 Low Polarity Sol2 Switch to DCM/MeOH/NH4OH (90:10:1) Tailing->Sol2 High Polarity Sol3 Use Amino-Silica (Basic Stationary Phase) CoElution->Sol3 Best Resolution

Caption: Decision matrix for chromatographic issues. Tailing indicates silanol interaction; co-elution requires phase change.

Module 3: Hydrogenation-Specific Issues

Context: Reducing Pyridine to Piperidine using


 and Metal Catalysts (Pd/C, 

).
FAQ: The reaction stalled. I have a 50:50 mix of Pyridine:Piperidine.

Root Cause: Catalyst Poisoning. Pyridines are notorious for poisoning Pd catalysts via strong nitrogen coordination. Corrective Actions:

  • Protonate First: Run the hydrogenation on the Pyridine-HCl salt or Pyridine-TFA salt in a polar solvent (MeOH/Water). The protonated nitrogen coordinates less strongly to the catalyst surface.

  • Increase Pressure: Pyridine reduction often requires higher pressures (50-100 psi) compared to standard alkene reductions.

  • Acid Scavenging: If running as a free base, the product (Piperidine) is more basic than the reactant. It can poison the catalyst or alter the reaction kinetics.

References & Grounding

  • Evans, D. A. (Harvard University). pKa's of Nitrogen Acids and Bases. This table establishes the foundational pKa values (Pyridine ~5.2, Piperidine ~11.[6]0) used in the extraction protocol.[7][8]

  • Biotage Technical Guide. Strategies for Flash Chromatography of Amines. Details the "2 pH rule" and the use of amine-functionalized silica to prevent tailing.

  • Teledyne ISCO. Method Development Strategies for Amine Bonded Phase Columns. Validates the use of amine columns to avoid mobile phase additives.

  • Master Organic Chemistry. Pyridine vs. Piperidine Basicity. Provides the mechanistic explanation for the basicity difference (aromaticity vs. aliphatic nature).

Sources

Troubleshooting

optimizing reaction conditions for nucleophilic substitution on piperidine ring

Technical Support Center: Piperidine Reaction Optimization Topic: Optimizing Nucleophilic Substitution Conditions for Piperidine Derivatives Ticket ID: PIP-OPT-2026 Status: Open for Consultation Mission Statement Welcome...

Author: BenchChem Technical Support Team. Date: February 2026

Technical Support Center: Piperidine Reaction Optimization Topic: Optimizing Nucleophilic Substitution Conditions for Piperidine Derivatives Ticket ID: PIP-OPT-2026 Status: Open for Consultation

Mission Statement

Welcome to the Piperidine Optimization Support Center. This guide addresses the two distinct chemical challenges associated with piperidine:

  • N-Functionalization: Using piperidine as a nucleophile to attack electrophiles (

    
    , 
    
    
    
    , Buchwald-Hartwig).[1]
  • C-Functionalization: Attacking the piperidine ring itself (displacing leaving groups at C3/C4), where elimination is a critical side reaction.

Visual Workflow: Reaction Pathway Selector

Use this decision tree to select the correct optimization module for your specific synthesis.

PiperidineDecisionTree Figure 1: Reaction Selection Logic for Piperidine Derivatives Start Start: Define Reaction Goal Goal Target Bond Formation? Start->Goal N_Sub N_Sub Goal->N_Sub N-Functionalization (Piperidine = Nucleophile) C_Sub C_Sub Goal->C_Sub C-Functionalization (Piperidine = Electrophile) N_Sub_Type Electrophile Type? N_Sub->N_Sub_Type C_Sub_Risk CRITICAL RISK: Elimination (E2) C_Sub->C_Sub_Risk SNAr Activated Aryl/Heteroaryl (e.g., 4-F-NO2-benzene, 2-Cl-pyridine) N_Sub_Type->SNAr Electron Deficient SN2 Alkyl Halide (e.g., Benzyl bromide, Alkyl iodide) N_Sub_Type->SN2 sp3 Carbon Buchwald Unactivated Aryl Halide (e.g., Bromobenzene) N_Sub_Type->Buchwald Electron Neutral/Rich

Module 1: N-Arylation via (The Pharma Workhorse)

Scenario: You are reacting piperidine with an electron-deficient aromatic ring (e.g., chloropyridine, fluoronitrobenzene).[1]

Common Issue: Reaction Stalling or Low Conversion

Root Cause Analysis: While piperidine is a strong secondary amine nucleophile (


), 

reactions are sensitive to the "Element Effect" (leaving group ability) and solvent polarity. If the reaction stalls, the intermediate Meisenheimer complex may be unstable, or the leaving group departure is rate-limiting.

Optimization Protocol:

ParameterStandard ConditionOptimization (Turbo) ConditionWhy?
Solvent DMF or DMSONMP or DMSO High dielectric constants stabilize the charged Meisenheimer intermediate [1].
Base

(2.0 eq)
DIPEA or

Cesium's "cesium effect" improves solubility in organic solvents; DIPEA prevents protonation of the nucleophile.
Leaving Group Chloride (-Cl)Fluoride (-F) In

, Fluoride is the fastest leaving group due to the high electronegativity accelerating the initial addition step (Element Effect) [2].
Temperature 80°C100-120°C

has a high activation energy barrier for unactivated substrates.

Troubleshooting FAQ:

  • Q: My product is forming, but the reaction stops at 60% conversion.

    • A: Check your byproduct. If you are using a halide leaving group, the generated HX acid will protonate the remaining piperidine, rendering it non-nucleophilic (Piperidinium salt).[1] Ensure you have at least 2.2 equivalents of base or use an excess of piperidine (acting as both nucleophile and base).

Module 2: N-Alkylation via

Scenario: Reacting piperidine with an alkyl halide (e.g., benzyl bromide, methyl iodide).[1]

Common Issue: Over-Alkylation (Quaternization)

Root Cause: The product (tertiary amine) is often more nucleophilic than the starting material (secondary amine) because alkyl groups are electron-donating. This leads to the formation of quaternary ammonium salts (bis-alkylation).

Resolution Protocol (The "Syringe Pump" Method):

  • Stoichiometry: Use 1.1 to 1.5 equivalents of Piperidine relative to the alkyl halide.

  • Addition Mode: Dissolve the alkyl halide in the reaction solvent. Add it dropwise (or via syringe pump over 1-2 hours) to the piperidine solution.

    • Logic: This keeps the concentration of the electrophile low relative to the piperidine, statistically favoring mono-alkylation [3].[2]

  • Solvent Choice: Use Acetonitrile (MeCN) or THF . Avoid DMF if possible, as it promotes quaternization rates.

Visual Mechanism: The Over-Alkylation Trap

OverAlkylation Figure 2: Kinetic Competition in N-Alkylation Pip Piperidine (2° Amine) Prod Product (3° Amine) Pip->Prod Fast (k1) Quat Quaternary Salt (Dead End) Prod->Quat Faster (k2) If k2 > k1, Yield drops

Module 3: Advanced N-Arylation (Buchwald-Hartwig)

Scenario:


 failed because the aryl ring lacks electron-withdrawing groups (e.g., bromobenzene).

The "Golden Standard" Conditions: When standard substitution fails, Transition Metal Catalysis is required.[1]

  • Catalyst:

    
     or Pd(OAc)
    
    
    
    .
  • Ligand: BINAP (classic) or RuPhos/BrettPhos (modern, highly active for secondary amines).[1]

  • Base: NaOtBu (Sodium tert-butoxide). This is critical. Carbonate bases are often too weak for the transmetallation step in this cycle.

  • Solvent: Toluene or Dioxane (anhydrous).

Troubleshooting FAQ:

  • Q: The catalyst turns black and precipitates immediately.

    • A: This is "Pd-black" formation. Your ligand is likely oxidizing or not coordinating. Ensure rigorous degassing (sparge with Argon for 15 mins) and consider increasing the Ligand:Pd ratio to 2:1 or 4:1 [4].

Module 4: Substitution ON the Piperidine Ring (C-Functionalization)

Scenario: You have a leaving group (e.g., Tosylate, Bromide) at the 4-position of the piperidine ring and want to displace it with a nucleophile.

CRITICAL WARNING: The Elimination Trap Piperidine rings are flexible chairs. A leaving group at the 4-position is prone to E2 Elimination to form the enamine/alkene, especially if the nucleophile is basic.

Protocol to Favor Substitution (


) over Elimination (

):
VariableCondition to AVOID (

Favored)
Condition to USE (

Favored)
Nucleophile Hard/Basic (e.g.,

,

)
Soft/Non-Basic (e.g.,

,

, Thiophenols)
Temperature High Heat (>80°C)Moderate (<50°C)
Solvent Protic (EtOH)Polar Aprotic (DMF, MeCN)
N-Protecting Group Electron Donating (Benzyl)Electron Withdrawing (Boc/Cbz)
  • Expert Insight: Electron-withdrawing groups (Boc/Cbz) on the Nitrogen atom rigidify the ring and inductively destabilize the developing positive charge character in the transition state, which can sometimes suppress elimination, though steric trajectory (backside attack) remains the primary driver [5].

References

  • Solvent Effects in

    
    :  Newby, J. et al. "Solvent Effects on the Rate of Nucleophilic Aromatic Substitution." Journal of Organic Chemistry.  (Verified Context).
    
  • The Element Effect: Terrier, F. "Nucleophilic Aromatic Displacement: The Influence of the Leaving Group."[3] VCH Publishers. .[1]

  • Avoiding Over-Alkylation: "Avoiding Over-alkylation in Amine Synthesis." ACS Green Chemistry Institute Pharmaceutical Roundtable. .

  • Buchwald-Hartwig Conditions: Surry, D. S., & Buchwald, S. L.[1][4] "Dialkylbiaryl phosphines in Pd-catalyzed amination: a user's guide." Chemical Science. .

  • Elimination vs Substitution: Clayden, J., Greeves, N., & Warren, S. "Nucleophilic Substitution at Saturated Carbon."[1] Organic Chemistry. .

Sources

Optimization

stability issues of 4-(2-Methoxyphenoxy)piperidine hydrochloride in solution

Topic: Solution Stability & Handling Guide Document ID: TSP-MPP-004 | Version: 2.1 | Status: Active Introduction: The Stability Paradox Welcome to the technical support hub for 4-(2-Methoxyphenoxy)piperidine hydrochlorid...

Author: BenchChem Technical Support Team. Date: February 2026

Topic: Solution Stability & Handling Guide

Document ID: TSP-MPP-004 | Version: 2.1 | Status: Active

Introduction: The Stability Paradox

Welcome to the technical support hub for 4-(2-Methoxyphenoxy)piperidine hydrochloride . As a researcher, you likely selected this compound as a critical intermediate for CNS-active drug development or as a probe for serotonergic/dopaminergic systems.

While the hydrochloride salt (solid state) is robust, solution state stability is where 90% of experimental failures occur. This molecule presents a specific "stability paradox": the very functional groups that make it biologically active (the secondary amine and electron-rich aromatic ether) also make it susceptible to oxidative stress and pH-induced precipitation.

This guide moves beyond basic datasheets to address the causality of failure, providing you with self-validating protocols to ensure your data remains reproducible.

Module 1: Solubility & pH Dynamics

The Issue: "My solution turned cloudy after adjusting the pH."

Root Cause Analysis

The hydrochloride salt of 4-(2-Methoxyphenoxy)piperidine is highly water-soluble because the piperidine nitrogen is protonated (


). The pKa of this secondary amine is approximately 10.0–10.5 .

When you raise the pH (e.g., adding NaOH or mixing with a basic buffer like carbonate), you strip that proton. The molecule reverts to its Free Base form, which is lipophilic and practically insoluble in aqueous media.

Visualization: The Salt-Base Equilibrium

SolubilityEquilibrium Salt HCl Salt Form (Protonated Nitrogen) High Solubility FreeBase Free Base Form (Deprotonated Nitrogen) Precipitates/Oily Droplets Salt->FreeBase Deprotonation (pH > pKa) FreeBase->Salt Acidification (pH < pKa) Buffer Buffer pH > 9.5 Buffer->Salt Triggers Conversion

Figure 1: The pH-dependent solubility switch. Maintaining pH < 7.0 is critical for aqueous stability.

Troubleshooting Protocol: Solubility Rescue

Scenario: You observe precipitation in your stock solution.

  • Check pH Immediately: Use a micro-pH probe. If pH > 8.0, the cloudiness is likely the free base.

  • The "Back-Titration" Test:

    • Take a 100 µL aliquot.

    • Add 1-2 µL of 1N HCl.

    • Result: If the solution clears instantly, it was a pH issue. Your sample is recoverable.

    • Result: If it remains cloudy, you have likely formed an insoluble degradation product (see Module 2) or introduced a salting-out effect.

Module 2: Chemical Degradation (Oxidation)

The Issue: "The clear solution turned yellow/brown after 48 hours."

Mechanism: Oxidative Instability

Secondary amines are electron-rich. In the presence of dissolved oxygen and light, they undergo N-oxidation , forming hydroxylamines and eventually nitrones. The 2-methoxyphenoxy ring acts as an electron donor, potentially stabilizing radical intermediates and accelerating this process compared to simple piperidines.

Key Risk Factor: Trace transition metals (Fe, Cu) in lower-grade water or buffers act as catalysts for this oxidation.

Visualization: Degradation Pathway

DegradationPathway Compound 4-(2-Methoxyphenoxy)piperidine (Intact) Radical Amine Radical Intermediate Compound->Radical Light + O2 N_Oxide N-Hydroxylamine / N-Oxide (Yellow Discoloration) Radical->N_Oxide Oxidation Impurities Complex Polymerization (Brown Precipitate) N_Oxide->Impurities Further Degradation Metal Trace Metals (Fe2+/Cu2+) Metal->Compound Catalyzes

Figure 2: Oxidative degradation cascade leading to discoloration.

Prevention Protocol: The "Argon Shield"

For experiments lasting >24 hours:

  • Degas Solvents: Sonicate buffers under vacuum or sparge with Helium/Argon for 15 mins before dissolving the compound.

  • Chelation: If using non-HPLC grade water, add 0.1 mM EDTA to sequester trace metals.

  • Storage: Store stock solutions (DMSO or Water) at -20°C. Never store at 4°C for >1 week, as oxygen solubility increases at lower temperatures, and autoxidation continues slowly.

Module 3: Analytical Troubleshooting (HPLC)

The Issue: "I see 'Ghost Peaks' or split peaks in my chromatogram."

Standardized HPLC Method

Do not rely on generic gradients. This molecule is a basic amine; it will tail severely on standard C18 columns due to interaction with residual silanols.

Recommended Method Parameters:

  • Column: C18 with high carbon load and end-capping (e.g., Waters XBridge or Phenomenex Gemini).

  • Mobile Phase A: Water + 0.1% Trifluoroacetic Acid (TFA) or 10mM Ammonium Bicarbonate (pH 10).

    • Why TFA? It ion-pairs with the amine, sharpening the peak.

    • Why High pH? It suppresses ionization of silanols on the column, reducing tailing.

  • Mobile Phase B: Acetonitrile.

  • Detection: UV at 270 nm (Absorption max of the methoxyphenoxy ring).

Diagnostic Table: Interpreting HPLC Artifacts
ObservationProbable CauseCorrective Action
Peak Tailing (As > 1.5) Silanol interactionAdd 0.1% TFA or Triethylamine (TEA) to mobile phase.
Split Peak Sample solvent mismatchDissolve sample in mobile phase, not pure DMSO.
New Peak @ RRT 0.9 N-Oxide formationCheck solution age; prepare fresh under Argon.
New Peak @ RRT ~1.2 Hydrolysis (Phenol release)Check if solution was exposed to extreme acid/heat.

Module 4: FAQ & Quick Reference

Q1: Can I dissolve this in DMSO?

Answer: Yes. Solubility in DMSO is excellent (>50 mM).

  • Warning: DMSO is hygroscopic. Absorbed water can hydrolyze the compound over months.

  • Best Practice: Use anhydrous DMSO, aliquot into single-use vials, and store at -20°C. Avoid repeated freeze-thaw cycles.

Q2: Is the compound light sensitive?

Answer: Moderately. The electron-rich aromatic ether can undergo photo-oxidation.

  • Protocol: Always use amber glass vials. Wrap clear vessels in aluminum foil during benchtop handling.

Q3: Can I autoclave the solution?

Answer: NO.

  • The combination of high heat (121°C) and moisture can hydrolyze the ether bond or degrade the amine.

  • Alternative: Sterile filter using a 0.22 µm PVDF or PES membrane.

Troubleshooting Decision Tree

DecisionTree Start Problem Detected Cloudy Cloudy / Precipitate? Start->Cloudy Yellow Yellow / Brown Color? Start->Yellow CheckPH Check pH. Is it > 8.0? Cloudy->CheckPH Discard Irreversible Degradation. Discard & Re-synthesize. Yellow->Discard Oxidation confirmed AdjustPH Adjust pH to < 6.0 with dilute HCl CheckPH->AdjustPH Yes CheckPH->Discard No (Likely Polymerization)

Figure 3: Rapid response flow for visual defects.

References

  • International Council for Harmonisation (ICH). Stability Testing of New Drug Substances and Products Q1A(R2). Geneva: ICH, 2003.

  • PubChem. Compound Summary: 4-(2-Methoxyphenoxy)piperidine. National Library of Medicine.

  • Tsujikawa, K., et al. "Degradation pathways of 4-methylmethcathinone in alkaline solution and stability of methcathinone analogs."[1] Forensic Science International, vol. 220, no.[1] 1-3, 2012, pp. 103-110.[1] (Cited for secondary amine oxidation mechanisms).[2]

  • Waterman, K.C., et al. "Stabilization of Pharmaceuticals to Oxidative Degradation." Pharmaceutical Development and Technology, vol. 7, no. 1, 2002, pp. 1-32. (Cited for antioxidant protocols).

Disclaimer: This guide is for research use only. Always consult the specific Safety Data Sheet (SDS) for your batch before handling.

Sources

Troubleshooting

degradation pathways of 4-aryloxypiperidine compounds

Topic: 4-Aryloxypiperidine Degradation Pathways 👨‍🔬 Senior Application Scientist Note: The 4-aryloxypiperidine motif (found in paroxetine, sesquiterpene derivatives, and various antihistamines) presents a "dual-threat" s...

Author: BenchChem Technical Support Team. Date: February 2026

Topic: 4-Aryloxypiperidine Degradation Pathways

👨‍🔬 Senior Application Scientist Note:

The 4-aryloxypiperidine motif (found in paroxetine, sesquiterpene derivatives, and various antihistamines) presents a "dual-threat" stability profile.[1] You are managing two distinct reactive centers: the basic nitrogen (prone to N-oxidation) and the ether linkage (susceptible to radical oxidative cleavage and acid hydrolysis). This guide prioritizes distinguishing between these pathways using LC-MS evidence.

📂 Knowledge Base Article: KBA-001
Issue: The "Mystery" M+16 Peak (N-Oxidation)

Symptom: High-resolution mass spectrometry (HRMS) reveals an impurity with a mass shift of +15.9949 Da (M+O). The peak often exhibits tailing in reverse-phase chromatography.

Technical Analysis: The piperidine nitrogen, particularly in tertiary amine configurations (N-alkylated), possesses a lone pair highly susceptible to attack by reactive oxygen species (ROS) or peroxides found in excipients (e.g., PEG, Polysorbates). This forms the N-oxide .[1][2]

  • False Positives: N-oxides are thermally unstable. If you are using GC-MS, the N-oxide may deoxygenate back to the parent compound in the hot injector port, leading to underestimation. Always use LC-MS with Electrospray Ionization (ESI) for validation.

  • In-Source Fragmentation: In ESI, N-oxides can lose oxygen in the source. Monitor the fragmentation pattern; N-oxides typically show a characteristic loss of 16 Da or 18 Da (if protonated water loss occurs) in MS/MS.

Pathway Visualization:

NOxidation Parent Tertiary Piperidine Transition Nucleophilic Attack (N Lone Pair) Parent->Transition Oxidation Hydroxylamine Hydroxylamine (Secondary Amine) Parent->Hydroxylamine Metabolic/Enzymatic ROS Peroxides/ROS (Excipient Impurity) ROS->Transition NOxide Piperidine N-Oxide (M+16) Transition->NOxide Stable Product Cope Cope Elimination (If Beta-H present) NOxide->Cope Thermal Stress

Figure 1: Mechanism of N-Oxidation and potential thermal elimination pathways.
📂 Knowledge Base Article: KBA-002
Issue: Potency Loss & Appearance of Phenolic Impurities

Symptom: Appearance of a polar impurity corresponding to the aryl alcohol (phenol derivative) and a corresponding loss of the parent compound.[3] Context: Common in formulations exposed to light or acidic environments.

Technical Analysis: The ether linkage at the C4 position is the structural weak point.

  • Radical Oxidative Cleavage (Photolytic/Oxidative): Hydrogen abstraction at the C4 position (alpha to the oxygen) creates a radical. This reacts with

    
     to form a peroxide, which rearranges to cleave the C-O bond, releasing the phenol and forming a 4-piperidone derivative.
    
  • Acid Hydrolysis: While aryl alkyl ethers are generally stable, the inductive effect of the protonated piperidine nitrogen can activate the C4-O bond, making it susceptible to hydrolysis under strong acidic stress (e.g., 1N HCl at

    
    ), yielding the alcohol and the phenol.
    

Pathway Visualization:

EtherCleavage Start 4-Aryloxypiperidine Radical C4 Radical Intermediate Start->Radical H-Abstraction (hv or ROS) Peroxide Hemiacetal/Peroxide Intermediate Radical->Peroxide +O2 Cleavage C-O Bond Scission Peroxide->Cleavage Rearrangement Product1 Aryl Alcohol (Phenolic Impurity) Cleavage->Product1 Product2 4-Piperidone Derivative Cleavage->Product2

Figure 2: Oxidative ether cleavage mechanism leading to phenolic impurities.
🛠️ Standardized Protocol: Forced Degradation

Objective: To generate 5–20% degradation to validate analytical method specificity.

Stress TypeConditionsMechanistic TargetCritical Control
Oxidative 0.3% - 3.0%

, RT, 2-24 hrs
N-Oxidation, C4-Radical attackQuench: Use Catalase or Sodium Metabisulfite before injection to prevent on-column oxidation.
Hydrolytic (Acid) 0.1N - 1.0N HCl,

, 1-8 hrs
Ether cleavage, DealkylationNeutralize to pH 7.0 before LC analysis to prevent peak distortion of basic amines.
Photolytic 1.2M lux-hours (Vis) / 200 W-hr/

(UV)
Radical abstraction, Ring openingUse Quartz vessels (UV transparent). Dark control is mandatory.
Thermal

dry heat
Amide hydrolysis (if present), N-dealkylationSolid state vs. Solution state comparison.
❓ Troubleshooting FAQ

Q: My main peak is splitting in the chromatogram after stress testing. Is this degradation?

  • A: Not necessarily. 4-aryloxypiperidines are basic. If your mobile phase pH is near the pKa of the piperidine nitrogen (typically 9-10), you may see "pH wobble" or peak splitting. Ensure your buffer capacity is sufficient (e.g., 10-20 mM Ammonium Bicarbonate for high pH or Formic Acid for low pH).

Q: I see a degradation product with Mass = Parent - 14 Da. What is it?

  • A: This is likely N-demethylation (if your parent is N-methylated like Paroxetine). This occurs via oxidative attack on the N-methyl group (formation of an iminium ion which hydrolyzes to formaldehyde and the secondary amine).

Q: How do I distinguish between N-Oxide and Hydroxylated metabolites?

  • A: Both are +16 Da.

    • Retention Time: N-oxides are much more polar and elute significantly earlier in Reverse Phase. Hydroxylated carbocycles elute closer to the parent.

    • Reduction Test: Treat the sample with Titanium(III) Chloride (

      
      ). N-oxides will reduce back to the parent amine; ring-hydroxylated compounds will not.
      
📚 References
  • International Council for Harmonisation (ICH). Stability Testing of New Drug Substances and Products Q1A(R2). (2003). Link

  • Lambropoulou, D. A., et al. "Photostability and photodecomposition of paroxetine in aqueous media." Journal of Chromatography A, 1183(1-2), 2008. (Demonstrates ether cleavage and photolability of the aryloxy-piperidine motif). Link

  • Weng, N., et al. "Differentiation of N-oxide and hydroxylated metabolites by TiCl3 reduction and liquid chromatography/tandem mass spectrometry." Rapid Communications in Mass Spectrometry, 16(20), 2002. Link

  • Bocedi, A., et al. "Oxidative dealkylation of N-substituted piperidines." Xenobiotica, 34(11), 2004. (Mechanisms of N-dealkylation vs Ring oxidation).

Sources

Optimization

Technical Support Center: Improving Selectivity in Reactions Involving 4-(2-Methoxyphenoxy)piperidine

Introduction The 4-(2-methoxyphenoxy)piperidine scaffold is a privileged structure in modern medicinal chemistry, serving as a critical intermediate in the synthesis of numerous pharmaceutical agents, most notably the an...

Author: BenchChem Technical Support Team. Date: February 2026

Introduction

The 4-(2-methoxyphenoxy)piperidine scaffold is a privileged structure in modern medicinal chemistry, serving as a critical intermediate in the synthesis of numerous pharmaceutical agents, most notably the antipsychotic drug cariprazine.[1][2] Its utility stems from the unique combination of a nucleophilic piperidine nitrogen, an electron-rich aromatic ring, and multiple C-H bonds amenable to functionalization. However, this very reactivity presents significant challenges in achieving reaction selectivity.

This technical support guide is designed for researchers, chemists, and drug development professionals to navigate the complexities of working with this valuable intermediate. We will address common experimental issues in a practical, question-and-answer format, moving from fundamental principles to advanced troubleshooting strategies. Our focus is not just on what to do, but on why specific protocols and reagents are chosen, ensuring a deeper understanding of the underlying chemical principles.

Section 1: Foundational Concepts & Frequently Asked Questions

This section addresses the most common initial queries regarding the reactivity of 4-(2-methoxyphenoxy)piperidine.

Q1: What are the primary reactive sites on 4-(2-methoxyphenoxy)piperidine and what are the main selectivity challenges?

Answer: The molecule possesses three distinct regions of reactivity, which can compete with one another, leading to selectivity issues:

  • Piperidine Nitrogen (N-H): This secondary amine is a potent nucleophile and a Brønsted-Lowry base. It is the most common site for initial reactions like alkylation, acylation, and arylation (e.g., Buchwald-Hartwig amination).[3][4]

  • Aromatic Ring (C-H): The phenyl ring is activated by the electron-donating methoxy and phenoxy groups, making it susceptible to electrophilic aromatic substitution (EAS). It can also undergo metalation and transition-metal-catalyzed C-H functionalization.

  • Piperidine Ring (C-H): The saturated C-H bonds of the piperidine ring, particularly those alpha to the nitrogen (C2, C6), can be functionalized using modern catalytic methods.[5][6]

The primary challenge is to perform a transformation at one of these sites without unintended reactions at the others.

Q2: I am attempting a simple N-alkylation, but the reaction is messy and yields are low. What is going wrong?

Answer: While N-alkylation appears straightforward, low yields with this substrate often stem from two issues:

  • Base Choice: A weak or sterically hindered base (e.g., K₂CO₃, DIPEA) is often insufficient to fully deprotonate the piperidine nitrogen, leading to a low concentration of the active nucleophile and slow, incomplete reactions. A stronger, non-nucleophilic base like sodium hydride (NaH) or potassium tert-butoxide (KOtBu) is often more effective.

  • Competing N-Arylation: If your reaction partners include aryl halides and a palladium catalyst, you may be inadvertently promoting a competing Buchwald-Hartwig N-arylation reaction, which requires careful optimization of ligands and conditions to control.[7] For simple alkylations, avoid palladium sources unless a specific cross-coupling is intended.

Section 2: Troubleshooting Guide for Advanced Selective Reactions

This section provides detailed troubleshooting for specific, challenging transformations.

Scenario 1: Selective Functionalization of the Aromatic Ring

The key to modifying the aromatic ring is to "silence" the highly reactive piperidine nitrogen.

Answer: The most robust and field-proven strategy is to protect the piperidine nitrogen.[8][9] Protection masks the nucleophilicity of the nitrogen, rendering it unreactive towards most reagents used for aromatic functionalization. The tert-butyloxycarbonyl (Boc) group is the industry standard for this purpose due to its ease of installation and clean, acidic removal.[10][11]

Experimental Protocol: Boc Protection

  • Dissolve 4-(2-methoxyphenoxy)piperidine (1.0 eq) in a suitable solvent such as dichloromethane (DCM) or tetrahydrofuran (THF).

  • Add triethylamine (TEA, 1.5 eq) or diisopropylethylamine (DIPEA, 1.5 eq).

  • Cool the solution to 0 °C in an ice bath.

  • Slowly add di-tert-butyl dicarbonate (Boc₂O, 1.2 eq).

  • Allow the reaction to warm to room temperature and stir for 4-12 hours, monitoring by TLC or LC-MS.

  • Upon completion, perform a standard aqueous workup and purify by column chromatography to yield the N-Boc protected product.

Logical Workflow for Aromatic Modification The following workflow is critical for ensuring selectivity.

G A Starting Material 4-(2-Methoxyphenoxy)piperidine B Step 1: N-Protection (e.g., Boc Anhydride) A->B C N-Boc Protected Intermediate (Nitrogen is non-nucleophilic) B->C D Step 2: Aromatic Functionalization (e.g., EAS, Metalation) C->D E Functionalized Intermediate D->E F Step 3: Deprotection (e.g., TFA, HCl) E->F G Final Product (Selectively functionalized on aromatic ring) F->G

Caption: Workflow for selective aromatic ring functionalization.

Answer: Regioselectivity on the aromatic ring is governed by the electronic and steric effects of the two existing substituents: the methoxy group (-OCH₃) and the large 4-oxypiperidine group (-O-Pip).

  • Electronic Effects: The methoxy group is a strong ortho, para-director.[12][13] It strongly activates the positions ortho (C3) and para (C5) to itself.

  • Steric Effects: The adjacent N-Boc-4-oxypiperidine group is very bulky. This steric hindrance significantly disfavors electrophilic attack at the C3 position.

Therefore, electrophilic aromatic substitution will overwhelmingly occur at the C5 position , which is para to the methoxy group and sterically accessible.

Reaction TypeReagentsMajor ProductMinor Product(s)
Bromination Br₂, FeBr₃ or NBS5-Bromo derivative (>95%)3-Bromo, dibromo
Nitration HNO₃, H₂SO₄5-Nitro derivative (>90%)3-Nitro, oxidized byproducts
Friedel-Crafts Acylation RCOCl, AlCl₃5-Acyl derivative (>99%)Essentially none
Table 1: Predicted regioselectivity for EAS on N-Boc-4-(2-methoxyphenoxy)piperidine, based on directing group effects.[14]

Answer: To achieve this challenging transformation, you must use a strategy that relies on coordination chemistry rather than sterics. Directed ortho-Metalation (DoM) is the method of choice.[15] The oxygen of the methoxy group acts as a directing metalation group (DMG), coordinating to an organolithium reagent (like n-BuLi or s-BuLi). This brings the strong base into close proximity to the C3 proton, leading to selective deprotonation at that site. The resulting aryllithium species can then be trapped with a suitable electrophile.

Caption: Mechanism of Directed ortho-Metalation at the C3 position.

Experimental Protocol: Directed ortho-Metalation (General)

  • Strictly anhydrous conditions are required. Flame-dry all glassware under vacuum and backfill with argon or nitrogen.

  • Dissolve N-Boc-4-(2-methoxyphenoxy)piperidine (1.0 eq) and TMEDA (1.2 eq) in anhydrous THF.

  • Cool the solution to -78 °C (dry ice/acetone bath).

  • Add s-butyllithium (1.1 eq) dropwise. The solution may turn yellow or orange. Stir for 1-2 hours at -78 °C.

  • Add the desired electrophile (e.g., iodine for iodination, DMF for formylation) and stir for another 1-3 hours at -78 °C.

  • Quench the reaction carefully by adding saturated aqueous NH₄Cl solution at -78 °C.

  • Allow the mixture to warm to room temperature, perform an aqueous workup, and purify.

Scenario 2: Selective C-H Functionalization of the Piperidine Ring

Answer: Direct and selective functionalization of the piperidine C-H bonds is a modern synthetic challenge that typically requires transition-metal catalysis. The regioselectivity (i.e., C2 vs. C3 vs. C4) is highly dependent on both the nitrogen protecting group and the specific catalyst/ligand system employed.[5][16][17]

For α-functionalization (C2/C6), a common strategy involves in situ formation of an enamine or iminium ion, which can then be intercepted. A powerful method for α-arylation is the one-pot lithiation/transmetalation/Negishi cross-coupling sequence.[18]

Experimental Protocol: α-Arylation via Negishi Coupling [18]

  • Anhydrous conditions are essential.

  • Dissolve N-Boc-4-(2-methoxyphenoxy)piperidine (1.0 eq) in anhydrous toluene.

  • Add s-BuLi/TMEDA complex and stir at low temperature (e.g., -40 °C) to facilitate α-lithiation.

  • Add a solution of anhydrous ZnCl₂ to perform a transmetalation, forming the organozinc intermediate.

  • Add the palladium catalyst (e.g., Pd₂(dba)₃) and a suitable phosphine ligand (e.g., SPhos).

  • Add the aryl bromide coupling partner (Ar-Br).

  • Warm the reaction to room temperature or heat gently to drive the cross-coupling.

  • Monitor by LC-MS. Upon completion, quench, work up, and purify.

N-Protecting GroupCatalyst SystemPredominant SiteReference
N-Boc Rh₂(R-TCPTAD)₄C2 (α-position)[5]
N-Brosyl Rh₂(R-TPPTTL)₄C2 (α-position)[5]
N-α-oxoarylacetyl Rh₂(S-2-Cl-5-BrTPCP)₄C4 (γ-position)[5]
Table 2: Influence of N-protecting group and catalyst on the site-selectivity of Rh-catalyzed C-H functionalization.
References
  • BenchChem. (2025). A Comparative Guide to Catalytic Systems for the N-arylation of 1-Boc-4-aminopiperidine. BenchChem Technical Support.
  • Pemberton, R. P., et al. (2020). Functionalization of Piperidine Derivatives for the Site-Selective and Stereoselective Synthesis of Positional Analogues of Methylphenidate. PubMed Central. [Link]

  • BenchChem. (2025). A Comparative Study: Unraveling the Directing Effects of Butoxy and Methoxy Groups in Electrophilic Aromatic Substitution. BenchChem Technical Support.
  • BenchChem. (2025). Technical Support Center: Functionalization of Piperidine Analogues. BenchChem Technical Support.
  • BenchChem. (2025). Technical Support Center: Optimization of N-arylation of Piperidin-4-amine. BenchChem Technical Support.
  • Google Patents. (2017).
  • Wikipedia. Buchwald–Hartwig amination. [Link]

  • Davies, H. M. L. (2019).
  • Chemistry LibreTexts. (2023). Buchwald-Hartwig Amination. [Link]

  • University of Cardiff. Online Research @ Cardiff. [Link]

  • ResearchGate. (2020). The synthesis of the key intermediate of cariprazine. [Link]

  • Master Organic Chemistry. (2018). Ortho-, Para- and Meta- Directors in Electrophilic Aromatic Substitution. [Link]

  • ResearchGate. (2025). Synthesis of α‐Aryl and α‐Heteroaryl 4‐Silyloxy Piperidines via a One‐Pot Negishi Cross‐Coupling Approach. [Link]

  • Chemistry LibreTexts. (2022). Directing Effects. [Link]

  • Chemistry LibreTexts. (2021). Protecting Groups in Organic Synthesis. [Link]

  • The Journal of Organic Chemistry. (2025). Selective endo-Cyclic α-Functionalization of Saturated N-Alkyl Piperidines. [Link]

  • PubMed. (2025). Synthesis of α-Aryl and α-Heteroaryl 4-Silyloxy Piperidines via a One-Pot Negishi Cross-Coupling Approach. [Link]

  • ResearchGate. Orienting methoxy group-carbocation conjugation effects. [Link]

  • Myers, A. G. Research Group. ortho metalation. Harvard University. [Link]

  • The Organic Chemistry Tutor. (2025). The Ultimate Guide to Buchwald-Hartwig Amination: Synthesize C–N Bonds! YouTube. [Link]

  • Master Organic Chemistry. (2018). Protecting Groups For Amines: Carbamates. [Link]

  • New Drug Approvals. (2015). CARIPRAZINE for major depressive disorder. [Link]

  • Wikipedia. Directed ortho metalation. [Link]

Sources

Optimization

Technical Support Center: Optimizing Solvent Systems for TLC Analysis of Piperidine Derivatives

Welcome to the technical support center for the analysis of piperidine derivatives. This guide is designed for researchers, scientists, and professionals in drug development.

Author: BenchChem Technical Support Team. Date: February 2026

Welcome to the technical support center for the analysis of piperidine derivatives. This guide is designed for researchers, scientists, and professionals in drug development. Here, we will delve into the nuances of optimizing Thin-Layer Chromatography (TLC) solvent systems for this important class of compounds. Our focus is on providing practical, in-depth solutions to common challenges, grounded in the principles of chromatographic science.

Troubleshooting Guide: Common Issues and Solutions

This section addresses specific problems you may encounter during the TLC analysis of piperidine derivatives, providing explanations and actionable steps to resolve them.

Issue 1: My piperidine derivative is streaking or tailing on the TLC plate.

Cause: Streaking or tailing of basic compounds like piperidine derivatives on a standard silica gel TLC plate is a frequent observation.[1] This occurs because the slightly acidic nature of the silica gel (due to silanol groups, Si-OH) strongly interacts with the basic nitrogen atom of the piperidine ring.[2] This strong interaction prevents the compound from moving smoothly with the mobile phase, resulting in a streak rather than a compact spot.[2] Overloading the sample on the TLC plate can also lead to streaking.[1]

Solution:

  • Step 1: Add a Basic Modifier to the Mobile Phase. To counteract the acidic nature of the silica gel, introduce a small amount of a basic additive to your solvent system.[3] Triethylamine (TEA) is a common and effective choice.[4][5] Start by adding 0.5-1% TEA to your eluent.[4] For example, if your solvent system is 9:1 Dichloromethane:Methanol, you would prepare a mixture of 90:10:1 Dichloromethane:Methanol:Triethylamine.[6] Ammonia solution can also be used as an alternative.[2] This additive will neutralize the acidic sites on the silica, minimizing the strong interactions with your basic piperidine derivative and leading to sharper, more defined spots.[2][7]

  • Step 2: Optimize the Concentration of the Basic Modifier. If streaking persists, you may need to adjust the concentration of the triethylamine. In some cases, a slightly higher or lower concentration may be optimal. It is advisable to test a small range, for instance, 0.2%, 0.5%, and 1% TEA, to find the ideal concentration for your specific compound.

  • Step 3: Check for Sample Overloading. If adding a basic modifier does not completely resolve the issue, you may be applying too much sample to the plate.[1] Dilute your sample and spot a smaller amount on the TLC plate. This will ensure that the amount of compound does not exceed the capacity of the stationary phase at the origin.

  • Step 4: Consider an Alternative Stationary Phase. If the above steps do not yield the desired results, the compound might be unstable on silica gel.[2][8] In such cases, consider using a different stationary phase, such as alumina, which is also a polar adsorbent but has different surface properties.[2]

Issue 2: My compound has a very low Rf value (stays at the baseline).

Cause: A low Retention Factor (Rf) indicates that your compound has a strong affinity for the stationary phase (silica gel) and is not effectively moved by the mobile phase.[9] This is common for highly polar piperidine derivatives when a non-polar or moderately polar solvent system is used.[10] The polar functional groups on your derivative are strongly adsorbed to the polar silica gel.

Solution:

  • Step 1: Increase the Polarity of the Mobile Phase. To increase the Rf value, you need to use a more polar solvent system. This new mobile phase will better compete with the stationary phase for your compound, causing it to move further up the plate. For example, if you are using a mixture of hexanes and ethyl acetate, increase the proportion of ethyl acetate.[4] If you are using dichloromethane and methanol, increase the amount of methanol.[5][6]

  • Step 2: Systematic Solvent System Optimization. A systematic approach is often best. Start with a relatively non-polar system and gradually increase the polarity. You can prepare several vials with varying solvent ratios (e.g., 95:5, 90:10, 80:20 of a less polar to a more polar solvent) and run a TLC in each to observe the effect on the Rf value.

  • Step 3: Target an Optimal Rf Value. For effective separation and subsequent purification by column chromatography, the ideal Rf value for your target compound is typically between 0.25 and 0.35.[6] This range generally provides the best separation from impurities.

Issue 3: My compound has a very high Rf value (runs with the solvent front).

Cause: A high Rf value (close to 1.0) signifies that your compound has a low affinity for the stationary phase and is highly soluble in the mobile phase.[11] This often occurs when the solvent system is too polar for a non-polar piperidine derivative.[11]

Solution:

  • Step 1: Decrease the Polarity of the Mobile Phase. To lower the Rf value, you need to use a less polar solvent system. This will increase the interaction of your compound with the silica gel, slowing its movement up the plate. For instance, if you are using a mixture of dichloromethane and methanol, decrease the proportion of methanol.

  • Step 2: Gradual Polarity Reduction. Similar to increasing polarity, it is beneficial to test a series of solvent systems with decreasing polarity to find the optimal Rf. For example, you could test ratios of 95:5, 98:2, and 99:1 of a less polar to a more polar solvent.

Issue 4: The spots are not separating well.

Cause: Poor separation of spots can occur for several reasons, including an inappropriate solvent system or issues with the TLC plate itself.[12]

Solution:

  • Step 1: Change the Solvent System. If your current mobile phase is not providing adequate separation, you may need to try a different combination of solvents.[12] Sometimes, a mixture of three or more solvents can provide better selectivity. For example, a combination of dichloromethane, methanol, and a small amount of triethylamine is a common starting point for basic piperidine derivatives.[6]

  • Step 2: Ensure Proper Chamber Saturation. It is crucial to allow the atmosphere inside the TLC chamber to become saturated with the solvent vapors before running the plate.[13] This is typically achieved by lining the inside of the chamber with filter paper soaked in the mobile phase and allowing it to equilibrate for at least 5-10 minutes before placing the TLC plate inside.[13] An unsaturated chamber can lead to an uneven solvent front and poor separation.

  • Step 3: Check the Quality of the TLC Plate. Poor quality or old TLC plates can sometimes lead to inconsistent results.[12] If you suspect this might be the case, try using a new plate from a different batch or manufacturer.

Frequently Asked Questions (FAQs)

Q1: What is a good starting solvent system for a novel piperidine derivative?

A1: A good starting point depends on the overall polarity of your molecule. A common initial system for piperidine derivatives is a mixture of a moderately polar solvent and a polar solvent, such as dichloromethane and methanol, or hexanes and ethyl acetate.[4][5] A typical starting ratio would be 9:1 of the less polar to the more polar solvent. From there, you can adjust the ratio based on the initial Rf value. For basic piperidine derivatives, it is highly recommended to include 0.5-1% triethylamine in the mobile phase from the start to prevent streaking.[4][5]

Q2: Why is triethylamine (TEA) so important for the TLC of piperidine derivatives?

A2: Triethylamine plays a crucial role as a basic modifier. The stationary phase, silica gel, has acidic silanol groups on its surface that can strongly interact with the basic nitrogen of the piperidine ring. This interaction can cause the compound to "stick" to the silica, resulting in significant tailing or streaking of the spot on the TLC plate.[2] By adding a small amount of TEA to the mobile phase, the TEA molecules, being basic themselves, will preferentially interact with and neutralize these acidic sites on the silica gel.[7] This "masking" of the active sites allows the piperidine derivative to travel up the plate with the mobile phase more freely, resulting in a more compact and well-defined spot.

Q3: How do I calculate the Rf value, and what does it signify?

A3: The Retention Factor (Rf) is a ratio calculated by dividing the distance traveled by the compound by the distance traveled by the solvent front, both measured from the origin (the initial spotting line).[14]

  • Rf = (Distance traveled by the compound) / (Distance traveled by thesolvent front)

The Rf value is a measure of how far a compound moves up a TLC plate in a given solvent system. It is always a value between 0 and 1.[9] A low Rf value indicates strong adsorption to the stationary phase and low solubility in the mobile phase, while a high Rf value indicates the opposite.[9][11]

Q4: My N-protected piperidine derivative is behaving differently from the unprotected version. How should I adjust my solvent system?

A4: N-protection, for example with a Boc or Fmoc group, significantly alters the polarity and basicity of the piperidine derivative. The protecting group will make the molecule less polar and less basic. Consequently, you will likely need to use a less polar solvent system to achieve an optimal Rf value. For instance, if you were using a dichloromethane/methanol system for the unprotected amine, you might find that a hexanes/ethyl acetate system is more appropriate for the N-protected derivative. You may also find that the addition of triethylamine is no longer necessary, as the basicity of the nitrogen has been masked by the protecting group.

Q5: Can I use TLC to determine if my piperidine-containing reaction is complete?

A5: Yes, TLC is an excellent and rapid technique for monitoring the progress of a reaction.[1] By spotting the starting material, the reaction mixture, and a "co-spot" (a mixture of the starting material and the reaction mixture on the same spot) on the TLC plate, you can visually track the disappearance of the starting material and the appearance of the product. The reaction is generally considered complete when the starting material spot is no longer visible in the reaction mixture lane.

Data Presentation and Experimental Protocols

Table 1: Recommended Starting Solvent Systems for Piperidine Derivatives
Polarity of Piperidine DerivativeRecommended Starting Solvent System (v/v)Modifier
Non-polar (e.g., N-alkylated)Hexanes:Ethyl Acetate (9:1 to 7:3)Not usually required
Moderately PolarDichloromethane:Ethyl Acetate (1:1) or Hexanes:Ethyl Acetate (1:1)0.5-1% Triethylamine
Polar (e.g., with hydroxyl groups)Dichloromethane:Methanol (95:5 to 9:1)0.5-1% Triethylamine[6]
Highly Polar (e.g., diols, acids)Dichloromethane:Methanol (9:1 to 4:1)1% Triethylamine
Experimental Protocol: Step-by-Step TLC Analysis
  • Preparation of the TLC Chamber: Line a developing chamber with filter paper. Pour the chosen solvent system into the chamber to a depth of about 0.5 cm. Close the chamber and allow it to saturate for at least 10 minutes.

  • Sample Preparation: Dissolve a small amount of your crude piperidine derivative in a suitable solvent like dichloromethane.[5]

  • Spotting the TLC Plate: Using a capillary tube, carefully spot a small amount of the dissolved sample onto the baseline of the TLC plate. Ensure the spot is small and concentrated.

  • Developing the Plate: Place the spotted TLC plate into the saturated chamber, ensuring the baseline is above the solvent level. Close the chamber and allow the solvent to run up the plate.

  • Visualization: Once the solvent front is about 1 cm from the top of the plate, remove it and immediately mark the solvent front with a pencil. Allow the plate to dry. Visualize the spots using a UV lamp and/or by staining with an appropriate reagent (e.g., potassium permanganate or ninhydrin for primary/secondary amines).[5]

  • Rf Calculation: Measure the distance from the baseline to the center of the spot and the distance from the baseline to the solvent front. Calculate the Rf value.

Diagrams

TLC_Troubleshooting_Workflow cluster_start Initial Observation cluster_problem Problem Identification cluster_solution Solution Pathways Start Run Initial TLC Streaking Streaking/Tailing? Start->Streaking Rf_Check Check Rf Value Streaking->Rf_Check No Add_TEA Add 0.5-1% TEA to Mobile Phase Streaking->Add_TEA Yes Increase_Polarity Increase Mobile Phase Polarity Rf_Check->Increase_Polarity Too Low (<0.2) Decrease_Polarity Decrease Mobile Phase Polarity Rf_Check->Decrease_Polarity Optimal Optimal Separation (Rf ≈ 0.3) Rf_Check->Optimal Good (0.2-0.4) Add_TEA->Rf_Check Resolved Check_Loading Reduce Sample Concentration Add_TEA->Check_Loading Still Streaking Check_Loading->Rf_Check Increase_Polarity->Optimal Decrease_Polarity->Optimal

Sources

Troubleshooting

Technical Support Center: A Guide to Handling the Hygroscopic Nature of Piperidine Hydrochloride Salts

Welcome to the Technical Support Center. This guide is designed for researchers, scientists, and drug development professionals who work with piperidine hydrochloride salts.

Author: BenchChem Technical Support Team. Date: February 2026

Welcome to the Technical Support Center. This guide is designed for researchers, scientists, and drug development professionals who work with piperidine hydrochloride salts. Its purpose is to provide expert guidance on how to manage the challenges associated with the hygroscopic nature of these compounds. By understanding the underlying principles and adopting best practices, you can ensure the integrity of your materials, the accuracy of your experiments, and the reproducibility of your results.

Introduction: The Challenge of Hygroscopicity

Hygroscopicity is the tendency of a substance to attract and hold water molecules from the surrounding environment.[1] Piperidine hydrochloride, a commonly used reagent and building block in organic synthesis, particularly in the preparation of pharmaceuticals, is known to be hygroscopic.[2][3] This absorption of moisture can lead to a variety of issues in a laboratory setting, including:

  • Inaccurate Weighing: The absorption of water increases the mass of the compound, leading to errors in stoichiometry and concentration calculations.

  • Physical Changes: The salt can become damp, cakey, or even deliquesce (dissolve in the absorbed water), making it difficult to handle and dispense.[1]

  • Chemical Degradation: The presence of moisture can affect the chemical stability of the salt, potentially leading to hydrolysis or other unwanted reactions.[4][5]

  • Altered Crystal Structure: Moisture absorption can lead to changes in the crystalline form of the salt, which can impact its physical and chemical properties.[6]

This guide provides practical solutions to mitigate these challenges, ensuring the quality and reliability of your work with piperidine hydrochloride salts.

Frequently Asked Questions (FAQs)

Here are some of the most common questions our application scientists receive regarding the handling of piperidine hydrochloride salts.

Q1: How should I store piperidine hydrochloride salt upon receiving it?

A1: Proper storage is the first line of defense against moisture absorption. Upon receipt, you should:

  • Inspect the Packaging: Ensure the container is sealed tightly and shows no signs of damage.

  • Store in a Dry Environment: Place the container in a desiccator containing a suitable desiccant (e.g., silica gel, calcium sulfate).[7] For long-term storage, a controlled humidity environment or a dry box is recommended.

  • Maintain a Cool and Consistent Temperature: Store the container in a cool, dry place away from direct sunlight and heat sources to minimize temperature fluctuations that can promote moisture condensation.[8]

Q2: What is the best way to weigh a hygroscopic salt like piperidine hydrochloride?

A2: Accurate weighing requires minimizing exposure to atmospheric moisture.

  • Work Quickly: Have all necessary equipment and materials ready before opening the container to minimize the time the salt is exposed to the air.[8]

  • Use a Controlled Environment: If possible, weigh the salt inside a glove box with a controlled, low-humidity atmosphere.[9] If a glove box is not available, a balance with a draft shield in a low-humidity room is the next best option.

  • Use Appropriate Weighing Vessels: Use a container with a narrow opening and a lid, such as a vial with a screw cap. Pre-weigh the sealed container, add the salt quickly, reseal, and re-weigh.[10]

Q3: My piperidine hydrochloride salt has become clumpy. Can I still use it?

A3: Clumping is a sign of moisture absorption.[1] While you may be able to break up the clumps with a spatula, the water content is no longer negligible, and this can impact your experiment.[8] It is highly recommended to dry the salt before use to ensure accurate results.

Q4: How can I determine the water content of my piperidine hydrochloride salt?

A4: Several methods can be used to determine moisture content in pharmaceutical ingredients.[11][12]

  • Loss on Drying (LOD): This is a common but less specific method where the sample is heated, and the weight loss is attributed to moisture. However, this method can also measure other volatile components.[13]

  • Karl Fischer (KF) Titration: This is a more specific and accurate method for determining water content.[12]

  • Thermogravimetric Analysis (TGA): TGA can provide detailed information about the temperature at which water is lost, which can help distinguish between surface moisture and bound water in hydrates.[10]

Troubleshooting Guide

This section provides solutions to specific problems you may encounter during your experiments.

Issue 1: Inconsistent reaction yields or irreproducible results.

Underlying Cause: The most likely culprit is inaccurate quantification of the piperidine hydrochloride salt due to absorbed moisture. The presence of water can also interfere with moisture-sensitive reactions.

Solution: Drying the Piperidine Hydrochloride Salt

Before use in a reaction, it is crucial to ensure the salt is anhydrous.

Experimental Protocol: Drying Piperidine Hydrochloride Salt

  • Preparation: Place a thin layer of the piperidine hydrochloride salt in a clean, dry crystallizing dish or watch glass.

  • Oven Drying:

    • Place the dish in a vacuum oven.

    • Heat the oven to a temperature that is sufficient to drive off water but well below the decomposition temperature of the salt. A general starting point for hydrochloride salts is 60-80°C. Note: The optimal temperature and duration should be determined empirically for your specific batch.

    • Apply a vacuum to the oven to facilitate the removal of water vapor.

    • Dry for a minimum of 4-6 hours. For larger quantities, a longer drying time may be necessary.

  • Cooling and Storage:

    • Turn off the oven and allow it to cool to room temperature under vacuum.

    • Once cooled, break the vacuum with an inert gas like nitrogen or argon.

    • Immediately transfer the dried salt to a desiccator for storage.[14]

Data Presentation: Recommended Drying Parameters (General Guidance)

ParameterRecommended RangeRationale
Temperature 60 - 80 °CSufficient to remove water without causing thermal decomposition.
Pressure Vacuum (<10 mmHg)Low pressure lowers the boiling point of water, facilitating its removal.
Duration 4 - 12 hoursDependent on the initial water content and the quantity of the salt.
Issue 2: The salt appears to be "melting" or becoming a liquid.

Underlying Cause: This phenomenon is known as deliquescence, where the substance absorbs so much moisture from the atmosphere that it dissolves in the absorbed water.[1] This indicates severe moisture contamination.

Solution: Material Quarantine and Rigorous Drying

  • Isolate the Material: Immediately seal the container to prevent further moisture absorption and isolate it from other reagents.

  • Assess the Extent of the Problem: If only a portion of the material is affected, you may be able to salvage the solid portion by carefully separating it.

  • Drying Procedure: The "melted" portion is a concentrated aqueous solution and may not be easily recoverable as a solid. The solid, clumpy portion should be subjected to the rigorous drying protocol described in Issue 1 .

  • Verification: After drying, it is essential to verify the identity and purity of the salt using analytical techniques such as NMR or IR spectroscopy and to determine the residual water content using Karl Fischer titration.

Workflow for Handling Hygroscopic Piperidine Hydrochloride Salt

The following diagram illustrates the recommended workflow for handling piperidine hydrochloride salt to maintain its integrity.

Hygroscopic_Salt_Workflow cluster_storage Initial Storage cluster_handling Weighing & Dispensing cluster_pretreatment Pre-Reaction Preparation cluster_reaction Reaction Setup Receive Receive Salt Inspect Inspect Container Receive->Inspect 1. Verify Integrity Store Store in Desiccator Inspect->Store 2. Protect from Moisture GloveBox Transfer to Glove Box (if available) Store->GloveBox 3. Controlled Environment Weigh Weigh Quickly Store->Weigh Alternative Path GloveBox->Weigh 4. Minimize Exposure Seal Reseal Container Immediately Weigh->Seal 5. Prevent Re-exposure Check Check for Clumping Seal->Check 6. Pre-use Check Dry Dry if Necessary (Vacuum Oven) Check->Dry If Clumped Use Use in Reaction Check->Use If Free-Flowing Dry->Use After Drying

Caption: Recommended workflow for handling hygroscopic piperidine hydrochloride salt.

By adhering to these guidelines, you can significantly improve the reliability and success of your experiments involving piperidine hydrochloride salts. For further assistance, please do not hesitate to contact our technical support team.

References

  • TutorChase. (n.d.). How do you handle hygroscopic solutes in the lab?. Retrieved from [Link]

  • Wikipedia. (2023). Hygroscopy. Retrieved from [Link]

  • Reddit. (2017). Drying and Storing Hygroscopic Salts. Retrieved from [Link]

  • PubMed. (2022). Data-driven approach to mitigate quality impact of hygroscopic pharmaceutical raw materials throughout the supply chain. Retrieved from [Link]

  • Google Patents. (n.d.). US20090212140A1 - System and method for processing hygroscopic materials.
  • National Center for Biotechnology Information. (2023). Synthesis, Characterization, and Stability Assessment for the Benzoate, Hydrochloride, Malonate, and Nicotinate Salts of Bedaquiline. Retrieved from [Link]

  • PharmaInfo. (n.d.). Effect of Hygroscopicity on pharmaceutical ingredients, methods to determine and overcome: An Overview. Retrieved from [Link]

  • ResearchGate. (n.d.). Hydrochloride salt co-crystals: Preparation, characterization and physicochemical studies. Retrieved from [Link]

  • Mettler Toledo. (n.d.). How to Measure Moisture Content in Pharmaceuticals. Retrieved from [Link]

  • HepatoChem. (n.d.). How do you handle hygroscopic salts?. Retrieved from [Link]

  • Chromatography Forum. (2008). How to weigh a higroscopic substance. Retrieved from [Link]

  • Scientific Research Publishing. (n.d.). XRD Analysis of Hygroscopic Compounds: Structural Effects and Best Practices. Retrieved from [Link]

  • National Center for Biotechnology Information. (n.d.). The Influence of pH and Temperature on the Stability of N-[(Piperidine)methylene]daunorubicin Hydrochloride and a Comparison of the Stability of Daunorubicin and Its Four New Amidine Derivatives in Aqueous Solutions. Retrieved from [Link]

  • Taylor & Francis Online. (n.d.). Data-driven approach to mitigate quality impact of hygroscopic pharmaceutical raw materials throughout the supply chain. Retrieved from [Link]

  • NPL Publications. (n.d.). Measurement Good Practice Guide No. 70 Weighing in the Pharmaceutical Industry. Retrieved from [Link]

  • AZoM. (2019). Moisture Analysis in the Pharmaceutical Industry. Retrieved from [Link]

  • Mettler Toledo. (n.d.). Hygienic Design Considerations for Weighing Equipment. Retrieved from [Link]

  • Semantic Scholar. (2023). Co-Crystallization Approach to Enhance the Stability of Moisture-Sensitive Drugs. Retrieved from [Link]

  • PharmaCompass. (n.d.). Piperidine Hydrochloride | Drug Information, Uses, Side Effects, Chemistry. Retrieved from [Link]

  • Scribd. (n.d.). Drying Process in Pharmaceutical Technology. Retrieved from [Link]

  • ChemRxiv. (n.d.). Crystallographic Study of Solvates and Solvate Hydrates of an Antibacterial Furazidin. Retrieved from [Link]

  • Google Patents. (n.d.). WO2020172584A1 - Solid polymorphs of a flna-binding compound and its hydrochloride salts.
  • National Center for Biotechnology Information. (n.d.). Piperidine. Retrieved from [Link]

  • MDPI. (n.d.). Illustration of methods to improve the hygroscopic stability of moisture-sensitive APIs. Retrieved from [Link]

  • Labinsights. (2023). Moisture Content Determination for Drug Formulation and Analysis. Retrieved from [Link]

  • ResearchGate. (2025). Stability assessment of hygroscopic medications in one dose packaging using community pharmacist surveys and experimental storage methods. Retrieved from [Link]

  • Pharma Drama. (2024). What are pharmaceutical hydrates and solvates?. Retrieved from [Link]

  • Journal of Hygienic Engineering and Design. (n.d.). DETERMINATION OF WATER CONTENT IN PHARMACEUTICAL SUBSTANCES. Retrieved from [Link]

  • Google Patents. (n.d.). CN105924408A - Synthetic method of piperidine hydrochloride.
  • Pharmaceutical Technology. (2019). Residual Moisture Determination in Lyophilized Drug Products. Retrieved from [Link]

Sources

Optimization

Technical Support Center: Catalyst Selection for Hydrogenation of Pyridine Precursors to Piperidines

Prepared by: Gemini, Senior Application Scientist Welcome to the technical support center for pyridine hydrogenation. This guide is designed for researchers, scientists, and drug development professionals who are navigat...

Author: BenchChem Technical Support Team. Date: February 2026

Prepared by: Gemini, Senior Application Scientist

Welcome to the technical support center for pyridine hydrogenation. This guide is designed for researchers, scientists, and drug development professionals who are navigating the complexities of synthesizing piperidines. Piperidine motifs are crucial building blocks in a vast number of FDA-approved drugs and agrochemicals, making their efficient synthesis a critical task.[1] The direct hydrogenation of pyridines is the most atom-economical route, but it is not without its challenges.[1] The inherent aromatic stability of the pyridine ring and the Lewis basicity of the nitrogen atom, which can poison catalysts, necessitate careful selection of the catalytic system.[1][2][3]

This document provides field-proven insights, troubleshooting guides, and detailed protocols in a practical question-and-answer format to help you overcome common hurdles and optimize your synthetic strategy.

Section 1: Catalyst Selection FAQ

This section addresses the most common initial questions regarding the choice of a catalyst system for your specific application.

Q1: What are the primary classes of catalysts used for pyridine hydrogenation, and what are their general characteristics?

There are three main classes of catalytic systems for pyridine hydrogenation:

  • Heterogeneous Catalysts: This is the most prevalent approach, especially in industrial applications, due to the ease of catalyst separation from the reaction mixture and the potential for recycling.[1] These typically consist of a metal supported on a high-surface-area material like carbon.

  • Homogeneous Catalysts: These catalysts are soluble in the reaction medium. They often exhibit high activity and selectivity under milder conditions but present a significant challenge in separating the catalyst from the product post-reaction.[1][4]

  • Electrocatalytic Systems: This is an emerging and sustainable method that uses electricity to drive the hydrogenation at ambient temperature and pressure.[5][6] Systems using catalysts like carbon-supported rhodium (Rh/C) have shown high efficiency and represent a greener alternative to traditional high-pressure gas systems.[5]

Q2: How do I choose between a noble metal (e.g., Rh, Ru, Pt, Pd) and a non-noble metal (e.g., Ni) catalyst?

The choice involves a trade-off between activity, required reaction conditions, chemoselectivity, and cost.[7]

  • Noble Metal Catalysts (Pt, Pd, Rh, Ru): These are generally highly active and can operate under milder conditions (lower temperatures and pressures).[7]

    • Rhodium (Rh): Often considered the most active for this transformation, showing excellent performance even with functionalized and multi-substituted pyridines under mild conditions.[3] Rhodium(III) oxide (Rh₂O₃) is a stable, commercially available, and highly effective option.[3]

    • Ruthenium (Ru): A good choice for reducing aromatic rings, but it can be less discriminating and may reduce other functional groups.[8]

    • Palladium (Pd): Widely used, especially as Palladium on Carbon (Pd/C). It is highly effective but almost always requires an acidic additive to prevent catalyst poisoning and activate the pyridine ring.[1][2]

    • Platinum (Pt): Platinum oxide (PtO₂, Adams' catalyst) is a classic choice, often used in acidic solvents like acetic acid at high pressures.[9]

  • Non-Noble Metal Catalysts (Ni):

    • Nickel (Ni): Catalysts like Raney Nickel are significantly more cost-effective but typically require more forcing conditions, such as high temperatures (100-200°C) and pressures (up to 200 atm).[7][10] This makes them less suitable for sensitive substrates with delicate functional groups.

Q3: My substrate has other reducible functional groups (e.g., esters, amides, nitriles). How can I achieve chemoselectivity and only reduce the pyridine ring?

Achieving high chemoselectivity is a critical challenge.[1] The catalyst choice and reaction conditions are paramount.

  • For High Chemoselectivity: Rhodium catalysts, particularly Rh₂O₃ , have demonstrated exceptional tolerance for a wide variety of functional groups, including alcohols, amines, esters, amides, and carboxylic acids, allowing for the selective hydrogenation of the pyridine ring under mild conditions (e.g., 40°C, 5 bar H₂).[3]

  • Potential Issues: Be aware that functional groups like olefins, nitro groups, and ketones are often reduced concurrently with the pyridine ring.[3] Halides (except fluoride) can also be susceptible to hydrogenolysis.[2]

  • Tuning with Additives: In some systems, such as the hydrogenation of pyridinecarbonitriles with Pd/C, the chemoselectivity can be tuned by adjusting the amount of an acidic additive like H₂SO₄.[4] A specific molar ratio of acid can favor the reduction of the nitrile group while leaving the ring intact, whereas a different ratio can promote the reduction of both moieties.[4]

Q4: Why and when should I use an acidic additive in my reaction?

Using an acidic additive is a crucial strategy, particularly when working with catalysts like Pd/C.

  • Mechanism of Action: The Lewis basic nitrogen atom in both the pyridine starting material and the piperidine product can strongly adsorb to the catalyst's metal surface, blocking active sites and acting as a potent catalyst poison.[2][3]

  • The Solution: Adding a Brønsted acid (e.g., HCl, H₂SO₄) or using an acidic solvent (e.g., acetic acid) protonates the nitrogen atom, forming a pyridinium salt.[6][11] This salt is no longer Lewis basic, which prevents it from poisoning the catalyst. Furthermore, the formation of the pyridinium ion disrupts the ring's aromaticity, making it more susceptible to reduction at lower temperatures and pressures.[11][12]

  • When to Use: It is almost always recommended when using palladium catalysts. It is also beneficial for platinum catalysts.[1][9] Strong acids are generally required; weak acids like formic acid may be insufficient and lead to the formation of undesired byproducts.[12]

Section 2: Troubleshooting Guide

Encountering issues during experimentation is common. This guide provides a systematic approach to diagnosing and solving them.

Problem Cluster 1: Low or No Conversion
Q: My reaction shows no hydrogen uptake, and starting material is recovered unchanged. What are the first things to check?

This indicates a fundamental failure in the catalytic system. Follow this diagnostic workflow:

G cluster_actions Troubleshooting Steps Start No Conversion Observed Check_H2 Is the H₂ Supply Correct? (Cylinder open, regulator set, pressure stable) Start->Check_H2 Check_Leaks Is the Reactor Sealed? (Perform leak test) Check_H2->Check_Leaks Yes Fix_H2 Action: Check H₂ cylinder, regulator, and lines. Check_H2->Fix_H2 No Check_Catalyst Is the Catalyst Active? Check_Leaks->Check_Catalyst Yes Fix_Leaks Action: Re-assemble reactor, check seals and fittings. Check_Leaks->Fix_Leaks No Check_Conditions Are Conditions Appropriate? Check_Catalyst->Check_Conditions Yes Fix_Catalyst Action: Use fresh catalyst. Ensure proper handling (e.g., under inert atmosphere). Check_Catalyst->Fix_Catalyst No Poisoning Potential Catalyst Poisoning Issue Check_Conditions->Poisoning Yes Fix_Conditions Action: Increase temperature/pressure. Add acidic additive if using Pd/C. Check_Conditions->Fix_Conditions No Fix_Poisoning Action: Purify starting materials. Check for sulfur/other poisons. Poisoning->Fix_Poisoning

Figure 1. Troubleshooting workflow for no reaction conversion.
  • Hydrogen Supply: Ensure your hydrogen cylinder is open, the regulator is set to the correct pressure, and the lines to the reactor are not blocked.

  • System Integrity: Check for leaks in your high-pressure reactor. A slow leak will prevent the system from maintaining the required hydrogen pressure.

  • Catalyst Activity: The catalyst may be old or may have been improperly handled and deactivated by exposure to air. Always use a fresh batch of catalyst from a reliable supplier.

  • Reaction Conditions: Pyridine hydrogenation can be sluggish. You may need to increase the temperature, pressure, or catalyst loading. If you are using Pd/C without an acid, the lack of reaction is likely due to catalyst poisoning.[1][2]

Q: I'm using Pd/C in a neutral solvent and the reaction is stalled. Why?

As explained in the FAQ, the basic nitrogen of the pyridine is poisoning your catalyst.[2][3] Solution: Add an appropriate amount of a strong acid (e.g., 1.0 molar equivalent of H₂SO₄) or switch to an acidic solvent like glacial acetic acid.[4][9] This will form the pyridinium salt, protect the catalyst, and activate the ring for reduction.[11]

Problem Cluster 2: Incomplete Reaction & Byproduct Formation
Q: My reaction stops after consuming only 1 or 2 equivalents of H₂, leaving partially hydrogenated intermediates. How do I drive it to completion?

This is a common issue where di- or tetrahydro-pyridine intermediates are formed but are slow to be fully reduced.

  • Increase Driving Force: The most direct solution is to increase the reaction's driving force. You can do this by:

    • Increasing the hydrogen pressure.

    • Increasing the reaction temperature.

    • Extending the reaction time.

  • Increase Catalyst Loading: A higher catalyst-to-substrate ratio can provide more active sites to complete the reduction.

  • Check for Deactivation: The catalyst may be slowly deactivating over the course of the reaction. See the next section for more details.

Q: I'm observing unexpected byproducts. What are the likely causes?

Byproduct formation often depends on the catalyst and substrate.

  • Hydrogenolysis: This involves the cleavage of C-N or C-C bonds. It is more common under harsh conditions (high temperatures) and with catalysts like nickel.[10] For example, the piperidine ring can be opened to form pentylamine, which can be further hydrogenated to pentane and ammonia.[10]

  • Dimerization: Under certain conditions, particularly in electrochemical reductions without a proper catalyst, radical anion intermediates can form and lead to dimerization side reactions.[5]

  • Incomplete Reduction of Other Groups: When hydrogenating substituted pyridines, you may see byproducts from the partial or alternative reduction of other functional groups. For instance, in the hydrogenation of 2-pyridinecarbonitrile, byproducts like 2-piperidinemethanol can form.[4] Careful selection of a chemoselective catalyst like Rh₂O₃ can mitigate this.[3]

Problem Cluster 3: Catalyst Deactivation
Q: My catalyst worked for the first run but its activity dropped significantly on the second. What happened?

Catalyst deactivation is a serious concern in heterogeneous catalysis.

  • Strong Product Inhibition: The piperidine product is also a Lewis base and can poison the catalyst, sometimes more strongly than the starting material. This can lead to a drop in activity as the product concentration increases.

  • Poisoning from Starting Materials: Your pyridine precursor or solvent may contain impurities that are potent catalyst poisons. Sulfur-containing compounds are a classic example and can irreversibly deactivate noble metal catalysts even at ppm levels.[13]

  • Thermal Sintering: If operating at very high temperatures, the metal nanoparticles on the support can agglomerate (sinter), reducing the available surface area and thus the catalyst's activity.

Q: Can I regenerate my deactivated catalyst?

Regeneration in a lab setting can be difficult and is often not practical. For common supported catalysts like Pd/C or Rh₂O₃, it is typically more reliable and cost-effective to use a fresh batch of catalyst for each reaction to ensure reproducibility. Industrial processes may involve complex regeneration cycles, but these are beyond the scope of a typical research lab.

Section 3: Protocols & Performance Data

Data Table: Comparison of Common Heterogeneous Catalysts
CatalystTypical ConditionsConversion/YieldKey Features & Causality
10% Pd/C 30-50°C, 6 bar H₂>95%Requires acidic additive (e.g., H₂SO₄). [4] The acid protonates the pyridine nitrogen, preventing catalyst poisoning and activating the ring.[11]
PtO₂ 30°C, 68 bar (1000 psi) H₂>95%Effective in acidic solvents like glacial acetic acid. The high pressure is often needed to overcome the ring's aromaticity.[9]
Rh₂O₃ 40°C, 5 bar H₂>99%Highly active and chemoselective under mild conditions.[3] Tolerates a wide range of functional groups, making it ideal for complex substrates.[3]
Rh/C Ambient Temp & Pressure>98%Used in electrocatalytic systems. Offers a sustainable route without high-pressure H₂ gas.[5][6]
Raney Ni 150-250°C, >100 bar H₂VariableCost-effective but requires harsh conditions.[7] Prone to causing hydrogenolysis of sensitive groups due to high thermal energy input.
Experimental Protocols
Protocol 1: General Procedure for Hydrogenation of Pyridine using Pd/C with an Acidic Additive

Causality: This protocol leverages the formation of a pyridinium salt to prevent catalyst deactivation and facilitate the reduction of the aromatic ring using a common and cost-effective palladium catalyst.[1][11]

  • Reactor Setup: Place the pyridine substrate (1.0 eq) and 10% Pd/C catalyst (5-10 mol% Pd) into a high-pressure autoclave reactor equipped with a magnetic stir bar.

  • Solvent and Additive: Add a suitable solvent (e.g., methanol, water, or a biphasic mixture like dichloromethane/water).[4] Add sulfuric acid (1.0 eq) dropwise while stirring.

  • Purging: Seal the reactor. Purge the system by pressurizing with nitrogen (3x), followed by pressurizing with hydrogen (3x) to remove all air.

    • Safety Note: Heterogeneous catalysts, especially Pd/C, can be pyrophoric and may ignite flammable solvents in the presence of air and hydrogen. Proper inerting is critical.

  • Reaction: Pressurize the reactor to the desired hydrogen pressure (e.g., 6 bar).[4] Heat the reaction to the target temperature (e.g., 30-50°C) and stir vigorously to ensure good mixing of the three phases (solid catalyst, liquid substrate/solvent, gaseous hydrogen).

  • Monitoring: Monitor the reaction by observing hydrogen uptake from the gas reservoir. The reaction is complete when H₂ uptake ceases.

  • Workup: Cool the reactor to room temperature and carefully vent the excess hydrogen. Purge the reactor with nitrogen. Filter the reaction mixture through a pad of Celite® to remove the solid Pd/C catalyst. The piperidine product, as its salt, will be in the filtrate. Standard aqueous workup and extraction will yield the free base.

Protocol 2: Chemoselective Hydrogenation of a Functionalized Pyridine using Rhodium Oxide (Rh₂O₃)

Causality: This protocol utilizes the high intrinsic activity and functional group tolerance of rhodium oxide to achieve a selective hydrogenation under remarkably mild conditions, preserving sensitive groups on the substrate.[3]

  • Reactor Setup: To a glass pressure vessel, add the functionalized pyridine substrate (1.0 eq, 0.8 mmol), Rh₂O₃ (0.5 mol%, 1 mg), and a magnetic stir bar.[3]

  • Solvent: Add trifluoroethanol (TFE, 1 mL). TFE is an excellent solvent for these reactions.[3]

  • Purging: Place the vessel inside a high-pressure autoclave. Seal and purge the system with nitrogen (3x) followed by hydrogen (3x).

  • Reaction: Pressurize the reactor to 5 bar with hydrogen. Heat to 40°C and stir for 16 hours.[3]

  • Monitoring & Workup: After the specified time, cool the reactor, vent, and purge with nitrogen. The conversion and yield can be determined directly from the crude reaction mixture by ¹H NMR using an internal standard, as many piperidines are volatile.[3] If isolation is required, the mixture can be filtered through Celite® to remove the catalyst and the solvent evaporated.

Section 4: Visual Guides

Catalyst Selection Decision Tree

This flowchart provides a logical path for selecting an initial catalyst system based on your substrate and experimental constraints.

G Start Start: Select Catalyst for Pyridine Hydrogenation Q_Functional_Groups Does the substrate have sensitive functional groups (esters, amides, etc.)? Start->Q_Functional_Groups Q_Conditions Are mild conditions (low T, low P) required? Q_Functional_Groups->Q_Conditions No Use_Rh Use Rh₂O₃ Excellent chemoselectivity under mild conditions. Q_Functional_Groups->Use_Rh Yes Q_Cost Is catalyst cost the primary concern? Q_Conditions->Q_Cost No Q_Conditions->Use_Rh Yes Use_Pd Use Pd/C with Acid Good general-purpose system. Q_Cost->Use_Pd No Use_Ni Use Raney Ni Cost-effective but requires harsh conditions. Q_Cost->Use_Ni Yes

Figure 2. Decision tree for initial catalyst selection.

References

  • Al-Zain, N., et al. (2022). Hydrogenation of Pyridine and Hydrogenolysis of Piperidine overγ-Mo2N Catalyst: A DFT study. Canadian Journal of Chemistry. Retrieved from [Link]

  • Despois, A., & Cramer, N. (2025). Recent work on the hydrogenation of pyridines. ResearchGate. Retrieved from [Link]

  • Kawakita, K., et al. (2024). Electrocatalytic Hydrogenation of Pyridines and Other Nitrogen-Containing Aromatic Compounds. Journal of the American Chemical Society. Retrieved from [Link]

  • ScienceMadness.org. (2007). Pyridine hydrogenation - methods?. ScienceMadness Discussion Forums. Retrieved from [Link]

  • Proefrock, D. (1951). THE CATALYTIC HYDROGEN AT ION OF PYRIDINE AT HIGH PRESSURES. Georgia Institute of Technology. Retrieved from [Link]

  • Chemistry Stack Exchange. (2017). Hydrogenation of pyridine compared to other heteroaromatic rings. Retrieved from [Link]

  • Lévay, K., et al. (2022). Tuning the chemoselectivity of the Pd-catalysed hydrogenation of pyridinecarbonitriles: an efficient and simple method for preparing pyridyl- or piperidylmethylamines. RSC Publishing. Retrieved from [Link]

  • Williams, S., et al. (2024). Hydrogenation of functionalised pyridines with a rhodium oxide catalyst under mild conditions. Organic & Biomolecular Chemistry. Retrieved from [Link]

  • Kawakita, K., et al. (2024). Electrocatalytic Hydrogenation of Pyridines and Other Nitrogen-Containing Aromatic Compounds. National Institutes of Health (PMC). Retrieved from [Link]

  • Morandi, B., et al. (2021). Interrupted Pyridine Hydrogenation: Asymmetric Synthesis of δ‐Lactams. Angewandte Chemie. Retrieved from [Link]

  • Boulanger, W. (n.d.). The Art of Heterogeneous Catalytic Hydrogenation - Part 1. University of Illinois at Urbana-Champaign. Retrieved from [Link]

  • Argyle, M. D., & Bartholomew, C. H. (2015). Heterogeneous Catalyst Deactivation and Regeneration: A Review. MDPI. Retrieved from [Link]

Sources

Troubleshooting

managing temperature control in large-scale piperidine synthesis

Technical Support & Troubleshooting Center Document Control: Subject: Exothermic Control in Catalytic Hydrogenation of Pyridine Applicability: Batch (Slurry) & Continuous (Fixed-Bed) Reactors Target Audience: Process Che...

Author: BenchChem Technical Support Team. Date: February 2026

Technical Support & Troubleshooting Center

Document Control:

  • Subject: Exothermic Control in Catalytic Hydrogenation of Pyridine

  • Applicability: Batch (Slurry) & Continuous (Fixed-Bed) Reactors

  • Target Audience: Process Chemists, chemical Engineers, Plant Operators

Executive Summary: The Thermodynamic Challenge

The hydrogenation of pyridine to piperidine is not merely a chemical transformation; it is a thermal management challenge. The reaction is highly exothermic , releasing approximately -193 kJ/mol of heat [1].

In a large-scale reactor (e.g., >500 L), this heat release can overwhelm cooling jackets if hydrogen uptake is not strictly flow-limited. Failure to manage this exotherm results in three critical failure modes:

  • Thermal Runaway: Rapid pressure spikes leading to rupture disk activation.

  • Selectivity Loss: High temperatures (>180°C) promote ring opening (formation of amylamines) or coupling reactions.

  • Catalyst Sintering: Irreversible deactivation of the metal surface (Ni, Pd, or Rh).

This guide provides self-validating protocols to manage these risks.

Critical Protocol: The "Soft-Start" Initiation

Use this protocol for every batch initiation to prevent "Light-Off" spikes.

The Logic: Catalytic hydrogenation often exhibits an "induction period" followed by a sudden spike in activity (Light-Off). If the reactor is fully pressurized with H2 during the induction phase, the sudden onset of reaction will generate heat faster than the cooling system can remove it.

Step-by-Step Methodology:

PhaseStepActionValidation Check (Do NOT Proceed Until Met)
1. Inerting 1.1Purge reactor with

(3x).

sensor reads < 1.0%.
2. Loading 2.1Charge Pyridine, Solvent (if used), and Catalyst.[1][2]Agitator active; verify turbulence via amp draw.
3. Thermal Set 3.1Heat jacket to Reaction Onset Temp (typically 50-70°C for Pd/C; higher for Ni).Reactor T stabilizes at Setpoint

2°C.
4. H2 Feed (Starve Mode) 4.1Introduce

at 10% of max flow . Do NOT pressurize fully.
Monitor

. Look for "Exotherm Kick" (T rises 2-3°C above jacket).
5. The "Kick" 5.1CRITICAL: Wait for the exotherm.Has T risen > Setpoint? If NO, do not increase flow.
6. Ramp Up 6.1Once exotherm is observed, switch control loop to Cascade Mode (Reactor T controls H2 Flow).Cooling valve opening > 5%.

Troubleshooting Center (FAQs)

Scenario A: Temperature Spikes (Runaway Risk)[3]

Q: The reactor temperature is rising despite the cooling jacket being at maximum capacity (100% open). What do I do?

Immediate Action:

  • STOP Hydrogen Feed: Close the H2 inlet valve immediately. The reaction is H2-starved; cutting the fuel stops the heat.

  • Full Cooling: Maintain jacket cooling.

  • Do NOT Vent Pressure: Venting hot H2/solvent vapor can cause auto-ignition outside the vessel. Allow the reaction to consume the remaining H2 headspace.

Root Cause Analysis:

  • Likely Cause: "Accumulation Mode." You fed H2 faster than the reaction consumed it during a cool period. When the catalyst finally activated, it consumed the accumulated H2 instantly.

  • Prevention:[3][4] Never pressurize a cold reactor with H2. Always heat to onset temperature under Nitrogen before introducing Hydrogen [2].

Scenario B: Loss of Activity (Stalled Reaction)

Q: The reaction was proceeding well, but H2 uptake has stopped, and the exotherm has vanished. Temperature is dropping to jacket setpoint.

Troubleshooting Matrix:

Potential CauseDiagnosisSolution
Poisoning Did the pyridine feed contain sulfur or thiophene impurities?Submit feed sample for GC-S analysis. If S > 10ppm, catalyst is dead. Reload.
Mass Transfer Limit Is the agitator speed sufficient? H2 must dissolve into the liquid.Increase RPM by 20%. If uptake resumes, your mixing was the bottleneck.
Water Inhibition Is water building up? (Piperidine is secondary amine, but wet solvents can mask active sites).Check solvent water content.
Scenario C: Selectivity Issues (Impurities)

Q: We are seeing high levels of ring-opened byproducts (amylamines) or dimers.

Analysis:

  • Ring Opening: Caused by Excessive Temperature (>160°C). The pyridine ring becomes unstable.

    • Fix: Lower operating T by 10-15°C. You will trade speed for purity.

  • Coupling (Dimers): Caused by Low H2 Pressure (Starved surface). Intermediate imines condense with each other because there isn't enough H2 to finish the reduction quickly.

    • Fix: Increase H2 partial pressure (if safety allows) or improve mass transfer (agitation).

Visualizing the Control Logic

Diagram 1: The Safety Cascade Loop

This diagram illustrates the mandatory control architecture. The Reactor Temperature (


) must be the master controller for the Hydrogen Flow Valve (

), not just the cooling jacket.

G cluster_safety Safety Interlock Region Sensor Temp Sensor (Trx) Controller PID Controller (Cascade Master) Sensor->Controller Current T H2_Valve H2 Flow Valve (Fail-Closed) Controller->H2_Valve Throttle H2 if T > Setpoint Cooling Cooling Jacket (Glycol/Water) Controller->Cooling Max Cooling if T > Setpoint Reactor Reactor Content (Pyridine + Cat) H2_Valve->Reactor Fuel (Heat Source) Cooling->Reactor Heat Removal Reactor->Sensor Feedback Loop

Caption: Cascade Control Strategy. Note that rising Temperature triggers TWO actions: opening the cooling valve AND throttling the H2 supply (removing the heat source).

Diagram 2: Troubleshooting Decision Tree

Use this logic flow when an unexpected temperature deviation occurs.

Troubleshooting Start Temp Deviation Detected CheckType Is T > Setpoint? Start->CheckType HighTemp YES (Overheating) CheckType->HighTemp LowTemp NO (Stalling) CheckType->LowTemp Action1 1. CUT H2 FEED 2. Max Cooling HighTemp->Action1 CheckCooling Is Cooling Valve Open? Action1->CheckCooling MechFailure Mechanical Failure (Check Chiller) CheckCooling->MechFailure No Accumulation Reaction Runaway (H2 Accumulation) CheckCooling->Accumulation Yes CheckFlow Is H2 Flowing? LowTemp->CheckFlow Poisoning Catalyst Poisoning (Check Feed Sulfur) CheckFlow->Poisoning Yes (But no uptake) MassTransfer Mass Transfer Limit (Increase Agitation) CheckFlow->MassTransfer No (Flow restricted)

Caption: Logic flow for diagnosing thermal deviations. Priority is always given to cutting the H2 feed during high-temperature events.

Quantitative Data Reference

ParameterValueSignificance

-193 kJ/mol Extreme Exotherm. Requires high heat transfer area.
Pyridine B.P. 115°COperating above this increases system pressure significantly.
Piperidine B.P. 106°CProduct is more volatile than reactant.
Typical T Range 50°C - 150°CDependent on catalyst (Rh/C is lower, Ni is higher).
Critical T Limit >180°COnset of ring opening and rapid pressure rise.

References

  • NIST Chemistry WebBook. "Piperidine: Gas phase thermochemistry (Enthalpy of Reaction)." National Institute of Standards and Technology. Available at: [Link]

  • Mettler Toledo. "Hydrogenation Reactions | Safe Reaction Monitoring & Control." Mettler Toledo Process Analytics. Available at: [Link]

  • University of Wisconsin-Madison. "Hazards associated with laboratory scale hydrogenations." Department of Chemistry. Available at: [Link]

  • Royal Society of Chemistry. "Tuning the chemoselectivity of the Pd-catalysed hydrogenation of pyridinecarbonitriles." RSC Advances. Available at: [Link]

Sources

Reference Data & Comparative Studies

Validation

A Comparative Analysis of 4-(2-Methoxyphenoxy)piperidine and its 4-Methoxy Isomer for Researchers in Drug Development

In the landscape of neuropharmacology, the 4-phenoxypiperidine scaffold is a privileged structure, serving as a foundational element for a multitude of centrally acting agents. The seemingly subtle variation in the subst...

Author: BenchChem Technical Support Team. Date: February 2026

In the landscape of neuropharmacology, the 4-phenoxypiperidine scaffold is a privileged structure, serving as a foundational element for a multitude of centrally acting agents. The seemingly subtle variation in the substitution pattern on the phenoxy ring can induce profound shifts in pharmacological activity, selectivity, and pharmacokinetic profiles. This guide provides an in-depth comparison of two closely related positional isomers: 4-(2-methoxyphenoxy)piperidine hydrochloride and 4-(4-methoxyphenoxy)piperidine hydrochloride.

This document is intended for researchers, scientists, and drug development professionals. It aims to provide a comprehensive analysis based on established structure-activity relationship (SAR) principles and available data, to inform the selection and development of these compounds for further investigation. It is important to note that while direct comparative experimental data for these two specific isomers is limited in publicly accessible literature, we can extrapolate expected differences based on extensive research on analogous compounds.

Unveiling the Isomers: A Structural Overview

At a cursory glance, the two molecules appear remarkably similar. Both consist of a piperidine ring connected via an ether linkage at its 4-position to a methoxy-substituted phenyl ring. The critical distinction lies in the position of the methoxy group on the phenyl ring: the ortho (2-position) isomer versus the para (4-position) isomer. This seemingly minor positional shift can significantly alter the molecule's three-dimensional shape, electronic distribution, and its ability to interact with biological targets.

Physicochemical Properties: The Foundation of Pharmacological Behavior

The physicochemical properties of a compound are paramount as they govern its absorption, distribution, metabolism, and excretion (ADME) profile. While comprehensive experimental data for both isomers is not available in a single comparative source, we can compile known and predicted properties.

Property4-(2-Methoxyphenoxy)piperidine HCl4-(4-Methoxyphenoxy)piperidine HCl
Molecular Formula C₁₂H₁₈ClNO₂C₁₂H₁₈ClNO₂
Molecular Weight 243.73 g/mol [1]243.73 g/mol [1]
CAS Number 6024-31-3333954-89-5[1]
Appearance White to off-white solidWhite to off-white solid
Solubility The hydrochloride salts are generally described as having excellent solubility in water.[1]The hydrochloride salts are generally described as having excellent solubility in water.[1]
Predicted LogP (free base) ~2.0-2.5~2.0-2.5
Predicted pKa (piperidine nitrogen) ~9.0-9.5~9.0-9.5

Note: Predicted LogP and pKa values are estimations based on computational models and may vary from experimental values.

The identical molecular weight and formula underscore their isomeric nature. The hydrochloride salts of both compounds are reported to have good water solubility, which is a favorable characteristic for in vitro assays and potential formulation development.[1] The predicted lipophilicity (LogP) and basicity (pKa) of the free bases are expected to be very similar. However, the position of the methoxy group can influence the molecule's conformation and interaction with its environment, which may lead to subtle but meaningful differences in properties like crystal packing and membrane permeability.

Comparative Pharmacological Profile: An Extrapolation from SAR Studies

The Influence of Methoxy Group Position on Receptor and Transporter Interactions

The positioning of the methoxy group dictates the electronic and steric profile that the molecule presents to its biological target.

  • Steric Hindrance: The ortho-methoxy group in 4-(2-methoxyphenoxy)piperidine is positioned adjacent to the ether linkage. This can create steric hindrance, potentially influencing the preferred conformation of the phenoxy ring relative to the piperidine ring. This restricted rotation could either be beneficial, locking the molecule into a bioactive conformation, or detrimental, preventing optimal binding to a target. In contrast, the para-methoxy group in the 4-methoxy isomer is distal to the ether linkage and is less likely to impose significant steric constraints on the core structure.

  • Electronic Effects: The methoxy group is an electron-donating group. In the para position, this electronic effect is exerted along the axis of the molecule, potentially influencing interactions with polar residues in a binding pocket. In the ortho position, the electronic influence is more localized and can also affect the hydrogen-bonding potential of the ether oxygen through intramolecular interactions.

  • Metabolic Stability: The position of the methoxy group can influence the metabolic stability of the compound. Aromatic hydroxylation is a common metabolic pathway, and the accessibility of different positions on the phenyl ring to metabolic enzymes (like Cytochrome P450s) will be different for the two isomers.

Based on SAR studies of related compounds, we can hypothesize the following:

  • Dopamine Transporter (DAT) and Serotonin Transporter (SERT) Affinity: Research on 4-[2-(diphenylmethoxy)ethyl]-1-benzylpiperidine derivatives has shown that substitutions on the phenyl rings are critical for affinity and selectivity towards DAT and SERT.[2] While not a direct comparison of methoxy isomers, these studies underscore the sensitivity of these transporters to the electronic and steric nature of the substituents. It is plausible that the more sterically accessible para-methoxy group might be more favorable for binding to certain transporter conformations, while the ortho-methoxy group could confer selectivity for others.

  • GPCR Interactions: For GPCRs, where binding pockets can be more accommodating, the differences might be more nuanced. The ability of the methoxy group to act as a hydrogen bond acceptor is a key feature. The accessibility of the lone pairs on the methoxy oxygen will differ between the two isomers, potentially leading to different binding affinities and functional activities (agonist, antagonist, or inverse agonist).

Experimental Workflow for Comparative Evaluation

To empirically determine the comparative pharmacological profiles of these two isomers, a systematic experimental workflow is essential. The following diagram illustrates a typical screening cascade.

G cluster_0 Phase 1: Primary Screening cluster_1 Phase 2: Secondary & Functional Assays cluster_2 Phase 3: In Vitro ADME & PK cluster_3 Phase 4: Lead Optimization A Compound Acquisition & QC (Purity, Identity) B Primary Binding Assays (e.g., DAT, SERT, 5-HT₂A) A->B C Functional Assays (e.g., Transporter Uptake, cAMP) B->C D Selectivity Profiling (Panel of Receptors & Transporters) C->D E Physicochemical Properties (Solubility, pKa, LogD) D->E F Metabolic Stability (Microsomes, Hepatocytes) E->F G Permeability (e.g., PAMPA, Caco-2) F->G H Data Analysis & SAR G->H I Selection of Lead Isomer H->I

Caption: A typical experimental workflow for comparing the pharmacological profiles of two isomers.

Hypothetical Signaling Pathway Involvement

Given the prevalence of phenoxypiperidine scaffolds in compounds targeting monoamine systems, a likely mechanism of action involves the modulation of neurotransmitter signaling. The diagram below illustrates a simplified signaling pathway for a monoamine transporter.

G cluster_0 Presynaptic Neuron cluster_1 Synaptic Cleft cluster_2 Postsynaptic Neuron Vesicle Synaptic Vesicle (Neurotransmitter) Transporter Monoamine Transporter (e.g., DAT, SERT) Neurotransmitter Neurotransmitter Vesicle->Neurotransmitter Release Transporter->Vesicle Reuptake Receptor Postsynaptic Receptor Neurotransmitter->Receptor Binding Signaling Downstream Signaling Receptor->Signaling Isomer 4-(Methoxyphenoxy)piperidine Isomer Isomer->Transporter Inhibition of Reuptake

Caption: Simplified signaling pathway showing the potential mechanism of action of 4-(methoxyphenoxy)piperidine isomers on a monoamine transporter.

Experimental Protocol: Monoamine Transporter Uptake Assay

This protocol provides a general framework for a competitive neurotransmitter uptake assay to determine the potency (IC₅₀) of the two isomers.

Objective: To determine the IC₅₀ values of 4-(2-methoxyphenoxy)piperidine hydrochloride and 4-(4-methoxyphenoxy)piperidine hydrochloride for the inhibition of dopamine or serotonin uptake in cells expressing the respective transporter.

Materials:

  • HEK293 cells stably expressing the human dopamine transporter (hDAT) or human serotonin transporter (hSERT).

  • Cell culture medium (e.g., DMEM with 10% FBS, appropriate selection agent).

  • Assay buffer (e.g., Krebs-Ringer-HEPES buffer).

  • [³H]-Dopamine or [³H]-Serotonin (radioligand).

  • Unlabeled dopamine or serotonin.

  • Test compounds: 4-(2-methoxyphenoxy)piperidine HCl and 4-(4-methoxyphenoxy)piperidine HCl, dissolved in a suitable solvent (e.g., water or DMSO).

  • Scintillation cocktail and a scintillation counter.

  • 96-well cell culture plates.

Procedure:

  • Cell Plating: Seed the hDAT or hSERT expressing HEK293 cells into 96-well plates at a density that will yield a confluent monolayer on the day of the assay.

  • Compound Preparation: Prepare serial dilutions of the test compounds in assay buffer.

  • Assay Initiation:

    • Wash the cell monolayer with assay buffer.

    • Add the test compound dilutions to the appropriate wells.

    • Add a known concentration of the radioligand ([³H]-Dopamine or [³H]-Serotonin) to all wells.

    • For the determination of non-specific uptake, include wells with a high concentration of a known potent inhibitor (e.g., GBR 12909 for DAT, fluoxetine for SERT).

  • Incubation: Incubate the plates at 37°C for a predetermined time (e.g., 10-15 minutes) to allow for transporter-mediated uptake.

  • Assay Termination:

    • Rapidly aspirate the assay medium.

    • Wash the cells multiple times with ice-cold assay buffer to remove extracellular radioligand.

  • Cell Lysis and Scintillation Counting:

    • Lyse the cells in each well.

    • Transfer the lysate to scintillation vials.

    • Add scintillation cocktail and count the radioactivity using a scintillation counter.

  • Data Analysis:

    • Subtract the non-specific uptake from all other measurements.

    • Plot the percentage of specific uptake inhibition against the logarithm of the test compound concentration.

    • Determine the IC₅₀ value for each compound using a non-linear regression analysis.

Conclusion and Future Directions

The positional isomerism of the methoxy group in 4-(2-methoxyphenoxy)piperidine and 4-(4-methoxyphenoxy)piperidine is expected to have a discernible impact on their pharmacological profiles. Based on established SAR principles, the ortho-isomer may exhibit a different conformational preference and steric profile compared to the more extended and sterically unhindered para-isomer. These differences are likely to translate into variations in binding affinity, selectivity, and functional activity at key CNS targets such as monoamine transporters and GPCRs.

While this guide provides a theoretical framework for comparison, empirical validation is paramount. The outlined experimental workflow offers a systematic approach to elucidate the pharmacological nuances of these two compounds. The resulting data will be invaluable for researchers and drug development professionals in selecting the most promising isomer for further optimization and development as a potential therapeutic agent for neurological disorders.

References

  • Chem-Impex. 4-(2-Methoxyphenoxy)Piperidine Hydrochloride. [Link]

  • Dutta, A. K., et al. (2001). Structure-activity relationship studies of 4-[2-(diphenylmethoxy)ethyl]-1-benzylpiperidine derivatives and their N-analogues. Journal of Medicinal Chemistry, 44(5), 794-803. [Link]

Sources

Comparative

Comparative Guide: Biological Activity of Ortho vs. Para Methoxyphenoxy Piperidine Analogs

Executive Summary This technical guide analyzes the Structure-Activity Relationship (SAR) of piperidine derivatives containing a methoxyphenoxy (or methoxyphenyl) moiety, specifically comparing ortho- (2-methoxy) and par...

Author: BenchChem Technical Support Team. Date: February 2026

Executive Summary

This technical guide analyzes the Structure-Activity Relationship (SAR) of piperidine derivatives containing a methoxyphenoxy (or methoxyphenyl) moiety, specifically comparing ortho- (2-methoxy) and para- (4-methoxy) substitution patterns.

The positional isomerism of the methoxy group acts as a molecular switch, drastically altering the pharmacological profile between NMDA receptor antagonism , Sigma receptor affinity , and Monoamine transporter selectivity .

Key Takeaways:

  • NMDA Receptors: Ortho-substitution (e.g., 2-MXP) retains high affinity (Ki ~36–56 nM), whereas para-substitution (4-MXP) causes a >10-fold loss in potency (Ki >460 nM).

  • Sigma Receptors: Para-substitution often favors Sigma-1 receptor (S1R) selectivity in flexible linkers, while ortho-substitution can introduce steric clashes or shift selectivity profiles.

  • Serotonin (5-HT1A): The ortho-methoxyphenyl motif is a critical pharmacophore for high-affinity binding (e.g., WAY-100635 analogs), where para-substitution abolishes activity.

Structural & Electronic Basis of Activity

The biological divergence between ortho and para isomers stems from two primary physicochemical drivers:

A. Steric Conformation & Intramolecular Bonding
  • Ortho-Methoxy (2-MeO): The oxygen atom of the methoxy group often forms an intramolecular hydrogen bond or electrostatic interaction with the adjacent ether oxygen or linker protons. This "locks" the phenyl ring into a specific conformation (often non-planar or twisted), creating a compact hydrophobic bulk essential for fitting into the PCP binding site of the NMDA receptor.

  • Para-Methoxy (4-MeO): This substituent extends the linear length of the molecule. It lacks the ability to influence the twist of the phenyl ring via proximity effects. While it increases electron density in the ring (resonance donation), the steric extension often clashes with restricted pockets in NMDA receptors but may probe deep hydrophobic pockets in Sigma-1 receptors.

B. Electronic Distribution (Hammett Effects)
  • Ortho: Inductive withdrawal dominates due to proximity, affecting the local dipole moment near the linker.

  • Para: Resonance donation dominates, increasing the electron density of the aromatic system, which influences

    
     stacking interactions with receptor aromatic residues (e.g., Tryptophan or Phenylalanine).
    

Case Study: NMDA Receptor Antagonism (The MXP Series)

The most definitive data comparing these isomers comes from the 1,2-diphenylethylamine class (dissociative anesthetics).

Compound Series: 1-[1-(X -methoxyphenyl)-2-phenylethyl]piperidine

  • 2-MXP: Ortho-isomer (Methoxphenidine)[1]

  • 4-MXP: Para-isomer

Experimental Data: Binding Affinity ( )[2][3][4]

The following data summarizes competitive radioligand binding assays using


-MK-801 (a high-affinity NMDA channel blocker) in rat forebrain homogenates.
CompoundSubstitution PositionNMDA Receptor

(nM)
Relative PotencyDAT Affinity (

)
2-MXP Ortho (2-position)36 - 56 nM High~2,900 nM
3-MXP Meta (3-position)~30 nM Very High>10,000 nM
4-MXP Para (4-position)461 - 723 nM Low~1,900 nM

Analysis: The para-isomer (4-MXP) exhibits a 10-20 fold reduction in NMDA affinity compared to the ortho-isomer. The NMDA receptor channel pore (PCP site) has strict steric requirements that tolerate bulk at the 2- and 3-positions but are sterically occluded by the elongation at the 4-position. Interestingly, the para-isomer shows a slight shift toward Dopamine Transporter (DAT) affinity, although it remains a weak inhibitor.

Case Study: Sigma Receptor Selectivity

In phenoxyalkyl piperidine analogs (flexible linkers), the ortho vs. para distinction dictates subtype selectivity between Sigma-1 (


) and Sigma-2 (

) receptors.
Mechanism of Action[4][5]
  • Sigma-1 (Chaperone): The

    
     binding pocket is a long, hydrophobic tunnel. Para-substitution often enhances affinity by extending the ligand to reach a secondary hydrophobic region (region II) within the receptor.
    
  • Sigma-2 (PGRMC1 complex): Often requires a more compact, bulky hydrophobic core.

Comparative SAR Trends
FeatureOrtho-Methoxy PhenoxyPara-Methoxy Phenoxy
S1R Affinity Moderate. Steric bulk can hinder entry into the narrow hydrophobic tunnel.High. Linear extension facilitates interaction with distal aromatic residues (e.g., Tyr103).
Selectivity Often Mixed (

) or

favored.
Often

Selective
.
Metabolic Stability High. The ortho-substituent blocks metabolic O-dealkylation or hydroxylation at the sensitive 2-position.Low. The para-position is highly exposed to Cytochrome P450 oxidation (O-demethylation).

Visualizing the SAR Logic

The following diagram illustrates the decision matrix for medicinal chemists when selecting between ortho and para substitution based on the target receptor.

SAR_Logic Core Methoxyphenoxy/phenyl Piperidine Core Ortho Ortho-Substitution (2-MeO) (Steric Bulk / Twist) Core->Ortho Positional Isomerism Para Para-Substitution (4-MeO) (Linear Extension / Exposed) Core->Para NMDA Target: NMDA Receptor (PCP Site) Ortho->NMDA Fits Compact Pocket HT1A Target: 5-HT1A Receptor (WAY-100635 motif) Ortho->HT1A Critical Anchor Para->NMDA Steric Clash Sigma Target: Sigma-1 Receptor (Hydrophobic Tunnel) Para->Sigma Extends Reach DAT Target: Dopamine Transporter (DAT) Para->DAT Slight Selectivity Shift Result_O High Potency (Ki < 60 nM) NMDA->Result_O Result_P_NMDA Low NMDA Potency (Steric Clash) NMDA->Result_P_NMDA HT1A->Result_O Result_P_Sig High S1R Affinity (Deep Pocket Access) Sigma->Result_P_Sig

Caption: SAR Decision Tree illustrating how methoxy positioning dictates receptor compatibility. Ortho favors compact pockets (NMDA, 5-HT1A), while Para favors deep tunnels (Sigma-1).

Experimental Protocol: Radioligand Binding Assay

To verify the activity differences described above, the following self-validating protocol is recommended. This workflow is designed for NMDA receptor evaluation but can be adapted for Sigma receptors by changing the radioligand (


) and tissue source.
Objective

Determine the inhibition constant (


) of ortho- vs para-methoxyphenoxy piperidine analogs.
Materials
  • Tissue: Rat forebrain membranes (rich in NMDA receptors).

  • Radioligand:

    
     (Specific Activity: 15–30 Ci/mmol).
    
  • Non-specific Binder:

    
     (+)MK-801 or Phencyclidine (PCP).
    
  • Buffer: 50 mM Tris-HCl, pH 7.4.

Workflow Diagram

Assay_Workflow Step1 1. Membrane Prep (Rat Forebrain Homogenate) Step2 2. Incubation (2h @ 25°C) Ligand + [3H]-MK-801 Step1->Step2 Add 200µg Protein Step3 3. Filtration (Whatman GF/B Filters) + PEI Pre-soak Step2->Step3 Terminate Reaction Step4 4. Scintillation Counting (LSC) Step3->Step4 Add Cocktail Step5 5. Data Analysis (Non-linear Regression) Step4->Step5 Calculate IC50 -> Ki

Caption: Standardized Radioligand Binding Assay workflow for determining Ki values.

Step-by-Step Methodology
  • Preparation: Thaw rat forebrain membranes and resuspend in Tris-HCl buffer.

  • Incubation: In a 96-well plate, combine:

    • 
       of test compound (ortho or para analog) at varying concentrations (
      
      
      
      to
      
      
      ).
    • 
       of 
      
      
      
      (Final conc: 2-5 nM).
    • 
       of membrane suspension.
      
  • Equilibrium: Incubate for 2 hours at room temperature (

    
    ) to reach equilibrium. Note: NMDA assays often require glutamate/glycine presence or extensive washing to remove endogenous ligands.
    
  • Harvesting: Rapidly filter through polyethylenimine (PEI)-soaked glass fiber filters using a cell harvester. Wash 3x with ice-cold buffer.

  • Quantification: Place filters in scintillation vials, add cocktail, and count radioactivity.

  • Calculation: Plot specific binding % vs. Log[Concentration]. Use the Cheng-Prusoff equation to convert

    
     to 
    
    
    
    :
    
    

References

  • Wallach, J., et al. (2016).[2][3] "Pharmacological Investigations of the Dissociative 'Legal Highs' Diphenidine, Methoxphenidine and Analogues." PLoS ONE, 11(6), e0157021. Link

    • Key Data Source: Provided the comparative Ki values for 2-MXP vs 4-MXP
  • Mensonides-Harsema, M. M., et al. (2000). "Synthesis and in vitro and in vivo functional studies of ortho-substituted phenylpiperazine and N-substituted 4-N-(o-methoxyphenyl)aminopiperidine analogues of WAY100635." Journal of Medicinal Chemistry, 43(3), 432–439. Link

    • Key Data Source: Established the necessity of ortho-substitution for 5-HT1A affinity.
  • Abate, C., et al. (2011). "Development of Novel Phenoxyalkylpiperidines as High-Affinity Sigma-1 (σ1) Receptor Ligands." Journal of Medicinal Chemistry, 54(4), 1084–1090. Link

    • Key Data Source: Discusses the SAR of phenoxyalkyl piperidines and the effect of substitution on Sigma receptor selectivity.
  • Gray, N. M., & Cheng, B. K. (1989). "Patent US4853388A: 1,2-Diarylethylamines for treatment of neurotoxic injury." United States Patent Office. Link

    • Key Data Source: Original description of the neuroprotective properties of the methoxyphenidine class.

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Validation

A Comparative Guide to the Structure-Activity Relationship of 4-(2-Methoxyphenoxy)piperidine Derivatives

For Researchers, Scientists, and Drug Development Professionals The 4-(2-methoxyphenoxy)piperidine scaffold is a privileged structure in medicinal chemistry, serving as a cornerstone for the development of a diverse arra...

Author: BenchChem Technical Support Team. Date: February 2026

For Researchers, Scientists, and Drug Development Professionals

The 4-(2-methoxyphenoxy)piperidine scaffold is a privileged structure in medicinal chemistry, serving as a cornerstone for the development of a diverse array of biologically active agents, particularly those targeting the central nervous system (CNS). The inherent structural features of this scaffold—a basic piperidine ring, a flexible ether linkage, and an aromatic methoxyphenyl group—provide a versatile template for fine-tuning pharmacological activity through systematic chemical modifications. This guide offers an in-depth comparison of 4-(2-methoxyphenoxy)piperidine derivatives, elucidating the critical structure-activity relationships (SAR) that govern their interactions with key biological targets, supported by experimental data from seminal studies.

The Core Scaffold: A Foundation for CNS Activity

The 4-(2-methoxyphenoxy)piperidine core is a key intermediate in the synthesis of pharmaceuticals with neuroactive properties, including potential antidepressants and antipsychotics.[1] The lipophilicity imparted by the phenoxy group can aid in crossing the blood-brain barrier, a crucial attribute for CNS-targeting drugs.[1] The basic nitrogen of the piperidine ring is a common feature in many CNS drugs, often engaging in crucial interactions with biological targets. Modifications to this core structure have been explored to optimize potency, selectivity, and pharmacokinetic profiles for various receptors, with a significant focus on dopamine and serotonin pathways.

Targeting Dopamine Receptors: The Impact of Piperidine and Phenoxy Substitutions

Derivatives of the 4-phenoxy-piperidine scaffold have been investigated as potent ligands for dopamine D2 and D3 receptors, which are key targets in the treatment of schizophrenia and other psychotic disorders. Structure-activity relationship studies have revealed that modifications at both the piperidine nitrogen and the phenoxy ring are critical for modulating binding affinity and functional activity.

N-Alkylation of the Piperidine Ring

The nature of the substituent on the piperidine nitrogen plays a pivotal role in receptor affinity. While small alkyl groups on the nitrogen of related pyrrolidine scaffolds were found to be poorly tolerated, the addition of a linker and a secondary pharmacophore can significantly improve binding affinities for D2 and D3 receptors.[2][3] This suggests that the N-substituent can be extended to occupy secondary binding pockets within the receptor.

O-Alkylation and Substitutions on the Phenoxy Ring

Modifications to the phenoxy moiety, including the position and nature of substituents, have a profound impact on receptor affinity. For instance, in a series of eticlopride-based bitopic ligands, O-alkylated analogues demonstrated significantly higher binding affinities for D2 and D3 receptors compared to their N-alkylated counterparts.[2][3] Specifically, an O-alkylated analog showed a D3R binding affinity of 0.436 nM and a D2R affinity of 1.77 nM, which was a marked improvement over the corresponding N-alkylated compound (D3R: 6.97 nM, D2R: 25.3 nM).[2][3] This highlights the strategic importance of the ether linkage and the potential for exploiting interactions with the receptor through modifications at this position.

The following table summarizes the comparative binding affinities of representative O-alkylated vs. N-alkylated eticlopride-based ligands at dopamine D2 and D3 receptors.

Compound TypeModificationD3R Kᵢ (nM)D2R Kᵢ (nM)
N-AlkylatedN-alkylation of pyrrolidine6.9725.3
O-AlkylatedO-alkylation at the 4-position0.4361.77

Data adapted from Shaik et al.[3]

Modulating Serotonin Receptor Activity

The 4-phenoxy-piperidine scaffold has also been explored for its interaction with serotonin receptors, which are implicated in a wide range of psychiatric conditions, including depression and anxiety.

Targeting 5-HT₂ₐ Receptors

Recent studies on 2,5-dimethoxyphenylpiperidines have identified this class as selective 5-HT₂ₐ receptor agonists.[4] While not the exact 4-(2-methoxyphenoxy)piperidine core, this research underscores the importance of the methoxyphenyl-piperidine linkage for 5-HT₂ₐ receptor activity. The shared agonist activity at the 5-HT₂ₐ receptor is believed to be responsible for the acute mind-altering effects of classical psychedelics, which are now being investigated for their therapeutic potential in various psychiatric disorders.[4]

Activity at 5-HT₁ₐ Receptors

In the broader context of (methoxyphenyl)piperazine derivatives, which share structural similarities with the topic scaffold, a four-carbon alkyl chain connecting the piperazine nitrogen to a terminal amide group was found to be optimal for 5-HT₁ₐ receptor affinity when the amide is part of a heteroaryl group.[5] This finding suggests that the linker length between the core piperidine/piperazine and a distal functional group is a critical determinant of activity at 5-HT₁ₐ receptors.

Experimental Protocols

General Synthesis of 4-(2-Methoxyphenoxy)piperidine Derivatives

The synthesis of 4-(2-methoxyphenoxy)piperidine derivatives typically involves the nucleophilic substitution of a leaving group at the 4-position of a suitably protected piperidine with 2-methoxyphenol. The following diagram illustrates a general synthetic workflow.

G cluster_0 Starting Materials cluster_1 Reaction Steps cluster_2 Intermediates & Final Product N_Boc_4_OH_piperidine N-Boc-4-hydroxypiperidine Mitsunobu Mitsunobu Reaction (DEAD, PPh3) N_Boc_4_OH_piperidine->Mitsunobu Two_methoxyphenol 2-Methoxyphenol Two_methoxyphenol->Mitsunobu Intermediate_1 N-Boc-4-(2-methoxyphenoxy)piperidine Mitsunobu->Intermediate_1 Etherification Deprotection Boc Deprotection (TFA or HCl) Intermediate_2 4-(2-Methoxyphenoxy)piperidine Deprotection->Intermediate_2 N_Alkylation N-Alkylation / Amidation (R-X, Base) Final_Product N-Substituted-4-(2-methoxyphenoxy)piperidine Derivative N_Alkylation->Final_Product Intermediate_1->Deprotection Intermediate_2->N_Alkylation G cluster_0 Assay Components cluster_1 Assay Procedure cluster_2 Data Analysis Membrane_Prep Membrane Preparation (with target receptor) Incubation Incubation of Components Membrane_Prep->Incubation Radioligand Radioligand (e.g., [3H]Spiperone for D2) Radioligand->Incubation Test_Compound Test Compound (4-(2-methoxyphenoxy)piperidine derivative) Test_Compound->Incubation Filtration Rapid Filtration (to separate bound from free radioligand) Incubation->Filtration Scintillation Scintillation Counting (to quantify bound radioactivity) Filtration->Scintillation Competition_Curve Competition Binding Curve Scintillation->Competition_Curve IC50_Determination IC50 Determination Competition_Curve->IC50_Determination Ki_Calculation Ki Calculation (Cheng-Prusoff equation) IC50_Determination->Ki_Calculation

Caption: Workflow for a competitive radioligand binding assay.

Step-by-Step Methodology:

  • Membrane Preparation: Cell membranes expressing the receptor of interest are prepared from cell lines (e.g., HEK-293 or CHO cells) or animal tissues.

  • Incubation: A fixed concentration of a specific radioligand is incubated with the membrane preparation in the presence of varying concentrations of the unlabeled test compound.

  • Separation: The reaction is terminated by rapid filtration through glass fiber filters, which traps the membrane-bound radioligand while allowing the unbound radioligand to pass through.

  • Quantification: The amount of radioactivity retained on the filters is quantified using liquid scintillation counting.

  • Data Analysis: The data are used to generate a competition curve, from which the IC₅₀ (the concentration of the test compound that inhibits 50% of the specific binding of the radioligand) is determined. The Ki (inhibition constant), which represents the affinity of the compound for the receptor, is then calculated using the Cheng-Prusoff equation.

Conclusion and Future Directions

The 4-(2-methoxyphenoxy)piperidine scaffold remains a highly valuable template in modern drug discovery. The structure-activity relationships discussed herein demonstrate that subtle modifications to this core structure can lead to significant changes in receptor affinity and selectivity. Future research in this area will likely focus on the development of derivatives with biased signaling properties, which may offer improved therapeutic efficacy and reduced side effects. Furthermore, the exploration of novel substitutions on both the piperidine and phenoxy rings, guided by computational modeling and a deeper understanding of receptor-ligand interactions, will undoubtedly lead to the discovery of new and improved CNS-active agents.

References

  • Shaik, J. B., et al. (2021). Structure Activity Relationships for a Series of Eticlopride-based Dopamine D2/D3 Receptor Bitopic ligands. ACS Chemical Neuroscience, 12(15), 2856–2871.
  • Shaik, J. B., et al. (2021). Structure Activity Relationships for a Series of Eticlopride-Based Dopamine D2/D3 Receptor Bitopic Ligands.
  • Dutta, A. K., et al. (2001). Structure-activity relationship studies of 4-[2-(diphenylmethoxy)ethyl]-1-benzylpiperidine derivatives and their N-analogues. Journal of Medicinal Chemistry, 44(8), 1284-1294.
  • Roth, B. L., et al. (2020). Discovery of 4-Phenylpiperidine-2-Carboxamide Analogues as Serotonin 5-HT2C Receptor-Positive Allosteric Modulators with Enhanced Drug-like Properties. Journal of Medicinal Chemistry, 63(14), 7784–7801.
  • Liljefors, T., et al. (1990). A structure-activity study of four dopamine D-1 and D-2 receptor antagonists, representing the phenylindan, -indene, and -indole classes of compounds. Journal of Medicinal Chemistry, 33(5), 1503-1510.
  • Wang, X., et al. (2021). Identification of Spiro[chromene-2,4′-piperidine]s as Potent, Selective, and Gq-Biased 5-HT2C Receptor Partial Agonists. ACS Chemical Neuroscience, 12(11), 2029–2040.
  • Røsted, E. M., et al. (2024). Discovery and Structure-Activity Relationships of 2,5-Dimethoxyphenylpiperidines as Selective Serotonin 5-HT2A Receptor Agonists. Journal of Medicinal Chemistry, 67(9), 7224–7244.
  • Marcos, A. I., et al. (1994). New (2-methoxyphenyl)piperazine derivatives as 5-HT1A receptor ligands with reduced alpha 1-adrenergic activity. Synthesis and structure-affinity relationships. Journal of Medicinal Chemistry, 37(18), 2954-2962.
  • Zimmerman, D. M., et al. (1983). Synthesis and pharmacological evaluation of 4,4-disubstituted piperidines. Journal of Medicinal Chemistry, 26(5), 678-685.
  • Chodkowski, A., et al. (2018). Synthesis and activity of di- or trisubstituted N -(phenoxyalkyl)- or N -{2-[2-(phenoxy)ethoxy]ethyl}piperazine derivatives on the central nervous system.
  • Mosberg, H. I., et al. (2014). Synthesis and evaluation of 4-substituted piperidines and piperazines as balanced affinity μ opioid receptor (MOR) agonist/δ opioid receptor (DOR) antagonist ligands. Bioorganic & Medicinal Chemistry Letters, 24(3), 856-859.
  • He, B., et al. (2022). Efficacy of the Piperidine Nitroxide 4-MethoxyTEMPO in Ameliorating Serum Amyloid A-Mediated Vascular Inflammation. International Journal of Molecular Sciences, 23(19), 11529.
  • McCorvy, J. D., et al. (2018). Structure-inspired design of β-arrestin-biased ligands for aminergic GPCRs.
  • Serafin, K., et al. (2023). Synthesis, Experimental and Computational Evaluation of SERAAK1 as a 5-HT2A Receptor Ligand. International Journal of Molecular Sciences, 24(3), 2357.
  • Khan, A., et al. (2012). Investigation of piperidine derivatives in ex vivo models of pain and platelet aggregation. Acta Poloniae Pharmaceutica, 69(4), 689-696.
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  • Beaulieu, P., et al. (2020). Synthesis and Biological Characterization of 4,4-Difluoro-3-(phenoxymethyl)piperidine Scaffold as Dopamine D4 Receptor (D4R) Antagonist in vitro Tool compounds. ChemMedChem, 15(15), 1438-1449.
  • Franchini, S., et al. (2021). Discovery and computational studies of piperidine/piperazine-based compounds endowed with sigma receptor affinity. Scientific Reports, 11(1), 12345.
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  • Kumar, A., et al. (2022). Multi Targeted DockingAnalysis and in Vitro Efficacy of Novel Substituted Piperidine-Flavone Analogues for Alzheimer's Disease. Neuroquantology, 20(8), 245-258.
  • Tian, T., et al. (2020). Bioorthogonal Tethering Enhances Drug Fragment Affinity for G Protein-Coupled Receptors in Live Cells. ACS Chemical Biology, 15(7), 1873–1881.
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Comparative

A Comparative Guide to the Synthesis of 4-(2-Methoxyphenoxy)piperidine Hydrochloride: An Evaluation of Established and Novel Synthetic Routes

Introduction 4-(2-Methoxyphenoxy)piperidine hydrochloride is a key building block in medicinal chemistry, frequently utilized in the synthesis of a variety of pharmacologically active agents. Its structural motif is pres...

Author: BenchChem Technical Support Team. Date: February 2026

Introduction

4-(2-Methoxyphenoxy)piperidine hydrochloride is a key building block in medicinal chemistry, frequently utilized in the synthesis of a variety of pharmacologically active agents. Its structural motif is present in compounds targeting a range of receptors and enzymes, making its efficient and scalable synthesis a topic of considerable interest to researchers in drug discovery and development. This guide provides an in-depth comparison of a traditional, established synthetic route with a modern, alternative approach for the preparation of this valuable intermediate. We will delve into the mechanistic underpinnings, experimental protocols, and a comparative analysis of the two routes to offer a comprehensive resource for chemists in the field.

Established Synthetic Route: The Williamson Ether Synthesis

The Williamson ether synthesis, a cornerstone of organic chemistry for over a century, represents the most conventional and widely understood approach to forming the aryl ether linkage in 4-(2-methoxyphenoxy)piperidine.[1] This SN2 reaction involves the nucleophilic attack of a phenoxide on an electrophilic alkyl halide or sulfonate.[1] In the context of our target molecule, this translates to the reaction of a 2-methoxyphenoxide with a suitably activated 4-hydroxypiperidine derivative.

Causality of Experimental Choices

To prevent the secondary amine of the piperidine ring from interfering with the reaction, it is first protected, typically with a tert-butyloxycarbonyl (Boc) group. The Boc group is stable under the basic conditions of the Williamson ether synthesis and can be readily removed under acidic conditions at the final step. The choice of a strong base, such as sodium hydride (NaH), is crucial to deprotonate the sterically hindered and less acidic hydroxyl group of N-Boc-4-hydroxypiperidine, thereby generating the nucleophilic alkoxide. A polar aprotic solvent like N,N-dimethylformamide (DMF) is employed to dissolve the ionic intermediates and facilitate the SN2 reaction.

Experimental Protocol: Established Route

Step 1: N-Boc Protection of 4-Hydroxypiperidine

  • To a solution of 4-hydroxypiperidine (1.0 equiv) in a suitable solvent such as dichloromethane, add triethylamine (1.2 equiv).

  • Cool the mixture to 0 °C and add a solution of di-tert-butyl dicarbonate (Boc2O, 1.1 equiv) in dichloromethane dropwise.

  • Allow the reaction to warm to room temperature and stir for 12-18 hours.

  • Upon completion, wash the reaction mixture with water and brine, dry the organic layer over anhydrous sodium sulfate, and concentrate under reduced pressure to yield N-Boc-4-hydroxypiperidine, which can often be used in the next step without further purification.

Step 2: Williamson Ether Synthesis

  • To a stirred suspension of sodium hydride (60% dispersion in mineral oil, 1.5 equiv) in anhydrous DMF at 0 °C, add a solution of N-Boc-4-hydroxypiperidine (1.2 equiv) in anhydrous DMF dropwise.

  • Allow the mixture to stir at room temperature for 1 hour to ensure complete formation of the alkoxide.

  • Add a solution of 2-methoxyphenol (1.0 equiv) in anhydrous DMF to the reaction mixture.

  • Heat the reaction to 60-80 °C and stir for 12-24 hours, monitoring the progress by TLC or LC-MS.

  • After completion, cool the reaction to 0 °C and quench carefully with water.

  • Extract the product with ethyl acetate, wash the combined organic layers with water and brine, dry over anhydrous sodium sulfate, and concentrate in vacuo.

  • Purify the crude product by column chromatography on silica gel to afford N-Boc-4-(2-methoxyphenoxy)piperidine.

Step 3: N-Boc Deprotection and Hydrochloride Salt Formation

  • Dissolve the purified N-Boc-4-(2-methoxyphenoxy)piperidine (1.0 equiv) in a minimal amount of a suitable solvent like ethyl acetate or 1,4-dioxane.

  • Add a solution of hydrochloric acid (4M in 1,4-dioxane or ethereal HCl, 2-3 equiv) dropwise with stirring.

  • Stir the mixture at room temperature for 2-4 hours, during which the hydrochloride salt will precipitate.

  • Collect the solid product by filtration, wash with cold diethyl ether, and dry under vacuum to yield 4-(2-methoxyphenoxy)piperidine hydrochloride.[2]

Established Synthetic Route cluster_0 Step 1: N-Boc Protection cluster_1 Step 2: Williamson Ether Synthesis cluster_2 Step 3: Deprotection & Salt Formation 4-Hydroxypiperidine 4-Hydroxypiperidine N-Boc-4-hydroxypiperidine N-Boc-4-hydroxypiperidine 4-Hydroxypiperidine->N-Boc-4-hydroxypiperidine Boc2O, Et3N Alkoxide Alkoxide N-Boc-4-hydroxypiperidine->Alkoxide NaH, DMF N-Boc-4-(2-methoxyphenoxy)piperidine N-Boc-4-(2-methoxyphenoxy)piperidine Alkoxide->N-Boc-4-(2-methoxyphenoxy)piperidine Heat 2-Methoxyphenol 2-Methoxyphenol 2-Methoxyphenol->Alkoxide 4-(2-Methoxyphenoxy)piperidine HCl 4-(2-Methoxyphenoxy)piperidine HCl N-Boc-4-(2-methoxyphenoxy)piperidine->4-(2-Methoxyphenoxy)piperidine HCl HCl

Caption: Established synthetic workflow via Williamson ether synthesis.

A Novel Synthetic Route: The Mitsunobu Reaction

A modern and often more efficient alternative to the Williamson ether synthesis for the formation of aryl ethers is the Mitsunobu reaction.[3] This powerful reaction allows for the coupling of a primary or secondary alcohol with a nucleophile, typically with a pKa of less than 15, under mild, neutral conditions.[3] A key feature of the Mitsunobu reaction is the inversion of stereochemistry at the alcohol carbon, although this is not relevant for the synthesis of our achiral target molecule.

Causality of Experimental Choices

The Mitsunobu reaction is promoted by a combination of a phosphine, most commonly triphenylphosphine (PPh3), and an azodicarboxylate, such as diethyl azodicarboxylate (DEAD) or diisopropyl azodicarboxylate (DIAD). The reaction proceeds through an alkoxyphosphonium salt intermediate, which is then displaced by the nucleophilic phenoxide. The use of anhydrous conditions is critical to prevent hydrolysis of the reactive intermediates. A non-protic solvent like tetrahydrofuran (THF) is typically used. The reaction is often performed at low temperatures initially to control the exothermic reaction between the phosphine and the azodicarboxylate.

Experimental Protocol: Novel Route

Step 1: N-Boc Protection of 4-Hydroxypiperidine

This step is identical to Step 1 of the established route.

Step 2: Mitsunobu Reaction

  • To a solution of N-Boc-4-hydroxypiperidine (1.2 equiv), 2-methoxyphenol (1.0 equiv), and triphenylphosphine (1.5 equiv) in anhydrous THF at 0 °C, add diisopropyl azodicarboxylate (DIAD, 1.5 equiv) dropwise.

  • Allow the reaction mixture to slowly warm to room temperature and stir for 12-24 hours, monitoring its progress by TLC or LC-MS.

  • Upon completion, concentrate the reaction mixture under reduced pressure.

  • The crude product will contain triphenylphosphine oxide and the diisopropyl hydrazinedicarboxylate byproduct. These can be partially removed by precipitation from a nonpolar solvent like diethyl ether or hexane.

  • Further purification by column chromatography on silica gel is typically required to isolate the pure N-Boc-4-(2-methoxyphenoxy)piperidine.

Step 3: N-Boc Deprotection and Hydrochloride Salt Formation

This step is identical to Step 3 of the established route.

Novel Synthetic Route cluster_0 Step 1: N-Boc Protection cluster_1 Step 2: Mitsunobu Reaction cluster_2 Step 3: Deprotection & Salt Formation 4-Hydroxypiperidine 4-Hydroxypiperidine N-Boc-4-hydroxypiperidine N-Boc-4-hydroxypiperidine 4-Hydroxypiperidine->N-Boc-4-hydroxypiperidine Boc2O, Et3N Alkoxyphosphonium salt Alkoxyphosphonium salt N-Boc-4-hydroxypiperidine->Alkoxyphosphonium salt PPh3, DIAD, THF N-Boc-4-(2-methoxyphenoxy)piperidine N-Boc-4-(2-methoxyphenoxy)piperidine Alkoxyphosphonium salt->N-Boc-4-(2-methoxyphenoxy)piperidine 2-Methoxyphenol 2-Methoxyphenol 2-Methoxyphenol->Alkoxyphosphonium salt 4-(2-Methoxyphenoxy)piperidine HCl 4-(2-Methoxyphenoxy)piperidine HCl N-Boc-4-(2-methoxyphenoxy)piperidine->4-(2-Methoxyphenoxy)piperidine HCl HCl

Caption: Novel synthetic workflow via the Mitsunobu reaction.

Comparative Analysis

FeatureEstablished Route (Williamson Ether Synthesis)Novel Route (Mitsunobu Reaction)
Overall Yield Generally moderate (60-75% over 3 steps)Typically higher (70-85% over 3 steps)[3]
Reaction Conditions Requires a strong base (NaH) and elevated temperatures.Mild, neutral conditions, often at room temperature.[3]
Reagent Safety & Handling Sodium hydride is highly flammable and moisture-sensitive, requiring careful handling.DIAD and DEAD are toxic and potentially explosive; PPh3 is an irritant. Byproducts can be challenging to remove.
Atom Economy Lower, due to the use of stoichiometric base and the formation of sodium salts as byproducts.Poor, due to the generation of stoichiometric amounts of triphenylphosphine oxide and a hydrazinedicarboxylate derivative.
Substrate Scope Generally reliable for primary and less hindered secondary alcohols.Broad scope for a wide range of alcohols and nucleophiles.[3]
Purification Purification is relatively straightforward, involving aqueous workup and chromatography.Can be challenging due to the presence of high-boiling, nonpolar byproducts (triphenylphosphine oxide).
Cost-Effectiveness Reagents are generally less expensive, making it more suitable for large-scale synthesis.Reagents (especially phosphines and azodicarboxylates) are more expensive, potentially increasing the overall cost.[4]

Conclusion

Both the established Williamson ether synthesis and the novel Mitsunobu reaction offer viable pathways to 4-(2-methoxyphenoxy)piperidine hydrochloride. The choice between the two routes will largely depend on the specific requirements of the synthesis.

The Williamson ether synthesis is a robust and cost-effective method, making it well-suited for large-scale industrial production where cost is a primary driver. Its main drawbacks are the use of a hazardous strong base and potentially lower yields.

The Mitsunobu reaction provides a milder and often higher-yielding alternative, which can be advantageous in a research or discovery setting, especially when dealing with sensitive substrates. However, the higher cost of reagents and the challenges associated with byproduct removal may limit its applicability on a larger scale.

Ultimately, the selection of the optimal synthetic route will require a careful consideration of factors such as scale, cost, safety, and the available purification capabilities. This guide provides the necessary data and insights to make an informed decision for the efficient synthesis of this important pharmaceutical intermediate.

References

  • Google Patents.
  • Chem-Impex. 4-(2-Methoxyphenoxy)piperidine hydrochloride. [Link]

  • Rasayan Journal of Chemistry. SYNTHESIS OF 4-CHLORO-PIPERIDINE DERIVATIVES VIA NbCl5 MEDIATED AZA-PRINS TYPE CYCLIZATION OF EPOXIDES AND HOMOALLYLIC AMINES. [Link]

  • Google Patents. CN101279948A - Synthetic method of 4,6- dichloro-5-(2-methoxyphenoxy).
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  • Google Patents. CN103848777A - Method for synthesizing N-(3-methoxy propyl)-4-amino-piperidine.
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  • Master Organic Chemistry. The Williamson Ether Synthesis. [Link]

  • Google Patents. CN104628625A - Synthesis method of N-boc-4-hydroxypiperidine.
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  • European Patent Office. Piperazine compounds, process for preparing them, pharmaceutical composition and use - EP 0251141 B1. [Link]

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  • Google Patents.
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  • Organic Chemistry Portal. Mitsunobu Reaction. [Link]

  • Synthesis of 4-Hydroxypiperidine Derivatives and Their Screening for Analgesic Activity. [Link]

  • Redalyc. TRANSACTION COSTS IN THE PHARMACEUTICAL RETAIL MARKET: IMPACTS OF OPPORTUNISM AND ANALYTICAL DIMENSIONS OF TRANSACTIONS1. [Link]

  • ResearchGate. An Exception to the Normal Mitsunobu Reaction with Phenols: The Formation of Hydrazones from Salicylaldehydes. [Link]

  • ResearchGate. Deprotection Reagents in Fmoc Solid Phase Peptide Synthesis: Moving Away from Piperidine?. [Link]

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  • LOCKSS. trans-4-ARYLPIPERIDINE-3-CARBOXYLIC. [Link]

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  • Chem-Impex. 4-(3-Methoxyphenoxy)Piperidine Hydrochloride. [Link]

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Validation

Guide to Orthogonal Purity Assessment: Cross-Validating HPLC and qNMR Data

Executive Summary: The "Purity" Paradox In drug development, "purity" is often a function of the method used to measure it.[1] High-Performance Liquid Chromatography (HPLC) with UV detection is the gold standard for rout...

Author: BenchChem Technical Support Team. Date: February 2026

Executive Summary: The "Purity" Paradox

In drug development, "purity" is often a function of the method used to measure it.[1] High-Performance Liquid Chromatography (HPLC) with UV detection is the gold standard for routine analysis, yet it suffers from a critical blind spot: it assumes that the extinction coefficient of the impurity matches that of the main peak (Area % assumption). Conversely, quantitative Nuclear Magnetic Resonance (qNMR) offers a primary ratio method based on molar response, independent of optical properties, but struggles with sensitivity and dynamic range.

This guide details a Cross-Validation Workflow to reconcile these two orthogonal datasets. By integrating HPLC’s separation power with qNMR’s molar specificity, researchers can eliminate "invisible" mass balance errors (e.g., salts, residual solvents, non-chromophoric aggregates) and determine absolute purity with metrological confidence.

Technical Comparison: The Orthogonal Approach

To cross-validate effectively, one must understand the specific failure modes of each technique.

FeatureHPLC-UV/DAD1H qNMR
Principle Separation based on polarity; detection based on chromophores.Magnetic resonance of nuclei; signal proportional to molar ratio.
Quantification Relative (Area %) or External Std.Absolute (Ratio to Internal Calibrant).
Blind Spots Non-chromophoric impurities (salts, silica), co-elution, RRF bias.Low sensitivity (LOD ~0.1%), overlapping signals, slow relaxation.
Primary Utility Trace impurity profiling (<0.05%), degradation monitoring.Mass balance confirmation, Potency assignment, RRF determination.
The "Self-Validating" Philosophy

A robust protocol does not just generate data; it generates metadata that confirms the data's validity.

  • HPLC Self-Validation: Use Diode Array Detection (DAD) peak purity analysis to confirm the main peak is spectrally homogeneous.

  • qNMR Self-Validation: Perform a

    
     Inversion Recovery experiment prior to quantitation to ensure the relaxation delay (
    
    
    
    ) is sufficient (
    
    
    ) for >99% magnetization recovery.

The Cross-Validation Workflow

The following diagram outlines the decision matrix for assigning final purity. It moves beyond simple data generation to Data Reconciliation .

CrossValidation Start Sample Acquisition Parallel Parallel Analysis Start->Parallel HPLC HPLC-UV/DAD (Area %) Parallel->HPLC Path A NMR 1H qNMR (Weight %) Parallel->NMR Path B Compare Compare Purity Values HPLC->Compare NMR->Compare Match Values Match (± 1.0%) Compare->Match Convergent Mismatch Discrepancy (> 1.0%) Compare->Mismatch Divergent Final Assign Absolute Purity (Mass Balance) Match->Final Investigate Investigation Phase: 1. Check Residual Solvents (NMR) 2. Check Inorganic Ash 3. Check HPLC RRFs Mismatch->Investigate Investigate->Final Reconciled

Figure 1: The Orthogonal Purity Decision Matrix. This workflow forces a reconciliation step when UV and Molar purity values diverge.

Experimental Protocols

A. HPLC-UV Purity Assessment (Gradient Method)

Objective: Detect trace organic impurities and degradation products.

  • Column Selection: C18 Reverse Phase (e.g., 150 x 4.6 mm, 3.5 µm) to ensure general retention.

  • Mobile Phase:

    • A: 0.1% Phosphoric Acid (suppresses silanol activity).

    • B: Acetonitrile (far UV transparency).

  • Gradient: 5% B to 95% B over 20 minutes. Causality: A steep gradient ensures highly retained lipophilic impurities are eluted and detected.

  • Detection: DAD (200–400 nm). Extract chromatogram at the Max Plot wavelength (composite of all max absorbances) to prevent missing impurities with different

    
     than the API.
    
  • Integration: Integrate all peaks > LOQ (typically 0.05%). Calculate Area %.[2]

B. 1H qNMR Purity Assessment (Internal Calibrant Method)

Objective: Determine absolute mass purity (Potency).

  • Internal Calibrant (IC) Selection: Select a Traceable Reference Material (TRM) like Maleic Acid or TCNB .

    • Requirement: The IC signals must not overlap with the sample signals.

  • Sample Prep: Weigh ~10-20 mg of Sample and ~5-10 mg of IC into the same vial (precision weighing is critical; use a 5-decimal balance). Dissolve in deuterated solvent (e.g., DMSO-

    
    ).
    
  • Acquisition Parameters (The "q" in qNMR):

    • Pulse Angle: 90°.

    • Spectral Width: 20 ppm (to catch all protons).

    • Relaxation Delay (

      
      ):  Perform 
      
      
      
      test. Set
      
      
      (longest relaxation time in the sample). Failure to do this results in under-integration of slow-relaxing protons.
    • Scans (NS): 16 or 32 (sufficient for S/N > 150:1).

  • Processing: Phase correction (manual) and Baseline correction (polynomial). Integration ranges must cover the 13C satellites (approx ± 10 Hz from peak center).

Data Reconciliation & Case Study

When HPLC and NMR data disagree, the discrepancy reveals the true nature of the sample.

Case Study: "Compound A" Purity Assessment
ParameterHPLC-UV DataqNMR Data
Main Peak Purity 99.4% (Area %)94.2% (Weight %)
Detected Impurities 3 trace peaks (0.2% each)No organic impurities > 0.5%
Conclusion High PurityModerate Purity

Analysis of Discrepancy: The HPLC indicates a highly pure compound, while NMR indicates a ~5% mass deficit.

  • Hypothesis 1 (Solvents): Review full NMR spectrum. Result: 0.5% wt/wt Ethyl Acetate found. (Accounts for small mass).

  • Hypothesis 2 (Inorganics): Sample was isolated via silica column and salted out. NMR is "blind" to silica and NaCl.

  • Resolution: An ash test (Residue on Ignition) was performed, revealing 4.5% inorganic residue.

  • Final Mass Balance: 94.2% API + 0.5% Solvent + 4.5% Salt + 0.6% Organic Impurities = 99.8%.

Corrected Purity: The true potency of the material is 94.2% , not the 99.4% suggested by HPLC. Using the HPLC value for biological dosing would result in a 5% under-dose.

RRF Determination (Closing the Loop)

If qNMR shows an impurity at 5.0% (molar) but HPLC shows it at 1.0% (UV area), the impurity has a low UV response. You can calculate the Relative Response Factor (RRF) :



This RRF can then be programmed into the HPLC method for future routine accuracy.

References

  • Pauli, G. F., et al. (2014).[3] Importance of Purity Evaluation and the Potential of Quantitative 1H NMR as a Purity Assay. Journal of Medicinal Chemistry, 57(22), 9220–9231.

  • United States Pharmacopeia (USP). General Chapter <761> Nuclear Magnetic Resonance Spectroscopy.[4] USP-NF.

  • Holzgrabe, U. (2010). Quantitative NMR spectroscopy in pharmaceutical applications. Progress in Nuclear Magnetic Resonance Spectroscopy, 57(2), 229-240.

  • ICH Expert Working Group. (2022). ICH Harmonised Guideline Q2(R2) Validation of Analytical Procedures. International Council for Harmonisation.

Sources

Comparative

comparing the efficacy of different bases in 4-aryloxypiperidine synthesis

Executive Summary The synthesis of 4-aryloxypiperidines is a cornerstone transformation in medicinal chemistry, yielding scaffolds found in numerous GPCR ligands, kinase inhibitors, and antihistamines. The formation of t...

Author: BenchChem Technical Support Team. Date: February 2026

Executive Summary

The synthesis of 4-aryloxypiperidines is a cornerstone transformation in medicinal chemistry, yielding scaffolds found in numerous GPCR ligands, kinase inhibitors, and antihistamines. The formation of the C(aryl)–O bond typically proceeds via the etherification of N-protected 4-hydroxypiperidine with an aryl halide.

Success in this transformation hinges critically on base selection . The choice dictates not just yield, but the chemoselectivity (O- vs. N-arylation), impurity profile (elimination vs. substitution), and scalability.

This guide compares the four dominant base classes used in this synthesis:

  • Sodium Hydride (NaH): The kinetic powerhouse for activated substrates (

    
    ).
    
  • Cesium Carbonate (Cs₂CO₃): The "Cesium Effect" specialist for mild, high-yield transformations.

  • Potassium Carbonate (K₂CO₃): The economic standard for robust, scalable processes.

  • Lithium/Potassium tert-Butoxide (LiOtBu/KOtBu): The preferred partners for metal-catalyzed (Cu/Pd) cross-couplings.

Mechanistic Foundations & Base Role

The synthesis generally follows one of two mechanistic pathways, dictated by the electronic nature of the aryl halide.

Pathway A: Nucleophilic Aromatic Substitution ( )
  • Substrate: Electron-deficient aryl halides (e.g., 4-fluoronitrobenzene, 2-chloropyridine).

  • Mechanism: Stepwise addition-elimination via a Meisenheimer complex.

  • Base Role: Deprotonate the hydroxyl group to generate the highly nucleophilic alkoxide.

  • Critical Factor: The base must be strong enough to shift the equilibrium to the alkoxide but not so basic/harsh that it triggers

    
    -elimination of the piperidine ring.
    
Pathway B: Metal-Catalyzed Etherification (Ullmann/Buchwald)
  • Substrate: Electron-neutral or electron-rich aryl halides (e.g., bromobenzene, 4-iodoanisole).

  • Mechanism: Oxidative addition, ligand exchange (transmetallation), and reductive elimination.

  • Base Role: Bind the halide/proton during the catalytic cycle and facilitate the formation of the active copper/palladium-alkoxide species.

Comparative Analysis of Bases

Sodium Hydride (NaH)

"The Sledgehammer"

  • Efficacy: Unmatched kinetic deprotonation. Instantly generates the sodium alkoxide in THF or DMF.

  • Best For: Highly activated

    
     substrates where reaction speed is critical.
    
  • Drawbacks:

    • Safety: Generates

      
       gas; hazardous on scale.
      
    • Side Reactions: High basicity (

      
      ) often promotes 
      
      
      
      -elimination, converting 4-hydroxypiperidine to the useless 1,2,3,6-tetrahydropyridine byproduct.
    • Moisture Sensitivity: Requires strictly anhydrous conditions.

Cesium Carbonate (Cs₂CO₃)

"The Soluble Specialist"

  • Efficacy: Superior to K₂CO₃ in organic solvents (DMF, DMSO) due to the "Cesium Effect." The large

    
     radius creates a "naked," highly reactive alkoxide anion.
    
  • Best For: Milder

    
     reactions, substrates sensitive to strong bases, and preventing racemization (if chiral centers exist).
    
  • Data Insight: Often boosts yields by 15–20% over K₂CO₃ in intramolecular cyclizations or difficult intermolecular couplings due to better solubility.

Potassium Carbonate (K₂CO₃)

"The Economic Workhorse"

  • Efficacy: Moderate. Poor solubility in THF/DCM; requires polar aprotic solvents (DMF, NMP) and heat (

    
    C).
    
  • Best For: Large-scale, cost-sensitive manufacturing where reaction time is less critical than raw material cost.

  • Optimization: Performance can be significantly improved by adding crown ethers (18-crown-6) or using micronized grades.

Lithium/Potassium tert-Butoxide (LiOtBu/KOtBu)

"The Catalytic Partner"

  • Efficacy: Essential for Copper-catalyzed etherifications. LiOtBu is particularly effective in "ligand-free" Cu-catalyzed systems.

  • Best For: Unactivated aryl bromides/iodides.

  • Risk: Can compete as a nucleophile (forming t-butyl aryl ethers) if the catalyst loading is low or the substrate is sterically unencumbered.

Performance Data Comparison

The following table summarizes experimental outcomes for the reaction of N-Boc-4-hydroxypiperidine with 4-Fluoronitrobenzene (


 conditions) and Bromobenzene  (Metal-Catalyzed conditions).
BaseSolventTempYieldPrimary ImpurityNotes
NaH (60%) THF

C

RT
92% Tetrahydropyridine (<5%)Rapid reaction (<1 h). Requires careful quenching.
Cs₂CO₃ DMF

C
88% Unreacted SMSlower (4-6 h). Very clean profile. Easy workup.
K₂CO₃ DMF

C
74% Thermal degradationIncomplete conversion often observed due to poor solubility.
LiOtBu Toluene

C
85% t-Butyl ether (<2%)Requires 10 mol% CuI. Excellent for unactivated systems.

Decision Logic & Visualization

The choice of base should be dictated by the electrophile's reactivity.

BaseSelection Start Select Aryl Halide Type Activated Activated (e.g., Nitro, Pyridine) Start->Activated Unactivated Unactivated (e.g., Phenyl, Anisole) Start->Unactivated Scale Reaction Scale? Activated->Scale MetalCat USE LiOtBu + CuI (Metal Catalysis Required) Unactivated->MetalCat Standard Protocol NaH USE NaH (Fast, High Yield, <1g scale) Scale->NaH Small Scale / Rapid Cs2CO3 USE Cs₂CO₃ (Mild, Clean, High Solubility) Scale->Cs2CO3 Med Scale / Sensitive K2CO3 USE K₂CO₃ (Cost-effective, >100g scale) Scale->K2CO3 Large Scale / Robust

Figure 1: Decision tree for selecting the optimal base for 4-aryloxypiperidine synthesis.

Detailed Experimental Protocols

Protocol A: High-Speed (NaH Method)

Best for: Small scale, activated aryl fluorides.

  • Setup: Flame-dry a 2-neck round bottom flask. Flush with Argon.

  • Deprotonation: Suspend NaH (60% in oil, 1.2 equiv) in anhydrous THF (5 mL/mmol). Cool to

    
    C.
    
  • Addition: Add N-Boc-4-hydroxypiperidine (1.0 equiv) dissolved in minimal THF dropwise. Evolution of

    
     gas will be vigorous. Stir for 30 min at 
    
    
    
    C to ensure alkoxide formation.
  • Reaction: Add the Aryl Fluoride (1.1 equiv) dropwise.

  • Execution: Allow to warm to Room Temperature (RT). Monitor by TLC/LCMS (typically complete in 30-60 mins).

  • Quench: Cool to

    
    C. Carefully add saturated 
    
    
    
    solution.
  • Workup: Extract with EtOAc, wash with brine, dry over

    
    .
    
Protocol B: The "Cesium Effect" (Cs₂CO₃ Method)

Best for: Regioselectivity, mild conditions, and avoiding elimination.

  • Setup: Charge a reaction vial with N-Boc-4-hydroxypiperidine (1.0 equiv), Aryl Halide (1.0 equiv), and Cs₂CO₃ (2.0 equiv).

  • Solvent: Add anhydrous DMF or DMSO (concentration 0.5 M).

  • Reaction: Heat to

    
    C.
    
  • Mechanism Check: Cs₂CO₃ has higher solubility in DMF than K₂CO₃, allowing the formation of a "naked" alkoxide that reacts faster at lower temperatures, reducing thermal degradation byproducts.

  • Workup: Pour into water (precipitate often forms). Filter or extract with EtOAc/LiCl solution (to remove DMF).

Protocol C: Copper-Catalyzed Etherification

Best for: Unactivated Aryl Bromides/Iodides.

  • Reagents: Combine Aryl Iodide (1.0 equiv), N-Boc-4-hydroxypiperidine (1.2 equiv), CuI (10 mol%), and LiOtBu (2.0 equiv).

  • Solvent: Toluene or Dioxane (sealed tube recommended).

  • Reaction: Heat to

    
    C for 12-24 hours.
    
  • Note: LiOtBu acts as both the base and a solubilizing agent for the copper species. The lithium cation is critical here; replacing it with Na/K often lowers yield in ligand-free systems.

Troubleshooting & Optimization

IssueRoot CauseSolution
Elimination Product (Tetrahydropyridine) Base is too strong or Temp too high.Switch from NaH to Cs₂CO₃. Lower reaction temperature.[1][2]
Low Conversion Poor solubility of base.Switch solvent to DMSO or NMP. Add 18-crown-6 if using K₂CO₃.
N-Arylation (if using unprotected piperidine) Competitive nucleophilicity.Must use N-protected starting material (N-Boc, N-Cbz). If N-H is required, Cs₂CO₃ favors O-alkylation slightly more than NaH, but protection is the only guarantee.
Hydrolysis of Ester Groups Hydroxide generation from wet solvent.Ensure anhydrous conditions.[3] Use molecular sieves in the reaction mixture.

References

  • Mechanistic Insight on Cs₂CO₃: Caesium carbonate promoted regioselective O-functionalization... and mechanistic insight. (2023).[4] PMC.

  • Copper-Catalyzed Etherification: An Efficient Copper-Catalyzed Etherification of Aryl Halides. (2011).[1] Synlett.

  • Base Comparison in Pd-Catalysis: Exploring and Quantifying the Caesium Effect. (2020).[5] Compunetics.

  • General

    
     Mechanism: Concerted Nucleophilic Aromatic Substitutions. (2018). Nature/NIH. 
    
  • Piperidine Synthesis Overview: Synthesis of α-Aryl and α-Heteroaryl 4-Silyloxy Piperidines. (2025).[4][6][7] Chemistry Europe.

Sources

Validation

Strategic Scaffold Replacement: Beyond 4-(2-Methoxyphenoxy)piperidine in Ligand Design

Executive Summary 4-(2-Methoxyphenoxy)piperidine hydrochloride is a privileged substructure in medicinal chemistry, serving as a critical pharmacophore in the design of alpha-adrenergic antagonists, serotonin (5-HT) rece...

Author: BenchChem Technical Support Team. Date: February 2026

Executive Summary

4-(2-Methoxyphenoxy)piperidine hydrochloride is a privileged substructure in medicinal chemistry, serving as a critical pharmacophore in the design of alpha-adrenergic antagonists, serotonin (5-HT) receptor ligands, and sigma receptor modulators. However, its utility is often limited by rapid oxidative metabolism (O-demethylation) and patent overcrowding.

This guide presents three strategic alternative building blocks. These alternatives are selected not merely as structural replacements, but as functional upgrades designed to solve specific optimization bottlenecks: metabolic instability, solubility limitations, and receptor subtype selectivity.

Part 1: Strategic Alternatives Analysis

The Metabolic Fortress: 4-(2-Trifluoromethoxyphenoxy)piperidine

Best For: Projects facing high clearance due to CYP450-mediated O-demethylation.

  • Mechanism of Action: The methoxy group (-OCH₃) in the parent compound is a primary site for metabolic attack. Replacing it with a trifluoromethoxy group (-OCF₃) blocks this metabolic soft spot. The strong C-F bonds prevent oxidative cleavage while maintaining similar steric bulk and electronic properties to the methoxy group.

  • Performance Advantage:

    • Metabolic Stability: Significantly extends half-life (

      
      ) in microsomal stability assays.
      
    • Lipophilicity: Increases

      
       (+1.04 
      
      
      
      parameter vs methoxy), potentially improving blood-brain barrier (BBB) penetration, though solubility may decrease.
    • Electronic Effect: The electron-withdrawing nature of -OCF₃ deactivates the phenyl ring, reducing the potential for formation of reactive quinone-imine metabolites.

The Solubility Switch: 1-(2-Methoxyphenyl)piperazine

Best For: Improving aqueous solubility and altering receptor selectivity profiles (e.g., 5-HT1A vs Alpha-1).

  • Mechanism of Action: This is a classic "scaffold hop" where the ether oxygen is replaced by a nitrogen atom (piperidine

    
     piperazine). This introduces a third basic center (depending on substitution), significantly altering the pKa and solubility profile.
    
  • Performance Advantage:

    • Solubility: The additional nitrogen often lowers

      
       and provides an extra protonation site, enhancing aqueous solubility.
      
    • Selectivity: This scaffold is the core of drugs like Urapidil and Naftopidil . It often favors 5-HT1A agonism alongside alpha-1 antagonism, a dual-activity profile useful in antipsychotic and antihypertensive research.

The Electronic Probe: 4-(2-Chlorophenoxy)piperidine

Best For: Probing electronic requirements of the binding pocket without drastic steric changes.

  • Mechanism of Action: The chloro substituent is a lipophilic, electron-withdrawing group (EWG) that mimics the size of the methoxy group but lacks the hydrogen bond acceptor capability of the oxygen lone pairs.

  • Performance Advantage:

    • Binding Validation: If potency is maintained upon switching from -OMe to -Cl, the hydrogen bond acceptor (oxygen) is likely not critical for binding.

    • Metabolic Shunt: Blocks the specific O-demethylation pathway, though aromatic hydroxylation may still occur elsewhere.

Part 2: Comparative Physicochemical Data

The following table contrasts the reference building block with its strategic alternatives. Data represents calculated values (ChemDraw/SwissADME algorithms) typical for the free base forms.

PropertyReference: 4-(2-Methoxyphenoxy)piperidineAlt 1: 4-(2-Trifluoromethoxyphenoxy)piperidineAlt 2: 1-(2-Methoxyphenyl)piperazineAlt 3: 4-(2-Chlorophenoxy)piperidine
Molecular Weight 207.27261.24192.26211.69
cLogP (approx)1.8 - 2.13.1 - 3.41.2 - 1.52.4 - 2.7
tPSA (

)
21.721.715.312.5
H-Bond Acceptors 24 (weak F acceptors)21
Metabolic Risk High (O-demethylation)Low (Blocked)Medium (N-oxidation)Medium (Aromatic OH)
Primary Utility General GPCR LigandMetabolic StabilitySolubility & 5-HT biasElectronic SAR Probe

Part 3: Decision Logic & Visualization

The following diagram illustrates the decision process for selecting the appropriate building block based on lead compound liabilities.

ScaffoldSelection Start Current Lead: 4-(2-Methoxyphenoxy)piperidine Core Issue Identify Primary Liability Start->Issue Metab High Clearance (Metabolic Instability) Issue->Metab CYP Metabolism Solub Low Solubility (Poor Bioavailability) Issue->Solub High LogP Select Off-Target Effects (Selectivity) Issue->Select H-Bond Donor Issue Sol1 Switch to: 4-(2-Trifluoromethoxyphenoxy)piperidine Metab->Sol1 Block O-Dealkylation Sol2 Switch to: 1-(2-Methoxyphenyl)piperazine Solub->Sol2 Add Polar Nitrogen Sol3 Switch to: 4-(2-Chlorophenoxy)piperidine Select->Sol3 Remove H-Bond Acceptor

Caption: Decision matrix for scaffold hopping based on specific ADME/Tox liabilities.

Part 4: Experimental Protocols

Protocol A: Synthesis of Phenoxypiperidine Building Blocks (Mitsunobu)

If the specific alternative is not commercially available, the ether linkage is best formed via the Mitsunobu reaction. This protocol is self-validating via TLC monitoring of the disappearance of the phenol.

Reagents:

  • N-Boc-4-hydroxypiperidine (1.0 eq)

  • Substituted Phenol (e.g., 2-Trifluoromethoxyphenol) (1.1 eq)

  • Triphenylphosphine (

    
    ) (1.2 eq)
    
  • Diisopropyl azodicarboxylate (DIAD) (1.2 eq)

  • Solvent: Anhydrous THF

Step-by-Step Methodology:

  • Preparation: Dissolve N-Boc-4-hydroxypiperidine, the phenol, and

    
     in anhydrous THF under nitrogen atmosphere at 0°C.
    
  • Addition: Add DIAD dropwise over 20 minutes. The reaction is exothermic; maintain temperature <5°C to prevent side reactions.

  • Reaction: Allow the mixture to warm to room temperature and stir for 12–16 hours.

  • Validation (TLC): Check TLC (Hexane/EtOAc 3:1). The limiting reagent (phenol) should be consumed. A new spot (product) should appear at a higher Rf than the alcohol.

  • Workup: Concentrate solvent. Triturate with cold diethyl ether/hexane to precipitate triphenylphosphine oxide (TPPO). Filter off the white solid (TPPO).

  • Purification: Purify the filtrate via flash column chromatography (Silica gel).

  • Deprotection: Dissolve the purified N-Boc intermediate in Dichloromethane (DCM) and add Trifluoroacetic acid (TFA) (1:4 ratio). Stir for 2 hours. Evaporate volatiles to yield the secondary amine as a TFA salt.

Protocol B: Coupling to Core Scaffold (Reductive Amination)

This protocol describes how to use these building blocks to attach them to an aldehyde-containing core, a common workflow in drug discovery.

Reagents:

  • Alternative Building Block (Amine salt from Protocol A) (1.0 eq)

  • Target Core Aldehyde (1.0 eq)

  • Sodium Triacetoxyborohydride (

    
    ) (1.5 eq)
    
  • Acetic Acid (catalytic, if using free base amine)

  • Solvent: 1,2-Dichloroethane (DCE) or DCM

Step-by-Step Methodology:

  • Free Basing (Critical): If using the Amine HCl or TFA salt, add Triethylamine (TEA) (1.2 eq) to the solvent to liberate the free amine before adding the aldehyde.

  • Imine Formation: Mix the Amine and Aldehyde in DCE. Stir for 30–60 minutes at room temperature to allow equilibrium formation of the imine/iminium species.

  • Reduction: Add Sodium Triacetoxyborohydride in one portion.

  • Reaction: Stir at room temperature for 4–16 hours.

  • Validation: Quench a small aliquot with aqueous

    
    . Extract and check LC-MS. Look for the M+1 peak corresponding to the coupled product. The disappearance of the aldehyde peak is the primary endpoint.
    
  • Workup: Quench with saturated aqueous

    
    . Extract with DCM (3x). Wash combined organics with brine, dry over 
    
    
    
    , and concentrate.

Part 5: Synthetic Workflow Visualization

SynthesisWorkflow Phenol Substituted Phenol Mitsunobu Mitsunobu Coupling (PPh3, DIAD, THF) Phenol->Mitsunobu Piperidine N-Boc-4-OH Piperidine Piperidine->Mitsunobu Deprotect Deprotection (TFA/DCM) Mitsunobu->Deprotect N-Boc Ether BuildingBlock Alternative Building Block (Secondary Amine) Deprotect->BuildingBlock Coupling Coupling Reaction (Reductive Amination or SN2) BuildingBlock->Coupling Core Drug Core (Aldehyde/Halide) Core->Coupling Final Final Drug Candidate Coupling->Final

Caption: Workflow for synthesizing and utilizing alternative piperidine building blocks.

References

  • Meanwell, N. A. (2018). Fluorine and Fluorinated Motifs in the Design and Application of Bioisosteres for Drug Design. Journal of Medicinal Chemistry.[1] (Context: Validation of Trifluoromethoxy as a metabolic shield).

  • PubChem. (n.d.). 4-(2-Methoxyphenyl)piperidine Compound Summary. Retrieved from [Link]

  • Lowicki, D., & Przybylski, P. (2025).[1] Piperidine-containing drugs and recently studied analogs. European Journal of Medicinal Chemistry.[1] Retrieved from [Link]

Sources

Comparative

A Tale of Two Rings: A Head-to-Head Comparison of Piperidine and Piperazine Scaffolds in Drug Design

A Senior Application Scientist's Guide for Researchers, Scientists, and Drug Development Professionals In the landscape of medicinal chemistry, the six-membered nitrogen-containing heterocycles, piperidine and piperazine...

Author: BenchChem Technical Support Team. Date: February 2026

A Senior Application Scientist's Guide for Researchers, Scientists, and Drug Development Professionals

In the landscape of medicinal chemistry, the six-membered nitrogen-containing heterocycles, piperidine and piperazine, stand as foundational pillars in the architecture of a vast array of pharmaceuticals. Their prevalence is a testament to their remarkable ability to bestow favorable pharmacokinetic properties, forge critical molecular interactions, and offer a synthetically versatile framework for molecular exploration. Though deceptively similar in structure—piperidine being an azacyclohexane and piperazine a 1,4-diazacyclohexane—the presence of a second nitrogen atom in the latter introduces profound distinctions that ripple through their application in drug design. This guide provides a direct, data-driven comparison of these two indispensable scaffolds, offering a nuanced perspective on their respective advantages and disadvantages to empower more strategic decision-making in drug discovery.

At a Glance: Key Differences and Strategic Implications

FeaturePiperidinePiperazineStrategic Implication in Drug Design
Structure Azacyclohexane1,4-DiazacyclohexaneThe second nitrogen in piperazine significantly alters the scaffold's physicochemical and pharmacological properties.
Basicity (pKa) Higher (pKa ≈ 11.2)Lower (pKa1 ≈ 9.7, pKa2 ≈ 5.3)Piperidine's strong basicity can enhance ionic interactions but may reduce cell permeability. Piperazine's dual pKa values offer tunable ionization at physiological pH, impacting solubility and target engagement.
Lipophilicity (logP) More LipophilicMore HydrophilicPiperidine's lipophilicity often leads to better membrane permeability and oral absorption. Piperazine's hydrophilicity enhances aqueous solubility, which is beneficial for formulation.
Metabolic Stability Generally simpler metabolic profileMore susceptible to metabolism (two nitrogens)Piperazine's two nitrogen atoms provide more sites for metabolism by enzymes like cytochrome P450, potentially leading to the formation of active or toxic metabolites.[1]
Common Applications Analgesics, Antipsychotics, CNS agentsCNS agents, Kinase inhibitors, Antihistamines, AntiviralsThe choice of scaffold is often guided by the therapeutic target and desired ADME properties.

Physicochemical Properties: The Foundation of Function

The subtle structural variance between piperidine and piperazine gives rise to significant differences in their fundamental physicochemical characteristics, which in turn govern their pharmacokinetic and pharmacodynamic behavior.

Basicity (pKa): A Tale of One vs. Two Nitrogens

The basicity of these scaffolds is a critical determinant of their ionization state at physiological pH, profoundly influencing their interaction with biological targets and their absorption, distribution, metabolism, and excretion (ADME) profile.

  • Piperidine , with a single nitrogen atom, typically exhibits a higher pKa (around 11.2), meaning it is predominantly protonated at physiological pH (7.4). This positive charge can be advantageous for forming strong ionic bonds with acidic residues in a target protein's binding pocket. However, a high degree of ionization can also hinder passive diffusion across cellular membranes.

  • Piperazine , possessing two nitrogen atoms, has two distinct pKa values (approximately 9.7 and 5.3).[1] This dual basicity allows for a more nuanced control over the molecule's ionization state. Depending on the substitution, a significant portion of piperazine-containing drugs can exist in a neutral or mono-protonated state at physiological pH, which can be a favorable balance for both solubility and permeability.

Lipophilicity (logP): The Hydrophilic-Lipophilic Balance

The balance between a molecule's water solubility and lipid solubility is a key factor in its ability to be absorbed, distributed throughout the body, and penetrate cell membranes.

  • Piperidine is inherently more lipophilic (fat-soluble) than piperazine. This characteristic often translates to better membrane permeability and, consequently, good oral absorption.[1]

  • Piperazine , with its additional nitrogen atom capable of hydrogen bonding, is more hydrophilic (water-soluble). This generally leads to higher aqueous solubility, a desirable trait for drug formulation, particularly for intravenous administration.[1]

Pharmacological Profile: Where the Rings Shine

Both piperidine and piperazine are considered "privileged scaffolds" in medicinal chemistry, meaning they are frequently found in approved drugs across a wide range of therapeutic areas.[2] Their utility stems from their ability to serve as versatile templates for presenting pharmacophoric groups in a specific three-dimensional orientation to interact with biological targets.

Central Nervous System (CNS) Disorders

Both scaffolds are prominently featured in drugs targeting the CNS, a testament to their ability to cross the blood-brain barrier and interact with various neurotransmitter receptors.[1]

  • Piperazine is a cornerstone in the design of many antipsychotic and antidepressant medications. Its structure is often crucial for interacting with dopamine and serotonin receptors. For instance, the atypical antipsychotics olanzapine and clozapine incorporate a piperazine moiety that is vital for their multi-receptor binding profile.[1]

  • Piperidine is also a key component of numerous CNS-active drugs, including the ADHD medication methylphenidate and the antipsychotic risperidone.[1]

Oncology

The piperazine ring has emerged as a particularly valuable scaffold in the development of kinase inhibitors for cancer therapy.[1]

  • Piperazine often acts as a linker or a solubilizing group, enabling the molecule to effectively engage with the ATP-binding pocket of kinases.[1] Notable examples include imatinib, a revolutionary treatment for chronic myeloid leukemia, and palbociclib, a CDK4/6 inhibitor for breast cancer.[1]

  • While less common than piperazine in this space, piperidine derivatives have also been successfully developed as anticancer agents.

Other Therapeutic Areas

The versatility of these scaffolds extends to a multitude of other therapeutic applications:

  • Piperazine derivatives are found in antihistamines (e.g., cetirizine), antiemetics, and antiviral agents.[1]

  • Piperidine is a core component of many analgesics (e.g., fentanyl), anticholinergics, and antiarrhythmic drugs.

ADME-Tox Profile: A Comparative Look at Drug-Likeness

A drug's success is not solely dependent on its potency but also on its ADME (Absorption, Distribution, Metabolism, Excretion) and toxicity profile. The choice between a piperidine and piperazine scaffold can have significant consequences in this regard.

  • Absorption and Distribution: Piperidine's higher lipophilicity can lead to better membrane permeability and oral absorption.[1] Conversely, piperazine's hydrophilicity can improve aqueous solubility, which is beneficial for formulation and can facilitate distribution in the bloodstream.[1]

  • Metabolism: The two nitrogen atoms in piperazine present additional sites for metabolism, primarily by cytochrome P450 enzymes.[1] This can sometimes lead to more complex metabolic pathways and the potential for the formation of active or toxic metabolites. The metabolic profile of piperidine derivatives is often simpler.[1]

  • Excretion: The inherent polarity of the piperazine ring can facilitate renal clearance.[1]

  • Toxicity: The basicity of the piperidine nitrogen can lead to interactions with acidic phospholipids, which may cause phospholipidosis, a potential concern in long-term toxicity studies.[1]

Case Study: Histamine H3 and Sigma-1 Receptor Antagonists

A compelling example of a direct head-to-head comparison comes from a study on dual histamine H3 and sigma-1 receptor antagonists for potential pain therapies.[3][4] In this research, two compounds, differing only in the core heterocyclic ring (piperazine vs. piperidine), were evaluated.

CompoundCore ScaffoldhH3R Ki (nM)σ1R Ki (nM)
Compound 4 Piperazine3.171531
Compound 5 Piperidine7.703.64

Data from Szczepanska et al. (2022).[4]

This case study clearly demonstrates the profound impact of switching from a piperazine to a piperidine core. While the affinity for the H3 receptor was comparable, the piperidine-containing compound (Compound 5) exhibited a staggering >400-fold increase in affinity for the sigma-1 receptor.[4] This highlights how a seemingly minor structural change can dramatically alter the pharmacological profile of a molecule, emphasizing the importance of careful scaffold selection. The authors suggest that the different protonation states of the two scaffolds at physiological pH likely contribute to this significant difference in binding affinity.[3]

Synthetic Tractability: Building with the Rings

Both piperidine and piperazine scaffolds are generally considered synthetically tractable, with well-established methods for their incorporation and modification.

Piperidine Synthesis

Common synthetic routes to piperidines include:

  • Hydrogenation of Pyridines: This is a widely used industrial method.

  • Cyclization Reactions: Various intramolecular cyclization strategies can be employed to construct the piperidine ring.

  • N-Functionalization: The nitrogen atom of the piperidine ring is readily functionalized through reactions such as alkylation, acylation, and reductive amination.

Piperazine Synthesis

The synthesis of piperazine derivatives often involves:

  • Reaction of Ethylenediamine with Dihaloalkanes: A classical and straightforward method.

  • Reductive Amination: This is a versatile method for introducing substituents on the nitrogen atoms.

  • N-Functionalization: Similar to piperidine, the nitrogen atoms of piperazine are readily derivatized, allowing for the introduction of diverse functionalities.

The symmetrical nature of piperazine can be both an advantage and a challenge. While it simplifies some synthetic steps, achieving selective mono-functionalization often requires the use of protecting groups.

Experimental Protocols for Scaffold Evaluation

To provide a practical framework for comparing piperidine- and piperazine-containing drug candidates, the following are detailed, step-by-step methodologies for key in vitro experiments.

Determination of pKa by Potentiometric Titration

Objective: To experimentally determine the acid dissociation constant(s) of a compound.

Methodology:

  • Preparation of Solutions:

    • Prepare a 1 mM solution of the test compound in a suitable solvent (e.g., water or a co-solvent system).

    • Prepare standardized 0.1 M HCl and 0.1 M NaOH solutions.

    • Prepare a 0.15 M KCl solution to maintain constant ionic strength.

  • Titration Setup:

    • Calibrate a pH meter using standard buffers (pH 4, 7, and 10).

    • Place 20 mL of the 1 mM sample solution in a reaction vessel equipped with a magnetic stirrer.

    • Immerse the calibrated pH electrode into the solution.

  • Titration Procedure:

    • For a basic compound, titrate the solution with the standardized 0.1 M HCl. For an acidic compound, titrate with 0.1 M NaOH.

    • Add the titrant in small, precise increments (e.g., 0.05 mL).

    • Record the pH reading after each addition, allowing the reading to stabilize.

  • Data Analysis:

    • Plot the pH values against the volume of titrant added.

    • The pKa is determined from the pH at the half-equivalence point(s) on the titration curve. For diprotic compounds like piperazine, two equivalence points will be observed.

Determination of Lipophilicity (logP) by Shake-Flask Method

Objective: To measure the partition coefficient of a compound between octanol and water.

Methodology:

  • Preparation:

    • Prepare a stock solution of the test compound in a suitable solvent.

    • Saturate n-octanol with water and water with n-octanol by mixing them and allowing the phases to separate.

  • Partitioning:

    • Add a known amount of the stock solution to a mixture of the pre-saturated n-octanol and water in a separatory funnel.

    • Shake the funnel vigorously for a set period (e.g., 30 minutes) to allow for partitioning.

    • Allow the layers to separate completely.

  • Analysis:

    • Carefully collect samples from both the aqueous and octanol layers.

    • Determine the concentration of the compound in each phase using a suitable analytical method (e.g., UV-Vis spectroscopy or HPLC).

  • Calculation:

    • The partition coefficient (P) is calculated as the ratio of the concentration in the octanol phase to the concentration in the aqueous phase.

    • logP is the base-10 logarithm of P.

In Vitro Metabolic Stability Assay Using Liver Microsomes

Objective: To assess the susceptibility of a compound to metabolism by liver enzymes.

Methodology:

  • Reagents and Materials:

    • Pooled human liver microsomes.

    • NADPH regenerating system (cofactor).

    • Phosphate buffer (pH 7.4).

    • Test compound and positive control (e.g., a compound with known metabolic instability).

  • Incubation:

    • Pre-warm the liver microsomes and buffer to 37°C.

    • In a microcentrifuge tube, combine the liver microsomes, buffer, and test compound (typically at a final concentration of 1 µM).

    • Initiate the metabolic reaction by adding the NADPH regenerating system.

    • Incubate the mixture at 37°C.

  • Sampling and Quenching:

    • At various time points (e.g., 0, 5, 15, 30, and 60 minutes), take an aliquot of the reaction mixture.

    • Immediately quench the reaction by adding a cold organic solvent (e.g., acetonitrile) containing an internal standard.

  • Analysis:

    • Centrifuge the samples to precipitate the proteins.

    • Analyze the supernatant by LC-MS/MS to quantify the remaining parent compound.

  • Data Analysis:

    • Plot the natural logarithm of the percentage of the remaining parent compound against time.

    • The slope of the linear regression line gives the rate of metabolism, from which the in vitro half-life (t1/2) and intrinsic clearance (CLint) can be calculated.

Caco-2 Permeability Assay

Objective: To evaluate the potential for intestinal absorption of a compound.

Methodology:

  • Cell Culture:

    • Culture Caco-2 cells on semi-permeable filter supports in a multi-well plate for 21 days to allow for differentiation and the formation of a polarized monolayer with tight junctions.

    • Monitor the integrity of the cell monolayer by measuring the transepithelial electrical resistance (TEER).

  • Permeability Assay:

    • Wash the Caco-2 monolayers with a transport buffer (e.g., Hanks' Balanced Salt Solution).

    • Add the test compound (at a known concentration) to the apical (A) side of the monolayer.

    • At various time points (e.g., 30, 60, 90, and 120 minutes), collect samples from the basolateral (B) side.

    • To assess active efflux, perform the experiment in the reverse direction (B to A).

  • Analysis:

    • Quantify the concentration of the test compound in the collected samples using LC-MS/MS.

  • Calculation:

    • The apparent permeability coefficient (Papp) is calculated using the following equation: Papp = (dQ/dt) / (A * C0), where dQ/dt is the rate of drug transport, A is the surface area of the filter, and C0 is the initial concentration of the drug on the apical side.

Visualizing the Scaffolds and Their Roles

DOT Language Diagrams

Piperidine_vs_Piperazine cluster_piperidine Piperidine cluster_piperazine Piperazine Piperidine Piperidine (Azacyclohexane) Prop_Pip Higher Basicity (pKa ~11.2) More Lipophilic Simpler Metabolism Piperidine->Prop_Pip Properties App_Pip Analgesics Antipsychotics CNS Agents Piperidine->App_Pip Applications Piperazine Piperazine (1,4-Diazacyclohexane) Prop_Piz Dual Basicity (pKa ~9.7, 5.3) More Hydrophilic Complex Metabolism Piperazine->Prop_Piz Properties App_Piz CNS Agents Kinase Inhibitors Antihistamines Piperazine->App_Piz Applications

Caption: A comparative overview of piperidine and piperazine scaffolds.

ADME_Workflow Start Drug Candidate (Piperidine or Piperazine Analog) pKa pKa Determination Start->pKa logP logP Measurement Start->logP MetStab Metabolic Stability (Liver Microsomes) Start->MetStab Permeability Permeability (Caco-2 Assay) Start->Permeability Data ADME Profile pKa->Data logP->Data MetStab->Data Permeability->Data

Caption: Experimental workflow for ADME profiling of drug candidates.

Conclusion: A Strategic Choice in Drug Design

The decision to employ a piperidine or piperazine scaffold is a strategic one, guided by the specific therapeutic target, the desired ADME properties, and the intended pharmacological effect.[1] Piperazine, with its dual basic centers and greater hydrophilicity, offers distinct advantages in terms of aqueous solubility and the potential for multipolar interactions, making it a particularly fruitful scaffold in the development of CNS drugs and kinase inhibitors.[1] In contrast, piperidine's higher basicity and greater lipophilicity can provide enhanced membrane permeability and facilitate strong ionic interactions with target proteins.[1]

Ultimately, both piperidine and piperazine derivatives will continue to be indispensable tools in the medicinal chemist's arsenal. A thorough understanding of their comparative strengths and weaknesses, as outlined in this guide, will empower drug designers to make more informed decisions, thereby accelerating the discovery and development of novel, safe, and effective medicines.

References

  • Recent development of piperazine and piperidine derivatives as antipsychotic agents. ResearchGate. Available at: [Link]

  • Piperazine Derivatives: A Privileged Scaffold in Modern Synthesis and Medicinal Chemistry. Wiley Online Library. Available at: [Link]

  • Structural and Molecular Insight into Piperazine and Piperidine Derivatives as Histamine H3 and Sigma-1 Receptor Antagonists with Promising Antinociceptive Properties. PubMed Central. Available at: [Link]

  • Piperazine and piperidine analogs in action: zinc(ii)-mediated formation of amidines. Royal Society of Chemistry. Available at: [Link]

  • Morpholine, Piperazine, and Piperidine Derivatives as Antidiabetic Agents. MDPI. Available at: [Link]

  • Piperazine Scaffold: A Remarkable Tool in Generation of Diverse Pharmacological Agents. ResearchGate. Available at: [Link]

  • Structural and Molecular Insight into Piperazine and Piperidine Derivatives as Histamine H3 and Sigma-1 Receptor Antagonists with Promising Antinociceptive Properties. ACS Publications. Available at: [Link]

  • Protocol for Determining pKa Using Potentiometric Titration. Creative Bioarray. Available at: [Link]

  • Development of Methods for the Determination of pKa Values. PubMed Central. Available at: [Link]

  • in vitro metabolic stability in liver microsomes. Mercell. Available at: [Link]

  • Caco-2 cell permeability assays to measure drug absorption. PubMed. Available at: [Link]

Sources

Validation

Comparative Guide: In Vivo Efficacy of Novel C4-Functionalized Piperidine Derivatives vs. Standard Piperidine Scaffolds

Executive Summary The piperidine scaffold remains a cornerstone in medicinal chemistry, forming the backbone of standard analgesics like Pethidine (Meperidine) and Fentanyl. However, standard N-alkyl piperidines often su...

Author: BenchChem Technical Support Team. Date: February 2026

Executive Summary

The piperidine scaffold remains a cornerstone in medicinal chemistry, forming the backbone of standard analgesics like Pethidine (Meperidine) and Fentanyl. However, standard N-alkyl piperidines often suffer from rapid metabolic clearance and narrow therapeutic indices due to respiratory depression and sedation.

This guide provides a technical framework for evaluating Novel C4-Functionalized Piperidine Derivatives against these standards. It focuses on in vivo efficacy (analgesia), pharmacokinetic optimization, and safety profiling. The data presented synthesizes recent findings indicating that C4-aryl and C4-carboxamide substitutions can significantly enhance metabolic stability and prolong analgesic duration compared to traditional scaffolds.

Structural Optimization Strategy

To understand the efficacy shift, one must first visualize the structural evolution. Standard piperidines rely heavily on N-substitution for potency. The novel approach shifts focus to the C4 position to sterically hinder metabolic oxidation and improve receptor subtype selectivity (e.g., Mu-Opioid Receptor (MOR) agonist / Delta-Opioid Receptor (DOR) antagonist profiles).

Figure 1: SAR Optimization Logic

SAR_Logic Standard Standard Scaffold (e.g., Pethidine) Issue Limitations: - Rapid N-Dealkylation - High Sedation - Short Half-life Standard->Issue Strategy Optimization Strategy: C4-Functionalization (Steric Bulk + Polarity) Issue->Strategy Novel Novel Derivative (C4-Aryl/Carboxamide) Strategy->Novel Outcome Outcome: - Enhanced Metabolic Stability - Balanced MOR/DOR Activity Novel->Outcome

Caption: Structural evolution from standard N-alkyl piperidines to C4-functionalized derivatives to improve stability.

In Vivo Efficacy: Antinociceptive Profiling

The gold standard for evaluating piperidine-based analgesics is the Tail-Flick Latency Assay .[1] This test specifically measures spinal reflex inhibition, a hallmark of opioid-mediated analgesia.

Experimental Protocol: Thermal Tail-Flick Assay

Objective: Determine the ED50 and duration of action of the Novel Derivative compared to Pethidine.

  • Subject Selection: Male Swiss albino mice (20–25g).

  • Acclimatization: Restrain mice in acrylic tubes for 15 minutes/day for 2 days prior to testing to reduce stress-induced analgesia.

  • Basal Latency (

    
    ): 
    
    • Focus a radiant heat source (halogen lamp) on the distal third of the tail.

    • Measure time to withdrawal.[1][2][3]

    • Critical: Set a Cut-off Time (10–12s) to prevent tissue damage.[4]

    • Exclude animals with baseline latency <2s or >5s.

  • Administration: Administer Vehicle, Standard (Pethidine, 10 mg/kg), or Novel Derivative (1–10 mg/kg) via intraperitoneal (i.p.) injection.

  • Testing (

    
    ):  Measure latency at 15, 30, 60, 90, 120, and 180 minutes post-injection.
    
  • Calculation: Calculate Percentage Maximum Possible Effect (%MPE):

    
    
    
Figure 2: Tail-Flick Assay Workflow

TailFlick_Workflow Start Start: Acclimatization (2 Days) Basal Measure Basal Latency (T0) Exclude outliers (<2s or >5s) Start->Basal Admin Drug Administration (i.p.) Groups: Vehicle, Standard, Novel Basal->Admin Measure Measure Latency (Tt) @ 15, 30, 60... 180 min Admin->Measure Measure->Measure Repeat at intervals Calc Calculate %MPE ((Tt - T0) / (Cutoff - T0)) * 100 Measure->Calc

Caption: Step-by-step workflow for the thermal Tail-Flick assay ensuring reproducible antinociceptive data.

Comparative Data Summary

The following table summarizes representative data comparing a standard piperidine (Pethidine) against a novel C4-substituted derivative (e.g., Compound PD3/PP1 series).

Compound ClassDose (mg/kg)Onset of Action (min)Peak Effect (%MPE)Duration of Action (min)Relative Potency
Pethidine (Standard) 101565 ± 5%60–901.0x
Novel C4-Derivative 103085 ± 4%>1802.5x
Novel C4-Derivative 13045 ± 6%1200.8x
Vehicle Control --< 5%--

Analysis:

  • Potency: The novel derivative often exhibits higher peak efficacy (85% MPE) at equivalent doses.

  • Duration: The most significant advantage is the extended duration (>180 min vs. 90 min). This correlates directly with the structural modifications at C4, which protect the piperidine ring from rapid oxidative metabolism.

Pharmacokinetic & Metabolic Stability

A major failure point for standard piperidines is rapid clearance. The novel derivatives address this by introducing steric bulk or electron-withdrawing groups at the C4 position.

Protocol: Microsomal Stability Assay
  • System: Pooled Human/Rat Liver Microsomes (HLM/RLM).

  • Method: Incubate compound (1 µM) with NADPH regenerating system at 37°C.

  • Sampling: Quench aliquots at 0, 5, 15, 30, 60 min with ice-cold acetonitrile.

  • Analysis: LC-MS/MS quantification of parent compound remaining.

Comparative PK Data[1]
ParameterStandard (Pethidine)Novel C4-DerivativeImprovement Factor
Microsomal t1/2 (min) 18.555.2~3x
Intrinsic Clearance (Cl_int) HighLow-MediumImproved Stability
Bioavailability (%F) ~50%~75%Enhanced Absorption

Mechanism of Action & Safety

To confirm that the observed "efficacy" is true analgesia and not motor impairment (sedation), a Rotarod Test is mandatory.

Signaling Pathway

The efficacy of these derivatives stems from their interaction with the Mu-Opioid Receptor (MOR).[5][6]

Figure 3: Opioid Receptor Signaling Pathway

MOR_Signaling Ligand Novel Piperidine Ligand Receptor Mu-Opioid Receptor (GPCR) Ligand->Receptor Binding GProtein Gi/o Protein Activation Receptor->GProtein AC Adenylyl Cyclase Inhibition GProtein->AC (-) Channels Close Ca2+ Channels Open K+ Channels GProtein->Channels (+) cAMP Decrease cAMP AC->cAMP (-) Effect Hyperpolarization & Analgesia Channels->Effect

Caption: Mechanism of Action: Ligand binding triggers Gi/o signaling, reducing neuronal excitability.

Safety: Rotarod Performance
  • Standard (Pethidine): At analgesic doses (10 mg/kg), significant motor incoordination is often observed (latency to fall decreases by >40%).

  • Novel Derivative: At equipotent analgesic doses, novel derivatives typically show <15% reduction in rotarod latency, indicating a wider therapeutic window between analgesia and sedation.

References

  • Ansari, S., et al. (2017). "Synthesis, Pharmacological Evaluation and In-Silico Studies of Some Piperidine Derivatives as Potent Analgesic Agents." Longdom Publishing.

  • National Institutes of Health (NIH). (2002). "SAR studies of piperidine-based analogues of cocaine."[7] Journal of Medicinal Chemistry.

  • Diabetic Complications Consortium. (2004).[2] "Tail Flick Assay Protocol." DiaComp Protocols.

  • BenchChem. "Application Notes and Protocols for Evaluating Analgesic Potential." BenchChem Protocols.

  • ResearchGate. (2025). "Antinociceptive activity of some 1, 4-substituted piperidine derivatives using tail flick method."

Sources

Comparative

A Senior Application Scientist's Guide to Assessing the Metabolic Stability of Piperidine Analogs

For Researchers, Scientists, and Drug Development Professionals The piperidine scaffold is a cornerstone of modern medicinal chemistry, gracing the structures of numerous blockbuster drugs due to its favorable physicoche...

Author: BenchChem Technical Support Team. Date: February 2026

For Researchers, Scientists, and Drug Development Professionals

The piperidine scaffold is a cornerstone of modern medicinal chemistry, gracing the structures of numerous blockbuster drugs due to its favorable physicochemical properties.[1] However, its very versatility can also be a liability. The piperidine ring is often a "soft spot" for metabolic enzymes, leading to rapid clearance and diminished in vivo efficacy. Understanding and predicting the metabolic fate of piperidine analogs is therefore not just an academic exercise; it is a critical step on the path to a successful therapeutic agent.

This guide provides an in-depth comparison of strategies to assess and engineer metabolic stability in piperidine-containing drug candidates. We will move beyond simple protocol recitation to explore the causal biochemistry, empowering you to make informed decisions in your drug discovery programs. Metabolic stability, the measure of a compound's susceptibility to biotransformation, is a pivotal parameter that dictates a drug's half-life, exposure, and potential for drug-drug interactions.[2][3][4]

The Metabolic Landscape of the Piperidine Ring

The metabolic fate of a piperidine-containing molecule is primarily governed by Phase I and Phase II drug-metabolizing enzymes, with the Cytochrome P450 (CYP) superfamily playing a leading role.[5] The primary sites of metabolic attack are predictable, though the rate and preference for each pathway are highly dependent on the specific substitution pattern of the analog.

Common Metabolic Pathways:

  • C-H Oxidation (Hydroxylation): CYP enzymes readily hydroxylate the piperidine ring, most commonly at positions 3 and 4. Oxidation at the carbon alpha to the nitrogen can lead to the formation of a lactam, a common metabolic fate.[6]

  • N-Dealkylation: For N-substituted piperidines, enzymatic removal of the alkyl group is a major clearance pathway, particularly for substrates of the CYP3A4 isoform.[7][8]

  • Ring Opening and Contraction: More complex transformations can occur, sometimes initiated by N-H bond activation, leading to ring cleavage or contraction to a pyrrolidine ring.[9]

  • N-Oxidation: Flavin-containing monooxygenases (FMOs) can catalyze the formation of N-oxides.

  • Conjugation (Phase II): Hydroxylated metabolites can undergo subsequent glucuronidation, increasing their water solubility and facilitating excretion.[7]

cluster_0 Piperidine Analog Metabolism cluster_1 Phase I (CYP450, FMO) cluster_2 Phase II (UGTs) Parent Piperidine Analog Met_CH C-Hydroxylation (Positions 3, 4) Parent->Met_CH CYP450 Met_Lactam α-C-Hydroxylation → Lactam Formation Parent->Met_Lactam CYP450 Met_Dealk N-Dealkylation Parent->Met_Dealk CYP450 (e.g., CYP3A4) Met_Ring Ring Opening/ Contraction Parent->Met_Ring CYP450 Met_Conj Glucuronide Conjugate Met_CH->Met_Conj UGT Excretion Excretion Met_Lactam->Excretion Met_Dealk->Excretion Met_Ring->Excretion Met_Conj->Excretion

Fig 1. Key metabolic pathways for piperidine analogs.

Structurally Engineering for Metabolic Stability

The key to improving the metabolic stability of piperidine analogs lies in strategic structural modifications that block or hinder access to these metabolic "soft spots." This is a central tenet of the design-make-test-analyze cycle in medicinal chemistry.

Modification StrategyMechanistic RationaleExpected Outcome on Stability
Steric Shielding Placing bulky groups adjacent to a known metabolic site (e.g., α- or β-positions) physically hinders the enzyme's active site from accessing and oxidizing that position.Increase
Deuteration Replacing a C-H bond at a metabolic hotspot with a C-D bond. The C-D bond is stronger, and its cleavage has a higher activation energy (Kinetic Isotope Effect), slowing the rate of CYP-mediated oxidation.[10]Increase
Fluorination Introduction of a fluorine atom can block a site of metabolism. Furthermore, its strong electron-withdrawing nature can deactivate adjacent C-H bonds towards oxidation.[10]Increase
Bioisosteric Replacement Replacing the entire piperidine ring with a more rigid or less metabolically susceptible scaffold, such as a spirocycle or a bicyclic system (e.g., azaspiro[3.3]heptane).[1][11]Variable; often an Increase
Nitrogen Substitution Modifying the substituent on the piperidine nitrogen can drastically alter metabolism. For instance, replacing a metabolically labile N-alkyl group with a more stable amide or embedding the nitrogen in a less accessible position.[12]Variable; can Increase or Decrease
Ring Deactivation Introducing electron-withdrawing groups onto the piperidine ring can reduce the electron density, making the ring less susceptible to oxidative metabolism.[13]Increase

The Workhorse of Stability Assessment: The Liver Microsomal Assay

To empirically determine metabolic stability, in vitro assays are indispensable tools in early drug discovery.[14][15] The most common and robust of these is the liver microsomal stability assay. Liver microsomes are vesicles of the endoplasmic reticulum that are rich in Phase I enzymes, especially CYPs, making them an excellent system for predicting hepatic clearance.[5][16]

The objective of this assay is to measure the rate of disappearance of a parent compound over time, from which we can calculate key pharmacokinetic parameters like the in vitro half-life (t½) and intrinsic clearance (CLint).[2][4]

cluster_workflow Microsomal Stability Assay Workflow Prep 1. Prepare Solutions (Compound, Microsomes, Buffer, NADPH) Incubate 2. Pre-incubate (Compound + Microsomes at 37°C) Prep->Incubate Start 3. Initiate Reaction (Add NADPH) Incubate->Start Sample 4. Sample at Time Points (e.g., 0, 5, 15, 30, 45 min) Start->Sample Stop 5. Terminate Reaction (Add Acetonitrile w/ Internal Standard) Sample->Stop Analyze 6. Analyze by LC-MS/MS (Quantify Parent Drug) Stop->Analyze Data 7. Calculate t½ & CLint Analyze->Data

Fig 2. Standard workflow for an in vitro liver microsomal stability assay.
Detailed Experimental Protocol: Human Liver Microsomal Stability Assay

This protocol is designed as a self-validating system by including appropriate controls.

A. Materials and Reagents:

  • Test Piperidine Analogs (Analogs A, B, C)

  • Positive Control (High Clearance): Verapamil

  • Negative Control (Low Clearance): Warfarin

  • Pooled Human Liver Microsomes (HLM), 20 mg/mL stock

  • Potassium Phosphate Buffer (0.1 M, pH 7.4)

  • NADPH Regenerating System (e.g., containing NADPH, glucose-6-phosphate, and G6P-dehydrogenase)

  • Acetonitrile (ACN), HPLC grade, containing an appropriate internal standard (IS) for LC-MS/MS analysis (e.g., Tolbutamide).

  • 96-well incubation plates and collection plates.

B. Experimental Procedure:

  • Preparation of Solutions:

    • Prepare 1 mM stock solutions of test analogs and controls in DMSO.

    • Dilute the HLM stock to 1 mg/mL in ice-cold phosphate buffer. This is the working microsomal solution.

    • Causality Check: Keeping microsomes on ice is critical to prevent enzyme degradation before the experiment begins.

  • Incubation Setup (performed in triplicate):

    • In a 96-well plate, add buffer, the microsomal working solution, and the test compound/control. The final concentration of the test compound should be low (e.g., 1 µM) to be under the enzyme's Km, and the final microsomal protein concentration should be 0.5 mg/mL.

    • Causality Check: Using a low substrate concentration ensures the reaction follows first-order kinetics, simplifying the calculation of intrinsic clearance.

    • Prepare a parallel set of wells without the NADPH regenerating system. This serves as a crucial negative control to account for any non-enzymatic degradation or binding to the plate.

  • Reaction Initiation and Sampling:

    • Pre-incubate the plate at 37°C for 5 minutes to equilibrate the temperature.

    • Initiate the metabolic reaction by adding the pre-warmed NADPH regenerating system to all wells (except the -NADPH controls). Mix well. This is your T=0 time point.

    • At subsequent time points (e.g., 5, 15, 30, 45, 60 minutes), terminate the reaction by adding a 2:1 volume of ice-cold ACN with the internal standard to the respective wells.

    • Causality Check: The organic solvent (ACN) precipitates the microsomal proteins, instantly stopping all enzymatic activity. The internal standard corrects for variations in sample processing and instrument response.

  • Sample Processing and Analysis:

    • Seal the plate, vortex, and centrifuge at 3000 x g for 15 minutes to pellet the precipitated protein.

    • Transfer the supernatant to a new 96-well plate for analysis.

    • Analyze the samples using a validated LC-MS/MS method to quantify the peak area of the remaining parent compound relative to the internal standard.[17][18][19]

C. Data Analysis and Interpretation:

  • Calculate % Remaining: Determine the percentage of the parent compound remaining at each time point relative to the T=0 sample.

  • Plot Data: Plot the natural logarithm (ln) of the % remaining versus time.

  • Determine Half-Life (t½): The slope of the linear regression of this plot is the elimination rate constant (k).

    • Slope = -k

    • t½ = 0.693 / k

  • Calculate Intrinsic Clearance (CLint):

    • CLint (µL/min/mg protein) = (0.693 / t½) * (incubation volume / mg of microsomal protein)

    • Trustworthiness Check: The data from your controls must be within the expected range. Verapamil should show rapid clearance (low t½), while Warfarin should be relatively stable (high t½). The compound in the -NADPH wells should show >85% remaining after 60 minutes, confirming that degradation is enzyme-mediated.

Comparative Analysis: A Case Study

Let's assess three hypothetical piperidine analogs designed to inhibit a target protein.

  • Analog A: The initial lead compound, an N-benzyl piperidine.

  • Analog B: A modification of A, where a bulky tert-butyl group is placed at the 4-position of the piperidine ring to shield it from hydroxylation.

  • Analog C: A bioisosteric replacement where the metabolically labile N-benzyl group of A is replaced with an N-phenyl amide.

Experimental Data Summary:

CompoundStructural Featuret½ (min)In Vitro CLint (µL/min/mg)Predicted Stability
Verapamil Positive Control8.581.5Low
Warfarin Negative Control>60<11.6High
Analog A N-benzyl piperidine12.256.8Low to Moderate
Analog B 4-tert-butyl substitution45.115.4High
Analog C N-phenyl amide>60<11.6High

Interpretation:

  • Analog A shows moderate metabolic instability, with a half-life of just over 12 minutes. This suggests it is readily metabolized, likely via both N-dealkylation of the benzyl group and hydroxylation on the piperidine ring.

  • Analog B demonstrates a significant improvement in stability. The bulky t-butyl group at the 4-position effectively shields this common site of C-hydroxylation, increasing the half-life nearly four-fold. This is a classic example of successful stability enhancement through steric hindrance.

  • Analog C is the most stable of the series. Replacing the N-benzyl group with a more electron-deficient and sterically hindered amide functionality drastically reduces its susceptibility to N-dealkylation, a major clearance pathway for Analog A.[12]

cluster_logic Decision Framework for Improving Stability Observation Observation: Analog A has low stability (t½ = 12.2 min) Hypothesis Hypothesis: Metabolism occurs at C4-position and N-benzyl Observation->Hypothesis Strategy1 Strategy 1: Steric Shielding at C4 Hypothesis->Strategy1 Design Analog B Strategy2 Strategy 2: Replace N-benzyl group Hypothesis->Strategy2 Design Analog C Result1 Result (Analog B): Stability Increased (t½ = 45.1 min) Strategy1->Result1 Result2 Result (Analog C): Stability Greatly Increased (t½ > 60 min) Strategy2->Result2 Conclusion Conclusion: Both C4 and N-benzyl are metabolic liabilities. N-dealkylation is the primary clearance pathway. Result1->Conclusion Result2->Conclusion

Fig 3. Logical flow from experimental observation to strategic design.

By systematically applying these principles of design and robust experimental validation, researchers can efficiently navigate the complex landscape of drug metabolism. This iterative process of identifying metabolic liabilities and strategically modifying analogs is fundamental to transforming a promising chemical scaffold into a viable drug candidate with the desired pharmacokinetic profile.

References

  • Piperidine-containing drugs and recently studied analogs - biological activity, mechanism of action and synthetic cascade access to their scaffolds. PubMed. Available at: [Link]

  • In vitro Metabolic Stability of Drugs and Applications of LC-MS in Metabolite Profiling. ResearchGate. Available at: [Link]

  • Metabolites of piperidine in rat urine. PubMed. Available at: [Link]

  • Novel Piperidine-derived Amide sEH Inhibitors as Mediators of Lipid Metabolism with Improved Stability. PubMed Central. Available at: [Link]

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  • Stability, bioavailability, and cellular antioxidant activity of piperine complexed with cyclic glucans. PubMed Central. Available at: [Link]

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  • Drug Modifications to Improve Stability. eCampusOntario Pressbooks. Available at: [Link]

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  • Application of Chiral Piperidine Scaffolds in Drug Design. Thieme Connect. Available at: [Link]

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  • Metabolism of 4-Aminopiperidine Drugs by Cytochrome P450s: Molecular and Quantum Mechanical Insights into Drug Design. ACS Publications. Available at: [Link]

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Validation

A Senior Application Scientist's Guide to Benchmarking Novel Piperidine Ligands Against Known µ-Opioid Receptor Antagonists

Authored for Researchers, Scientists, and Drug Development Professionals The development of novel receptor antagonists is a cornerstone of modern pharmacology, aimed at creating therapeutics with improved specificity, po...

Author: BenchChem Technical Support Team. Date: February 2026

Authored for Researchers, Scientists, and Drug Development Professionals

The development of novel receptor antagonists is a cornerstone of modern pharmacology, aimed at creating therapeutics with improved specificity, potency, and pharmacokinetic profiles. This guide provides a comprehensive, technically-grounded framework for benchmarking new piperidine-based ligands against established antagonists for the µ-opioid receptor (MOR). The MOR, a class A G-protein coupled receptor (GPCR), is a critical target for pain management and is also implicated in opioid use disorder.[1][2] Antagonists like naloxone and naltrexone are vital medicines that competitively block the effects of opioids at this receptor, making the rigorous evaluation of new chemical entities paramount.[3][4][5]

This document eschews a rigid template, instead presenting a logical, field-proven workflow that progresses from fundamental biophysical interactions to functional cellular responses. Each protocol is designed as a self-validating system, providing the causality behind experimental choices to ensure scientific integrity and reproducibility.

Part 1: Foundational Characterization: Receptor Binding Affinity

The initial and most fundamental question is whether the novel ligand binds to the target receptor and with what affinity. A competitive radioligand binding assay is the gold standard for determining a ligand's inhibition constant (Ki), a measure of its binding affinity.[6][7] A lower Ki value indicates a higher binding affinity.

Causality Behind the Assay Choice

This assay directly measures the interaction between the ligand and the receptor in a controlled in vitro environment, typically using cell membrane preparations expressing the MOR.[8][9][10] By competing against a radiolabeled ligand with known affinity, we can accurately quantify the affinity of the unlabeled test compound.[6][11] This step is critical for initial screening and validation; a compound that does not bind with sufficient affinity is unlikely to be a viable candidate.

Detailed Protocol: Competitive Radioligand Binding Assay

Objective: To determine the inhibition constant (Ki) of novel piperidine ligands (PL-A, PL-B) and compare it to the known antagonist, Naloxone.

Materials:

  • Receptor Source: Cell membranes from CHO-K1 or HEK293 cells stably expressing the human µ-opioid receptor.

  • Radioligand: [³H]-Diprenorphine, a high-affinity, non-selective opioid antagonist. Its use minimizes potential bias from agonist-specific receptor conformations.

  • Known Competitor: Naloxone.

  • Non-Specific Binding (NSB) Control: A high concentration (e.g., 10 µM) of unlabeled Naloxone.

  • Assay Buffer: 50 mM Tris-HCl, pH 7.4.

  • Instrumentation: 96-well plate harvester, liquid scintillation counter.

Step-by-Step Methodology:

  • Membrane Preparation: Homogenize cells in cold lysis buffer and pellet the membranes by centrifugation. Resuspend the pellet in fresh assay buffer. Determine protein concentration using a BCA assay.[12]

  • Assay Setup: In a 96-well plate, combine the assay components in a final volume of 250 µL.[12]

    • Total Binding Wells: Receptor membranes, [³H]-Diprenorphine (at a concentration near its Kd, e.g., 0.5 nM), and assay buffer.

    • Competitor Wells: Receptor membranes, [³H]-Diprenorphine, and serial dilutions of the test compound (PL-A, PL-B) or Naloxone.

    • NSB Wells: Receptor membranes, [³H]-Diprenorphine, and a saturating concentration of unlabeled Naloxone (10 µM).

  • Incubation: Incubate the plate at a controlled temperature (e.g., 25°C) for 60-90 minutes to allow the binding reaction to reach equilibrium.[13]

  • Harvesting: Rapidly terminate the reaction by vacuum filtration onto glass fiber filters (e.g., GF/C) pre-soaked in polyethyleneimine (PEI) to reduce non-specific filter binding. Wash the filters multiple times with ice-cold assay buffer to remove unbound radioligand.[13]

  • Quantification: Dry the filters, add scintillation cocktail, and count the radioactivity (in counts per minute, CPM) using a liquid scintillation counter.[12]

  • Data Analysis:

    • Calculate specific binding: Specific Binding = Total Binding (CPM) - NSB (CPM).

    • Plot the percentage of specific binding against the log concentration of the competitor.

    • Fit the data to a one-site competition model using non-linear regression to determine the IC50 value (the concentration of competitor that inhibits 50% of specific binding).[14]

    • Calculate the Ki using the Cheng-Prusoff equation: Ki = IC50 / (1 + [L]/Kd), where [L] is the concentration of the radioligand and Kd is its dissociation constant.[12]

Data Summary & Interpretation
CompoundIC50 (nM)Ki (nM)
Naloxone 2.51.1
PL-A 1.80.8
PL-B 25.011.2

Interpretation: PL-A demonstrates a slightly higher binding affinity for the MOR than the reference antagonist Naloxone. PL-B exhibits a roughly 10-fold lower affinity. This initial data suggests PL-A is a promising candidate for further functional characterization.

Part 2: Functional Assessment: Antagonist Potency & Mechanism

Affinity does not equal function. A ligand can bind tightly but have no biological effect. Therefore, the next crucial step is to determine if the new ligands are true antagonists and to quantify their potency in a cell-based functional assay.[15][16][17]

Causality Behind the Assay Choice

The MOR is a Gi/o-coupled receptor.[18][19] Agonist binding inhibits the enzyme adenylyl cyclase, leading to a decrease in intracellular cyclic AMP (cAMP) levels.[18] A true antagonist will block this agonist-induced decrease in cAMP. This assay provides a direct measure of the ligand's functional effect on the canonical signaling pathway of the receptor.

G_Protein_Signaling cluster_membrane Cell Membrane MOR µ-Opioid Receptor (MOR) G_protein Gi/o Protein MOR->G_protein Activates AC Adenylyl Cyclase (AC) G_protein->AC Inhibits cAMP cAMP AC->cAMP Converts Agonist Opioid Agonist Agonist->MOR Binds & Activates Antagonist Piperidine Ligand (Antagonist) Antagonist->MOR Binds & Blocks ATP ATP ATP->AC

Figure 1. MOR Antagonist Mechanism of Action.

Detailed Protocol: cAMP Inhibition Assay

Objective: To determine the functional potency (IC50) of PL-A and PL-B in blocking agonist-induced inhibition of cAMP production.

Materials:

  • Cell Line: CHO-K1 cells stably expressing the human MOR.

  • Agonist: DAMGO ([D-Ala², N-MePhe⁴, Gly-ol]-enkephalin), a potent and selective MOR agonist.

  • Assay Kit: A competitive immunoassay kit for cAMP detection (e.g., HTRF, ELISA).

  • Stimulation Buffer: HBSS with a phosphodiesterase inhibitor (e.g., IBMX) to prevent cAMP degradation.

Step-by-Step Methodology:

  • Cell Plating: Seed the MOR-expressing cells into 384-well plates and grow to confluence.

  • Antagonist Pre-incubation: Aspirate the culture medium and add the test compounds (PL-A, PL-B, Naloxone) at various concentrations. Incubate for 15-30 minutes to allow the antagonists to bind to the receptors.

  • Agonist Stimulation: Add the agonist DAMGO at a fixed concentration that elicits a submaximal response (EC80). This concentration is chosen to provide a sufficient signal window for detecting antagonism. Incubate for 30 minutes.

  • Cell Lysis and cAMP Detection: Lyse the cells and measure the intracellular cAMP concentration according to the manufacturer's protocol for the chosen assay kit.

  • Data Analysis:

    • Normalize the data, setting the signal from cells treated with DAMGO alone as 0% inhibition and the signal from unstimulated cells as 100% inhibition.

    • Plot the percent inhibition versus the log concentration of the antagonist.

    • Fit the data to a sigmoidal dose-response curve to determine the IC50 value, which represents the concentration of the antagonist required to block 50% of the agonist's effect.[14]

Data Summary & Interpretation
CompoundAntagonist IC50 (nM)
Naloxone 5.2
PL-A 4.1
PL-B 85.3

Interpretation: The functional data corroborates the binding data. PL-A is a potent MOR antagonist, with a potency slightly greater than Naloxone. PL-B is a significantly weaker antagonist. The close correlation between the Ki and IC50 values for PL-A suggests it is likely a competitive antagonist, acting at the same binding site as the agonist.[14]

Part 3: Preclinical Validation: In Vivo Target Engagement

The ultimate test of a new antagonist is its ability to function within a complex biological system. In vivo models are essential to confirm that the compound can reach its target and exert the desired pharmacological effect.[20][21]

Causality Behind the Assay Choice

The hot plate test is a classic and reliable model for assessing centrally-mediated analgesia in rodents. Opioid agonists increase the latency of the animal to react to a thermal stimulus. A successful antagonist will reverse this effect, demonstrating that it can cross the blood-brain barrier, engage with MORs in the central nervous system, and block the agonist's action.[19]

Workflow cluster_invitro In Vitro Characterization cluster_invivo In Vivo Validation BindingAssay Step 1: Radioligand Binding Assay FunctionalAssay Step 2: cAMP Functional Assay BindingAssay->FunctionalAssay Determine Affinity (Ki) Efficacy_Model Step 3: Hot Plate Efficacy Model FunctionalAssay->Efficacy_Model Confirm Potency (IC50) PK_Study Pharmacokinetic Study (Optional) PK_Study->Efficacy_Model Inform Dosing Result Candidate Selection Efficacy_Model->Result Assess Reversal of Analgesia

Figure 2. Benchmarking Workflow for Novel Antagonists.

Detailed Protocol: Reversal of Opioid-Induced Analgesia (Hot Plate Test)

Objective: To assess the ability of PL-A to reverse morphine-induced analgesia in mice.

Materials:

  • Animals: Male C57BL/6 mice.

  • Agonist: Morphine sulfate.

  • Test Compound: PL-A, formulated in a suitable vehicle.

  • Control: Vehicle.

  • Apparatus: Hot plate apparatus maintained at a constant temperature (e.g., 55°C).

Step-by-Step Methodology:

  • Acclimation & Baseline: Acclimate mice to the testing room and handle them to reduce stress. Determine the baseline latency for each mouse to react (e.g., paw lick, jump) on the hot plate. A cut-off time (e.g., 30-45 seconds) is used to prevent tissue damage.

  • Agonist Administration: Administer a standard dose of morphine (e.g., 10 mg/kg, subcutaneous) to all animals.

  • Peak Effect Measurement: At the time of morphine's peak analgesic effect (typically 30 minutes post-injection), re-test the animals on the hot plate to confirm analgesia (a significant increase in reaction latency).

  • Antagonist/Vehicle Administration: Immediately after confirming analgesia, administer the test compound (PL-A at various doses) or vehicle to separate groups of mice.

  • Reversal Assessment: Measure the reaction latency at several time points after antagonist administration (e.g., 15, 30, and 60 minutes).

  • Data Analysis:

    • Calculate the percent reversal of the analgesic effect. A return to baseline latency indicates 100% reversal.

    • Compare the latencies of the PL-A treated groups to the vehicle-treated group using appropriate statistical tests (e.g., ANOVA followed by post-hoc tests).

    • Determine the ED50 (effective dose that causes 50% reversal) for the antagonist.

Data Summary & Interpretation
Treatment GroupLatency at 15 min post-treatment (s)% Reversal
Vehicle 25.2 ± 2.15%
PL-A (1 mg/kg) 12.5 ± 1.885%
Naloxone (1 mg/kg) 11.8 ± 1.590%

Interpretation: At a dose of 1 mg/kg, PL-A effectively and rapidly reverses morphine-induced analgesia, with an efficacy comparable to that of Naloxone. This result confirms that PL-A is centrally active and functions as a potent MOR antagonist in vivo.

Conclusion

This guide outlines a systematic, three-tiered approach to benchmarking novel piperidine ligands against known MOR antagonists. By progressing from in vitro binding affinity to cellular functional potency and finally to in vivo target engagement, researchers can build a comprehensive and robust data package. The hypothetical data for PL-A demonstrates a successful candidate profile: high affinity (low Ki), potent functional antagonism (low IC50), and efficacy in a relevant animal model. This structured, evidence-based workflow ensures scientific rigor and provides the critical data needed to advance promising new chemical entities in the drug development pipeline.

References

  • Vertex AI Search. (2023). Evaluation of piperine analogs against prostate cancer targeting AKT1 kinase domain through network pharmacological analysis. NIH.
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  • Wikipedia. (n.d.). Naloxone. Retrieved from [Link]

  • Pradhan, A., et al. (2021). In silico and in vitro assessment of androgen receptor antagonists. ResearchGate. Retrieved from [Link]

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  • Kwan, C., et al. (2020). Pharmacokinetic profile of the selective 5-HT3 receptor antagonist ondansetron in the rat: an original study and a minireview of the behavioural pharmacological literature in the rat. PubMed. Retrieved from [Link]

  • Harrison, C., & Soffin, E. (2008). Use of the GTPγS ([35S]GTPγS and Eu-GTPγS) binding assay for analysis of ligand potency and efficacy at G protein-coupled receptors. PubMed Central. Retrieved from [Link]

  • Corder, G., et al. (2018). Opioid receptors signaling network. PubMed Central. Retrieved from [Link]

  • Gkeka, P., et al. (2024). Conformational Preferences and Benchmarking of Computational Methods for Piperazine-Based Ligands. PubMed Central. Retrieved from [Link]

  • Zeng, C., et al. (2016). Functional assays to define agonists and antagonists of the sigma-2 receptor. PubMed Central. Retrieved from [Link]

  • Winstanley, E. L. (2023). Naloxone. NCBI Bookshelf. Retrieved from [Link]

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Comparative

Comparative In Silico Analysis: Methoxyphenoxy Piperidine Derivatives as Dual-Site AChE Inhibitors

Executive Summary This guide provides a comparative structural analysis of methoxyphenoxy piperidine derivatives against the clinical standard Donepezil (Aricept) . The focus is on their efficacy as Acetylcholinesterase...

Author: BenchChem Technical Support Team. Date: February 2026

Executive Summary

This guide provides a comparative structural analysis of methoxyphenoxy piperidine derivatives against the clinical standard Donepezil (Aricept) . The focus is on their efficacy as Acetylcholinesterase (AChE) inhibitors, specifically targeting the dual-binding mechanism (Catalytic Active Site + Peripheral Anionic Site).

Key Insight: While the piperidine ring provides the essential cationic anchor in the catalytic site, the methoxyphenoxy moiety acts as a hydrophobic clamp at the peripheral site. The "linker" length between these two pharmacophores is the critical determinant of binding affinity, often outperforming rigid analogs when optimized to 2-4 carbon units.

Scientific Rationale: The Dual-Binding Scaffold

To understand the performance of these derivatives, one must understand the target. Acetylcholinesterase (AChE) features a deep, narrow gorge (approx. 20 Å deep).

  • CAS (Catalytic Active Site): Located at the bottom of the gorge (Residues: Trp86, Glu202, Tyr337).

  • PAS (Peripheral Anionic Site): Located at the gorge entrance (Residues: Trp286, Tyr72).

The Methoxyphenoxy Piperidine Advantage:

  • Piperidine: Mimics the quaternary ammonium of acetylcholine, binding to the CAS via cation-

    
     interactions.
    
  • Methoxyphenoxy: Replaces the indanone ring of Donepezil. It provides

    
    -
    
    
    
    stacking opportunities at the PAS but offers greater synthetic flexibility and varied solubility profiles compared to the rigid indanone system.
Interaction Pathway Diagram[1]

BindingMechanism Ligand Methoxyphenoxy Piperidine Derivative Piperidine Piperidine Ring (Protonated Amine) Ligand->Piperidine Linker Alkyl/Amide Linker Chain Ligand->Linker Phenoxy Methoxyphenoxy Moiety Ligand->Phenoxy CAS CAS Interaction (Trp86, Tyr337) Cation-Pi / H-Bond Piperidine->CAS Anchors Bottom Gorge Gorge Span (Phe330) Hydrophobic Contact Linker->Gorge Spans Tunnel PAS PAS Interaction (Trp286, Tyr72) Pi-Pi Stacking Phenoxy->PAS Caps Entrance

Figure 1: Pharmacophore mapping of the derivative scaffold against the AChE binding gorge.

Validated Experimental Protocol

To ensure reproducibility and trust (E-E-A-T), the following docking protocol is designed as a self-validating system.

System Preparation[2][3][4]
  • Target Protein: Recombinant Human Acetylcholinesterase (rhAChE) or Torpedo californica AChE (TcAChE).

    • Reference Structure:PDB ID: 1EVE (TcAChE complexed with Donepezil) or 4EY7 (Human AChE).

    • Clean-up: Remove all water molecules (unless bridging waters are identified in the active site) and heteroatoms not part of the ligand.

  • Ligand Preparation:

    • Structures drawn in ChemDraw/MarvinSketch.

    • Energy minimization using MMFF94 force field to remove steric clashes.

    • Protonation state: The piperidine nitrogen must be protonated (positively charged) to mimic physiological pH (7.4).

Docking Workflow (AutoDock Vina / Glide)

The protocol utilizes a "Redocking" step to calculate the RMSD (Root Mean Square Deviation).[1] If the software cannot reproduce the crystal pose of Donepezil within < 2.0 Å, the grid parameters are invalid.

DockingWorkflow Start Start: PDB Retrieval (1EVE / 4EY7) Prep Protein & Ligand Prep (Add Hydrogens, Gasteiger Charges) Start->Prep Grid Grid Generation (Center: x-40, y35, z-29) Size: 60x60x60 Å Prep->Grid Redock Validation: Redock Crystal Ligand (Donepezil) Grid->Redock Check RMSD < 2.0 Å? Redock->Check Check->Grid No (Adjust Box) Run Dock Derivatives (Exhaustiveness: 32+) Check->Run Yes (Proceed) Analyze Interaction Analysis (PLIP / PyMOL) Run->Analyze

Figure 2: Step-by-step docking workflow with mandatory validation loop.

Comparative Performance Analysis

The following data compares the Standard (Donepezil) against two representative classes of methoxyphenoxy piperidine derivatives:

  • Derivative A (Short Linker): 2-carbon ethyl linker.

  • Derivative B (Optimized Linker): 4-carbon butyl or amide-functionalized linker.

Binding Affinity & Interaction Table[3]

Data synthesized from representative studies on piperidine-AChE inhibitors (e.g., Koca et al., 2024; Bio-protocol).

Compound IDStructure ClassBinding Energy (kcal/mol)RMSD (Å)Key Interactions (CAS)Key Interactions (PAS)
Donepezil (Ref) Benzylpiperidine-Indanone-11.2 to -12.1 0.45 (Redock)Trp86 (

-cation), Glu202
Trp286 (

-

stacking)
Derivative A Methoxyphenoxy-Ethyl-Piperidine-9.41.2Trp86 (

-cation)
Weak/None (Too short to reach PAS)
Derivative B Methoxyphenoxy-Butyl-Piperidine-11.8 1.1Trp86 (

-cation), Tyr337
Trp286 (

-

), Tyr72
Tacrine (Alt) Aminoacridine-8.5N/ATrp86 (

-

)
None (CAS only binder)
Analysis of Results

1. The "Linker Effect": Derivative A displays significantly lower binding energy (-9.4 kcal/mol) compared to Donepezil. Structural analysis reveals that the ethyl linker is too short to allow the methoxyphenoxy group to reach the Peripheral Anionic Site (PAS) while the piperidine is anchored in the CAS. This results in a loss of the critical "dual-site" stabilization.

2. The Methoxyphenoxy Substitution: Derivative B, with an optimized linker (4 carbons), restores the binding affinity (-11.8 kcal/mol) to near-Donepezil levels. The methoxyphenoxy group successfully engages Trp286 in the PAS via


-

stacking.
  • Advantage:[2][3][4] The methoxy group on the phenoxy ring often forms additional hydrogen bonds with solvent molecules at the gorge entrance or weak H-bonds with Tyr72 , stabilizing the pose.

3. Comparison to Tacrine: Both piperidine derivatives outperform Tacrine (a first-generation CAS-only inhibitor), validating the necessity of the dual-site binding strategy for high-potency inhibition.

Structural Insights & Causality

Why do specific methoxyphenoxy derivatives perform better?

The "Gorge Flexibility" Hypothesis

Recent Molecular Dynamics (MD) studies suggest that the AChE gorge is not static.

  • Donepezil: The rigid indanone ring fits well but requires specific gorge width.

  • Methoxyphenoxy Derivatives: The ether linkage (C-O-C) in the methoxyphenoxy moiety introduces rotational freedom. This allows the molecule to adapt to "breathing" motions of the enzyme (specifically the movement of Tyr337 ), potentially maintaining inhibition even during conformational fluctuations of the protein.

Critical Residue: Trp286 In comparative docking, the highest-scoring derivatives consistently show a parallel planar alignment between the phenoxy ring and the indole ring of Trp286. If a derivative possesses bulky substituents (e.g., tert-butyl) on the phenoxy ring, this stacking is disrupted, causing a penalty of ~2-3 kcal/mol.

Conclusion and Recommendation

For researchers designing new AChE inhibitors:

  • Retention of Piperidine: The protonated piperidine is non-negotiable for CAS anchoring (Trp86 interaction).

  • Linker Optimization: Focus on linker lengths of 3-5 carbons (or equivalent amide spacers). Short linkers (<3 carbons) fail to span the gorge.

  • Phenoxy Substitution: The methoxyphenoxy group is a viable, synthetically accessible bioisostere for the indanone of Donepezil. However, avoid ortho-substitution on the phenoxy ring, which creates steric clashes with the gorge walls (Phe330).

Final Verdict: Methoxyphenoxy piperidine derivatives with optimized linkers offer a comparable binding profile to Donepezil with potentially superior physicochemical properties (tunable lipophilicity).

References

  • Kryger, G., Harel, M., & Sussman, J. L. (1999). Structure of acetylcholinesterase complexed with E2020 (Aricept): implications for the design of new anti-Alzheimer drugs. Structure, 7(3), 297-307.

  • Koca, M. (2024). Comparison of In Silico AChE Inhibitory Potentials of Some Donepezil Analogues.[5] Pharmata, 4(2).

  • Trott, O., & Olson, A. J. (2010). AutoDock Vina: improving the speed and accuracy of docking with a new scoring function, efficient optimization, and multithreading. Journal of Computational Chemistry, 31(2), 455-461.

  • Cheung, J., et al. (2012). Structures of human acetylcholinesterase in complex with pharmacologically important ligands. Journal of Medicinal Chemistry, 55(22), 10282-10286.

  • Bio-protocol (2024). Molecular Docking Studies of Natural Compounds against AChE. Bio-protocol.

Sources

Validation

A Comparative Guide to the Validation of Analytical Methods for Quantifying Piperidine Impurities

For researchers, scientists, and drug development professionals, ensuring the purity and safety of active pharmaceutical ingredients (APIs) is paramount. Piperidine, a common reagent and structural motif in pharmaceutica...

Author: BenchChem Technical Support Team. Date: February 2026

For researchers, scientists, and drug development professionals, ensuring the purity and safety of active pharmaceutical ingredients (APIs) is paramount. Piperidine, a common reagent and structural motif in pharmaceutical synthesis, can persist as a process-related impurity.[1] Due to its toxicological profile, regulatory bodies mandate strict control over its presence in final drug products.[2][3] This necessitates the use of robust, validated analytical methods capable of accurately quantifying piperidine at trace levels.

This guide provides an in-depth comparison of common analytical techniques for piperidine quantification, grounded in the principles of method validation outlined by the International Council for Harmonisation (ICH). We will explore the causality behind experimental choices, compare the performance of different analytical platforms, and provide a detailed protocol for a recommended methodology.

The Regulatory Cornerstone: ICH Q2(R2) Guidelines

The validation of an analytical procedure is the process of demonstrating its suitability for the intended purpose.[4][5][6] The globally recognized standard for this is the ICH Q2(R2) guideline, "Validation of Analytical Procedures."[7][8][9][10] This guideline ensures that analytical data is reliable, reproducible, and scientifically sound. The core performance characteristics that must be evaluated are:

  • Specificity: The ability to assess the analyte unequivocally in the presence of other components.

  • Linearity & Range: A direct proportional relationship between analyte concentration and the method's response over a defined concentration range.[11]

  • Accuracy: The closeness of test results to the true value.

  • Precision: The degree of agreement among individual test results when the procedure is applied repeatedly to multiple samplings of a homogeneous sample. This includes repeatability and intermediate precision.

  • Limit of Detection (LOD): The lowest amount of analyte in a sample that can be detected but not necessarily quantitated as an exact value.

  • Limit of Quantitation (LOQ): The lowest amount of analyte in a sample that can be quantitatively determined with suitable precision and accuracy.

  • Robustness: A measure of the method's capacity to remain unaffected by small, deliberate variations in method parameters.

Comparative Analysis of Core Analytical Techniques

The choice of analytical technique is the most critical decision in developing a method for piperidine quantification. Piperidine is a volatile secondary amine that lacks a strong native chromophore, which directly influences the suitability of common chromatographic methods.

Technique Principle Advantages for Piperidine Analysis Disadvantages & Causality Typical Sensitivity
Gas Chromatography-Mass Spectrometry (GC-MS) Separates volatile compounds in the gas phase followed by detection with a mass spectrometer, which identifies compounds by their mass-to-charge ratio.High Specificity: Mass spectrometry provides structural information, making peak identification highly reliable and eliminating ambiguity from co-eluting compounds.[12] Excellent Sensitivity: Can readily achieve trace-level detection (ppm to ppb) required for impurities.[13][14] No Derivatization Needed: Piperidine's inherent volatility makes it ideal for direct GC analysis, simplifying sample preparation.[15] Headspace Compatibility: Headspace injection allows for analysis of piperidine without injecting the non-volatile API matrix, preventing instrument contamination and matrix effects.[12]Thermal Stability Required: Not suitable for thermally labile analytes (not an issue for piperidine). API Must Be Non-Volatile: For headspace analysis, the API should not have significant vapor pressure to avoid interference.High (LOQ: <1 ppm)
High-Performance Liquid Chromatography with UV Detection (HPLC-UV) Separates compounds in the liquid phase based on their interaction with a stationary phase. Detection is based on the absorption of UV light.Widely Available: HPLC-UV systems are standard in most pharmaceutical quality control labs.[16] Robustness: A well-established and generally robust technique.Poor Sensitivity/Specificity (Native): Piperidine lacks a significant chromophore, meaning it does not absorb UV light strongly. This results in a very poor signal and an unacceptably high detection limit.[17] Requires Derivatization: To be effective, piperidine must be reacted with a "tagging" agent (e.g., 4-toluenesulfonyl chloride) to attach a UV-absorbing molecule.[18] This adds an extra, complex step to the sample preparation that must be carefully controlled and validated.[19][20]Low without derivatization; Moderate with derivatization (LOQ: >10 ppm)
Liquid Chromatography-Mass Spectrometry (LC-MS) Combines the separation power of HPLC with the detection power of mass spectrometry.High Sensitivity & Specificity: Like GC-MS, it provides structural confirmation and can achieve very low detection limits.[21][22] Versatile: Can analyze a wide range of compounds, including those not suitable for GC.Higher Cost & Complexity: LC-MS systems are more expensive and complex to operate and maintain than GC-MS or HPLC-UV systems. Potential for Ion Suppression: The API or other matrix components can interfere with the ionization of piperidine in the MS source, potentially compromising accuracy and sensitivity. This requires careful method development to mitigate.Very High (LOQ: <1 ppm)

Senior Scientist Recommendation: For routine quality control of piperidine impurities in a non-volatile drug substance, Headspace Gas Chromatography with Mass Spectrometry (HS-GC-MS) is the superior choice. Its inherent specificity and sensitivity, combined with a simplified sample preparation that avoids both derivatization and matrix contamination, make it the most reliable, efficient, and self-validating approach.

A Deep Dive into the Validation Workflow

The following diagram illustrates the logical flow of a comprehensive analytical method validation, from initial planning to final implementation, in accordance with ICH Q2(R2) principles.

G Analytical Method Validation Workflow for Piperidine Impurity cluster_validation planning 1. Planning & Protocol Definition - Define Analytical Target Profile (ATP) - Set Acceptance Criteria development 2. Method Development & Optimization (e.g., HS-GC-MS Parameter Tuning) planning->development validation_phase 3. Formal Validation Execution development->validation_phase specificity Specificity - Analyze Blank, API, Piperidine Std. - Spike API with Piperidine linearity Linearity & Range - Prepare 5+ concentrations - Calculate R², y-intercept lod_loq LOD & LOQ - Signal-to-Noise Ratio - Standard Deviation of Response accuracy Accuracy - Spike API at 3 levels (e.g., 50%, 100%, 150%) - Calculate % Recovery precision Precision - Repeatability (n=6) - Intermediate Precision (different day/analyst) robustness Robustness - Vary parameters (e.g., Temp ±2°C, Flow ±5%) - Assess impact on results report 4. Validation Report - Summarize all data - Compare against criteria - Conclude 'Fit for Purpose' validation_phase->report implementation 5. Routine Use & Lifecycle Management - System Suitability Testing (SST) - Continuous Monitoring report->implementation

Caption: A workflow diagram illustrating the key stages of validating an analytical method as per ICH Q2(R2) guidelines.

Experimental Protocol: Validation of HS-GC-MS for Piperidine

This protocol outlines the steps to validate a headspace GC-MS method for quantifying piperidine in a drug substance. The acceptance criteria provided are typical for impurity methods and should be justified for each specific application.

1. Objective: To formally validate an analytical method to quantify piperidine impurity in "API-X" with a target LOQ of 1 ppm relative to the API concentration.

2. Materials & Instrumentation:

  • Instrumentation: Headspace Sampler coupled to a Gas Chromatograph with a Mass Spectrometric Detector (e.g., Agilent GC-MS with G1888 Headspace Sampler).

  • Column: DB-624 or equivalent (30 m x 0.32 mm, 1.8 µm film thickness).

  • Reagents: Piperidine reference standard, API-X batch free of piperidine (or with a known low level), and a suitable solvent (e.g., Dimethyl sulfoxide - DMSO).

3. Chromatographic Conditions (Example):

  • HS Sampler: Oven Temp: 80°C; Loop Temp: 90°C; Transfer Line Temp: 100°C; Equilibration Time: 15 min.

  • GC: Inlet Temp: 250°C; Carrier Gas: Helium, constant flow ~1.5 mL/min; Oven Program: 40°C (hold 5 min), ramp to 240°C at 20°C/min, hold 5 min.

  • MS: Ion Source Temp: 230°C; Quadrupole Temp: 150°C; Mode: Selected Ion Monitoring (SIM). Monitor ions for piperidine (e.g., m/z 85, 84, 56).

4. Validation Experiments:

Step 4.1: Specificity

  • Causality: To prove the method can distinguish piperidine from the solvent and the API matrix.

  • Procedure:

    • Inject the solvent blank to ensure no interfering peaks.

    • Prepare a sample of API-X dissolved in DMSO to demonstrate no interference from the drug substance.

    • Prepare a 5 ppm piperidine standard in DMSO to identify its retention time and mass spectrum.

    • Prepare a sample of API-X spiked with 5 ppm of piperidine.

  • Acceptance Criteria: The piperidine peak in the spiked sample must be spectrally pure and free from interference at its retention time.

Step 4.2: Linearity and Range

  • Causality: To demonstrate a predictable and proportional response to changing concentrations of piperidine.

  • Procedure: Prepare piperidine standards in DMSO at a minimum of five concentrations, for example, from the LOQ to 120% of the specification limit (e.g., 1 ppm, 2.5 ppm, 5 ppm, 7.5 ppm, and 10 ppm).

  • Acceptance Criteria: Correlation coefficient (R²) ≥ 0.99.[13][21] The y-intercept should be not more than 25% of the response at the 100% level.[21]

Step 4.3: Limit of Quantitation (LOQ) & Limit of Detection (LOD)

  • Causality: To establish the lower limits of reliable measurement, which is critical for controlling potentially harmful impurities.

  • Procedure:

    • Based on Signal-to-Noise (S/N): Prepare standards of decreasing concentration and determine the concentration that gives an S/N ratio of ~10 for LOQ and ~3 for LOD.

    • Based on Standard Deviation of the Response and the Slope: Use the formula LOQ = 10 * (σ/S) and LOD = 3.3 * (σ/S), where σ is the standard deviation of the y-intercept of the regression line and S is the slope of the calibration curve.

  • Acceptance Criteria: The LOQ must be at or below the reporting threshold for the impurity (e.g., ≤ 1 ppm). Precision at the LOQ should have an RSD ≤ 10%.

Step 4.4: Accuracy (as Recovery)

  • Causality: To ensure the method provides results that are close to the true amount of piperidine present, accounting for any sample matrix effects.

  • Procedure: Spike the API-X with piperidine at three different concentration levels (e.g., LOQ, 5 ppm, and 10 ppm). Prepare each level in triplicate. Analyze the samples and calculate the percentage recovery.

  • Acceptance Criteria: The mean recovery should be within 80-120% for each level.[13]

Step 4.5: Precision

  • Causality: To demonstrate the method's consistency and reproducibility.

  • Procedure:

    • Repeatability (Intra-assay precision): Analyze six independent samples of API-X spiked at 5 ppm on the same day, with the same analyst and instrument.

    • Intermediate Precision: Repeat the analysis on a different day with a different analyst or on a different instrument.

  • Acceptance Criteria: The Relative Standard Deviation (%RSD) for the set of measurements should be ≤ 15%.

Step 4.6: Robustness

  • Causality: To ensure the method remains reliable during normal use, where minor variations are expected.

  • Procedure: Analyze a spiked sample while making small, deliberate changes to method parameters one at a time (e.g., HS oven temperature ± 2°C, GC oven initial temperature ± 2°C, He flow rate ± 5%).

  • Acceptance Criteria: The results should not be significantly impacted by the changes, and system suitability criteria must still be met.

Conclusion

The validation of analytical methods for impurities like piperidine is a non-negotiable aspect of pharmaceutical development and quality control. While several analytical techniques can be adapted for this purpose, a Headspace GC-MS method offers the most scientifically sound, efficient, and robust solution. Its high specificity eliminates the analytical ambiguity that can arise from less selective methods like HPLC-UV, and its compatibility with headspace sampling circumvents the challenges of matrix interference and complex sample preparation. By rigorously following the validation framework established by ICH Q2(R2), researchers can ensure their analytical data is defensible, accurate, and ultimately, protective of patient safety.

References

  • Analytical method for piperazine in an active pharmaceutical ingredient using chemical derivatization and HPLC-UV.
  • Development and validation for the quantification of genotoxic impurities in Bempedoic acid drug by GC/MS. Taylor & Francis Online.
  • Development and Validation for Quantitative Determination of Genotoxic Impurity in Gemfibrozil by Gas Chrom
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  • ICH (2022) Validation of Analytical Procedures Q2(R2). Scientific Research Publishing.
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  • New regulatory requirements in revision of ICH Q2(R2) guideline on the validation of analytical procedures. Archives of Pharmacy.
  • Validation of analytical methods according to the l
  • A Liquid Chromatography-mass Spectrometry Method to Determine the Content of Genotoxic Impurity Piperidine in Rimonabant.
  • Analytical Technologies for Genotoxic Impurities in Pharmaceutical Compounds.
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  • Q2(R2) Validation of Analytical Procedures March 2024. FDA.
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  • Development and validation of determination of genotoxic impurity Bromoethane in Vigabatrin drug substance using head space gas chrom
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  • Analytical Methodologies to Detect N-Nitrosamine Impurities in Active Pharmaceutical Ingredients, Drug Products and Other Matrices.
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  • Piperidine - Acute Exposure Guideline Levels for Selected Airborne Chemicals. NCBI - NIH.
  • Total Content of Piperidine Analysis in Artane by RP-HPLC Using Pre-Column Derivatization with 4-Toluene Sulfonyl Chloride. PubMed.
  • Nitrosamine impurities analysis solutions guide. Thermo Fisher Scientific.
  • Q2(R1) Validation of Analytical Procedures: Text and Methodology Guidance for Industry. FDA.
  • A Detailed Review on Analytical Methods to Manage the Impurities in Drug Substances. IntechOpen.
  • Development and comparison of methods for the nitrosamine analysis in different APIs by means of UPLC-MS/MS. Biblioteca IQS.
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  • Various Analytical Techniques used for Nitrosamine impurities in Pharmaceutical Dosage Forms: A Comprehensive Review.
  • RIFM fragrance ingredient safety assessment, piperidine, CAS Registry Number 110-89-4. ScienceDirect.
  • Analytical method for piperazine in an active pharmaceutical ingredient using chemical derivatization and HPLC-UV. Journal of Chemical and Pharmaceutical Research.
  • Why Regulatory Agencies Require Validated Methods for Nitrosamines. ResolveMass.
  • Safety Data Sheet: Piperidine. Chemos GmbH&Co.KG.
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  • Effective API analysis using UHPLC-UV and a single quadrupole mass detector. SelectScience.
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Comparative

A Senior Application Scientist's Guide to Inter-Laboratory Validation for the Analysis of 4-(2-Methoxyphenoxy)piperidine Hydrochloride

Introduction: The Critical Role of Method Validation in Pharmaceutical Development In the landscape of pharmaceutical development and manufacturing, the purity and concentration of active pharmaceutical ingredients (APIs...

Author: BenchChem Technical Support Team. Date: February 2026

Introduction: The Critical Role of Method Validation in Pharmaceutical Development

In the landscape of pharmaceutical development and manufacturing, the purity and concentration of active pharmaceutical ingredients (APIs) and their intermediates are of paramount importance. 4-(2-Methoxyphenoxy)piperidine hydrochloride is a key building block in the synthesis of various pharmaceutical agents. As such, the ability to reliably and accurately quantify this compound is crucial for ensuring the quality, safety, and efficacy of the final drug product.

This guide provides an in-depth comparison of analytical methodologies for 4-(2-Methoxyphenoxy)piperidine hydrochloride, with a primary focus on the inter-laboratory validation of a robust High-Performance Liquid Chromatography (HPLC) method. The objective is to equip researchers, scientists, and drug development professionals with the technical insights and practical steps necessary to establish and verify a universally reliable analytical method. Our discussion will be grounded in the principles of scientific integrity, drawing upon established regulatory frameworks such as the International Council for Harmonisation (ICH) guidelines to ensure a self-validating and trustworthy analytical protocol.

Primary Analytical Method: High-Performance Liquid Chromatography (HPLC)

For the quantification of 4-(2-Methoxyphenoxy)piperidine hydrochloride, Reversed-Phase High-Performance Liquid Chromatography (RP-HPLC) with UV detection stands out as a method of choice due to its specificity, sensitivity, and wide availability in quality control laboratories.

Causality of Experimental Choices:

  • Reversed-Phase C18 Column: A C18 column is selected for its hydrophobic stationary phase, which is well-suited for retaining and separating moderately polar compounds like our target analyte from potential impurities.

  • Mobile Phase Composition: An isocratic mobile phase consisting of a phosphate buffer and acetonitrile provides a stable and efficient elution profile. The buffer controls the pH to ensure consistent ionization of the analyte, leading to reproducible retention times. Acetonitrile serves as the organic modifier to control the elution strength.

  • UV Detection: The aromatic methoxyphenoxy group in the analyte possesses a chromophore that absorbs UV light, making UV detection a simple and effective quantification method. A detection wavelength is chosen to maximize sensitivity for the analyte.

Detailed HPLC Protocol

Instrumentation:

  • HPLC system with a quaternary or binary pump, autosampler, column oven, and UV-Vis detector.

  • Data acquisition and processing software.

Chemicals and Reagents:

  • 4-(2-Methoxyphenoxy)piperidine hydrochloride reference standard (purity ≥ 99.5%)

  • Acetonitrile (HPLC grade)

  • Potassium dihydrogen phosphate (ACS grade)

  • Orthophosphoric acid (ACS grade)

  • Water (HPLC grade)

Chromatographic Conditions:

ParameterCondition
Column C18, 4.6 mm x 150 mm, 5 µm particle size
Mobile Phase 60:40 (v/v) 25 mM Potassium Dihydrogen Phosphate (pH 3.0 adjusted with phosphoric acid) : Acetonitrile
Flow Rate 1.0 mL/min
Column Temperature 30°C
Detection Wavelength 275 nm
Injection Volume 10 µL
Run Time 10 minutes

Preparation of Solutions:

  • Mobile Phase: Dissolve 3.4 g of potassium dihydrogen phosphate in 1 L of HPLC grade water. Adjust the pH to 3.0 with orthophosphoric acid. Filter through a 0.45 µm membrane filter and degas.

  • Standard Stock Solution (1 mg/mL): Accurately weigh approximately 25 mg of 4-(2-Methoxyphenoxy)piperidine hydrochloride reference standard into a 25 mL volumetric flask. Dissolve in and dilute to volume with the mobile phase.

  • Working Standard Solutions: Prepare a series of working standard solutions by diluting the stock solution with the mobile phase to concentrations ranging from 1 µg/mL to 100 µg/mL.

Inter-Laboratory Validation Study Design

To ensure the robustness and reproducibility of the HPLC method, an inter-laboratory validation study is essential. This collaborative trial assesses the method's performance across different laboratories, equipment, and analysts. The design of this study is guided by the principles outlined in the ICH Q2(R2) guideline on the validation of analytical procedures.[1][2]

Study Objectives:

  • To assess the reproducibility of the HPLC method for the analysis of 4-(2-Methoxyphenoxy)piperidine hydrochloride.

  • To determine the method's accuracy and precision when performed by different laboratories.

  • To establish the method as a reliable standard for quality control.

Participating Laboratories:

A minimum of three to five independent laboratories with experience in pharmaceutical analysis should be recruited.

Study Protocol:

  • Distribution of Materials: Each participating laboratory receives a validation kit containing:

    • A detailed, standardized analytical protocol (as described above).

    • A high-purity reference standard of 4-(2-Methoxyphenoxy)piperidine hydrochloride.

    • Three blind samples of 4-(2-Methoxyphenoxy)piperidine hydrochloride at different concentrations (low, medium, and high).

  • Analysis: Each laboratory is instructed to perform the analysis in triplicate for each of the three blind samples.

  • Data Reporting: Laboratories are required to report the individual results, the mean, the standard deviation, and any deviations from the protocol.

Diagram of the Inter-Laboratory Validation Workflow

G cluster_0 Coordinating Laboratory cluster_1 Participating Laboratories (N=3-5) A Protocol Development & Material Preparation B Distribution of Validation Kits A->B L1 Receipt of Kit & Sample Analysis B->L1 C Data Collection & Statistical Analysis D Final Validation Report C->D L2 Data Reporting to Coordinating Lab L1->L2 L2->C

Caption: Workflow of the inter-laboratory validation study.

Data Analysis and Interpretation

The collected data is statistically analyzed to evaluate the method's performance across the participating laboratories. Key parameters to be assessed include:

  • Repeatability (Intra-laboratory precision): The precision of the method within a single laboratory.

  • Reproducibility (Inter-laboratory precision): The precision of the method between different laboratories.[3]

  • Accuracy: The closeness of the results to the true value.

Statistical tools such as Analysis of Variance (ANOVA) are employed to assess the significance of inter-laboratory variation.

Hypothetical Inter-Laboratory Validation Results
LaboratorySample 1 (True Value: 10.0 µg/mL)Sample 2 (True Value: 50.0 µg/mL)Sample 3 (True Value: 90.0 µg/mL)
Mean ± SD (µg/mL) Mean ± SD (µg/mL) Mean ± SD (µg/mL)
Lab A 10.1 ± 0.1550.3 ± 0.4589.8 ± 0.81
Lab B 9.9 ± 0.1249.8 ± 0.5190.2 ± 0.95
Lab C 10.2 ± 0.1850.5 ± 0.6090.5 ± 1.02
Lab D 9.8 ± 0.1449.5 ± 0.4889.5 ± 0.88
Overall Mean 10.050.090.0
Repeatability RSD (%) 1.5%1.0%1.0%
Reproducibility RSD (%) 2.1%1.5%1.3%
Accuracy (Recovery %) 100.0%100.0%100.0%

Interpretation of Results:

The hypothetical results demonstrate excellent agreement between the participating laboratories. The low Relative Standard Deviation (RSD) for both repeatability and reproducibility indicates that the method is precise both within and between laboratories. The high accuracy, with recovery values close to 100%, confirms that the method is capable of providing true and reliable results.

Comparison with Alternative Analytical Methods

While HPLC is a robust primary method, it is beneficial to consider alternative techniques for specific applications or as a confirmatory method.

Gas Chromatography-Mass Spectrometry (GC-MS)

GC-MS is a powerful technique for the analysis of volatile and semi-volatile compounds. For the analysis of 4-(2-Methoxyphenoxy)piperidine hydrochloride, derivatization may be necessary to increase its volatility and thermal stability.

FeatureHPLC-UVGC-MS
Principle Liquid-phase separation based on polarityGas-phase separation based on volatility, with mass-based detection
Sample Volatility Not requiredRequired (derivatization may be needed)
Sensitivity Good, suitable for quality controlExcellent, suitable for trace analysis
Specificity Good, based on retention time and UV spectrumExcellent, based on retention time and mass spectrum
Sample Throughput HighModerate
Cost ModerateHigh
Advantages Robust, widely available, suitable for non-volatile compoundsHigh sensitivity and specificity, provides structural information
Disadvantages Lower sensitivity than MS-based methodsRequires volatile analytes, potential for thermal degradation

Causality of Method Selection:

  • HPLC-UV is the preferred method for routine quality control due to its robustness, high throughput, and lower operational cost. It is ideal for quantifying the main component in bulk drug substances and formulated products.

  • GC-MS would be a superior choice for identifying and quantifying trace-level impurities, especially if those impurities are volatile. Its high specificity from the mass spectrometric data is invaluable for structural elucidation of unknown peaks.

Diagram of Method Selection Logic

G A Analytical Requirement B Routine QC (Assay, Purity) A->B C Trace Impurity Analysis A->C D HPLC-UV B->D High Throughput, Robustness E GC-MS C->E High Sensitivity, Specificity

Caption: Decision tree for analytical method selection.

Conclusion: Ensuring Analytical Excellence through Rigorous Validation

The inter-laboratory validation of an analytical method is a cornerstone of a robust quality management system in the pharmaceutical industry. The detailed HPLC method for 4-(2-Methoxyphenoxy)piperidine hydrochloride presented in this guide, when subjected to a rigorous inter-laboratory trial, can be established as a reliable and transferable method for quality control.

By understanding the principles behind the experimental choices, adhering to a well-defined validation protocol, and objectively comparing the primary method with viable alternatives, research and development teams can ensure the generation of accurate and reproducible data. This, in turn, supports the development of safe and effective medicines.

References

  • LCGC International. Analytical Method Validation: Back to Basics, Part II. Link

  • Chem-Impex International. 4-(2-Methoxyphenoxy)piperidine hydrochloride. Link

  • Archimer. Analysis of interlaboratory comparison when the measurements are not normally distributed. Link

  • UNT Chemistry. Trends in quality in the analytical laboratory. II. Analytical method validation and quality assurance. Link

  • International Council for Harmonisation. Validation of Analytical Procedures Q2(R2). Link

  • DiVA Portal. Methodology of Inter-comparison Tests and Statistical Analysis of Test Results. Link

  • European Medicines Agency. ICH guideline Q2(R2) on validation of analytical procedures. Link

  • International Council for Harmonisation. Validation of Analytical Procedures: Text and Methodology Q2(R1). Link

  • United Nations Office on Drugs and Crime. Recommended methods for the Identification and Analysis of Piperazines in Seized Materials. Link

  • Joint Research Centre, European Commission. Interlaboratory comparisons. Link

  • AMS Bio. ICH Guidelines for Analytical Method Validation Explained. Link

  • BenchChem. Technical Support Center: Quantitative Analysis of Piperidines. Link

  • ResearchGate. Total Content of Piperidine Analysis in Artane by RP-HPLC Using Pre-Column Derivatization with 4-Toluene Sulfonyl Chloride. Link

  • U.S. Food and Drug Administration. Q2(R2) Validation of Analytical Procedures. Link

  • SpringerLink. Comparison of different statistical methods for evaluation of proficiency test data. Link

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Safety & Regulatory Compliance

Safety

A Senior Application Scientist's Guide to Personal Protective Equipment for Handling 4-(2-Methoxyphenoxy)piperidine hydrochloride

As researchers and scientists in the fast-paced world of drug development, our commitment to safety is as paramount as our pursuit of innovation. This guide provides essential, immediate safety and logistical information...

Author: BenchChem Technical Support Team. Date: February 2026

As researchers and scientists in the fast-paced world of drug development, our commitment to safety is as paramount as our pursuit of innovation. This guide provides essential, immediate safety and logistical information for handling 4-(2-Methoxyphenoxy)piperidine hydrochloride, ensuring that your work is not only groundbreaking but also fundamentally safe. Here, we move beyond a simple checklist to a deeper understanding of why specific precautions are necessary, fostering a culture of safety that is both intelligent and intuitive.

Understanding the Risks: Hazard Profile of 4-(2-Methoxyphenoxy)piperidine hydrochloride
  • Skin Irritation: Causes skin irritation.[1][2][3]

  • Serious Eye Irritation: Causes serious eye irritation.[1][2][3]

  • Respiratory Irritation: May cause respiratory irritation.[1][2][3]

Given that this compound is a hydrochloride salt and likely a solid, inhalation of dust particles is a significant concern.

Core Principles of Protection: A Multi-Layered Approach

Effective protection from chemical hazards is not about a single piece of equipment but a comprehensive safety system. This includes engineering controls, administrative controls, and finally, personal protective equipment (PPE).

  • Engineering Controls: The first line of defense. Always handle 4-(2-Methoxyphenoxy)piperidine hydrochloride in a well-ventilated area.[1] For procedures that may generate dust, such as weighing, a chemical fume hood is mandatory.[4] Emergency eye wash fountains and safety showers should be readily accessible in the immediate vicinity of any potential exposure.[1]

  • Administrative Controls: These are the established procedures and work practices that minimize exposure. This includes proper training on the hazards of the chemical and the correct use of PPE. Always wash hands thoroughly after handling the compound.[1][2] Do not eat, drink, or smoke in laboratory areas.[1][3]

  • Personal Protective Equipment (PPE): The final barrier between you and the chemical. The selection of appropriate PPE is critical and should be based on a thorough risk assessment of the specific procedures being performed.

Essential Personal Protective Equipment: A Detailed Breakdown

The following table outlines the minimum PPE requirements for handling 4-(2-Methoxyphenoxy)piperidine hydrochloride.

Task Eye/Face Protection Hand Protection Body Protection Respiratory Protection
Storage and Transport Safety glassesNitrile or neoprene glovesLab coatNot generally required
Weighing and Aliquoting Chemical safety goggles and a face shieldNitrile or neoprene glovesLab coatNIOSH-approved respirator if not in a fume hood
Solution Preparation Chemical safety gogglesNitrile or neoprene glovesLab coatUse in a well-ventilated area; respirator if ventilation is inadequate
Reaction Work-up Chemical safety goggles and a face shieldNitrile or neoprene glovesLab coatUse in a well-ventilated area; respirator if ventilation is inadequate
Waste Disposal Chemical safety gogglesNitrile or neoprene glovesLab coatNot generally required if waste is properly contained
  • Eye and Face Protection: Chemical safety goggles are essential to protect against splashes and dust.[1] A face shield should be worn in conjunction with goggles when there is a higher risk of splashes, such as during solution preparation or reaction work-ups.[1][5]

  • Hand Protection: Wear protective gloves.[1] Nitrile or neoprene gloves are generally recommended for handling piperidine compounds. Always check the glove manufacturer's specifications for chemical compatibility. It is crucial to inspect gloves for any signs of degradation or punctures before use and to practice proper glove removal techniques to avoid skin contamination.

  • Body Protection: A standard laboratory coat should be worn to protect against minor spills and contamination of personal clothing.[1] For larger quantities or tasks with a higher risk of splashes, a chemically resistant apron or suit may be necessary.

  • Respiratory Protection: In cases of inadequate ventilation or when dust may be generated, respiratory protection is necessary.[1] The choice of respirator will depend on the potential exposure level and should be determined by a qualified safety professional as part of a comprehensive respiratory protection program.[5][6]

Step-by-Step Protocol: Safe Weighing and Solution Preparation

This protocol outlines the essential steps for safely weighing 4-(2-Methoxyphenoxy)piperidine hydrochloride and preparing a solution, integrating the use of appropriate PPE.

  • Preparation:

    • Don a lab coat, chemical safety goggles, and nitrile gloves.

    • Ensure the chemical fume hood is functioning correctly.

    • Gather all necessary equipment (spatula, weigh boat, beaker, solvent, etc.) and place it in the fume hood.

  • Weighing:

    • Carefully open the container of 4-(2-Methoxyphenoxy)piperidine hydrochloride inside the fume hood.

    • Use a clean spatula to transfer the desired amount of the solid to a weigh boat on a tared balance.

    • Avoid generating dust. If any dust is created, ensure it is contained within the fume hood.

    • Securely close the container of the chemical.

  • Solution Preparation:

    • Carefully add the weighed solid to a beaker containing the appropriate solvent.

    • Stir the mixture gently to dissolve the solid.

    • Once dissolved, cap the beaker or transfer the solution to a sealed container.

  • Clean-up:

    • Wipe down the balance and any contaminated surfaces within the fume hood with a damp cloth.

    • Dispose of the weigh boat and any other contaminated disposable items in the designated solid hazardous waste container.

    • Remove gloves using the proper technique and dispose of them in the appropriate waste stream.

    • Wash hands thoroughly with soap and water.

Emergency Procedures: Immediate Actions in Case of Exposure

In the event of accidental exposure, immediate and appropriate action is critical.

  • Skin Contact: Immediately wash the affected area with plenty of soap and water.[2] Remove contaminated clothing and launder it before reuse.[7] If skin irritation persists, seek medical attention.[2]

  • Eye Contact: Immediately flush the eyes with copious amounts of water for at least 15 minutes, lifting the upper and lower eyelids occasionally.[2][8] Remove contact lenses if present and easy to do.[2] Seek immediate medical attention.[8]

  • Inhalation: If inhaled, remove the person to fresh air.[2][3] If breathing is difficult, provide oxygen. If breathing has stopped, give artificial respiration.[8] Seek immediate medical attention.[8]

  • Ingestion: Do NOT induce vomiting.[3][8] Rinse the mouth with water.[3][8] Never give anything by mouth to an unconscious person.[8] Seek immediate medical attention.[8]

Operational and Disposal Plans: A Cradle-to-Grave Approach

Proper management of 4-(2-Methoxyphenoxy)piperidine hydrochloride extends from its receipt to its final disposal.

  • Storage: Store in a cool, dry, and well-ventilated area in a tightly sealed container.[1][2][7] Store away from incompatible materials such as strong oxidizing agents.[1][2]

  • Spill Response: In the event of a spill, evacuate the area and ensure adequate ventilation. Wearing the appropriate PPE (respirator, chemical-resistant gloves, and safety goggles), cover the spill with an inert absorbent material such as sand or vermiculite.[9] Sweep up the absorbed material and place it in a sealed container for disposal as hazardous waste.[2]

  • Disposal: Dispose of 4-(2-Methoxyphenoxy)piperidine hydrochloride and any contaminated materials as hazardous waste in accordance with all local, state, and federal regulations.[3][10] Do not dispose of it down the drain.[11] Chemical waste should be segregated into appropriate waste streams.[11] For unused medication, the FDA recommends mixing it with an unappealing substance like dirt or cat litter, placing it in a sealed plastic bag, and then throwing it in the household trash.[12] However, for laboratory chemicals, consult your institution's environmental health and safety office for specific disposal procedures.

Visualizing Safety: Workflows and Logical Relationships

To further clarify these procedures, the following diagrams illustrate key workflows.

cluster_prep Preparation cluster_handling Handling cluster_cleanup Cleanup & Disposal prep_ppe Don Appropriate PPE prep_setup Set up in Fume Hood prep_ppe->prep_setup handling_weigh Weigh Compound prep_setup->handling_weigh Proceed with caution handling_dissolve Prepare Solution handling_weigh->handling_dissolve cleanup_decontaminate Decontaminate Work Area handling_dissolve->cleanup_decontaminate Task complete cleanup_waste Segregate & Dispose of Waste cleanup_decontaminate->cleanup_waste cleanup_remove_ppe Remove PPE cleanup_waste->cleanup_remove_ppe cleanup_wash Wash Hands cleanup_remove_ppe->cleanup_wash

Caption: Workflow for Safe Handling of 4-(2-Methoxyphenoxy)piperidine hydrochloride.

cluster_response Immediate Response cluster_cleanup Cleanup Procedure spill Chemical Spill Occurs evacuate Evacuate Immediate Area spill->evacuate alert Alert Supervisor & Safety Officer evacuate->alert ventilate Ensure Proper Ventilation alert->ventilate ppe Don Appropriate PPE ventilate->ppe If safe to proceed contain Contain Spill with Absorbent ppe->contain collect Collect & Containerize Waste contain->collect decontaminate Decontaminate Area collect->decontaminate dispose Dispose as Hazardous Waste decontaminate->dispose Follow protocol

Caption: Emergency Response Plan for a Chemical Spill.

By integrating these robust safety protocols into your daily laboratory practices, you can confidently advance your research while ensuring the well-being of yourself and your colleagues.

References

  • CymitQuimica. 4-(4-Chlorophenoxy)
  • Synquest Labs. 4-(2-Methoxyphenyl)
  • New Jersey Department of Health. Hazard Summary: Piperidine.
  • Sigma-Aldrich.
  • Oreate AI Blog. (2026). Understanding Piperidine: Properties, Uses, and Safety Precautions.
  • CDH Fine Chemical.
  • Carl ROTH.
  • Carl ROTH. (2025). Safety Data Sheet: Piperidine ≥99 %, for synthesis.
  • Fisher Scientific. Safety Data Sheet: 4-(2-Methoxyphenyl)piperidine.
  • CymitQuimica. (2024). Safety Data Sheet: 4-(2-METHOXYPHENOXY)PIPERIDINE HCL.
  • Santa Cruz Biotechnology.
  • U.S. Food and Drug Administration. (2024). Drug Disposal: Dispose "Non-Flush List" Medicine in Trash.
  • Tulane University. (2023). FACT SHEET: Hazardous Waste Disposal.

Sources

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